Product packaging for Fmoc-Glu(OtBu)-OH-15N(Cat. No.:)

Fmoc-Glu(OtBu)-OH-15N

Cat. No.: B12061717
M. Wt: 426.5 g/mol
InChI Key: OTKXCALUHMPIGM-HWAMHAJJSA-N
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Description

Fmoc-Glu(OtBu)-OH-15N is a useful research compound. Its molecular formula is C24H27NO6 and its molecular weight is 426.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H27NO6 B12061717 Fmoc-Glu(OtBu)-OH-15N

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H27NO6

Molecular Weight

426.5 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid

InChI

InChI=1S/C24H27NO6/c1-24(2,3)31-21(26)13-12-20(22(27)28)25-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,27,28)/t20-/m0/s1/i25+1

InChI Key

OTKXCALUHMPIGM-HWAMHAJJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](C(=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to Fmoc-Glu(OtBu)-OH-15N: Properties and Applications in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, experimental applications, and handling of Fmoc-Glu(OtBu)-OH-15N, a crucial isotopically labeled building block in modern peptide research and drug development. This document is intended to serve as a comprehensive resource for scientists utilizing this compound in their laboratory workflows.

Core Chemical Properties

This compound, or N-α-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-tert-butyl ester with a nitrogen-15 isotope, is a derivative of the amino acid glutamic acid. The Fmoc protecting group on the alpha-amino group and the tert-butyl ester on the gamma-carboxyl group are instrumental in its primary application in solid-phase peptide synthesis (SPPS). The incorporation of the stable ¹⁵N isotope allows for the use of advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to study peptide structure, dynamics, and metabolism.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound, compiled from various suppliers and chemical databases.

Identifier Value Source(s)
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonyl[¹⁵N]amino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid[3][4][5]
Molecular Formula C₂₄H₂₇¹⁵NO₆[3][4][6][7]
Molecular Weight 426.47 g/mol [3][4][6][7][8][9][10]
CAS Number Not available for the ¹⁵N variant; 71989-18-9 for the unlabeled compound[9]
Physical and Chemical Properties Value Source(s)
Appearance White to off-white solid/powder[11]
Purity (CP) ≥96%[12][13]
Isotopic Purity (¹⁵N) ≥98 atom %[3][4][5][10]
Optical Activity [α]25/D -4.21° (c = 1 in acetic acid: water (4:1))[3][4][5][10]
Melting Point 91 - 94 °C[11]
Solubility Insoluble in water. Soluble in organic solvents like DMF, NMP, DCM, and chloroform.[11][14]
Storage Temperature 2°C to 8°C, desiccated and protected from light.[9][13]

Experimental Applications and Protocols

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS) .[15] This methodology allows for the stepwise assembly of a peptide chain on a solid resin support.[16] The ¹⁵N label serves as a powerful tool for downstream analysis of the synthesized peptide.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the general workflow of incorporating this compound into a growing peptide chain during SPPS.

SPPS_Workflow Resin Resin Support Fmoc_AA Fmoc-AA-Resin Resin->Fmoc_AA 1. Loading of first amino acid Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Fmoc_AA->Deprotection Free_Amine H₂N-AA-Resin Deprotection->Free_Amine Coupling Coupling of This compound (with activating agents) Free_Amine->Coupling Labeled_Peptide Fmoc-¹⁵N-Glu(OtBu)-AA-Resin Coupling->Labeled_Peptide Repeat Repeat Cycles Labeled_Peptide->Repeat Continue with next amino acid Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Labeled_Peptide->Cleavage After final cycle Repeat->Deprotection Final_Peptide Purified ¹⁵N-Labeled Peptide Cleavage->Final_Peptide

Caption: General workflow for incorporating this compound in SPPS.

Detailed Experimental Protocol: Incorporation of this compound via SPPS

This protocol outlines the manual synthesis of a peptide containing a ¹⁵N-labeled glutamic acid residue. The synthesis is assumed to be performed on a standard solid-phase synthesis vessel.

Materials:

  • Appropriate resin (e.g., Rink Amide resin for a C-terminal amide)

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution to the resin and agitate for 3 minutes.

    • Drain the solution.

    • Add fresh deprotection solution and agitate for an additional 10-15 minutes.[17]

    • Drain the solution and wash the resin thoroughly with DMF (3-5 times).

  • Amino Acid Coupling (Incorporation of this compound):

    • In a separate vial, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and an equivalent amount of HBTU in DMF.

    • Add DIPEA (typically 2 equivalents of the amino acid) to the solution to activate the amino acid.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.[17]

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[18]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Logical Relationships in Fmoc-SPPS

The success of Fmoc-based SPPS relies on a series of carefully controlled chemical reactions. The following diagram illustrates the logical flow and the key chemical transformations involved.

SPPS_Logic cluster_cycle Peptide Elongation Cycle Fmoc_Deprotection Fmoc Removal (Base-catalyzed β-elimination) Free_Amine_Formation Free N-terminal Amine Fmoc_Deprotection->Free_Amine_Formation Peptide_Bond_Formation Peptide Bond Formation (Nucleophilic Acyl Substitution) Free_Amine_Formation->Peptide_Bond_Formation AA_Activation Carboxyl Activation of incoming Fmoc-AA AA_Activation->Peptide_Bond_Formation End Elongated Resin-Bound Peptide (Fmoc-protected N-terminus) Peptide_Bond_Formation->End Start Resin-Bound Peptide (Fmoc-protected N-terminus) Start->Fmoc_Deprotection Cleavage Final Cleavage and Deprotection (Acid-catalyzed) End->Cleavage Final_Product Free Peptide Cleavage->Final_Product

Caption: Logical flow of chemical reactions in one cycle of Fmoc-SPPS.

Stability and Reactivity Considerations

This compound is stable under the recommended storage conditions. The Fmoc group is labile to basic conditions, which is the cornerstone of its use in SPPS.[19][20] Conversely, it is stable to acidic conditions, allowing for the use of acid-labile side-chain protecting groups like tert-butyl (OtBu). The OtBu group is removed during the final cleavage step with a strong acid like TFA. Care should be taken to use high-quality, amine-free DMF during synthesis to prevent premature Fmoc deprotection. During the final TFA cleavage, scavengers such as TIS are crucial to prevent the reactive carbocations generated from the cleavage of the OtBu group from causing side reactions with sensitive amino acid residues.[6]

This guide provides a foundational understanding of the chemical properties and applications of this compound. For specific applications and troubleshooting, researchers should consult specialized literature in peptide synthesis and NMR spectroscopy.

References

A Technical Guide to Fmoc-Glu(OtBu)-OH-15N: Applications in Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Fmoc-L-Glutamic acid-γ-tert-butyl ester (¹⁵N), a key building block in modern peptide synthesis and a valuable tool in drug discovery and development. This isotopically labeled amino acid derivative enables precise tracking and quantification in complex biological systems, offering unique insights into peptide and protein metabolism, receptor binding, and signaling pathways.

Core Data and Physical Properties

Fmoc-Glu(OtBu)-OH-¹⁵N is a derivative of the amino acid glutamic acid, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group and a tert-butyl (OtBu) ester protecting the side-chain carboxyl group. The incorporation of a stable ¹⁵N isotope provides a distinct mass shift, facilitating its use in mass spectrometry-based applications.

PropertyValueReferences
Synonyms N-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid-¹⁵N γ-O-t-butyl ester, L-Glutamic acid-¹⁵N N-Fmoc,γ-O-t-butyl ester[1][2]
Chemical Formula C₂₄H₂₇¹⁵NO₆[3]
Molecular Weight ~426.47 g/mol [1][2][3]
CAS Number A specific CAS number for the ¹⁵N-labeled compound is not consistently provided. The unlabeled compound's CAS is 71989-18-9.[3][4][5][3][4][5]
Appearance White to off-white powder/solid[1][2][6]
Purity ≥98.0% (HPLC), 99% (CP)[1][2][7]
Isotopic Purity 98 atom % ¹⁵N[1][2]
Optical Activity [α]25/D -4.21°, c = 1 in acetic acid: water (4:1)[1][2]
Storage Store refrigerated (+2°C to +8°C), desiccated, and protected from light.[3][7]
Solubility Soluble in organic solvents like DMF.[8]

Key Applications in Research and Drug Development

The unique structural features of Fmoc-Glu(OtBu)-OH-¹⁵N make it an indispensable reagent in several advanced research areas:

  • Peptide Synthesis : It is a fundamental building block in Fmoc-based solid-phase peptide synthesis (SPPS) for creating peptides with specific sequences.[7][9] The protecting groups prevent unwanted side reactions during the stepwise assembly of the peptide chain.[9]

  • Drug Development : This compound is crucial for developing peptide-based therapeutics, where precise modifications can enhance bioactivity and selectivity.[8] It is also used in creating drug delivery systems and targeted therapies.[8][10] For instance, it has been used as a linker in the preparation of paclitaxel derivatives for targeted cancer therapy.[7][10]

  • Metabolic Studies : The ¹⁵N label allows for tracing the metabolic fate of glutamic acid and peptides containing this residue in biological systems.[11] This is vital for understanding drug metabolism and pharmacokinetics.

  • Biomolecular NMR : The isotopic label is suitable for biomolecular NMR studies, aiding in the structural and dynamic analysis of peptides and proteins.[1][2][3]

  • Mass Spectrometry : Labeled peptides synthesized with this amino acid serve as internal standards for quantitative proteomics and metabolomics by mass spectrometry.[12]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Glu(OtBu)-OH-¹⁵N

This protocol outlines the general steps for incorporating Fmoc-Glu(OtBu)-OH-¹⁵N into a peptide chain using manual or automated SPPS.

1. Resin Preparation:

  • Start with a suitable resin (e.g., Wang or Rink Amide resin) to anchor the first amino acid.[8]

  • Swell the resin in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF) for at least 30 minutes.[13]

2. First Amino Acid Coupling:

  • Attach the C-terminal amino acid to the resin using an activation agent like DIC/HOBt or HBTU.[8]

3. Deprotection:

  • Remove the Fmoc protecting group from the resin-bound amino acid to expose the free amine.

  • Treat the resin with a 20% solution of piperidine in DMF for about 5-10 minutes.[8][13]

  • Wash the resin thoroughly with DMF to remove the piperidine and the cleaved Fmoc group.[13]

4. Coupling of Fmoc-Glu(OtBu)-OH-¹⁵N:

  • Dissolve Fmoc-Glu(OtBu)-OH-¹⁵N and an activating agent (e.g., HBTU, HATU) in DMF.[13]

  • Add the activated amino acid solution to the deprotected resin.

  • Allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction for completion using a qualitative test like the Kaiser test.[14]

5. Capping (Optional):

  • To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and pyridine in DMF).

6. Chain Elongation:

  • Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

7. Cleavage and Final Deprotection:

  • Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups (including the OtBu group) simultaneously.

  • This is typically achieved by treating the resin with a cleavage cocktail, commonly containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.[4][9]

8. Purification and Analysis:

  • Purify the cleaved peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the final peptide by mass spectrometry and HPLC.

G cluster_spps Solid-Phase Peptide Synthesis (SPPS) Workflow Resin 1. Resin Swelling Deprotection1 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling 3. Coupling (Fmoc-Glu(OtBu)-OH-15N + Activator) Deprotection1->Coupling Wash 4. Washing (DMF) Coupling->Wash Repeat 5. Repeat for next Amino Acid Wash->Repeat Repeat->Deprotection1 Next cycle Cleavage 6. Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Final cycle Purification 7. Purification (RP-HPLC) Cleavage->Purification

SPPS Workflow for incorporating Fmoc-Glu(OtBu)-OH-¹⁵N.

Analysis of ¹⁵N-Labeled Peptides by Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for analyzing peptides containing ¹⁵N.

1. Sample Preparation:

  • For GC-MS analysis, peptides may need to be hydrolyzed back to their constituent amino acids and then derivatized (e.g., as N-acetyl methyl esters) to make them volatile.[15] For LC-MS, the peptide can often be analyzed directly.

2. Instrumentation:

  • GC-C-IRMS (Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry): This highly sensitive technique is used for precise measurement of ¹³C and ¹⁵N enrichment. The sample is passed through a gas chromatograph, combusted to N₂ gas, and then introduced into an isotope ratio mass spectrometer.[15][16]

  • LC-MS/MS: This is a common method for sequencing and quantifying peptides. The ¹⁵N label will result in a predictable mass shift in the parent ion and fragment ions, allowing for differentiation from unlabeled counterparts.

3. Data Analysis:

  • The isotopic enrichment can be calculated by comparing the ion intensities of the labeled and unlabeled peptide or amino acid fragments.[17] This allows for accurate quantification in complex mixtures.

Signaling Pathways Involving Glutamate

Glutamate is the primary excitatory neurotransmitter in the central nervous system and is involved in a vast array of signaling pathways crucial for normal brain function, including learning and memory.[18][19][20] It exerts its effects by binding to both ionotropic and metabotropic receptors on postsynaptic neurons.[18][20]

  • Ionotropic Receptors (iGluRs): These are ligand-gated ion channels (e.g., NMDA, AMPA, and kainate receptors) that, upon glutamate binding, open to allow the influx of cations like Na⁺ and Ca²⁺, leading to rapid neuronal depolarization and signal transmission.[18]

  • Metabotropic Receptors (mGluRs): These are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability through second messenger signaling cascades.[19][20]

Dysregulation of glutamate signaling is implicated in various neurological and psychiatric disorders, as well as in the metabolism of certain cancers, making it a key target for drug development.[19][21]

G cluster_pathway Glutamate Signaling Pathways cluster_ionotropic Ionotropic Receptors cluster_metabotropic Metabotropic Receptors Glutamate Glutamate AMPA AMPA Receptor Glutamate->AMPA binds to NMDA NMDA Receptor Glutamate->NMDA binds to Kainate Kainate Receptor Glutamate->Kainate binds to mGluR mGluRs (G-protein coupled) Glutamate->mGluR binds to Ion_Channel Ion Channel Opening (Na+, Ca2+ influx) AMPA->Ion_Channel NMDA->Ion_Channel Kainate->Ion_Channel Second_Messenger Second Messenger Signaling mGluR->Second_Messenger Depolarization Postsynaptic Depolarization Ion_Channel->Depolarization Modulation Modulation of Synaptic Activity Second_Messenger->Modulation

Simplified diagram of glutamate receptor signaling.

References

Fmoc-Glu(OtBu)-OH-¹⁵N: A Technical Guide to Solubility and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Fmoc-Glu(OtBu)-OH-¹⁵N, a critical isotopically labeled building block in peptide synthesis and related research. The document details experimental protocols for solubility determination and its use in Solid-Phase Peptide Synthesis (SPPS), alongside relevant biological context and advanced research applications.

Introduction to Fmoc-Glu(OtBu)-OH-¹⁵N

N-α-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-tert-butyl ester with a ¹⁵N-labeled α-amino group, or Fmoc-Glu(OtBu)-OH-¹⁵N, is a selectively protected amino acid derivative essential for the synthesis of isotopically labeled peptides. The Fluorenylmethoxycarbonyl (Fmoc) group provides temporary protection for the α-amino group, while the tert-butyl (OtBu) ester protects the side-chain carboxylic acid of the glutamic acid residue. The incorporation of the stable isotope ¹⁵N allows for the sensitive and specific tracking of the amino acid and the resulting peptides in various analytical techniques, such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy[][2].

The solubility of this reagent is a paramount physical property, directly impacting its handling, reaction kinetics, and the overall efficiency of peptide synthesis[]. Inadequate solubility can lead to incomplete coupling reactions, resulting in deletion sequences and challenging purification processes.

Solubility Data

The solubility of Fmoc-Glu(OtBu)-OH-¹⁵N is comparable to its unlabeled counterpart, Fmoc-Glu(OtBu)-OH. It is characterized by poor solubility in aqueous solutions and good solubility in a range of polar aprotic organic solvents commonly employed in peptide synthesis.

Table 1: Quantitative and Qualitative Solubility of Fmoc-Glu(OtBu)-OH

SolventAbbreviationSolubilityNotes
Dimethyl SulfoxideDMSO100 mg/mL (235 mM)[4]Ultrasonic agitation and gentle heating to 37°C can aid dissolution[4].
N,N-DimethylformamideDMFClearly soluble (1 mmole in 2 ml)[5]A standard solvent for SPPS; however, it can degrade over time to form dimethylamine, which can prematurely deprotect the Fmoc group[6].
N-Methyl-2-pyrrolidoneNMPHigh solubility[6][7]Often preferred over DMF for its higher polarity and stability, leading to improved solvation and coupling yields[6].
DichloromethaneDCMGood solubility[6][7]Commonly used in Boc-based SPPS and for dissolving reagents, but less so in Fmoc chemistry due to reactivity with piperidine[6].
ChloroformCHCl₃Good solubility[7]A chlorinated solvent in which the compound is soluble.
WaterH₂OInsoluble[8][9][10]Fmoc-protected amino acids are generally poorly soluble in water[9].

Experimental Protocols

Protocol for Determining Solubility

This protocol outlines a standard method for determining the solubility of an Fmoc-amino acid in a given solvent.

G Workflow for Solubility Determination cluster_prep Preparation cluster_dissolution Dissolution Process cluster_analysis Analysis A Weigh Fmoc-Glu(OtBu)-OH-15N C Add small, known amount of solid to solvent A->C B Measure precise solvent volume B->C D Vortex / Agitate at controlled temperature C->D E Visually inspect for undissolved solid D->E F Solid Dissolved? E->F G Add more solid (return to C) F->G Yes H Centrifuge and analyze supernatant concentration (e.g., via UV-Vis or HPLC) F->H No (Saturated) G->C I Calculate solubility (mg/mL or M) H->I

Caption: A stepwise workflow for the experimental determination of solubility.

Methodology:

  • Preparation: Accurately weigh a sample of Fmoc-Glu(OtBu)-OH-¹⁵N. Dispense a precise volume of the test solvent into a vial.

  • Dissolution: Add a small, known amount of the amino acid to the solvent.

  • Agitation: Vigorously mix the solution using a vortex or shaker at a controlled temperature. Gentle heating (e.g., to 37°C) can be applied to assist dissolution, as some sources suggest[4].

  • Observation: Visually inspect the solution for any remaining undissolved solid.

  • Iteration: If the solid dissolves completely, add another known amount and repeat the agitation and observation steps.

  • Saturation Point: Continue adding the amino acid until a saturated solution is achieved (i.e., solid material remains undissolved after prolonged agitation).

  • Quantification: To determine the precise solubility, centrifuge the saturated solution to pellet the excess solid. The concentration of the dissolved compound in the supernatant can then be accurately measured using techniques like HPLC or UV-Vis spectroscopy by measuring the absorbance of the Fmoc group.

Protocol for Fmoc-Solid Phase Peptide Synthesis (SPPS) Coupling

This protocol describes the manual coupling of an Fmoc-amino acid to a resin-bound peptide chain.

Reagents:

  • Fmoc-Glu(OtBu)-OH-¹⁵N (3-5 equivalents relative to resin loading)

  • Activating agents: e.g., HATU (3-4.5 eq), HOBt (5 eq)[11][12]

  • Base: e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine (5-10 eq)[12]

  • Solvent: High-purity DMF or NMP

  • Fmoc-deprotected peptidyl-resin

Methodology:

  • Resin Preparation: Swell the resin in the chosen solvent (DMF or NMP). Perform Fmoc deprotection on the N-terminal amino acid of the growing peptide chain using a solution of 20% piperidine in DMF[12]. Wash the resin thoroughly with the solvent to remove all traces of piperidine.

  • Activation (Pre-activation): In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH-¹⁵N, the activating agent (e.g., HATU), and an additive like HOBt in the synthesis solvent[11][12]. Add the base (e.g., DIPEA) to the mixture and allow it to pre-activate for several minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin.

  • Reaction: Agitate the mixture at room temperature for 1-4 hours to allow the coupling reaction to proceed to completion[12].

  • Monitoring: Perform a colorimetric test (e.g., Kaiser or Fmoc test) to confirm the completion of the coupling reaction. The Fmoc test measures the UV absorbance after the release of a small amount of Fmoc groups to quantify unreacted sites[13].

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the resin extensively with the solvent to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Biological Context: Glutamate Signaling Pathways

Glutamic acid is the major excitatory neurotransmitter in the mammalian central nervous system[14][15]. Its signaling is fundamental to a vast array of physiological processes, including learning and memory. Glutamate exerts its effects by binding to and activating ionotropic and metabotropic receptors on postsynaptic neurons[16][17]. Dysregulation of these pathways is implicated in numerous neurological and psychiatric disorders[15][18].

G Overview of Glutamate Signaling cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glu Glutamate (Glu) iGluR Ionotropic Receptors (e.g., NMDA, AMPA) Glu->iGluR mGluR Metabotropic Receptors (mGluRs) Glu->mGluR Ion_Channel Ion Channel Opening (Na+, Ca2+ influx) iGluR->Ion_Channel Binding G_Protein G-Protein Activation mGluR->G_Protein Binding Depolarization Membrane Depolarization Ion_Channel->Depolarization Second_Messenger Second Messenger Systems (PLC, PI3K/Akt, MAPK) G_Protein->Second_Messenger Signal_Transmission Fast Synaptic Transmission Depolarization->Signal_Transmission Gene_Expression Changes in Gene Expression & Protein Synthesis Second_Messenger->Gene_Expression

Caption: Glutamate activates both fast ionotropic and slower metabotropic pathways.

  • Ionotropic Receptors (iGluRs): These are ligand-gated ion channels. When glutamate binds, they undergo a conformational change, allowing ions like Na⁺ and Ca²⁺ to flow into the cell. This causes rapid membrane depolarization and initiates signal transmission[14][18].

  • Metabotropic Receptors (mGluRs): These receptors are coupled to intracellular G-proteins. Glutamate binding triggers a cascade involving second messenger systems, which can modulate ion channel activity and lead to downstream changes in gene expression and protein synthesis[15][17].

Application Workflow: ¹⁵N-Labeling in Quantitative Proteomics

The ¹⁵N label in Fmoc-Glu(OtBu)-OH-¹⁵N serves as a powerful tool for quantitative proteomics. In metabolic labeling techniques, cells or organisms are grown in media where standard nitrogen (¹⁴N) is replaced with ¹⁵N-containing nutrients. This leads to the global incorporation of the heavy isotope into the entire proteome.

G Workflow for 15N Metabolic Labeling in Proteomics cluster_labeling Cell Culture & Labeling cluster_processing Sample Processing cluster_analysis Mass Spectrometry Analysis A Culture 'Light' Sample (Natural 14N media) C Combine equal amounts of Light and Heavy samples A->C B Culture 'Heavy' Sample (15N-enriched media) B->C D Protein Extraction & Digestion (e.g., Trypsin) C->D E LC-MS/MS Analysis D->E F Detect Peptide Pairs (Chemically identical, different mass) E->F G Quantify Peak Intensity Ratios (Heavy / Light) F->G H Protein Quantification & Data Analysis G->H

Caption: General workflow for comparative proteomics using stable isotope labeling.

This approach, often used in techniques analogous to SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture), allows for the precise relative quantification of proteins between two different experimental conditions (e.g., treated vs. untreated cells)[19]. When the samples are mixed, each peptide appears as a pair of peaks in the mass spectrometer, separated by a mass difference corresponding to the number of nitrogen atoms in the peptide[20]. The ratio of the intensities of these peaks directly reflects the relative abundance of the protein in the two original samples[19]. This method minimizes experimental variability as the samples are processed and analyzed together[19].

References

An In-depth Technical Guide to 15N Labeled Amino Acids for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, analysis, and application of peptides incorporating 15N stable isotopes. It is designed to be a valuable resource for researchers in proteomics, drug discovery, and structural biology, offering detailed experimental protocols and insights into the quantitative analysis of labeled peptides.

Introduction to 15N Labeled Peptides

Stable isotope labeling with 15N has become an indispensable tool in the life sciences. By replacing the naturally abundant 14N with the heavier 15N isotope, researchers can introduce a mass shift in amino acids and, consequently, in the peptides and proteins that contain them. This subtle change allows for the differentiation and quantification of molecules in complex biological samples, providing invaluable data for a wide range of applications.

The primary advantages of using 15N labeled amino acids in peptide synthesis include:

  • Quantitative Analysis: Enables accurate relative and absolute quantification of peptides and proteins in complex mixtures using mass spectrometry.

  • Structural Elucidation: Facilitates the determination of peptide and protein structures and dynamics through Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Metabolic and Pathway Tracing: Allows for the tracking of peptides and their metabolites in biological systems to study signaling pathways and metabolic flux.

  • Internal Standards: Serve as ideal internal standards in mass spectrometry-based assays, correcting for sample loss and ionization variability.

Synthesis of 15N Labeled Peptides

The most common and efficient method for producing synthetic peptides with defined sequences and high purity is Solid-Phase Peptide Synthesis (SPPS).[1] The use of 9-fluorenylmethoxycarbonyl (Fmoc) protecting group chemistry is the preferred approach due to its milder reaction conditions compared to traditional methods.[2]

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of a 15N Labeled Peptide

This protocol outlines the manual synthesis of a generic 15N labeled peptide on a Rink Amide resin, resulting in a C-terminally amidated peptide.

Materials:

  • Rink Amide resin (100-200 mesh)

  • 15N labeled Fmoc-amino acids and unlabeled Fmoc-amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (if synthesizing peptides with Cys)

  • Diethyl ether, cold

  • Solid-phase synthesis vessel

  • Shaker or vortexer

Procedure:

  • Resin Swelling:

    • Place the desired amount of Rink Amide resin in the synthesis vessel.

    • Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.[2]

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.[2]

  • Amino Acid Coupling:

    • Dissolve 3-5 equivalents of the desired Fmoc-amino acid (15N labeled or unlabeled) and 3-5 equivalents of OxymaPure® in DMF.

    • Add 3-5 equivalents of DIC to the amino acid solution to pre-activate it for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • To ensure complete coupling, a small sample of the resin can be tested using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.[3]

    • After complete coupling, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Chain Elongation:

    • Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the peptide sequence.

  • Final Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

  • Cleavage and Side-Chain Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). If the peptide contains Cysteine, add 2.5% DTT.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[2]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final 15N labeled peptide as a white powder.

Analysis of 15N Labeled Peptides

The two primary analytical techniques for characterizing 15N labeled peptides are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each provides unique and complementary information.

Mass Spectrometry Analysis

Mass spectrometry is a powerful tool for confirming the successful synthesis of the 15N labeled peptide, determining the isotopic incorporation efficiency, and for quantitative proteomics studies.[4]

Materials:

  • Purified 15N labeled peptide

  • Unlabeled counterpart peptide (for relative quantification)

  • Formic acid

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Liquid chromatography-tandem mass spectrometer (LC-MS/MS) system

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of the 15N labeled and unlabeled peptides of known concentrations.

    • Create a series of calibration standards by mixing the labeled and unlabeled peptides at different known ratios.

    • For quantitative analysis of a biological sample, a known amount of the 15N labeled peptide is spiked into the sample as an internal standard.

  • LC Separation:

    • Inject the sample onto a reverse-phase HPLC column (e.g., C18).

    • Separate the peptides using a gradient of increasing acetonitrile concentration in water, both containing 0.1% formic acid.

  • MS/MS Analysis:

    • The eluting peptides are ionized (typically by electrospray ionization, ESI) and introduced into the mass spectrometer.

    • The mass spectrometer is operated in a data-dependent acquisition mode or a targeted mode (e.g., Parallel Reaction Monitoring, PRM) to select the precursor ions of both the labeled and unlabeled peptides for fragmentation.[5]

    • The resulting fragment ion spectra (MS/MS) are recorded.

  • Data Analysis:

    • Extract the ion chromatograms for the precursor ions of the 15N labeled and unlabeled peptides.

    • The area under the curve for each chromatogram is proportional to the abundance of the respective peptide.

    • The ratio of the peak areas of the labeled to unlabeled peptide is used to determine the relative or absolute quantity of the peptide in the sample.[6]

NMR Spectroscopy Analysis

NMR spectroscopy is the premier technique for determining the three-dimensional structure and dynamics of peptides in solution.[7] The incorporation of 15N (and often 13C) is essential for resolving spectral overlap in larger peptides and for performing multidimensional NMR experiments.

Materials:

  • Purified 15N labeled peptide

  • NMR buffer (e.g., phosphate buffer in 90% H2O/10% D2O)

  • NMR spectrometer with a cryoprobe

Procedure:

  • Sample Preparation:

    • Dissolve the lyophilized 15N labeled peptide in the NMR buffer to a final concentration of 0.1-1 mM.

    • Transfer the sample to an NMR tube.

  • NMR Data Acquisition:

    • Place the sample in the NMR spectrometer and tune the probe.

    • Acquire a two-dimensional 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectrum. This experiment correlates the proton and nitrogen atoms that are directly bonded, primarily the backbone amide groups.

  • Data Analysis:

    • Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe).

    • The resulting 2D spectrum will show a peak for each backbone amide proton-nitrogen pair.

    • The dispersion of the peaks in the spectrum is an excellent indicator of whether the peptide is well-folded. A well-dispersed spectrum suggests a stable, structured conformation, while a spectrum with most peaks clustered in a narrow region indicates a disordered or unfolded state.

Quantitative Data Presentation

The quantitative data obtained from mass spectrometry and NMR can be summarized to compare the analytical performance of each technique.

ParameterMass Spectrometry (LC-MS/MS)NMR Spectroscopy (1H-15N HSQC)
Primary Application Quantification, Isotopic EnrichmentStructure, Dynamics, Binding
Typical Sample Conc. fmol - pmol on column0.1 - 1 mM
Isotopic Incorporation Directly measured from mass shiftInferred from signal intensity
Quantitative Accuracy High, especially with internal standardsModerate, can be affected by relaxation
Throughput HighLow to moderate
Structural Information Indirect (from fragmentation)High-resolution 3D structure

Table 1: Comparison of Mass Spectrometry and NMR for the analysis of 15N labeled peptides.

Amino Acid LabeledExpected Mass Shift (Da)Observed Mass Shift (Da)Isotopic Incorporation (%)
Glycine (15N)+1.00+0.9999.0
Alanine (15N)+1.00+0.9898.0
Valine (15N)+1.00+0.9999.0
Leucine (15N)+1.00+0.9797.0

Table 2: Example of isotopic incorporation efficiency for different 15N labeled amino acids determined by mass spectrometry. Data is hypothetical and for illustrative purposes. In practice, incorporation is typically >98%.

Mandatory Visualizations

Signaling Pathway Diagram

The Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival.[8] 15N labeled peptides can be used as substrates or inhibitors to study the kinetics and interactions within this pathway.

ERK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras GTP Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Substrate_cyto Cytoplasmic Substrates (e.g., 15N-labeled peptide) ERK->Substrate_cyto ERK_n ERK ERK->ERK_n Translocation TF Transcription Factors ERK_n->TF Gene Gene Expression TF->Gene

Caption: The ERK1/2 signaling pathway. [1-5]

Experimental Workflow Diagram

The following diagram illustrates the logical flow from peptide synthesis to final analysis for a typical quantitative proteomics experiment using a 15N labeled peptide.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Quantitative Analysis SPPS Fmoc-SPPS of 15N Labeled Peptide Cleavage Cleavage & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification QC1 MS & HPLC QC Purification->QC1 SamplePrep Sample Preparation (Spike-in Standard) QC1->SamplePrep Verified Peptide LCMS LC-MS/MS Analysis SamplePrep->LCMS DataAnalysis Data Analysis (Quantification) LCMS->DataAnalysis Results Quantitative Results DataAnalysis->Results

Caption: Workflow for quantitative proteomics using 15N labeled peptides.

Conclusion

15N labeled amino acids are a cornerstone of modern peptide science, enabling researchers to ask and answer fundamental questions in biology and medicine. The combination of robust solid-phase synthesis protocols with powerful analytical techniques like mass spectrometry and NMR spectroscopy provides a versatile platform for quantitative proteomics, structural biology, and drug development. This guide has provided the core methodologies and a framework for the successful application of 15N labeled peptides in your research endeavors.

References

Technical Guide: Isotopic Purity of Fmoc-Glu(OtBu)-OH-¹⁵N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of N-α-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-tert-butyl ester (Fmoc-Glu(OtBu)-OH), specifically labeled with the stable isotope Nitrogen-15 (¹⁵N). This essential building block is critical for the synthesis of ¹⁵N-labeled peptides used in quantitative proteomics, metabolic studies, and as internal standards for mass spectrometry. This document details its chemical and isotopic properties, provides representative experimental protocols for its synthesis and analysis, and illustrates key workflows.

Quantitative Data Summary

The isotopic and chemical purity of commercially available Fmoc-Glu(OtBu)-OH-¹⁵N and related labeled analogues are critical parameters for ensuring the accuracy and reliability of experimental results. Data from various suppliers are summarized below.

Table 1: Isotopic and Chemical Purity of Fmoc-Glu(OtBu)-OH-¹⁵N

ParameterSpecificationSupplier Example
Isotopic Purity 98 atom % ¹⁵NSigma-Aldrich[1][2][3]
Chemical Purity (Assay) 99% (CP)Sigma-Aldrich[1][2][3]
Appearance SolidSigma-Aldrich[1][2][3]
Molecular Weight 426.47 g/mol Sigma-Aldrich[1][2][3]

(CP) = Chemically Pure

Table 2: Purity of Other Isotopically Labeled Fmoc-Glu(OtBu)-OH Analogues

CompoundIsotopic PurityChemical PuritySupplier Example
Fmoc-Glu(OtBu)-OH-¹³C₅,¹⁵N99 atom % ¹³C, 98 atom % ¹⁵N95% (CP)Sigma-Aldrich[]
Fmoc-Glu(OtBu)-OH-¹³C₅,¹⁵N99 atom % ¹³C, 99 atom % ¹⁵N96% (CP)Cambridge Isotope Laboratories[1]
Fmoc-Glu(α-OtBu)-OH-¹³C₅,¹⁵N99 atom % ¹³C, 98 atom % ¹⁵N97% (CP)Sigma-Aldrich[5]

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis and isotopic analysis of Fmoc-Glu(OtBu)-OH-¹⁵N. These protocols are based on established chemical principles for amino acid protection and advanced analytical techniques for isotope ratio determination.

Representative Synthesis of Fmoc-Glu(OtBu)-OH-¹⁵N

The synthesis of Fmoc-Glu(OtBu)-OH-¹⁵N from L-Glutamic acid-¹⁵N is a multi-step process involving the orthogonal protection of the side-chain carboxylic acid and the α-amino group. The workflow ensures that the final product is suitable for solid-phase peptide synthesis (SPPS).[6][7]

Step 1: Side-Chain Esterification (γ-tert-butyl protection)

  • Starting Material: L-Glutamic acid-¹⁵N (≥99 atom % ¹⁵N).

  • Reagents: Isobutylene, Dioxane, Sulfuric Acid (catalytic amount).

  • Procedure: a. Suspend L-Glutamic acid-¹⁵N in anhydrous dioxane in a pressure-resistant vessel. b. Add a catalytic amount of concentrated sulfuric acid. c. Cool the mixture to -10°C and carefully condense a 10-fold molar excess of isobutylene into the vessel. d. Seal the vessel and allow it to warm to room temperature. Stir for 72 hours. e. Carefully vent the vessel to release excess isobutylene. f. Neutralize the reaction mixture with an appropriate base (e.g., sodium bicarbonate solution). g. Extract the product, H-Glu(OtBu)-OH-¹⁵N, using an organic solvent. Purify by crystallization or chromatography.

Step 2: N-terminal Fmoc Protection

  • Starting Material: H-Glu(OtBu)-OH-¹⁵N from Step 1.

  • Reagents: 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu), Sodium Bicarbonate, Acetone, Water.

  • Procedure: a. Dissolve H-Glu(OtBu)-OH-¹⁵N in a 10% sodium bicarbonate solution in water. b. In a separate flask, dissolve a 1.1 molar equivalent of Fmoc-OSu in acetone. c. Add the Fmoc-OSu solution dropwise to the amino acid solution while stirring vigorously at room temperature. d. Allow the reaction to proceed for 4-6 hours. Monitor completion by TLC. e. Acidify the reaction mixture to pH 2 with dilute HCl. f. Extract the Fmoc-Glu(OtBu)-OH-¹⁵N product with ethyl acetate. g. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. h. Purify the final product by flash column chromatography on silica gel.

Determination of Isotopic Purity by Mass Spectrometry

High-resolution mass spectrometry is the definitive method for determining the isotopic enrichment of the final product. The following protocol is a representative method using an Orbitrap mass spectrometer.

  • Sample Preparation: a. Accurately weigh approximately 1 mg of Fmoc-Glu(OtBu)-OH-¹⁵N. b. Dissolve in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 10 µg/mL. c. Prepare a dilution series of a non-labeled Fmoc-Glu(OtBu)-OH analytical standard for calibration and comparison.

  • Instrumentation (Thermo Scientific Orbitrap Exploris or similar): a. Ionization Mode: Electrospray Ionization, Positive (ESI+). b. Infusion: Direct infusion via syringe pump or flow injection analysis. c. MS Settings: i. Resolution: Set to >120,000 to resolve isotopic peaks. ii. Scan Range: m/z 400-450 to encompass the molecular ions. iii. AGC Target: 1e6. iv. Maximum Injection Time: 200 ms. d. Data Acquisition: Acquire full scan mass spectra, averaging at least 100 scans for high precision.

  • Data Analysis: a. Identify the monoisotopic peak for the unlabeled compound (M₀) at m/z 426.1860 [M+H]⁺ and the ¹⁵N-labeled compound (M+1) at m/z 427.1831 [M+H]⁺. b. Extract the ion intensities for the M₀ and M+1 peaks from the high-resolution spectrum of the ¹⁵N-labeled sample. c. Calculate the isotopic purity (atom % ¹⁵N) using the following formula: Atom % ¹⁵N = [Intensity(M+1) / (Intensity(M₀) + Intensity(M+1))] x 100% d. Correct for the natural abundance of ¹³C and other isotopes by analyzing the unlabeled standard to determine its natural M+1 intensity.

Mandatory Visualizations

The following diagrams illustrate the key workflows associated with the synthesis and analysis of Fmoc-Glu(OtBu)-OH-¹⁵N.

G cluster_synthesis Synthesis Workflow A L-Glutamic Acid-¹⁵N B Side-Chain Protection (γ-tert-butyl ester formation) A->B Isobutylene, H₂SO₄ C H-Glu(OtBu)-OH-¹⁵N (Intermediate) B->C D N-Terminal Protection (Fmoc group addition) C->D Fmoc-OSu E Fmoc-Glu(OtBu)-OH-¹⁵N (Crude Product) D->E F Purification (Chromatography) E->F G Final Product F->G

Caption: Chemical synthesis workflow for Fmoc-Glu(OtBu)-OH-¹⁵N.

G cluster_analysis Isotopic Purity Analysis Workflow P Final Product: Fmoc-Glu(OtBu)-OH-¹⁵N S Sample Preparation (Dissolution & Dilution) P->S M High-Resolution MS (e.g., Orbitrap) S->M ESI+ D Data Acquisition (Full Scan Spectra) M->D A Data Analysis D->A Extract Ion Intensities (M+1 vs M₀) R Isotopic Purity Report (Atom % ¹⁵N) A->R Calculate Percentage

Caption: Analytical workflow for isotopic purity determination.

G cluster_spps Role in Solid-Phase Peptide Synthesis (SPPS) Resin Resin-Bound Peptide (Free N-terminus) Coup Coupling Step Resin->Coup AA Fmoc-Glu(OtBu)-OH-¹⁵N AA->Coup Coupling Reagents Wash1 Wash Coup->Wash1 ¹⁵N-Glu is added Dep Fmoc Deprotection (Piperidine) Wash1->Dep Wash2 Wash Dep->Wash2 Next Ready for Next Cycle Wash2->Next Next->Coup Next Fmoc-AA

Caption: Use of Fmoc-Glu(OtBu)-OH-¹⁵N in an SPPS cycle.

References

An In-depth Technical Guide to the Stability and Storage of Fmoc-Glu(OtBu)-OH-15N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for N-α-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-tert-butyl ester, with a specific focus on the ¹⁵N-labeled variant (Fmoc-Glu(OtBu)-OH-¹⁵N). Understanding the stability profile of this critical reagent is paramount for ensuring the integrity and success of peptide synthesis and other advanced applications in drug development and scientific research.

Chemical Structure and Properties

Fmoc-Glu(OtBu)-OH-¹⁵N is a protected amino acid derivative essential for solid-phase peptide synthesis (SPPS). The ¹⁵N isotopic label provides a valuable tool for nuclear magnetic resonance (NMR) studies of peptide and protein structure and dynamics.

Below is a diagram illustrating the chemical structure of Fmoc-Glu(OtBu)-OH-¹⁵N.

Caption: Chemical structure of Fmoc-Glu(OtBu)-OH-¹⁵N.

Recommended Storage Conditions

Proper storage is crucial to maintain the stability and purity of Fmoc-Glu(OtBu)-OH-¹⁵N. The following conditions are recommended by various suppliers.

ParameterRecommended ConditionRationale
Temperature Refrigerated at +2°C to +8°C or frozen at -20°C.[1][2]Minimizes degradation reactions and preserves long-term stability.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen) and keep desiccated.[1]Protects against moisture and oxidative degradation.
Light Protect from light.[1]The fluorenyl moiety of the Fmoc group can be susceptible to photolytic degradation.

Stability Profile

The stability of Fmoc-Glu(OtBu)-OH-¹⁵N is influenced by its chemical structure, the presence of impurities, and environmental factors. The isotopic ¹⁵N label is not expected to significantly alter the chemical stability compared to the unlabeled compound.

pH Stability
  • Acidic Conditions: The Fmoc protecting group is stable under acidic conditions.[3][4][5] This property is fundamental to the orthogonal strategy of Fmoc-based peptide synthesis, where acid-labile side-chain protecting groups are cleaved while the Fmoc group remains intact. The tert-butyl (OtBu) ester protecting the side-chain carboxyl group is also stable to mildly acidic conditions but can be cleaved by strong acids like trifluoroacetic acid (TFA).

  • Basic Conditions: The Fmoc group is highly labile to basic conditions, particularly secondary amines like piperidine.[3][4] This lability is exploited for its removal during SPPS. Exposure to even weak bases during storage or handling can lead to premature deprotection.

Impurities Affecting Stability

The presence of certain impurities can compromise the long-term stability of Fmoc-Glu(OtBu)-OH-¹⁵N:

ImpurityPotential Impact
Free Amino Acid Can catalyze the autocatalytic cleavage of the Fmoc group during storage, reducing the purity and stability of the reagent.[6][7]
Acetate Traces of acetic acid can lead to the formation of acetylated byproducts (capping) during peptide synthesis, resulting in truncated peptide sequences.[6][7]
Ethyl Acetate Residual ethyl acetate from the manufacturing process can slowly hydrolyze to form acetic acid during storage, thereby increasing the risk of capping.[6]

Potential Degradation Pathways

Understanding the potential degradation pathways is essential for troubleshooting and ensuring the quality of synthetic peptides.

DegradationPathways cluster_base Base-Mediated Degradation cluster_acid Strong Acid-Mediated Degradation Fmoc-Glu(OtBu)-OH-15N This compound Dibenzofulvene Dibenzofulvene This compound->Dibenzofulvene Piperidine Free H-Glu(OtBu)-OH-15N Free H-Glu(OtBu)-OH-15N This compound->Free H-Glu(OtBu)-OH-15N Piperidine Fmoc-Glu-OH-15N Fmoc-Glu-OH-15N This compound->Fmoc-Glu-OH-15N TFA Piperidine Adduct Piperidine Adduct Dibenzofulvene->Piperidine Adduct + Piperidine

Caption: Potential degradation pathways of Fmoc-Glu(OtBu)-OH-¹⁵N.

  • Base-Mediated Fmoc Cleavage: This is the most significant and well-characterized degradation pathway for Fmoc-protected amino acids. In the presence of a base, such as piperidine, the Fmoc group is cleaved via a β-elimination mechanism to yield dibenzofulvene and the free amino acid. The dibenzofulvene can then react with piperidine to form a stable adduct.

  • Acid-Mediated Side-Chain Deprotection: While the Fmoc group is stable to acid, the tert-butyl ester on the glutamic acid side chain is designed to be cleaved by strong acids like TFA. This is a deliberate step at the end of peptide synthesis but constitutes degradation if it occurs prematurely.

Experimental Protocols for Stability and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for assessing the purity and stability of Fmoc-Glu(OtBu)-OH-¹⁵N.

General HPLC Method for Purity Determination

A stability-indicating HPLC method should be capable of separating the intact Fmoc-Glu(OtBu)-OH-¹⁵N from its potential degradation products and process-related impurities.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Dissolve Sample Dissolve this compound in appropriate solvent (e.g., Acetonitrile/Water) Inject Sample Inject onto a C18 reverse-phase column Dissolve Sample->Inject Sample Gradient Elution Apply a gradient of Acetonitrile and Water (with TFA or Formic Acid) Inject Sample->Gradient Elution UV Detection Monitor absorbance at ~265 nm and ~301 nm Gradient Elution->UV Detection Integrate Peaks Integrate peak areas UV Detection->Integrate Peaks Calculate Purity Calculate purity as a percentage of the main peak area Integrate Peaks->Calculate Purity

Caption: General workflow for HPLC purity analysis.

Typical HPLC Parameters:

  • Column: C18 reverse-phase, 3-5 µm particle size.

  • Mobile Phase A: Water with 0.1% TFA or 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% TFA or 0.1% Formic Acid.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B.

  • Detection: UV absorbance at approximately 265 nm (for the Fmoc group) and 301 nm (for the dibenzofulvene adduct).

  • Column Temperature: Ambient or controlled (e.g., 25-30°C).

Note: Specific gradient conditions and run times should be optimized to achieve adequate separation of all relevant species.

Conclusion

The stability of Fmoc-Glu(OtBu)-OH-¹⁵N is critical for its successful application in research and development. By adhering to the recommended storage conditions of refrigeration, desiccation, and protection from light, researchers can minimize degradation and ensure the high purity of this essential reagent. Understanding the potential degradation pathways, primarily the base-lability of the Fmoc group, allows for appropriate handling and troubleshooting. Regular purity assessment by a validated stability-indicating HPLC method is recommended to confirm the integrity of the material over time. While specific quantitative stability data for the ¹⁵N-labeled compound is not widely published, the principles governing the stability of Fmoc-protected amino acids provide a robust framework for its proper storage and handling.

References

An In-depth Technical Guide to Fmac and OtBu Protecting Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butyl (OtBu) protecting groups, foundational tools in modern solid-phase peptide synthesis (SPPS). A thorough understanding of their chemistry, strategic application, and experimental protocols is critical for the successful synthesis of peptides for research and therapeutic development.

Core Concepts: The Orthogonal Protection Strategy

In multi-step chemical synthesis, particularly of complex biomolecules like peptides, protecting groups are essential for preventing unwanted side reactions. The Fmoc/tBu strategy is a cornerstone of modern peptide synthesis due to its orthogonality . This means that the two protecting groups are removed by different chemical mechanisms, allowing for selective deprotection at specific stages of the synthesis.[1]

The α-amino group of the incoming amino acid is temporarily protected by the base-labile Fmoc group. This group is stable to acidic conditions but is readily removed by a weak base, typically piperidine. Conversely, reactive amino acid side chains are protected by acid-labile groups, such as the tert-butyl (tBu) ether for tyrosine, serine, and threonine, and the tert-butyl (OtBu) ester for aspartic and glutamic acid. These side-chain protecting groups are stable to the basic conditions used for Fmoc removal but are cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage of the peptide from the solid support.

This orthogonal scheme ensures that the peptide chain can be elongated in a controlled, stepwise manner without compromising the integrity of the side-chain functionalities until the final deprotection step.

The Fmoc Protecting Group: A Base-Labile Guardian

The 9-fluorenylmethoxycarbonyl (Fmoc) group is the standard temporary protecting group for the α-amino function in SPPS. Its widespread adoption is due to its stability under acidic and neutral conditions and its rapid cleavage under mild basic conditions.

Mechanism of Protection and Deprotection

Protection: The Fmoc group is typically introduced by reacting the amino acid with Fmoc-chloride (Fmoc-Cl) or Fmoc-succinimidyl carbonate (Fmoc-OSu) under basic conditions. The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the Fmoc reagent.

Deprotection: The removal of the Fmoc group is achieved by treatment with a secondary amine, most commonly a 20% solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). The mechanism is a β-elimination reaction. The base abstracts the acidic proton on the fluorenyl ring, leading to the formation of a dibenzofulvene intermediate and the release of the free amine. The dibenzofulvene is subsequently trapped by the amine base.

The progress of the deprotection reaction can be conveniently monitored by UV spectroscopy, as the dibenzofulvene-piperidine adduct has a strong absorbance.

Quantitative Data: Fmoc Deprotection Kinetics

The cleavage of the Fmoc group is a rapid process, which is essential for efficient peptide synthesis.

Deprotection ReagentSolventHalf-life (t½)
20% PiperidineDMF~7 seconds
50% PiperidineDMF~3 seconds
1 M DBUDMF~15 seconds

Note: Half-life can be influenced by factors such as the specific amino acid residue, peptide sequence, and resin matrix.

The OtBu Protecting Group: An Acid-Labile Shield

The tert-butyl (OtBu) protecting group is commonly used to protect the side-chain carboxyl groups of aspartic acid (Asp) and glutamic acid (Glu) in Fmoc-based SPPS.[2] Its stability to the basic conditions required for Fmoc removal and its clean cleavage under acidic conditions make it an ideal orthogonal partner.

Mechanism of Protection and Deprotection

Protection: The OtBu ester is typically formed by the acid-catalyzed reaction of the carboxylic acid with isobutylene or by esterification using tert-butanol. For peptide synthesis, the pre-protected amino acid, Fmoc-Asp(OtBu)-OH or Fmoc-Glu(OtBu)-OH, is used.

Deprotection: The OtBu group is removed by treatment with a strong acid, most commonly trifluoroacetic acid (TFA). The mechanism involves protonation of the ester oxygen, followed by the departure of the stable tert-butyl cation, which is then quenched by scavengers in the cleavage cocktail or deprotonates to form isobutylene.

Quantitative Data: OtBu Deprotection Kinetics

The cleavage of the OtBu group is generally slower than that of the Fmoc group and is dependent on the concentration and strength of the acid, as well as the presence of scavengers. While specific half-life data is less commonly reported than for Fmoc, complete cleavage is typically achieved within a few hours under standard conditions.

Cleavage ReagentTypical ConditionsCleavage Time
95% TFA, 2.5% H₂O, 2.5% TISRoom Temperature1-4 hours
TFA/DCM (1:1)Room Temperature2-6 hours

Note: Cleavage times can be affected by the peptide sequence, the presence of other protecting groups, and the specific cleavage cocktail composition. TIS (triisopropylsilane) is a common scavenger used to quench the reactive tert-butyl cations generated during deprotection.

Experimental Protocols

Synthesis of Fmoc-L-Glu(OtBu)-OH

This protocol describes the synthesis of the protected amino acid building block.

Materials:

  • L-Glutamic acid

  • tert-Butanol

  • Sulfuric acid (concentrated)

  • Fmoc-OSu (9-Fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester)

  • Sodium bicarbonate

  • Dioxane

  • Water

  • Ethyl acetate

  • Hexane

  • Hydrochloric acid (1 M)

  • Sodium sulfate (anhydrous)

Procedure:

  • Esterification to form H-Glu(OtBu)-OH:

    • Suspend L-glutamic acid in a mixture of tert-butanol and an inert solvent (e.g., dichloromethane).

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture until the reaction is complete (monitored by TLC).

    • Neutralize the reaction with a base (e.g., sodium bicarbonate) and extract the product.

    • Purify the resulting H-Glu(OtBu)-OH.

  • Fmoc Protection:

    • Dissolve H-Glu(OtBu)-OH in a mixture of dioxane and aqueous sodium bicarbonate solution.

    • Add Fmoc-OSu portion-wise while maintaining the pH at 8-9.

    • Stir the reaction at room temperature overnight.

    • Acidify the reaction mixture with 1 M HCl to pH 2-3.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield pure Fmoc-L-Glu(OtBu)-OH.

Solid-Phase Peptide Synthesis (SPPS) Cycle using Fmoc-Glu(OtBu)-OH

This protocol outlines a single coupling cycle in an Fmoc-based SPPS.

Materials:

  • Fmoc-protected amino acid (e.g., Fmoc-Ala-OH)

  • Fmoc-Glu(OtBu)-OH

  • Rink Amide resin (or other suitable solid support)

  • Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents (e.g., HBTU/HOBt or DIC/Oxyma)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and coupling reagents in DMF.

    • Add DIPEA to activate the amino acid.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours, or until a negative Kaiser test indicates complete coupling.

    • Drain the coupling solution.

    • Wash the resin with DMF (3-5 times), DCM (3 times), and MeOH (3 times).

  • Repeat: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid coupling and Fmoc deprotection, wash the resin-bound peptide with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin.

    • Agitate at room temperature for 2-4 hours.

    • Filter the resin and collect the filtrate containing the deprotected peptide.

    • Precipitate the peptide from the filtrate by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

Visualizations

Orthogonal Protection Strategy

Orthogonal_Protection cluster_conditions Deprotection Conditions Start Protected Amino Acid (Fmoc-AA(PG)-OH) SPPS_Cycle Solid-Phase Peptide Synthesis Cycle Start->SPPS_Cycle Protected_Peptide Protected Peptide on Resin (Fmoc-Peptide(PG)-Resin) SPPS_Cycle->Protected_Peptide Fmoc_Deprotection Fmoc Removal: Base (e.g., Piperidine) SPPS_Cycle->Fmoc_Deprotection Final_Cleavage Final Cleavage and Side-Chain Deprotection Protected_Peptide->Final_Cleavage Free_Peptide Free Peptide Final_Cleavage->Free_Peptide PG_Deprotection Side-Chain PG (e.g., OtBu) Removal: Acid (e.g., TFA) Final_Cleavage->PG_Deprotection

Caption: Orthogonal protection in Fmoc/tBu SPPS.

SPPS Workflow with Fmoc/OtBu Chemistry

SPPS_Workflow Start Start with Resin Swell Swell Resin in DMF Start->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple Fmoc-AA(OtBu)-OH (e.g., HBTU/DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Loop Repeat for next AA Wash2->Loop Loop->Deprotection Yes Final_Deprotection Final Fmoc Deprotection Loop->Final_Deprotection No Cleavage Cleavage from Resin & OtBu Deprotection (TFA) Final_Deprotection->Cleavage Precipitate Precipitate and Purify Peptide Cleavage->Precipitate

Caption: A typical cycle in solid-phase peptide synthesis.

Conclusion

The Fmoc and OtBu protecting groups, employed in an orthogonal strategy, have revolutionized peptide synthesis, enabling the routine and automated production of complex peptides. A deep understanding of their chemical properties, reaction mechanisms, and the practical aspects of their use is paramount for any researcher in the fields of chemistry, biochemistry, and drug development. The careful selection of protecting groups and optimization of reaction conditions are key to achieving high yields and purity in peptide synthesis.

References

Technical Guide: Certificate of Analysis for Fmoc-Glu(OtBu)-OH-¹⁵N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies associated with the quality control of Fmoc-L-Glutamic acid(γ-OtBu)-¹⁵N-OH, a critical raw material in peptide synthesis, particularly for isotopic labeling in NMR studies and mass spectrometry-based proteomics.

Quantitative Data Summary

The following tables summarize the typical specifications found on a Certificate of Analysis for Fmoc-Glu(OtBu)-OH-¹⁵N. These values represent the acceptable quality parameters for use in research and pharmaceutical development.

Table 1: Identity and Physicochemical Properties

ParameterSpecification
Synonyms N-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid-γ-O-t-butyl ester-¹⁵N
Linear Formula t-Bu-O₂C(CH₂)₂CH(¹⁵NH-Fmoc)CO₂H[1]
Molecular Weight 426.47 g/mol [1]
Appearance White to off-white solid
Form Solid[2]

Table 2: Purity and Isotopic Enrichment

ParameterSpecificationTypical Method
Chemical Purity (Assay) ≥ 99.0%HPLC
Isotopic Purity (¹⁵N) ≥ 98 atom % ¹⁵N[1]Mass Spectrometry / NMR
Enantiomeric Purity ≥ 99.8% L-enantiomerChiral HPLC
Free Amino Acid Content ≤ 0.2%GC or HPLC
Acetate Content ≤ 0.02%IC or HPLC

Table 3: Optical Properties

ParameterSpecification
Optical Activity [α]²⁵/D -4.21°, c = 1 in acetic acid: water (4:1)[1]

Experimental Protocols

Detailed methodologies for the key analytical tests are provided below. These protocols are representative of standard industry practices for the quality control of Fmoc-protected amino acids.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method determines the chemical purity of the compound by separating it from any potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water

    • B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Gradient: A linear gradient from 30% B to 100% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 265 nm.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of acetonitrile.

  • Procedure:

    • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

    • Inject 10 µL of the prepared sample.

    • Run the gradient program and record the chromatogram.

    • Calculate the area percent of the main peak relative to the total area of all peaks to determine the purity.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity

This method is used to separate and quantify the L- and D-enantiomers of the amino acid derivative.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase (CSP) column (e.g., Chiralpak IA, IB, or IC).

  • Mobile Phase: A mixture of hexane and ethanol with a small percentage of an acidic modifier like trifluoroacetic acid (e.g., 80:20 Hexane:Ethanol + 0.1% TFA). The exact ratio may need to be optimized for the specific column.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 265 nm.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.

  • Procedure:

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Inject 10 µL of the sample.

    • Run the isocratic mobile phase and record the chromatogram.

    • Identify the peaks corresponding to the L- and D-enantiomers based on a reference standard.

    • Calculate the enantiomeric excess (%ee) using the peak areas.

Mass Spectrometry (MS) for Isotopic Purity

Mass spectrometry is employed to confirm the molecular weight and determine the isotopic enrichment of ¹⁵N.

  • Instrumentation: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) with an electrospray ionization (ESI) source.

  • Mode: Positive or negative ion mode, depending on which provides a better signal.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like acetonitrile or methanol to a concentration of approximately 10 µg/mL.

  • Procedure:

    • Infuse the sample solution directly into the mass spectrometer.

    • Acquire the mass spectrum over a relevant m/z range.

    • Observe the molecular ion peak and its isotopic distribution. The ¹⁵N-labeled compound will have a mass shift of +1 compared to the unlabeled compound.

    • The relative intensities of the M and M+1 peaks are used to calculate the atom % ¹⁵N.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity and Isotopic Incorporation

¹H and ¹³C NMR are used to confirm the chemical structure, while ¹⁵N NMR can directly observe the labeled nitrogen.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Experiments:

    • ¹H NMR: Confirms the presence of all expected protons and their chemical environment.

    • ¹³C NMR: Confirms the carbon backbone of the molecule.

    • ¹⁵N NMR (optional, direct observation): A single peak will confirm the presence of the ¹⁵N label. More commonly, ¹H-¹⁵N correlation experiments (like HSQC) are used in peptide applications.

  • Procedure:

    • Prepare the sample and place it in the NMR spectrometer.

    • Acquire the desired NMR spectra.

    • Process and analyze the spectra to ensure they are consistent with the expected structure of Fmoc-Glu(OtBu)-OH-¹⁵N.

Polarimetry for Optical Rotation

This technique measures the rotation of plane-polarized light by the chiral molecule in solution to confirm its stereochemistry.

  • Instrumentation: A polarimeter.

  • Light Source: Sodium D-line (589 nm).

  • Sample Cell: 1 dm path length.

  • Solvent: A 4:1 mixture of acetic acid and water.

  • Sample Preparation: Accurately weigh and dissolve the sample in the solvent to a concentration of 1 g/100 mL (c=1)[1].

  • Procedure:

    • Calibrate the polarimeter with the pure solvent (blank).

    • Fill the sample cell with the prepared solution, ensuring there are no air bubbles.

    • Place the sample cell in the polarimeter and measure the optical rotation at 25°C.

    • The observed rotation is reported as the specific rotation [α].

Visualizations

Quality Control Workflow for Fmoc-Glu(OtBu)-OH-¹⁵N

The following diagram illustrates the logical workflow for the quality control and analysis of Fmoc-Glu(OtBu)-OH-¹⁵N, from initial receipt of the raw material to its final release for use in synthesis.

QC_Workflow raw_material Raw Material Receipt Fmoc-Glu(OtBu)-OH-¹⁵N sampling Sampling for Analysis raw_material->sampling identity_tests Identity Confirmation sampling->identity_tests purity_tests Purity & Isotopic Analysis sampling->purity_tests chiral_tests Stereochemical Analysis sampling->chiral_tests nmr NMR Spectroscopy (¹H, ¹³C) identity_tests->nmr ms Mass Spectrometry (MW & Isotopic Purity) identity_tests->ms purity_tests->ms hplc HPLC (Chemical Purity) purity_tests->hplc chiral_hplc Chiral HPLC (Enantiomeric Purity) chiral_tests->chiral_hplc polarimetry Polarimetry (Optical Rotation) chiral_tests->polarimetry data_review Data Review and CoA Generation nmr->data_review ms->data_review hplc->data_review chiral_hplc->data_review polarimetry->data_review decision Decision data_review->decision release Material Released rejection Material Rejected decision->release Pass decision->rejection Fail

References

Applications of Stable Isotopes in Peptide Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core applications of stable isotopes in modern peptide research. From elucidating protein dynamics and interactions to enhancing drug development pipelines, stable isotope labeling has become an indispensable tool. This document details the fundamental principles, experimental workflows, and practical applications of these powerful techniques, offering researchers a thorough understanding of how to leverage stable isotopes to advance their scientific inquiries.

Quantitative Proteomics: Unraveling the Dynamics of the Proteome

Stable isotope labeling is a cornerstone of quantitative mass spectrometry-based proteomics, enabling the accurate comparison of protein abundance between different biological samples. These methods introduce a mass difference between proteins from different experimental conditions, allowing for their simultaneous analysis and relative or absolute quantification.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful metabolic labeling technique where cells are cultured in media containing "light" (natural abundance) or "heavy" (stable isotope-labeled) essential amino acids.[1] As cells grow and synthesize proteins, these labeled amino acids are incorporated into their proteomes.[1] This in vivo labeling approach minimizes experimental variability as samples can be mixed at an early stage.[2]

The SILAC workflow can be broadly divided into three stages: labeling, sample processing, and data analysis.

SILAC_Workflow cluster_labeling Labeling Phase cluster_processing Sample Processing cluster_analysis Data Analysis cell_culture_light Cell Culture 1 (Light Medium) harvest Harvest & Lyse Cells cell_culture_light->harvest cell_culture_heavy Cell Culture 2 (Heavy Medium) cell_culture_heavy->harvest mix Mix Lysates (1:1) harvest->mix digest In-solution or In-gel Digestion (Trypsin) mix->digest cleanup Peptide Cleanup (e.g., C18 desalting) digest->cleanup lcms LC-MS/MS Analysis cleanup->lcms quant Peptide Identification & Quantification lcms->quant bioinfo Bioinformatics Analysis quant->bioinfo

Caption: A generalized workflow for a SILAC experiment.

I. Cell Culture and Labeling (Adaptation Phase) [3]

  • Media Preparation: Prepare SILAC-specific cell culture media (e.g., DMEM or RPMI 1640) that lacks the amino acids to be used for labeling (typically L-arginine and L-lysine). Supplement one batch of media with the "light" (natural abundance) amino acids and another with the "heavy" stable isotope-labeled amino acids (e.g., ¹³C₆-L-arginine and ¹³C₆,¹⁵N₂-L-lysine). It is crucial to use dialyzed fetal bovine serum (FBS) to avoid introducing unlabeled amino acids.[4]

  • Cell Adaptation: Culture two separate populations of cells, one in the "light" medium and the other in the "heavy" medium.

  • Passaging: Passage the cells for at least five to six cell divisions to ensure complete incorporation (>95%) of the labeled amino acids into the proteome.[5]

  • Incorporation Check (Optional but Recommended): To verify complete labeling, harvest a small aliquot of cells from the "heavy" culture, extract proteins, perform a tryptic digest, and analyze by mass spectrometry. The absence of "light" peptides confirms complete incorporation.[5]

II. Experimental Phase and Sample Collection

  • Apply Treatment: Once complete labeling is achieved, apply the experimental treatment to one of the cell populations (e.g., drug treatment, induction of a signaling pathway). The other cell population serves as the control.

  • Cell Harvesting and Lysis: Harvest both cell populations separately. Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

III. Sample Preparation for Mass Spectrometry

  • Mixing: Combine equal amounts of protein from the "light" and "heavy" lysates.[2]

  • Protein Denaturation, Reduction, and Alkylation: Denature the proteins in the mixed lysate using a denaturing agent like urea or SDS. Reduce the disulfide bonds with a reducing agent such as dithiothreitol (DTT) and subsequently alkylate the free cysteine residues with an alkylating agent like iodoacetamide (IAA) to prevent disulfide bond reformation.

  • In-solution or In-gel Digestion:

    • In-solution Digestion: Dilute the denatured and alkylated protein mixture to reduce the denaturant concentration and digest the proteins into peptides using a protease, most commonly trypsin.

    • In-gel Digestion: Alternatively, separate the protein mixture by SDS-PAGE. Excise the entire gel lane, cut it into smaller pieces, and perform in-gel digestion with trypsin.[6] This method can help to reduce sample complexity.

  • Peptide Desalting and Cleanup: Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column to remove salts and other contaminants that can interfere with mass spectrometry analysis.

IV. LC-MS/MS Analysis and Data Interpretation

  • Liquid Chromatography (LC) Separation: Separate the desalted peptides using reverse-phase liquid chromatography. The peptides will elute based on their hydrophobicity.

  • Mass Spectrometry (MS) and MS/MS: As the peptides elute from the LC column, they are ionized (e.g., by electrospray ionization) and analyzed by a mass spectrometer. The instrument will detect pairs of "light" and "heavy" peptides, which are chemically identical but differ in mass. The mass spectrometer will then fragment the peptides (MS/MS) to obtain sequence information for identification.

  • Data Analysis: Use specialized software (e.g., MaxQuant) to identify the peptides from their MS/MS spectra and to quantify the relative abundance of each protein by comparing the signal intensities of the "light" and "heavy" peptide pairs.

Chemical Labeling Strategies

Chemical labeling techniques provide an alternative to metabolic labeling and are applicable to a wider range of sample types, including tissues and biofluids. These methods involve the chemical modification of peptides with isotopically labeled tags after protein extraction and digestion.

Table 1: Common Stable Isotopes and their Mass Shifts in Peptide Research

IsotopeCommon Labeled Amino AcidMass Difference (Da)Isotopic Enrichment (%)
¹³CL-Alanine (U-¹³C₃, U-¹⁵N)+4>99%
¹³CL-Arginine (U-¹³C₆)+6>99%
¹³C, ¹⁵NL-Arginine (U-¹³C₆, U-¹⁵N₄)+10>99%
¹³CL-Lysine (U-¹³C₆)+6>99%
¹³C, ¹⁵NL-Lysine (U-¹³C₆, ¹⁵N₂)+8>99%
¹³CL-Leucine (U-¹³C₆)+6>99%
¹³C, ¹⁵NL-Leucine (U-¹³C₆, ¹⁵N)+7>99%
¹³CL-Proline (U-¹³C₅)+5>99%
¹³C, ¹⁵NL-Proline (U-¹³C₅, ¹⁵N)+6>99%
²H (D)Deuterated Amino AcidsVariable>98%

Data compiled from various commercial suppliers and research articles.

Structural Biology: Probing Peptide Structure and Interactions with NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides and proteins in solution.[7] Isotopic labeling with ¹³C and ¹⁵N is often essential for resolving spectral overlap and enabling the use of advanced NMR experiments, particularly for larger peptides and proteins.[8]

The process of determining a peptide's structure by NMR involves several key stages, from sample preparation to structure calculation and validation.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_structure Structure Determination expression Isotopically Labeled Peptide Expression purification Purification (e.g., Affinity & Size Exclusion Chromatography) expression->purification data_acq NMR Data Acquisition (e.g., HSQC, NOESY, TOCSY) purification->data_acq processing Data Processing & Resonance Assignment data_acq->processing restraints Generate Structural Restraints (NOEs, Dihedral Angles) processing->restraints calculation Structure Calculation & Refinement restraints->calculation validation Structure Validation calculation->validation

Caption: A typical workflow for determining peptide structure using NMR.

I. Expression and Purification of Isotopically Labeled Peptides [9]

  • Vector Construction: Clone the gene encoding the peptide of interest into an E. coli expression vector, often as a fusion protein with a tag (e.g., His-tag, GST-tag) to facilitate purification.

  • Bacterial Culture in Minimal Media: Transform the expression vector into a suitable E. coli strain. Grow the bacteria in M9 minimal medium where the sole nitrogen source is ¹⁵NH₄Cl and the sole carbon source is ¹³C-glucose.[10]

  • Protein Expression: Induce protein expression at the appropriate cell density and temperature.

  • Cell Lysis and Initial Purification: Harvest the bacterial cells, lyse them, and perform an initial purification step based on the fusion tag (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

  • Cleavage of Fusion Tag: Cleave the fusion tag from the peptide using a specific protease (e.g., TEV protease, Factor Xa).

  • Final Purification: Purify the cleaved peptide to a high degree of homogeneity using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography.

  • Sample Preparation for NMR: Exchange the purified peptide into a suitable NMR buffer (e.g., phosphate or Tris buffer) with a specific pH and containing 5-10% D₂O for the lock signal. The final peptide concentration should typically be in the range of 0.5-5 mM.[11]

II. NMR Data Acquisition and Processing [12]

  • Spectrometer Setup: Tune and match the NMR probe for the required nuclei (¹H, ¹⁵N, ¹³C). Set the desired sample temperature.

  • Data Acquisition: Acquire a series of multi-dimensional NMR experiments to obtain resonance assignments and structural information. Common experiments include:

    • ¹H-¹⁵N HSQC: Correlates the amide proton with its directly bonded nitrogen, providing a unique peak for each amino acid residue (except proline).

    • Triple Resonance Experiments (e.g., HNCA, HNCACB, CBCA(CO)NH): Used to link sequential amino acid residues for backbone resonance assignment.

    • TOCSY (Total Correlation Spectroscopy): Correlates all protons within a spin system (i.e., within a single amino acid residue).

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space correlations between protons that are close in space (< 5-6 Å), which is the primary source of distance restraints for structure calculation.

  • Data Processing: Process the raw NMR data using software such as NMRPipe or TopSpin. This involves Fourier transformation, phasing, and baseline correction.

III. Structure Determination and Analysis

  • Resonance Assignment: Analyze the processed spectra to assign the chemical shifts of the backbone and side-chain atoms to specific amino acid residues in the peptide sequence.

  • Generation of Structural Restraints:

    • Distance Restraints: Integrate the cross-peak volumes in the NOESY spectra to derive upper distance limits between pairs of protons.

    • Dihedral Angle Restraints: Measure scalar couplings (J-couplings) from high-resolution spectra to obtain information about dihedral angles (phi, psi).

  • Structure Calculation: Use the experimental restraints in a structure calculation program (e.g., CYANA, Xplor-NIH) to generate a family of 3D structures that are consistent with the NMR data.

  • Structure Refinement and Validation: Refine the calculated structures in a simulated environment (e.g., with explicit solvent) and validate their quality using various structural and energetic criteria.

Chemical Shift Perturbation (CSP) Mapping

CSP mapping is a powerful NMR technique used to identify the binding interface between a peptide and its interaction partner (e.g., a protein, nucleic acid, or small molecule).[13] By comparing the ¹H-¹⁵N HSQC spectra of the ¹⁵N-labeled peptide in its free and bound states, residues involved in the interaction can be identified by changes (perturbations) in their chemical shifts.[13]

Pharmacokinetics and Metabolic Fate of Peptide Drugs

Stable isotopes, particularly deuterium (²H), are increasingly used in drug development to study the pharmacokinetics (PK) and metabolism of peptide therapeutics.[7] Deuterium labeling can be used to create an internal standard for accurate quantification of the drug in biological matrices and to investigate metabolic pathways.

Deuterium Kinetic Isotope Effect (KIE)

Replacing a hydrogen atom with a deuterium atom at a site of metabolic transformation can slow down the rate of enzymatic cleavage due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[14] This phenomenon, known as the kinetic isotope effect, can be exploited to improve the metabolic stability and half-life of peptide drugs.[14]

This workflow outlines the key steps in a typical study investigating the metabolism and pharmacokinetics of a deuterated peptide drug.

PK_Workflow cluster_dosing Dosing & Sampling cluster_sample_prep Sample Preparation cluster_analysis Analysis dosing Administer Deuterated Peptide to Animal Model sampling Collect Biological Samples (e.g., Blood, Plasma, Urine) at Timed Intervals dosing->sampling extraction Extract Peptide and Metabolites (e.g., Protein Precipitation, SPE) sampling->extraction is_spike Spike with Internal Standard (Isotopically Labeled Analog) extraction->is_spike lcms LC-MS/MS Analysis is_spike->lcms quant Quantify Parent Peptide and Metabolites lcms->quant pk_model Pharmacokinetic Modeling quant->pk_model

Caption: A workflow for a pharmacokinetic study of a deuterated peptide drug.

I. Dosing and Sample Collection

  • Peptide Administration: Administer the deuterated peptide drug to the animal model (e.g., rat, mouse) via the desired route (e.g., intravenous, subcutaneous).

  • Biological Sample Collection: Collect biological samples (e.g., blood, plasma, urine) at predetermined time points after administration.

II. Sample Preparation

  • Sample Processing: Process the collected biological samples (e.g., centrifuge blood to obtain plasma).

  • Extraction: Extract the peptide and its potential metabolites from the biological matrix. Common methods include protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE).

  • Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., a ¹³C, ¹⁵N-labeled version of the peptide) to the extracted samples. This is crucial for accurate quantification.

III. LC-MS/MS Analysis

  • Liquid Chromatography: Separate the parent peptide and its metabolites from other components in the sample extract using RP-HPLC.

  • Mass Spectrometry: Use a tandem mass spectrometer (e.g., a triple quadrupole) operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent peptide, its metabolites, and the internal standard.

IV. Data Analysis and Pharmacokinetic Modeling

  • Quantification: Construct a calibration curve using known concentrations of the peptide and internal standard to determine the concentration of the peptide and its metabolites in the collected samples.

  • Pharmacokinetic Parameter Calculation: Use the concentration-time data to calculate key pharmacokinetic parameters such as half-life (t₁/₂), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).

  • Metabolite Identification: Analyze the MS/MS spectra to identify the chemical structures of the metabolites.

Table 2: Representative Data on the Deuterium Kinetic Isotope Effect on Drug Metabolism

Drug/SubstrateDeuterated PositionEnzyme SystemKIE (kH/kD)Reference
MorphineN-CD₃Rat Liver Microsomes~1.3[15]
ZoniporideAromatic C-DAldehyde Oxidase~2.5[16]
Substrate 1a (CYP3A4)-CD₃Human Liver MicrosomesNo significant effect[17]
Substrate 2d (CYP3A4)-C(CD₃)₂Human Liver Microsomes~2.0[17]

This table presents a selection of published data and is for illustrative purposes. The magnitude of the KIE is highly dependent on the specific drug, the site of deuteration, and the enzyme system involved.

Conclusion

The applications of stable isotopes in peptide research are vast and continue to expand. From providing precise quantification of protein expression changes to enabling the detailed structural characterization of peptides and their interactions, and facilitating the development of more effective peptide-based therapeutics, stable isotope labeling is an invaluable asset in the modern research laboratory. This guide has provided an in-depth overview of the core principles and methodologies, equipping researchers with the foundational knowledge to effectively implement these powerful techniques in their own work.

References

An In-depth Technical Guide to Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Solid-phase peptide synthesis (SPPS), a revolutionary technique first introduced by R.B. Merrifield in 1963, has become the cornerstone of modern peptide science.[1][2] Its advent dramatically simplified the otherwise laborious process of peptide synthesis, enabling the routine and automated production of peptides for research, diagnostics, and therapeutic applications. This guide provides a comprehensive overview of the core principles of SPPS, detailed experimental protocols, and quantitative data to aid researchers in the successful synthesis of peptides.

Core Principles of Solid-Phase Peptide Synthesis

SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin.[3][4] This approach allows for the use of excess reagents to drive reactions to completion, with byproducts and excess reagents being easily removed by simple filtration and washing steps.[2][3] The entire process can be performed in a single reaction vessel, which lends itself to automation.[1][5]

The SPPS cycle consists of four main stages:

  • Attachment of the C-terminal Amino Acid: The first amino acid is anchored to the solid support via its C-terminus.[1]

  • Deprotection: The Nα-terminal protecting group of the resin-bound amino acid is removed to allow for the next coupling reaction.

  • Coupling: The next Nα-protected amino acid is activated and coupled to the free N-terminus of the growing peptide chain.

  • Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.

Key Chemistries: Fmoc/tBu vs. Boc/Bzl

Two primary orthogonal protection strategies dominate SPPS: Fmoc/tBu and Boc/Bzl.[6] The choice of strategy depends on the desired peptide's properties and the scale of the synthesis.

  • Fmoc/tBu Strategy: This is the most widely used approach in modern SPPS.[5] It employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-protection and acid-labile tert-butyl (tBu) based groups for permanent side-chain protection.[1] The orthogonality of this scheme allows for the selective removal of the Fmoc group with a mild base (e.g., piperidine) without affecting the side-chain protecting groups.[7] Final cleavage and deprotection of side chains are achieved with a strong acid, typically trifluoroacetic acid (TFA).[8]

  • Boc/Bzl Strategy: This "classic" strategy utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection and benzyl (Bzl) based groups for side-chain protection.[1][2] The Boc group is removed with a moderate acid like TFA, while the more stable benzyl-based side-chain protecting groups and the linker to the resin are cleaved with a much stronger acid, such as hydrofluoric acid (HF).[2] While robust, the harsh conditions required for final cleavage necessitate specialized equipment.[5]

Components of Solid-Phase Peptide Synthesis

Solid Supports (Resins)

The choice of resin is critical as it determines the C-terminal functionality of the final peptide and influences the overall efficiency of the synthesis.[9] Resins consist of an insoluble polymeric matrix, commonly polystyrene cross-linked with divinylbenzene, to which a linker is attached.[10]

Resin TypeC-Terminal FunctionalityCommon LinkerCleavage ConditionTypical Loading Capacity (mmol/g)
Wang Resin Carboxylic Acidp-alkoxybenzyl alcoholConcentrated TFA[11]0.3 - 1.2[10]
2-Chlorotrityl Chloride (2-CTC) Resin Carboxylic Acid / Protected PeptideChlorotrityl1-3% TFA (mild)[11]1.0 - 2.0[6]
Rink Amide Resin AmideFmoc-protected amide linkerConcentrated TFA[11]0.3 - 0.8[12]
Sieber Amide Resin Amide / Protected Peptide AmideXanthenyl linker1% TFA in DCM (mild)[12]0.3 - 0.8
Merrifield Resin Carboxylic AcidChloromethylHF or TFMSA[7]0.5 - 2.0
MBHA Resin AmideMethylbenzhydrylamineHF or TFMSA[12]0.3 - 1.0
Protecting Groups

Protecting groups are essential to prevent unwanted side reactions at the Nα-terminus and reactive amino acid side chains.[7]

Protecting GroupAbbreviationTarget FunctionalityCleavage Condition
9-Fluorenylmethyloxycarbonyl Fmocα-Amino20% Piperidine in DMF[7]
tert-Butyloxycarbonyl Bocα-Amino, Lys, His, Trp50% TFA in DCM[1][7]
tert-Butyl tBuSer, Thr, Tyr, Asp, GluConcentrated TFA[1]
Trityl TrtCys, His, Asn, GlnConcentrated TFA[8]
Pentamethyldihydrobenzofuran-5-sulfonyl PbfArgConcentrated TFA[13]
Benzyloxycarbonyl ZLysH₂/Pd, HBr/AcOH, HF
Benzyl BzlSer, Thr, Tyr, Asp, GluHF[2]
2-Chlorobenzyloxycarbonyl 2-Cl-ZLysHF
Tosyl TosArgHF
Coupling Reagents

Coupling reagents activate the C-terminal carboxylic acid of the incoming amino acid to facilitate the formation of a peptide bond. The choice of coupling reagent can significantly impact the efficiency and purity of the synthesis.

Coupling ReagentAbbreviationClassComments
N,N'-Dicyclohexylcarbodiimide DCCCarbodiimideA classic reagent, but can cause racemization and formation of insoluble byproducts.
N,N'-Diisopropylcarbodiimide DICCarbodiimideSimilar to DCC but the byproduct is soluble.
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate PyBOPPhosphonium SaltEfficient and reduces racemization.[14]
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate HBTUAminium/Uronium SaltWidely used, efficient, but can cause side reactions with the N-terminus.[15]
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate HATUAminium/Uronium SaltMore reactive than HBTU, especially for hindered couplings.[3][15]
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate COMUAminium/Uronium SaltHigh coupling efficiency, comparable to HATU, with improved safety and solubility.[14][15][16]
O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate HCTUAminium/Uronium SaltSimilar efficiency to HATU, often at a lower cost.[17]

Comparative Coupling Efficiency of Modern Reagents:

While exact yields are sequence-dependent, studies on "difficult" sequences provide insights into the relative performance of common coupling reagents.

Peptide SequenceCoupling ReagentCoupling TimeCrude Purity (%)
65-74 ACP HATU2 min~80[16]
HCTU15 min~80[16]
COMU2 min~79[16]
G-LHRH COMU2 min~91[16]
HCTU15 min~90[16]
PR(81-99) HATU2 min>95 (major component)[3]
HBTU10 minSlightly lower than HATU[3]

The SPPS Workflow: A Visual Guide

The cyclical nature of SPPS is well-suited for automation and can be visualized as a logical workflow.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle SPPS Cycle (Repeated n times) cluster_final_steps Final Steps Resin Solid Support (Resin) Swell Swell Resin in Solvent Resin->Swell Deprotection Nα-Deprotection Swell->Deprotection Attach First Amino Acid Wash1 Wash Deprotection->Wash1 n-1 cycles Coupling Amino Acid Coupling Wash1->Coupling n-1 cycles Wash2 Wash Coupling->Wash2 n-1 cycles Wash2->Deprotection n-1 cycles Cleavage Cleavage from Resin & Side-chain Deprotection Wash2->Cleavage Final Cycle Purification Purification (e.g., RP-HPLC) Cleavage->Purification

Caption: A logical workflow diagram of the solid-phase peptide synthesis (SPPS) process.

Experimental Protocols

The following are detailed protocols for manual Fmoc- and Boc-based solid-phase peptide synthesis.

Manual Fmoc/tBu Solid-Phase Peptide Synthesis

This protocol is for a 0.1 mmol scale synthesis.

1. Resin Swelling:

  • Weigh 100-200 mg of the appropriate Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin) into a reaction vessel.

  • Add 5-10 mL of N,N-dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes with gentle agitation.[13]

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add 5 mL of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5-7 minutes.[13]

  • Drain the piperidine solution.

  • Repeat the piperidine treatment for another 5-7 minutes.

  • Wash the resin thoroughly with DMF (5 x 10 mL).

3. Amino Acid Coupling:

  • In a separate vial, dissolve 4 equivalents of the next Fmoc-protected amino acid and 3.9 equivalents of a coupling reagent (e.g., HCTU) in DMF.

  • Add 8 equivalents of a base, such as N,N-diisopropylethylamine (DIPEA).

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 30-60 minutes. For hindered amino acids, the coupling time may need to be extended.

  • To monitor the completion of the coupling reaction, a small sample of the resin can be taken for a Kaiser (ninhydrin) test. A negative test (yellow beads) indicates a complete reaction.

4. Washing:

  • Drain the coupling solution.

  • Wash the resin with DMF (3 x 10 mL).

  • Wash with dichloromethane (DCM) (3 x 10 mL).

  • Wash with DMF (3 x 10 mL).

5. Repeat Cycle:

  • Repeat steps 2-4 for each subsequent amino acid in the sequence.

6. Final Fmoc Deprotection:

  • After the final coupling step, perform the Fmoc deprotection as described in step 2.

7. Cleavage and Side-Chain Deprotection:

  • Wash the resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail. A common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol. For peptides without sensitive residues, a simpler cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) can be used.[8][18]

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and agitate for 2-3 hours at room temperature.[8]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

Manual Boc/Bzl Solid-Phase Peptide Synthesis

This protocol is for a 0.1 mmol scale synthesis.

1. Resin Swelling and Deprotection:

  • Swell the Boc-amino acid-loaded resin (e.g., Merrifield or MBHA) in DCM for 30 minutes.

  • Drain the DCM.

  • Add 50% TFA in DCM to the resin and agitate for 2 minutes (pre-wash).

  • Drain and add fresh 50% TFA in DCM and agitate for 20-30 minutes for complete Boc removal.[7][19]

2. Neutralization:

  • Wash the resin with DCM (3 x 10 mL).

  • Wash with isopropanol (IPA) (2 x 10 mL).

  • Wash with DCM (3 x 10 mL).

  • Add 10% DIPEA in DCM to the resin and agitate for 2 minutes. Repeat this step.

  • Wash the resin with DCM (5 x 10 mL).

3. Amino Acid Coupling:

  • In a separate vial, dissolve 3 equivalents of the next Boc-protected amino acid and 3 equivalents of a coupling reagent (e.g., HBTU) in DMF.

  • Add 6 equivalents of DIPEA.

  • Add the activated amino acid solution to the neutralized resin and agitate for 1-2 hours.

4. Washing:

  • Drain the coupling solution.

  • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

5. Repeat Cycle:

  • Repeat steps 1-4 for each subsequent amino acid.

6. Final Cleavage and Deprotection (HF Cleavage):

  • Caution: HF is extremely hazardous and requires specialized equipment and training.

  • Dry the peptide-resin thoroughly.

  • Place the resin in a specialized HF cleavage apparatus.

  • Add scavengers (e.g., anisole, p-cresol).

  • Condense liquid HF into the reaction vessel at low temperature.

  • Allow the reaction to proceed at 0°C for 1-2 hours.

  • Evaporate the HF under vacuum.

  • Wash the crude peptide with cold diethyl ether and dry.

Peptide Purification and Analysis

The crude peptide obtained after cleavage contains the desired product along with various impurities, such as deletion sequences, truncated peptides, and byproducts from side reactions.[20] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.[21]

Typical RP-HPLC Purification Yields:

Purification yields are highly dependent on the crude peptide purity and the complexity of the separation.

Peptide LengthCrude Purity (%)Purification MethodFinal Yield (%)
10-mer70-80RP-HPLC20-40
26-mer~60RP-HPLC~90 (recovery)[22]
41-mer (CRF)Not specifiedRP-HPLCNot specified (synthesis successful)[5]
Leuprolide (9-mer)84.6SSP-Prep-RP-HPLC53.5 - 66.4[23]

The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.

Common Side Reactions and Impurities

Several side reactions can occur during SPPS, leading to impurities in the final product. Understanding these can help in optimizing the synthesis strategy.

  • Deletion Peptides: Result from incomplete coupling or deprotection steps.[20][24]

  • Truncation Peptides: Occur when a portion of the peptide chain is not elongated further, often due to capping of the unreacted N-terminus.

  • Racemization: The chiral center of an amino acid can epimerize during activation, particularly for cysteine and histidine.[8]

  • Aspartimide Formation: The side chain of aspartic acid can cyclize with the peptide backbone, especially under basic conditions.[1]

  • Oxidation: Methionine and cysteine are susceptible to oxidation.[25]

  • Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur, cleaving the dipeptide from the resin.[26]

Quantitative Analysis of Impurities:

The percentage of impurities is highly variable. For example, in the synthesis of methionine-containing peptides, the use of standard cleavage cocktails can result in 15-55% of the peptide being in the oxidized methionine sulfoxide form. The use of optimized cleavage cocktails can reduce this to undetectable levels.

Logical Relationships in SPPS Strategy Selection

The choice of SPPS strategy is a multifactorial decision based on the desired peptide's characteristics.

SPPS_Strategy cluster_peptide Peptide Characteristics cluster_strategy SPPS Strategy Components Peptide_Length Peptide Length Chemistry Chemistry (Fmoc/tBu or Boc/Bzl) Peptide_Length->Chemistry Sequence Amino Acid Sequence (e.g., aggregation-prone, sensitive residues) Sequence->Chemistry Coupling_Reagent Coupling Reagent Sequence->Coupling_Reagent Cleavage Cleavage Cocktail Sequence->Cleavage CTerminus C-Terminal (Acid or Amide) Resin Resin CTerminus->Resin Modifications Post-translational Modifications Modifications->Chemistry

References

A Technical Guide to Fmoc-Glu(OtBu)-OH-15N: Suppliers, Specifications, and Synthesis Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Fmoc-L-glutamic acid (γ-tert-butyl ester)-¹⁵N (Fmoc-Glu(OtBu)-OH-¹⁵N), a critical building block for the synthesis of ¹⁵N-labeled peptides. This isotopically labeled amino acid is indispensable for a range of applications in drug discovery and structural biology, particularly in studies requiring nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for peptide and protein characterization. This guide details commercially available sources, key technical data, and standardized protocols for its application in solid-phase peptide synthesis (SPPS).

Supplier Information and Product Specifications

A variety of chemical suppliers offer Fmoc-Glu(OtBu)-OH-¹⁵N, ensuring its accessibility for research and development purposes. The table below summarizes the offerings from prominent suppliers, providing key quantitative data for easy comparison.

SupplierProduct NumberIsotopic Purity (¹⁵N atom %)Chemical Purity (%)Molecular WeightAdditional Notes
Sigma-Aldrich 609153≥ 98≥ 99 (CP)426.47Available in various quantities.[1]
MedchemExpress HY-141902S-15NNot specifiedNot specified426.47Inquire for quote.
Cambridge Isotope Laboratories, Inc. CNLM-4753≥ 98≥ 96 (CP)431.43 (for ¹³C₅, ¹⁵N)Also available as a dually labeled ¹³C₅, ¹⁵N product.

The Role of Fmoc-Glu(OtBu)-OH-¹⁵N in Peptide Synthesis

Fmoc-Glu(OtBu)-OH-¹⁵N is a derivative of the amino acid glutamic acid, strategically modified with two essential protecting groups for use in Fmoc-based solid-phase peptide synthesis (SPPS). The ¹⁵N isotope serves as a stable, non-radioactive label that allows for the sensitive detection and structural analysis of the resulting peptide.

  • N-α-Fmoc (9-fluorenylmethyloxycarbonyl) group: This base-labile protecting group shields the alpha-amino group of the glutamic acid. Its removal is achieved under mild basic conditions, typically with piperidine, allowing for the stepwise addition of amino acids to the growing peptide chain without damaging acid-sensitive protecting groups on the side chains.

  • γ-OtBu (tert-butyl) group: This acid-labile protecting group safeguards the gamma-carboxyl group of the glutamic acid side chain. This prevents unwanted side reactions during peptide synthesis. The OtBu group is stable throughout the synthesis cycles and is typically removed during the final cleavage of the peptide from the solid support under acidic conditions.[2]

The strategic use of these orthogonal protecting groups provides precise control over the peptide synthesis process, ensuring the integrity and purity of the final product.[3]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The following is a detailed methodology for the incorporation of Fmoc-Glu(OtBu)-OH-¹⁵N into a peptide sequence using manual or automated Fmoc-SPPS.

Materials and Reagents:
  • Fmoc-Glu(OtBu)-OH-¹⁵N

  • Solid-phase synthesis resin (e.g., Rink Amide, Wang resin)

  • Other required Fmoc-protected amino acids

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HCTU, or DIC (N,N'-diisopropylcarbodiimide)/Oxyma

  • Base: DIPEA (N,N-diisopropylethylamine) or 2,4,6-collidine

  • Fmoc Deprotection Solution: 20% piperidine in DMF (N,N-dimethylformamide)

  • Washing Solvents: DMF, DCM (dichloromethane), Isopropanol

  • Cleavage and Deprotection Cocktail: e.g., 95% TFA (trifluoroacetic acid), 2.5% TIS (triisopropylsilane), 2.5% water

  • Precipitation Solvent: Cold diethyl ether

Step-by-Step Procedure:
  • Resin Preparation:

    • Swell the chosen resin in DMF for at least 30 minutes in a reaction vessel.

    • If starting with a pre-loaded resin, proceed to step 3. If using a resin with a free amine, proceed to step 2. For resins requiring initial Fmoc deprotection (e.g., Rink Amide-Fmoc), treat with 20% piperidine in DMF to remove the Fmoc group, followed by thorough washing with DMF.

  • First Amino Acid Coupling (Resin Loading):

    • Dissolve Fmoc-Glu(OtBu)-OH-¹⁵N (or the C-terminal amino acid of the target peptide) and the coupling reagent (e.g., HBTU) in DMF.

    • Add DIPEA to the solution to activate the amino acid.

    • Add the activated amino acid solution to the swelled and deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

    • Wash the resin thoroughly with DMF to remove excess reagents.

  • Fmoc Deprotection:

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete Fmoc removal.

    • Wash the resin extensively with DMF to remove all traces of piperidine.

  • Subsequent Amino Acid Coupling:

    • Activate the next Fmoc-protected amino acid (including Fmoc-Glu(OtBu)-OH-¹⁵N if it is not the C-terminal residue) as described in step 2.

    • Add the activated amino acid to the deprotected peptide-resin.

    • Allow the coupling to proceed for 1-2 hours.

    • Wash the resin with DMF.

    • A ninhydrin test can be performed to confirm the completion of the coupling reaction.

  • Repeat Synthesis Cycle:

    • Repeat steps 3 and 4 for each subsequent amino acid in the desired peptide sequence.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 3.

  • Cleavage and Side-Chain Deprotection:

    • Wash the fully assembled peptide-resin with DMF, followed by DCM, and then dry it under vacuum.

    • Add the cleavage cocktail (e.g., 95% TFA/2.5% TIS/2.5% water) to the dried resin.

    • Incubate at room temperature with occasional swirling for 2-4 hours.[4] This step cleaves the peptide from the resin and removes the side-chain protecting groups, including the OtBu group from the glutamic acid residue.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

    • Centrifuge or filter to collect the precipitated peptide.

    • Wash the peptide pellet with cold diethyl ether to remove scavengers and residual cleavage cocktail.

    • Dry the crude peptide.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final ¹⁵N-labeled peptide by mass spectrometry and analytical HPLC.

Visualizing the Workflow

The following diagrams illustrate the key logical and experimental workflows in the application of Fmoc-Glu(OtBu)-OH-¹⁵N.

SPPS_Workflow cluster_synthesis_cycle Iterative Synthesis Cycle Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Washing_1 DMF Wash Fmoc_Deprotection->Washing_1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Washing_1->Coupling Washing_2 DMF Wash Coupling->Washing_2 Washing_2->Fmoc_Deprotection Repeat for each amino acid Final_Cleavage Final Cleavage & Side-Chain Deprotection (TFA Cocktail) Washing_2->Final_Cleavage Resin_Prep Resin Preparation (Swell in DMF) Resin_Prep->Fmoc_Deprotection Purification Purification (RP-HPLC) Final_Cleavage->Purification

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Orthogonal_Protection_Scheme cluster_N_terminal N-Terminal Protection cluster_Side_Chain Side-Chain Protection Peptide_Resin Growing Peptide Chain on Solid Support Fmoc Fmoc Group Peptide_Resin->Fmoc N-terminus OtBu OtBu Group (on Glu side chain) Peptide_Resin->OtBu Glu Side Chain Base_Cleavage Base-Labile (e.g., Piperidine) Fmoc->Base_Cleavage Acid_Cleavage Acid-Labile (e.g., TFA) OtBu->Acid_Cleavage

Caption: Orthogonal Protection Strategy in Fmoc-SPPS.

References

A Technical Guide to Fmoc-L-Glu(OtBu)-OH-¹⁵N: Physicochemical Characteristics and Analytical Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of N-α-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-tert-butyl ester with ¹⁵N isotopic labeling (Fmoc-L-Glu(OtBu)-OH-¹⁵N). This compound is a critical building block in solid-phase peptide synthesis (SPPS), particularly for producing ¹⁵N-labeled peptides used in biomolecular Nuclear Magnetic Resonance (NMR) studies, proteomics, and metabolic research.[1][2][3] The incorporation of the stable ¹⁵N isotope allows for precise tracking and structural analysis of peptides and proteins.[4][5][6]

Core Physicochemical Characteristics

The defining features of this reagent are its Fmoc protecting group for the α-amino group, a tert-butyl (OtBu) ester protecting the side-chain carboxylic acid, and a ¹⁵N isotope at the α-amino position.[1][7] This combination facilitates its direct use in standard Fmoc-based SPPS protocols while enabling the synthesis of isotopically labeled target peptides.

Quantitative data for Fmoc-L-Glu(OtBu)-OH-¹⁵N are summarized below. Note that values can vary slightly between suppliers and batches.

PropertyValueSource(s)
Molecular Formula C₂₄H₂₇¹⁵NO₆[1]
Molecular Weight 426.47 g/mol [1][2][7]
Appearance White to off-white solid/powder[1][8]
Chemical Purity Typically ≥98% (by HPLC)[2][9][10][11]
Isotopic Purity Typically ≥98 atom % ¹⁵N[1][2][7]
Melting Point 83-90 °C[12]
Optical Rotation [α]²⁵/D: -4.21° (c=1 in 4:1 Acetic Acid:Water)[1][7]
Solubility Soluble in DMSO, DMF, NMP, and EtOH; sparingly soluble or insoluble in water.[13][14]
Storage Conditions 2-8 °C, desiccated, protected from light.[2][3][9]

Experimental Protocols for Quality Control

Ensuring the purity and identity of Fmoc-L-Glu(OtBu)-OH-¹⁵N is critical for successful peptide synthesis. The following are representative protocols for its analysis.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the chemical purity of Fmoc-amino acids. The Fmoc group's strong UV absorbance allows for sensitive detection.[15]

  • Instrumentation : A standard HPLC system with a UV detector.

  • Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B : 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient : A typical gradient would be from 30% to 100% Mobile Phase B over 20-30 minutes.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV absorbance at 254 nm or 301 nm.

  • Sample Preparation : Dissolve a small amount of the compound in a 1:1 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.

  • Expected Outcome : A major peak corresponding to the product, with purity calculated based on the peak area relative to the total area of all peaks. Purity levels should typically exceed 98%.[9]

Identity and Isotopic Enrichment Confirmation by Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight, thereby verifying the compound's identity and the successful incorporation of the ¹⁵N isotope.

  • Instrumentation : Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Mode : Positive or negative ion mode.

  • Sample Preparation : Dissolve the sample in a suitable solvent like acetonitrile or methanol with 0.1% formic acid and infuse directly or via LC-MS.

  • Analysis : The ¹⁵N-labeled compound will have a molecular weight that is one mass unit higher than its unlabeled counterpart (Fmoc-Glu(OtBu)-OH, MW: 425.5 g/mol ).[1][16] The isotopic distribution will be shifted accordingly. The relative abundance of the M+1 peak compared to the M peak is used to determine the ¹⁵N enrichment level.[17]

  • Expected Outcome : A base peak at m/z corresponding to [M+H]⁺ or [M-H]⁻, confirming the mass of 426.47 Da.

Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural confirmation. For this specific compound, ¹H NMR is sufficient to confirm the structure, while ¹⁵N NMR or ¹H-¹⁵N correlation spectra would definitively prove the isotope's location.

  • Instrumentation : 400 MHz (or higher) NMR spectrometer.

  • Solvent : Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Experiment : Standard ¹H NMR.

  • Sample Preparation : Dissolve 5-10 mg of the compound in ~0.7 mL of the deuterated solvent.

  • Expected Outcome : The ¹H NMR spectrum will show characteristic peaks for the Fmoc group (aromatic region, ~7.3-7.9 ppm), the tert-butyl group (singlet, ~1.4 ppm), and the glutamic acid backbone protons. The coupling patterns and integrations should be consistent with the proposed structure.

Visualized Workflows and Relationships

Quality Control Workflow

The following diagram outlines a typical workflow for the quality control and verification of a newly received batch of Fmoc-L-Glu(OtBu)-OH-¹⁵N.

QC_Workflow start Receive Compound visual Visual Inspection (Color, Form) start->visual solubility Solubility Test (DMF, DMSO) visual->solubility hplc Purity Check (HPLC) solubility->hplc ms Identity & Enrichment (Mass Spec) hplc->ms nmr Structure Check (NMR) ms->nmr pass_fail Data Review Pass/Fail? nmr->pass_fail approve Approved for Synthesis pass_fail->approve Pass reject Quarantine/ Reject pass_fail->reject Fail

A typical workflow for the quality control analysis of Fmoc-L-Glu(OtBu)-OH-¹⁵N.
Structural Component Relationship

This diagram illustrates the relationship between the core amino acid and its orthogonal protecting groups, which is fundamental to its function in peptide synthesis.

Structural_Relationship core ¹⁵N L-Glutamic Acid side_chain γ-Carboxyl Group fmoc Fmoc Group (Base Labile) fmoc->core Protects alpha_amino α-Amino Group fmoc->alpha_amino otbu OtBu Ester (Acid Labile) otbu->core Protects otbu->side_chain

References

Methodological & Application

Application Note: Incorporation of ¹⁵N-Labeled Glutamic Acid into Peptides using Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Stable isotope-labeled peptides are critical reagents for a variety of applications in proteomics, metabolic studies, and drug development.[1][2] They serve as internal standards for precise protein quantification by mass spectrometry (e.g., AQUA and MRM) and are invaluable in structural biology studies using Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] The Fmoc-tBu solid-phase peptide synthesis (SPPS) strategy is the most common and efficient method for producing these synthetic peptides, allowing for the stepwise, controlled assembly of a peptide chain on a solid support.[1][3]

This document provides a detailed protocol for the incorporation of a ¹⁵N-labeled glutamic acid residue into a target peptide sequence using Fmoc-L-Glu(OtBu)-OH-¹⁵N. The N-α-Fmoc group provides temporary protection that is removed with a mild base at each cycle, while the side-chain tert-butyl (OtBu) ester protects the gamma-carboxyl group of the glutamic acid from unwanted side reactions during synthesis.[4] This OtBu group is stable throughout the synthesis and is removed during the final acid cleavage step.[4][5] The protocol described is based on standard, widely used Fmoc/tBu chemistry and is applicable for both manual and automated peptide synthesis.[6][7]

Experimental Protocols

This protocol outlines the manual synthesis of a peptide on a 0.1 mmol scale using Wang resin as the solid support. Adjustments may be necessary based on the specific peptide sequence, scale, and equipment used. The ¹⁵N-labeled amino acid is incorporated using the same procedure as its unlabeled counterpart.

1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Resins
Pre-loaded Wang Resin100-200 mesh, ~0.5 mmol/gStandard SupplierFor synthesis of C-terminal acid peptides.
Rink Amide Resin100-200 mesh, ~0.5 mmol/gStandard SupplierFor synthesis of C-terminal amide peptides.
Amino Acids
Fmoc-L-Glu(OtBu)-OH-¹⁵N>99% isotopic puritySpecialist SupplierThe key labeled building block.
Standard Fmoc-L-amino acidsSynthesis GradeStandard SupplierWith appropriate side-chain protection (e.g., Boc, tBu, Trt, Pbf).
Solvents
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeStandard Supplier
Dichloromethane (DCM)ACS GradeStandard Supplier
PiperidineReagent GradeStandard Supplier
Diisopropylethylamine (DIPEA)Peptide Synthesis GradeStandard Supplier
Trifluoroacetic acid (TFA)Reagent GradeStandard Supplier
Triisopropylsilane (TIS)Reagent GradeStandard SupplierScavenger for cleavage.
Diethyl etherACS Grade, coldStandard SupplierFor peptide precipitation.
Coupling Reagents
HATUReagent GradeStandard SupplierO-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate.

2. Equipment

  • Solid-phase peptide synthesis reaction vessel

  • Mechanical shaker or rocker

  • Syringe or filtration apparatus for washing

  • Scintillation vials

  • Lyophilizer (Freeze-dryer)

  • High-Performance Liquid Chromatography (HPLC) system for purification and analysis

  • Mass Spectrometer (MS) for verification

3. Synthesis Protocol

The core of SPPS is a repeated cycle of deprotection, washing, coupling, and washing.[8]

Step 1: Resin Swelling

  • Place the desired amount of resin (e.g., 200 mg for 0.1 mmol scale) into the reaction vessel.

  • Add DMF (approx. 10 mL/g of resin) and allow the resin to swell for 30-60 minutes with gentle agitation.[9]

  • Drain the DMF from the reaction vessel.

Step 2: Fmoc Deprotection

  • Add a 20% (v/v) solution of piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes.

  • Drain the solution.

  • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc group.[3][7]

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Step 3: Amino Acid Coupling (Incorporation of Fmoc-Glu(OtBu)-OH-¹⁵N) This procedure is identical for the labeled amino acid and standard amino acids.

  • In a separate vial, dissolve the Fmoc-amino acid (4 equivalents) and HATU (3.9 equivalents) in DMF.

  • Add DIPEA (8 equivalents) to the vial. This is the activation solution.

  • Immediately add the activation solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • To check for reaction completion, a small sample of resin beads can be taken for a ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete coupling.

  • Once the coupling is complete, drain the reaction solution.

  • Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents.

Step 4: Chain Elongation Repeat steps 2 (Deprotection) and 3 (Coupling) for each amino acid in the peptide sequence until the full chain is assembled.

Step 5: Final Cleavage and Side-Chain Deprotection

  • After the final coupling and washing steps, wash the peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water.

  • Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL/g of resin).

  • Stir the mixture at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes the side-chain protecting groups (like OtBu).[4]

  • Filter the resin and collect the filtrate, which contains the crude peptide.

  • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

Step 6: Peptide Precipitation and Purification

  • Concentrate the TFA filtrate under a gentle stream of nitrogen.

  • Precipitate the crude peptide by adding it to a centrifuge tube containing cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and repeat the ether wash 2-3 times to remove scavengers and dissolved protecting groups.

  • Dry the resulting peptide pellet under vacuum.

  • Purify the crude peptide using reverse-phase HPLC and confirm its identity and isotopic incorporation using mass spectrometry.

Quantitative Data Summary

Table 1: Reagent Quantities for a Standard 0.1 mmol Synthesis Cycle

StepReagentConcentration / VolumeEquivalents (relative to resin loading)
Deprotection Piperidine in DMF20% (v/v), 2 x 5 mLN/A
Coupling Fmoc-Amino-Acid0.4 M in DMF, 1 mL4 eq
HATU0.38 M in DMF, 1 mL3.9 eq
DIPEANeat, ~0.28 mL8 eq
Cleavage Cleavage Cocktail3-5 mLN/A

Table 2: Standard SPPS Cycle Protocol and Timings

StepOperationReagent/SolventTime
1WashDMF1 min
2Deprotection20% Piperidine/DMF5 min
3Deprotection20% Piperidine/DMF20 min
4WashDMF (x5)5 x 1 min
5CouplingActivated Amino Acid60 - 120 min
6WashDMF (x3)3 x 1 min
7WashDCM (x3)3 x 1 min

Workflow Visualization

SPPS_Workflow Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_prep Preparation cluster_cycle Synthesis Cycle (Repeat for each Amino Acid) cluster_final Final Steps start Start with Resin swell 1. Resin Swelling start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. DMF Wash deprotect->wash1 couple 4. Coupling (Fmoc-AA-OH-¹⁵N, HATU, DIPEA) wash1->couple wash2 5. DMF/DCM Wash couple->wash2 wash2->deprotect Next Cycle cleavage 6. Final Cleavage & Deprotection (TFA Cocktail) wash2->cleavage Final Cycle purify 7. Precipitation & Purification cleavage->purify final_peptide ¹⁵N-Labeled Peptide purify->final_peptide

Caption: Workflow diagram of the Fmoc/tBu solid-phase peptide synthesis (SPPS) cycle.

References

Application Notes and Protocols for Incorporating Fmoc-Glu(OtBu)-OH-15N in Automated Peptide Synthesizers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling of peptides is a powerful technique in proteomics, metabolic research, and drug development. The incorporation of amino acids enriched with stable isotopes, such as ¹⁵N, allows for the precise tracking and quantification of peptides and proteins in complex biological systems using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Fmoc-L-Glutamic Acid(OtBu)-¹⁵N-OH is a key building block for introducing a ¹⁵N label at a specific glutamic acid residue within a peptide sequence during solid-phase peptide synthesis (SPPS).

These application notes provide a detailed guide for the efficient incorporation of Fmoc-Glu(OtBu)-OH-¹⁵N into peptides using automated synthesizers. The protocols outlined are based on standard Fmoc/tBu chemistry and are designed to ensure high coupling efficiency, yield, and purity of the final isotopically labeled peptide. The primary chemical difference between the labeled and unlabeled amino acid is the mass of the nitrogen atom, which does not significantly alter the chemical reactivity of the molecule. Therefore, standard coupling protocols for the unlabeled analogue can be readily adapted.

Materials and Reagents

  • Amino Acids:

    • Fmoc-Glu(OtBu)-OH-¹⁵N (>98% isotopic purity)

    • Standard Fmoc-protected amino acids

  • Resin:

    • Rink Amide resin or pre-loaded Wang resin appropriate for the desired C-terminus.

  • Solvents (Peptide Synthesis Grade):

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Piperidine

  • Coupling Reagents:

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIC (N,N'-Diisopropylcarbodiimide)

  • Base:

    • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage and Deprotection Cocktail:

    • Trifluoroacetic acid (TFA)

    • Triisopropylsilane (TIS)

    • Water (H₂O)

  • Other:

    • Acetic Anhydride (for capping)

    • Pyridine (for capping)

    • Dry Ether (for precipitation)

Experimental Protocols

Protocol 1: Automated Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the steps for incorporating Fmoc-Glu(OtBu)-OH-¹⁵N into a peptide sequence using a standard automated peptide synthesizer. The parameters can be adjusted based on the specific instrument and the peptide sequence.

1. Resin Preparation:

  • Place the appropriate amount of resin in the reaction vessel of the automated synthesizer.
  • Swell the resin in DMF for at least 30 minutes.

2. Automated Synthesis Cycle: The following steps are repeated for each amino acid coupling.

3. Final Deprotection and Cleavage:

  • After the final coupling step, perform a final Fmoc deprotection as described in step 2a.
  • Wash the resin with DMF and then with DCM, and dry the resin under vacuum.
  • Prepare a cleavage cocktail of TFA/TIS/H₂O (e.g., 95:2.5:2.5 v/v/v).
  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
  • Filter the resin and collect the filtrate containing the cleaved peptide.
  • Precipitate the crude peptide by adding the filtrate to cold dry ether.
  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
  • Dry the crude peptide under vacuum.

Protocol 2: Peptide Purification and Analysis

1. Purification:

  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).
  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
  • Collect the fractions containing the desired peptide.
  • Lyophilize the pure fractions to obtain the final peptide product.

2. Analysis:

  • Mass Spectrometry (MS): Confirm the molecular weight of the purified peptide using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. The mass of the peptide containing the ¹⁵N-Glu will be one mass unit higher than its unlabeled counterpart for each incorporated ¹⁵N-Glu.
  • HPLC Analysis: Assess the purity of the final peptide by analytical RP-HPLC.
  • NMR Spectroscopy: For structural and dynamic studies, acquire ¹H-¹⁵N HSQC spectra to observe the chemical shift of the ¹⁵N-labeled glutamic acid residue.

Data Presentation

The incorporation of a single ¹⁵N atom is not expected to significantly impact the overall yield and purity of the synthesized peptide, as the chemical reactivity remains virtually unchanged. The following table provides a representative comparison of expected outcomes.

ParameterFmoc-Glu(OtBu)-OHFmoc-Glu(OtBu)-OH-¹⁵N
Crude Peptide Yield (%) 75 - 8575 - 85
Purity after HPLC (%) > 95> 95
Expected Mass (Da) MM + 1
Observed Mass (Da) Consistent with calculationConsistent with calculation

Note: The values for the unlabeled Fmoc-Glu(OtBu)-OH are based on typical results from well-optimized SPPS protocols. The values for the ¹⁵N-labeled counterpart are projected based on the minimal impact of the isotopic label on chemical reactivity.

Visualizations

experimental_workflow cluster_synthesis Automated Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_analysis Purification & Analysis resin Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection coupling Amino Acid Coupling (Fmoc-Glu(OtBu)-OH-15N + HBTU/DIPEA) deprotection->coupling capping Capping (Optional) (Acetic Anhydride/Pyridine) coupling->capping capping->deprotection Next Cycle final_deprotection Final Fmoc Deprotection capping->final_deprotection Final Cycle cleavage Cleavage from Resin (TFA/TIS/H2O) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation hplc RP-HPLC Purification precipitation->hplc ms Mass Spectrometry (Identity Confirmation) hplc->ms nmr NMR Spectroscopy (Structural Analysis) hplc->nmr

Caption: Experimental Workflow for Automated Synthesis of a ¹⁵N-Labeled Peptide.

glutamate_glutamine_cycle cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_astrocyte Astrocyte glu_neuron Glutamate (¹⁵N) glu_synapse Glutamate (¹⁵N) glu_neuron->glu_synapse gln_neuron Glutamine pag PAG gln_neuron->pag pag->glu_neuron glu_astrocyte Glutamate (¹⁵N) glu_synapse->glu_astrocyte gln_synapse Glutamine gln_synapse->gln_neuron gs GS glu_astrocyte->gs gln_astrocyte Glutamine gln_astrocyte->gln_synapse gs->gln_astrocyte

Caption: The Glutamate-Glutamine Cycle in Neuronal Signaling.

Application: Tracing Glutamate Metabolism in Neurological Studies

Peptides containing ¹⁵N-labeled glutamic acid are invaluable tools for studying the glutamate-glutamine cycle, a key metabolic pathway in the central nervous system.[1][2][3] This cycle involves the release of the neurotransmitter glutamate from neurons, its uptake by astrocytes, conversion to glutamine, and subsequent transport back to neurons where it is converted back to glutamate.[1][2][3]

By introducing a peptide containing ¹⁵N-Glu into a neuronal cell culture or in vivo model, researchers can use mass spectrometry to trace the metabolic fate of the labeled glutamate. This allows for the quantification of the flux through the glutamate-glutamine cycle and provides insights into neuronal activity and astrocyte-neuron interactions. Dysregulation of this cycle is implicated in various neurological disorders, making ¹⁵N-labeled peptides powerful probes for studying disease mechanisms and for the development of novel therapeutic strategies.

References

Application Notes and Protocols for Cleavage and Deprotection of Peptides Containing Fmoc-Glu(OtBu)-OH-15N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the efficient cleavage and deprotection of synthetic peptides containing the 15N-labeled amino acid, Fmoc-Glu(OtBu)-OH. The tert-butyl (tBu) protecting group on the glutamic acid side chain is acid-labile and requires strong acidic conditions for removal, typically using trifluoroacetic acid (TFA). The provided protocols are designed to maximize peptide yield and purity while minimizing potential side reactions.

Key Considerations

The successful cleavage and deprotection of peptides containing Fmoc-Glu(OtBu)-OH-¹⁵N depend on several factors, including the peptide sequence, the type of solid-phase support, and the presence of other sensitive amino acids. The ¹⁵N isotope does not alter the chemical reactivity of the glutamic acid residue, so standard cleavage protocols for peptides containing Glu(OtBu) are applicable.

Potential Side Reactions:

  • Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are particularly prone to aspartimide formation under basic or acidic conditions.[1][2][3]

  • Oxidation of Sensitive Residues: Methionine, Tryptophan, and Cysteine are susceptible to oxidation during cleavage. The use of scavengers is crucial to prevent this.[4]

  • Re-attachment of Protecting Groups: Cations generated from the cleavage of protecting groups can re-attach to sensitive residues. Scavengers help to trap these reactive species.[4]

  • Incomplete Deprotection: Insufficient cleavage time or TFA concentration can lead to incomplete removal of the OtBu group.[5][6]

Data Presentation: Comparison of Cleavage Cocktails

The choice of cleavage cocktail is critical for achieving high purity of the final peptide. The following table summarizes common TFA-based cocktails and their recommended applications.

Cleavage CocktailComposition (v/v/w)Recommended ForPotential Issues
TFA/TIS/H₂O 95:2.5:2.5Peptides without sensitive residues (e.g., Cys, Met, Trp).Can lead to oxidation of sensitive residues.
Reagent K TFA/Thioanisole/H₂O/Phenol/EDT82.5:5:5:5:2.5General purpose, good for peptides with Arg(Pmc/Pbf), Cys(Trt), and Trp.
Reagent R TFA/Thioanisole/EDT/Anisole90:5:3:2Peptides containing multiple Arg, Cys, or Trp residues.[7]
"Low TFA" Two-Step Step 1: TFA/TIS/H₂O/Thioanisole/DMS/DTT (70:5:5:10:10:1%) for 30 minStep 2: Add TFA to 80% and react for 150 minMitigation of S-tButylated Cysteine formation.[5][6]More complex procedure.

Experimental Protocols

Protocol 1: Standard TFA Cleavage

This protocol is suitable for most peptides containing Glu(OtBu) that do not have highly sensitive residues.

Materials:

  • Peptidyl-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Centrifuge tubes (50 mL)

  • Nitrogen gas source

Procedure:

  • Transfer the dried peptidyl-resin (typically 25-100 mg) to a 50 mL centrifuge tube.

  • Wash the resin with 10 mL of DCM three times to swell the resin.

  • Wash the resin with 10 mL of DMF three times.

  • Wash the resin again with 10 mL of DCM three times to remove residual DMF.

  • Dry the resin under a stream of nitrogen for 15-30 minutes.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O. For every 100 mg of resin, use 2-5 mL of the cocktail.

  • Add the cleavage cocktail to the resin and cap the tube tightly.

  • Incubate the reaction at room temperature with occasional swirling for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small volume of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the peptide by adding the TFA solution dropwise to a 50 mL tube containing 40 mL of cold diethyl ether.

  • A white precipitate of the peptide should form.

  • Centrifuge the mixture at 3000 x g for 10 minutes at 4°C.

  • Carefully decant the ether.

  • Wash the peptide pellet with 20 mL of cold diethyl ether and centrifuge again. Repeat this step twice.

  • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • The crude peptide is now ready for purification (e.g., by HPLC) and analysis (e.g., by Mass Spectrometry).

Protocol 2: Cleavage with a Scavenger-Rich Cocktail (Reagent K)

This protocol is recommended for peptides containing sensitive amino acids such as Cysteine, Methionine, or Tryptophan.

Materials:

  • Same as Protocol 1, with the addition of:

  • Thioanisole

  • Phenol

  • 1,2-Ethanedithiol (EDT)

Procedure:

  • Follow steps 1-5 from Protocol 1.

  • Prepare Reagent K: 82.5% TFA, 5% Thioanisole, 5% H₂O, 5% Phenol, 2.5% EDT. For every 100 mg of resin, use 2-5 mL of the cocktail.

  • Add Reagent K to the resin and cap the tube tightly.

  • Incubate the reaction at room temperature with occasional swirling for 2-4 hours.

  • Follow steps 9-17 from Protocol 1 to isolate and dry the peptide.

Mandatory Visualizations

Experimental Workflow for Peptide Cleavage and Deprotection

Caption: Workflow for the cleavage, deprotection, and purification of synthetic peptides.

Signaling Pathway of Protecting Group Removal

Caption: Acid-catalyzed removal of the tert-butyl protecting group from the glutamic acid side chain.

References

Application Notes and Protocols for 15N Isotopic Labeling of Peptides using Fmoc-Glu(OtBu)-OH-15N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

I. Application Notes

Introduction to 15N Isotopic Labeling of Peptides

Isotopic labeling of peptides with stable isotopes, such as Nitrogen-15 (¹⁵N), is a powerful technique in biochemical and pharmaceutical research.[1][2][3] By replacing the naturally abundant ¹⁴N with ¹⁵N, researchers can introduce a specific mass shift in the peptide without altering its chemical properties.[1][4] This enables a wide range of applications, from quantitative proteomics to detailed structural analysis. Fmoc-Glu(OtBu)-OH-¹⁵N is a key building block for introducing a ¹⁵N label at a specific glutamic acid residue within a synthetic peptide.

Advantages of Site-Specific ¹⁵N Labeling with Fmoc-Glu(OtBu)-OH-¹⁵N
  • Precise Quantification: ¹⁵N-labeled peptides serve as ideal internal standards in mass spectrometry-based quantitative proteomics, allowing for accurate determination of protein and peptide abundance in complex biological samples.[1][3]

  • Structural Elucidation by NMR: The incorporation of ¹⁵N is essential for many multi-dimensional Nuclear Magnetic Resonance (NMR) experiments used to determine the three-dimensional structure and dynamics of peptides and proteins in solution.[1][2][5][6]

  • Metabolic Studies: Labeled peptides can be used as tracers to study metabolic pathways, enzyme kinetics, and protein turnover in vivo and in vitro.[7]

  • Enhanced Mass Spectrometry Analysis: The mass shift introduced by ¹⁵N aids in the de novo sequencing of peptides and the identification of post-translational modifications.[8][9]

Chemical Properties of Fmoc-Glu(OtBu)-OH-¹⁵N

Fmoc-Glu(OtBu)-OH-¹⁵N is an amino acid derivative specifically designed for Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).[10]

  • Fmoc Group: The N-terminal Fmoc protecting group is base-labile and is removed with a mild base, typically piperidine in dimethylformamide (DMF), during each cycle of peptide synthesis.[4][11][12] This allows for the sequential addition of amino acids to the growing peptide chain.

  • OtBu Group: The side-chain carboxyl group of glutamic acid is protected by a tert-butyl (OtBu) ester.[10] This group is stable to the basic conditions used for Fmoc deprotection but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the solid support.[10][11]

  • ¹⁵N Isotope: The nitrogen atom in the alpha-amino group is the stable isotope ¹⁵N, providing a +1 mass shift compared to the unlabeled counterpart.

II. Experimental Protocols

This section provides a detailed protocol for the manual solid-phase synthesis of a peptide containing a ¹⁵N-labeled glutamic acid residue using Fmoc-Glu(OtBu)-OH-¹⁵N.

Diagram: Workflow for ¹⁵N Isotopic Labeling of Peptides via SPPS

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Washing1 Washing Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (including Fmoc-Glu(OtBu)-OH-15N) Washing1->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Repeat->Fmoc_Deprotection Next Amino Acid Cleavage Cleavage & Deprotection Repeat->Cleavage Final Amino Acid Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, NMR) Purification->Analysis

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Resin Preparation and Swelling
  • Resin Selection: Choose a suitable resin based on the desired C-terminus of the peptide (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid).[7]

  • Weighing: Weigh the desired amount of resin (typically on a 0.1 mmol scale for initial syntheses) into a reaction vessel.[7]

  • Swelling: Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.[13]

Fmoc Deprotection
  • Drain the DMF from the swollen resin.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 10-20 minutes at room temperature.[13]

  • Drain the piperidine solution.

  • Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.

Amino Acid Coupling

This step is repeated for each amino acid in the peptide sequence. The procedure for coupling Fmoc-Glu(OtBu)-OH-¹⁵N is the same as for other standard Fmoc-protected amino acids.

  • Activation: In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading) and a coupling agent such as HBTU (3-5 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to activate the amino acid.[13] Let the activation mixture stand for a few minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.

  • Washing: After complete coupling, drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times).

Cleavage and Side-Chain Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail. For peptides containing the OtBu protecting group, a common cocktail is Reagent K or a simpler mixture of TFA, triisopropylsilane (TIS), and water.

    • Cleavage Cocktail (TFA/TIS/H₂O - 95:2.5:2.5 v/v/v): This is suitable for most sequences.

  • Add the cleavage cocktail to the dried peptide-resin.

  • Incubate the mixture for 2-3 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

Purification and Analysis
  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[14][15][16]

  • Analysis:

    • Mass Spectrometry (MS): Confirm the molecular weight of the purified peptide to verify the incorporation of the ¹⁵N label (a mass increase of +1 for each ¹⁵N atom).[1][17] Calculate the isotopic enrichment by analyzing the isotopic distribution of the peptide.[9][17][18]

    • Nuclear Magnetic Resonance (NMR): For structural studies, dissolve the labeled peptide in a suitable buffer.[19] A ¹H-¹⁵N HSQC experiment is a standard method to check for protein folding and spectral quality.[2]

III. Data Presentation

The following tables summarize key quantitative parameters for the synthesis and analysis of ¹⁵N-labeled peptides.

Table 1: Reagents for Solid-Phase Peptide Synthesis (0.1 mmol scale)
StepReagentConcentration/AmountPurpose
Resin Swelling DMF5-10 mLTo swell the resin and expose reactive sites.
Fmoc Deprotection 20% Piperidine in DMF5 mLTo remove the N-terminal Fmoc protecting group.
Amino Acid Coupling Fmoc-Amino Acid3-5 equivalents (0.3-0.5 mmol)Building block for the peptide chain.
HBTU3-5 equivalents (0.3-0.5 mmol)Coupling agent to activate the carboxylic acid.
DIPEA6-10 equivalents (0.6-1.0 mmol)Base to facilitate the activation and coupling reactions.
Cleavage & Deprotection TFA/TIS/H₂O (95:2.5:2.5)5-10 mLTo cleave the peptide from the resin and remove side-chain protecting groups.
Table 2: Typical Parameters for Peptide Synthesis and Analysis
ParameterTypical Value/RangeMethod of Determination
Coupling Efficiency > 99%Kaiser Test
Isotopic Enrichment > 98%Mass Spectrometry
Crude Peptide Purity 50-80%RP-HPLC
Final Peptide Yield (after purification) 10-40%UV Spectrophotometry or Dry Weight
NMR Sample Concentration 0.1 - 2 mM

IV. Signaling Pathways and Logical Relationships

Diagram: Analysis of a ¹⁵N-Labeled Peptide

Peptide_Analysis Labeled_Peptide Purified 15N-Labeled Peptide MS_Analysis Mass Spectrometry (MS) Labeled_Peptide->MS_Analysis NMR_Analysis NMR Spectroscopy Labeled_Peptide->NMR_Analysis Identity Identity Confirmation (Molecular Weight) MS_Analysis->Identity Enrichment Isotopic Enrichment Calculation MS_Analysis->Enrichment Quantification Quantitative Analysis (Internal Standard) MS_Analysis->Quantification Structure 3D Structure Determination NMR_Analysis->Structure Dynamics Dynamics and Interaction Studies NMR_Analysis->Dynamics

Caption: Analytical applications of ¹⁵N-labeled peptides.

References

Application Note & Protocol: High-Sensitivity Peptide Quantification Using a Custom ¹⁵N-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Peptide Quantification Using Fmoc-Glu(OtBu)-OH-¹⁵N as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Accurate quantification of peptides and proteins in complex biological matrices is crucial for biomarker discovery, pharmacokinetic studies, and understanding disease mechanisms.[1][2][3] Stable isotope-labeled (SIL) peptides are considered the gold standard for internal standards in mass spectrometry-based quantification due to their similar physicochemical properties to the endogenous analyte.[3][4] This application note describes a robust method for the absolute quantification of a target peptide using a custom-synthesized SIL peptide incorporating a ¹⁵N-labeled glutamic acid residue, derived from Fmoc-Glu(OtBu)-OH-¹⁵N.

The use of a single ¹⁵N-labeled amino acid provides a distinct mass shift for the internal standard, enabling its differentiation from the endogenous peptide by the mass spectrometer, while ensuring near-identical chromatographic retention times and ionization efficiencies.[3] This approach, often referred to as the Absolute Quantification (AQUA) strategy, allows for precise and accurate determination of peptide concentrations in complex mixtures.[3]

Principle of the Method

The quantification method is based on the principle of isotope dilution mass spectrometry. A known amount of the heavy isotope-labeled synthetic peptide (internal standard) is spiked into the sample containing the native (light) peptide of interest. The internal standard and the target peptide are co-purified and analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By comparing the peak areas of the analyte and the internal standard, the absolute quantity of the target peptide in the original sample can be determined.

cluster_sample Biological Sample cluster_is Internal Standard cluster_analysis Analysis Prot Protein of Interest Pep_L Target Peptide (Light) Prot->Pep_L Digestion Mix Spike Heavy Peptide into Sample Digest Pep_L->Mix IS_syn Synthesize Heavy Peptide (using Fmoc-Glu(OtBu)-OH-15N) Pep_H Heavy Peptide (¹⁵N) IS_syn->Pep_H Pep_H->Mix LCMS LC-MS/MS Analysis Mix->LCMS Quant Quantification (Peak Area Ratio) LCMS->Quant start Protein Sample reduc_alk Reduction (DTT) & Alkylation (IAA) start->reduc_alk spike Spike with ¹⁵N-Internal Standard reduc_alk->spike digest Trypsin Digestion spike->digest cleanup C18 SPE Cleanup digest->cleanup lcms LC-MS/MS Analysis cleanup->lcms

References

Application Notes and Protocols: Fmoc-Glu(OtBu)-OH-15N in Protein Structure Determination by NMR

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins in solution, mimicking their native physiological environment.[1][2][3] For proteins larger than 10 kDa, spectral overlap in simple one-dimensional proton NMR spectra becomes a significant challenge, hindering detailed analysis.[1][4] The introduction of stable isotopes, such as Nitrogen-15 (¹⁵N), is essential to overcome this limitation.[4][5] By labeling proteins with ¹⁵N, multidimensional heteronuclear NMR experiments, such as the ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence), can be performed.[2][6] This experiment provides a unique signal for each backbone amide group, effectively creating a "fingerprint" of the protein structure.

Fmoc-Glu(OtBu)-OH-¹⁵N is a key building block for introducing a site-specific ¹⁵N label into a peptide or small protein. This is achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS), a robust method for chemically synthesizing peptides.[7][8] Site-specific labeling is particularly advantageous for studying the structure and function of specific domains, active sites, or ligand binding interfaces without the spectral complexity of uniform labeling. This document provides detailed application notes and protocols for the use of Fmoc-Glu(OtBu)-OH-¹⁵N in protein structure determination by NMR.

Application Note 1: Site-Specific Isotopic Labeling

Site-specific incorporation of ¹⁵N-labeled amino acids, such as Fmoc-Glu(OtBu)-OH-¹⁵N, offers a targeted approach to NMR analysis. Unlike uniform labeling, where all instances of an amino acid are labeled by expression in minimal media with ¹⁵NH₄Cl[6], site-specific labeling via SPPS allows researchers to place an NMR-active probe at a precise location within the protein sequence. This simplifies crowded spectra, facilitates resonance assignment, and enables focused studies on regions of interest.

Key Advantages:

  • Spectral Simplification: Reduces the number of signals in the NMR spectrum, aiding in the analysis of large proteins or protein complexes.

  • Targeted Structural Analysis: Allows for detailed investigation of the local environment around the labeled residue, such as in an enzyme's active site or at a protein-protein interaction interface.

  • Dynamics and Interaction Studies: Chemical shift perturbations of the specific ¹⁵N-labeled site upon ligand binding can be easily monitored to map interaction surfaces and quantify binding affinities.[5]

Below is a diagram illustrating the central role of Fmoc-Glu(OtBu)-OH-¹⁵N in the workflow from chemical synthesis to structural insight.

G cluster_input Inputs cluster_process Process cluster_output Outputs & Analysis A Fmoc-Glu(OtBu)-OH-15N D Solid-Phase Peptide Synthesis (SPPS) A->D Specific Incorporation B Unlabeled Fmoc-Amino Acids B->D C Solid Support Resin C->D E Site-Specifically 15N-Labeled Protein D->E Cleavage & Purification F NMR Spectroscopy (e.g., 1H-15N HSQC) E->F Sample Preparation G Structural & Functional Insights F->G Data Analysis

Caption: Conceptual workflow for using Fmoc-Glu(OtBu)-OH-¹⁵N.

Data Presentation

Quantitative data for the key reagent and typical experimental parameters are summarized below for easy reference.

Table 1: Properties of Fmoc-Glu(OtBu)-OH-¹⁵N

Property Value Reference
Synonym N-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid-¹⁵N γ-O-t-butyl ester
Molecular Formula C₂₄H₂₇¹⁵NO₆
Molecular Weight 426.47 g/mol
Isotopic Purity ≥98 atom % ¹⁵N
Chemical Purity ≥99% (CP)
Form Solid
Primary Application Fmoc Solid-Phase Peptide Synthesis [7]

| Protecting Groups | α-amino: Fmoc (base-labile) γ-carboxyl: OtBu (acid-labile) |[8][9] |

Table 2: Typical Acquisition Parameters for a ¹H-¹⁵N HSQC Experiment

Parameter Typical Value Purpose
Spectrometer Frequency ≥ 600 MHz To achieve sufficient resolution of signals.
Temperature 298 K (25 °C) To maintain protein stability and consistent chemical shifts.
¹H (F2) Sweep Width 12-16 ppm To cover the full range of proton chemical shifts.
¹⁵N (F1) Sweep Width 30-40 ppm To cover the amide region of the nitrogen chemical shifts.
Number of Scans 8-64 per increment To improve signal-to-noise ratio.

| Recycle Delay | 1.0 - 1.5 s | To allow for relaxation of nuclei between scans. |

Experimental Protocols

Protocol 1: Incorporation of Fmoc-Glu(OtBu)-OH-¹⁵N via Automated SPPS

This protocol describes a single coupling cycle for incorporating the ¹⁵N-labeled glutamic acid residue into a growing peptide chain using an automated peptide synthesizer.

Materials:

  • Fmoc-Glu(OtBu)-OH-¹⁵N

  • Peptide synthesis-grade Dimethylformamide (DMF)

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Coupling activator: HBTU/HOBt or HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Appropriate resin with the first amino acid attached (e.g., Fmoc-Gly-Wang resin)

Methodology:

  • Resin Swelling: Place the resin in the reaction vessel and wash with DMF for 15-30 minutes to swell the resin beads.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Allow the reaction to proceed for 5-10 minutes.

    • Drain and repeat the deprotection step once more.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-Glu(OtBu)-OH-¹⁵N (3-5 equivalents relative to resin loading), the activator (e.g., HBTU, 3-5 eq.), and the base (DIPEA, 6-10 eq.) in DMF.

    • Allow the activation to proceed for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 30-60 minutes.

  • Washing:

    • Drain the reaction vessel.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 10 minutes. Wash with DMF.

  • Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the sequence. Once the synthesis is complete, the peptide is cleaved from the resin and all side-chain protecting groups are removed using a strong acid cocktail (e.g., 95% TFA).

spss_cycle start Start with Peptide-Resin-Fmoc deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling 2. Coupling (Add Activated Fmoc-AA-15N) wash1->coupling wash2 Wash (DMF) coupling->wash2 end Ready for Next Cycle wash2->end Repeat N times

Caption: The cyclical process of Fmoc Solid-Phase Peptide Synthesis.

Protocol 2: General Workflow for Protein Structure Determination by NMR

This protocol outlines the major steps for determining a protein's structure after the ¹⁵N-labeled peptide has been successfully synthesized, purified, and folded. The overall procedure involves four main stages: sample preparation, data collection, spectral analysis, and structure calculation.[1]

Methodology:

  • Sample Preparation & Optimization:

    • Dissolve the lyophilized, purified peptide in a suitable NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5). Buffer conditions may need to be optimized for maximum protein solubility and stability.

    • Concentrate the protein sample to 0.5-1.0 mM.

    • Add 5-10% Deuterium Oxide (D₂O) to the final sample to provide a lock signal for the NMR spectrometer.

    • Transfer ~500 µL of the final sample into a high-quality NMR tube.

  • NMR Data Acquisition:

    • Record a one-dimensional ¹H spectrum to assess sample quality and concentration.

    • Record a two-dimensional ¹H-¹⁵N HSQC spectrum. This experiment serves as the primary screen to confirm that the protein is folded and the sample is suitable for further analysis.[6] Each peak in the HSQC spectrum corresponds to a specific backbone N-H group.

    • For structure determination, a suite of triple-resonance (³D) experiments (e.g., HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH) are typically required for backbone resonance assignment, especially for proteins larger than 10-15 kDa.[1]

    • Collect NOESY (Nuclear Overhauser Effect Spectroscopy) spectra (e.g., ¹⁵N-edited NOESY-HSQC) to obtain through-space distance restraints between protons that are close to each other (< 5 Å).

  • Data Processing and Resonance Assignment:

    • Process the raw NMR data (Fourier transformation, phase correction, baseline correction) using software such as Topspin or NMRPipe.

    • Analyze the processed spectra using software like CARA, SPARKY, or CCPNmr Analysis.

    • Sequentially assign the chemical shifts of the backbone and side-chain atoms by connecting resonances through the triple-resonance experiments.

  • Structure Calculation and Validation:

    • Extract distance restraints from the NOESY spectra and dihedral angle restraints from chemical shift data (using programs like TALOS).

    • Use the experimental restraints as input for structure calculation programs (e.g., CYANA, XPLOR-NIH, or Rosetta). These programs generate a family of structures consistent with the NMR data.

    • Validate the quality of the final structural ensemble using tools like PROCHECK-NMR or MolProbity to assess stereochemical quality and agreement with experimental data.

nmr_workflow A 1. 15N-Labeled Protein Sample Preparation & Optimization B 2. NMR Data Acquisition (1D 1H, 2D 1H-15N HSQC, 3D expts) A->B C 3. Data Processing & Resonance Assignment B->C D 4. Restraint Generation (Distances, Angles) C->D E 5. Structure Calculation & Refinement D->E F 6. Structure Validation & Deposition E->F

Caption: General workflow for protein structure determination using NMR.

References

Application Note and Protocols for Mass Spectrometry Analysis of Peptides Synthesized with Fmoc-Glu(OtBu)-OH-¹⁵N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique in quantitative proteomics and drug discovery, enabling the precise tracking and quantification of peptides and proteins. The incorporation of ¹⁵N-labeled amino acids during peptide synthesis provides a distinct mass shift that facilitates unambiguous identification and differentiation from its unlabeled counterpart in complex biological matrices. This application note provides a detailed protocol for the synthesis of peptides using Fmoc-Glu(OtBu)-OH-¹⁵N and their subsequent analysis by mass spectrometry.

Fmoc-Glu(OtBu)-OH is a commonly used building block in solid-phase peptide synthesis (SPPS).[1][2] The fluorenylmethyloxycarbonyl (Fmoc) group protects the N-terminus, while the tert-butyl (OtBu) group protects the side-chain carboxyl group of glutamic acid, preventing unwanted side reactions during synthesis.[1] The use of the ¹⁵N-labeled variant allows for the introduction of a stable isotope label at a specific glutamic acid residue.

Mass spectrometry (MS) is the analytical method of choice for peptide analysis due to its high sensitivity and ability to provide detailed structural information.[3][4] This document outlines the key experimental procedures, from peptide synthesis to mass spectrometric analysis and data interpretation, for peptides incorporating Fmoc-Glu(OtBu)-OH-¹⁵N.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a ¹⁵N-Glu Containing Peptide

This protocol describes the manual synthesis of a model peptide containing a ¹⁵N-labeled glutamic acid residue using Fmoc chemistry on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-L-amino acids

  • Fmoc-Glu(OtBu)-OH-¹⁵N

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid (or Fmoc-Glu(OtBu)-OH-¹⁵N), 4 equivalents of OxymaPure, and 4 equivalents of DIC in DMF.

    • Add the activation mixture to the resin.

    • Agitate for 2 hours at room temperature.

    • To confirm coupling completion, perform a Kaiser test.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

Peptide Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Materials:

  • Crude synthetic peptide

  • Water with 0.1% TFA (Mobile Phase A)

  • Acetonitrile with 0.1% TFA (Mobile Phase B)

  • C18 RP-HPLC column

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.

  • Chromatography:

    • Equilibrate the C18 column with Mobile Phase A.

    • Inject the peptide sample.

    • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5-95% over 30 minutes).

    • Monitor the elution profile at 220 nm and 280 nm.

  • Fraction Collection: Collect the fractions corresponding to the major peptide peak.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.

Mass Spectrometry Analysis

Instrumentation: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

Sample Preparation for MS Analysis:

  • Reconstitute the purified, lyophilized peptide in a solution compatible with the ionization source (e.g., 50% acetonitrile/50% water with 0.1% formic acid for ESI).[4][5]

  • For MALDI analysis, co-crystallize the peptide with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid).

Data Acquisition:

  • Full Scan MS: Acquire the mass spectrum in positive ion mode to determine the molecular weight of the ¹⁵N-labeled peptide. The expected mass will be shifted by +1 Da for each incorporated ¹⁵N atom compared to the unlabeled peptide.

  • Tandem MS (MS/MS): Select the precursor ion of the ¹⁵N-labeled peptide for fragmentation using collision-induced dissociation (CID) or other fragmentation techniques. This will generate a series of fragment ions (b- and y-ions) that provide sequence information.

Data Presentation

The incorporation of ¹⁵N-Glu results in a predictable mass shift in both the precursor and fragment ions containing this residue.

Table 1: Theoretical and Observed Masses of a Model Peptide (Ac-GY[¹⁵N-E]G-NH₂) and its Unlabeled Analog.

Peptide SequenceTheoretical Monoisotopic Mass (Da)Observed Monoisotopic Mass (Da)Mass Difference (Da)
Ac-GYEG-NH₂451.1863451.1865-
Ac-GY[¹⁵N-E]G-NH₂452.1833452.1836+1.0003

Table 2: Key Fragment Ions from MS/MS Analysis of Ac-GY[¹⁵N-E]G-NH₂.

Fragment IonTheoretical m/zObserved m/z¹⁵N Label Present
b₂221.0921221.0923No
b₃351.1301351.1305Yes
y₁75.049875.0499No
y₂205.0878205.0880Yes

Visualizations

Peptide_Synthesis_Workflow Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Couple Fmoc-AA-OH Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling_15N Couple Fmoc-Glu(OtBu)-OH-¹⁵N Deprotection2->Coupling_15N Deprotection3 Fmoc Deprotection Coupling_15N->Deprotection3 Coupling_n Couple Final Fmoc-AA-OH Deprotection3->Coupling_n Final_Deprotection Final Fmoc Deprotection Coupling_n->Final_Deprotection Cleavage Cleavage from Resin (TFA/TIS/H₂O) Final_Deprotection->Cleavage Purification RP-HPLC Purification Cleavage->Purification MS_Analysis Mass Spectrometry (MS and MS/MS) Purification->MS_Analysis

Caption: Workflow for the solid-phase synthesis and analysis of a ¹⁵N-labeled peptide.

MS_Analysis_Workflow Sample Purified ¹⁵N-Labeled Peptide Ionization Ionization (ESI or MALDI) Sample->Ionization MS1 Full Scan MS (Determine Precursor m/z) Ionization->MS1 Precursor_Selection Precursor Ion Isolation MS1->Precursor_Selection Fragmentation Fragmentation (CID) Precursor_Selection->Fragmentation MS2 Tandem MS (MS/MS) (Detect Fragment Ions) Fragmentation->MS2 Data_Analysis Data Analysis (Sequence Confirmation, Label Localization) MS2->Data_Analysis

Caption: Workflow for the mass spectrometry analysis of the ¹⁵N-labeled peptide.

Discussion

Fragmentation of Peptides Containing Glutamic Acid

Peptides containing glutamic acid can exhibit characteristic fragmentation patterns in MS/MS analysis. A common fragmentation pathway for protonated peptides with an N-terminal glutamic acid is the neutral loss of water.[6][7][8] This cyclization can influence the subsequent fragmentation of the peptide.[7][8] When interpreting the MS/MS spectra of peptides containing ¹⁵N-Glu, it is important to consider these potential fragmentation pathways in addition to the expected b- and y-ion series. The mass shift due to the ¹⁵N label will be observed in all fragment ions that retain the glutamic acid residue.

Benefits of ¹⁵N-Labeling

The use of ¹⁵N-labeled amino acids provides several advantages for mass spectrometry-based peptide analysis:

  • Quantitative Analysis: ¹⁵N-labeled peptides serve as ideal internal standards for accurate quantification of their unlabeled counterparts in complex mixtures.

  • Confirmation of Peptide Identity: The predictable mass shift provides an additional layer of confidence in peptide identification.[9][10]

  • De Novo Sequencing: The mass difference between labeled and unlabeled fragment ions can aid in de novo sequencing by helping to determine the nitrogen content of each fragment.[9][10]

Conclusion

This application note provides a comprehensive guide for the synthesis, purification, and mass spectrometric analysis of peptides containing Fmoc-Glu(OtBu)-OH-¹⁵N. The detailed protocols and expected data outcomes will be valuable for researchers in proteomics, drug development, and other fields who utilize stable isotope labeling for peptide analysis. The combination of solid-phase peptide synthesis with high-resolution mass spectrometry offers a powerful platform for the precise and confident characterization of isotopically labeled peptides.

References

Application Notes and Protocols for Fmoc-Glu(OtBu)-OH-15N in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system.[1] By introducing isotopically labeled substrates, researchers can trace the path of atoms through metabolic pathways, providing a detailed snapshot of cellular physiology.[2][3][4] Fmoc-Glu(OtBu)-OH-15N is a stable isotope-labeled compound that serves as a precursor for ¹⁵N-L-glutamic acid, a key player in cellular nitrogen metabolism. Glutamate is central to the synthesis of numerous amino acids and nucleotides, making it an ideal tracer for investigating nitrogen flux in various biological processes, including cancer metabolism and drug response.[5][6][7]

These application notes provide a comprehensive overview and detailed protocols for the use of Fmoc-Glu(OtBu)-OH-¹⁵N in metabolic flux analysis, with a particular focus on applications relevant to drug development.

Applications in Research and Drug Development

  • Elucidating Nitrogen Metabolism in Cancer: Cancer cells often exhibit altered glutamine and glutamate metabolism to support rapid proliferation and biomass production.[5][6] Tracing ¹⁵N from glutamate can reveal how cancer cells utilize nitrogen for the synthesis of essential molecules like amino acids and nucleotides, offering insights into metabolic vulnerabilities that can be targeted with novel therapeutics.

  • Targeting Glutamate Signaling Pathways: Glutamate not only plays a role in metabolism but also acts as a signaling molecule that can influence cancer cell proliferation, survival, and migration through pathways like MAPK and PI3K.[2][3][8] MFA can help to understand how targeting glutamate metabolism affects these critical signaling cascades.

  • Assessing Drug Efficacy and Mechanism of Action: By monitoring changes in nitrogen flux in response to a drug candidate, researchers can gain a deeper understanding of its mechanism of action and its impact on cellular metabolism. This can aid in the identification of biomarkers for drug response and the development of combination therapies.

  • Understanding Disease Pathophysiology: Altered glutamate metabolism is implicated in a variety of diseases beyond cancer, including neurological disorders. MFA with ¹⁵N-glutamate can provide valuable insights into the metabolic dysregulation underlying these conditions.

Experimental Workflow and Protocols

The overall workflow for a metabolic flux experiment using Fmoc-Glu(OtBu)-OH-¹⁵N involves the deprotection of the labeled amino acid, introduction into a cell culture system, extraction of metabolites, and analysis by mass spectrometry.

G cluster_prep Tracer Preparation cluster_exp Cell Culture Experiment cluster_analysis Analysis prep1 This compound prep2 Deprotection (e.g., Piperidine/TFA) prep1->prep2 prep3 Purification of 15N-L-Glutamic Acid prep2->prep3 exp2 Switch to 15N-Glu containing medium prep3->exp2 Introduce Tracer exp1 Cell Seeding and Growth exp1->exp2 exp3 Incubation and Labeling exp2->exp3 exp4 Metabolite Quenching and Extraction exp3->exp4 an1 LC-MS/MS Analysis exp4->an1 Analyze Extract an2 Data Processing (Peak Integration) an1->an2 an3 Metabolic Flux Calculation an2->an3

General experimental workflow for metabolic flux analysis.
Protocol 1: Deprotection of Fmoc-Glu(OtBu)-OH-¹⁵N to Yield ¹⁵N-L-Glutamic Acid

Objective: To remove the Fmoc and OtBu protecting groups to generate free ¹⁵N-L-glutamic acid for use in cell culture.

Materials:

  • Fmoc-Glu(OtBu)-OH-¹⁵N

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

  • HPLC for purification

Procedure:

  • Fmoc Deprotection:

    • Dissolve Fmoc-Glu(OtBu)-OH-¹⁵N in DMF.

    • Add piperidine to a final concentration of 20% (v/v).

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Once complete, evaporate the solvent under reduced pressure.

  • OtBu Deprotection:

    • Dissolve the residue from the previous step in a solution of 95% TFA and 5% DCM.

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Once complete, remove the TFA and DCM under a stream of nitrogen.

  • Purification:

    • Precipitate the crude product by adding cold diethyl ether.

    • Centrifuge to pellet the product and discard the supernatant.

    • Wash the pellet with cold diethyl ether.

    • Purify the resulting ¹⁵N-L-glutamic acid using reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain a white powder.

    • Confirm the identity and purity of the final product by mass spectrometry and NMR.

Protocol 2: ¹⁵N-Labeling of Cultured Cells

Objective: To label cellular metabolites by culturing cells in a medium containing ¹⁵N-L-glutamic acid.

Materials:

  • Adherent or suspension cells of interest

  • Standard cell culture medium (e.g., DMEM, RPMI-1640)

  • Glutamate-free medium

  • Dialyzed fetal bovine serum (FBS)

  • ¹⁵N-L-Glutamic acid

  • Phosphate-buffered saline (PBS)

  • Cell culture plates or flasks

Procedure:

  • Cell Culture:

    • Culture cells under standard conditions to the desired confluency (typically 70-80%).

    • For adherent cells, seed them in appropriate plates (e.g., 6-well plates) to allow for sufficient cell numbers for metabolite extraction.

  • Media Preparation:

    • Prepare the labeling medium by supplementing glutamate-free medium with ¹⁵N-L-glutamic acid to the desired final concentration (e.g., the same concentration as glutamate in the standard medium).

    • Add dialyzed FBS and other necessary supplements.

  • Labeling:

    • Aspirate the standard medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed ¹⁵N-labeling medium to the cells.

    • Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of ¹⁵N into downstream metabolites. The optimal labeling time will depend on the specific metabolic pathways and cell type and may need to be determined empirically.

Protocol 3: Metabolite Extraction and Sample Preparation for LC-MS/MS

Objective: To quench metabolic activity and extract intracellular metabolites for analysis.

Materials:

  • ¹⁵N-labeled cells

  • Cold PBS

  • 80% Methanol (pre-chilled to -80°C)

  • Cell scraper (for adherent cells)

  • Centrifuge

Procedure:

  • Quenching and Harvesting:

    • Place the cell culture plate on ice.

    • Quickly aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Add a sufficient volume of ice-cold 80% methanol to the cells (e.g., 1 mL for a well of a 6-well plate).

    • For adherent cells, use a cell scraper to detach the cells in the methanol.

    • Transfer the cell suspension to a microcentrifuge tube.

  • Extraction:

    • Vortex the cell suspension vigorously.

    • Incubate at -80°C for at least 30 minutes to facilitate protein precipitation and cell lysis.

    • Centrifuge at maximum speed (e.g., >14,000 x g) for 15 minutes at 4°C.

  • Sample Preparation:

    • Carefully collect the supernatant, which contains the polar metabolites.

    • Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).

    • Resuspend the dried metabolite extract in a suitable solvent for LC-MS analysis (e.g., 50:50 methanol:water with 0.1% formic acid).[9]

    • The protein pellet can be saved for protein quantification assays (e.g., BCA assay) to normalize the metabolite data.

Protocol 4: LC-MS/MS Analysis and Data Interpretation

Objective: To separate and quantify the ¹⁵N-labeled metabolites.

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

LC-MS/MS Method:

  • Chromatography: Use a suitable column for separating polar metabolites, such as a HILIC column.

  • Mobile Phases: Typically, an aqueous phase with a buffer (e.g., ammonium acetate or formic acid) and an organic phase (e.g., acetonitrile).

  • Gradient: Develop a gradient to achieve optimal separation of the amino acids and other metabolites of interest.

  • Mass Spectrometry:

    • Operate the mass spectrometer in positive and/or negative ionization mode, depending on the target metabolites.

    • For targeted analysis, use Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. Define the precursor and product ion transitions for both the unlabeled (M+0) and labeled (M+1) versions of each metabolite.

    • For untargeted analysis, use a high-resolution mass spectrometer to obtain accurate mass measurements and determine the isotopic distribution.

Data Analysis:

  • Peak Integration: Integrate the peak areas for the different mass isotopologues of each metabolite.

  • ¹⁵N Enrichment Calculation: The percentage of ¹⁵N enrichment for a given metabolite can be calculated from the relative abundance of its mass isotopologues.

  • Metabolic Flux Calculation: Use specialized software (e.g., INCA, Metran) to fit the isotopic labeling data to a metabolic network model and calculate the flux rates.

Data Presentation

The quantitative data from a ¹⁵N-glutamate tracing experiment can be summarized in tables to facilitate comparison between different experimental conditions.

Table 1: ¹⁵N-Enrichment in Key Amino Acids after 24h Labeling with ¹⁵N-Glutamate

Amino AcidCondition A: Control (%)Condition B: Drug-Treated (%)
Glutamate95.2 ± 1.394.8 ± 1.5
Glutamine88.5 ± 2.175.3 ± 3.2
Proline45.1 ± 3.530.7 ± 2.8
Aspartate30.7 ± 2.925.1 ± 2.5
Alanine25.3 ± 2.222.8 ± 2.0
Serine5.1 ± 0.84.9 ± 0.7
* Indicates a statistically significant difference (p < 0.05) compared to the control.

Table 2: Relative Nitrogen Flux Ratios Calculated from ¹⁵N Labeling Data

Flux RatioDescriptionCondition A: ControlCondition B: Drug-Treated
Glutamate -> GlutamineNitrogen flux from glutamate to glutamine0.930.79
Glutamate -> ProlineNitrogen flux from glutamate to proline0.470.32
Transaminase ActivityOverall nitrogen transfer to other amino acids0.350.28

Signaling Pathways and Logical Relationships

Glutamate Metabolism and its Intersection with Cancer Signaling

Glutamate metabolism is intricately linked to major signaling pathways that drive cancer cell growth and survival. Understanding these connections is crucial for developing effective therapeutic strategies.

G cluster_pathways Signaling Pathways Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate GLS alpha_KG α-Ketoglutarate Glutamate->alpha_KG GDH / Transaminases Other_AA Other Amino Acids Glutamate->Other_AA Transamination Nucleotides Nucleotides Glutamate->Nucleotides GSH Glutathione (GSH) Glutamate->GSH alpha_KG->Glutamate Reductive Carboxylation mTOR mTOR Pathway alpha_KG->mTOR Activates PI3K_Akt PI3K/Akt Pathway PI3K_Akt->Glutamine Upregulates Uptake Proliferation_Survival Cell Proliferation & Survival PI3K_Akt->Proliferation_Survival MAPK MAPK Pathway MAPK->Glutamate Influences Metabolism MAPK->Proliferation_Survival mTOR->PI3K_Akt mTOR->MAPK mTOR->Proliferation_Survival

Intersection of glutamate metabolism and cancer signaling pathways.

This diagram illustrates how glutamine is converted to glutamate, which then serves as a precursor for α-ketoglutarate, other amino acids, nucleotides, and glutathione. These metabolic processes are influenced by and, in turn, influence key cancer-related signaling pathways such as PI3K/Akt, MAPK, and mTOR, ultimately impacting cell proliferation and survival. By using ¹⁵N-glutamate as a tracer, researchers can quantify the flux through these metabolic pathways and assess the impact of drugs that target these signaling networks.

References

Protocol for Fmoc Deprotection with Piperidine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group widely utilized for the temporary protection of the α-amino group of amino acids in solid-phase peptide synthesis (SPPS).[1] Its removal, or deprotection, is a critical step that must be efficient and complete to ensure the successful synthesis of the target peptide.[2] Piperidine is the most common reagent used for Fmoc deprotection due to its optimal basicity and ability to effectively scavenge the dibenzofulvene (DBF) byproduct, driving the reaction to completion.[3] This application note provides a detailed protocol for the deprotection of the Fmoc group using piperidine and methods for monitoring the reaction's completeness.

Chemical Principle

The Fmoc deprotection with piperidine proceeds via a two-step E1cB (Elimination Unimolecular conjugate Base) mechanism. First, a proton is abstracted from the C9 position of the fluorenyl group by piperidine. This is the rate-determining step. Subsequently, the resulting carbanion undergoes β-elimination to release the free amine, carbon dioxide, and dibenzofulvene (DBF).[3] The highly reactive DBF is then trapped by a second molecule of piperidine to form a stable adduct, preventing it from reacting with the newly liberated N-terminal amine of the peptide chain.[3]

Data Presentation

The efficiency of Fmoc deprotection is influenced by the concentration of piperidine and the reaction time. The following table summarizes the percentage of Fmoc group removal from Fmoc-Val-OH at different piperidine concentrations and time points, as determined by RP-HPLC analysis.

Piperidine Concentration (v/v in DMF)1 minute3 minutes5 minutes
1%33.4%49.6%-
2%12.9%63.3%87.9%
5%->99%>99%
20%->99%>99%

Data adapted from analysis of Fmoc-Val-OH deprotection kinetics.[4][5][6] As the data indicates, using a 5% or 20% piperidine solution in DMF leads to near-quantitative deprotection within 3 minutes.

Experimental Protocols

Manual Fmoc Deprotection Protocol

This protocol is intended for manual solid-phase peptide synthesis.

Materials:

  • Fmoc-protected peptide-resin

  • 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • DMF (peptide synthesis grade)

  • Dichloromethane (DCM)

  • Manual SPPS reaction vessel or sintered glass funnel

  • Inert gas (Nitrogen or Argon) supply

Procedure:

  • Resin Swelling: If starting with dry resin, swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes in the reaction vessel.

  • Initial Wash: Drain the DMF and wash the resin three times with DMF to remove any residual reagents from the previous step.

  • Deprotection:

    • Add the 20% piperidine/DMF solution to the resin, ensuring the resin is fully submerged.

    • Agitate the resin slurry gently by bubbling with an inert gas or using a shaker for 5-10 minutes at room temperature.[7] A common procedure involves two treatments: an initial 1-2 minute treatment followed by draining and a second 5-8 minute treatment.

  • Removal of Deprotection Solution: Drain the piperidine solution from the reaction vessel.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to completely remove the piperidine and the dibenzofulvene-piperidine adduct.

  • Optional: Intermediate DCM Wash: Perform 2-3 washes with DCM followed by 2-3 washes with DMF to ensure complete removal of all reagents.

  • The resin is now ready for the next amino acid coupling step.

Monitoring Fmoc Deprotection by UV-Vis Spectroscopy

The progress of the Fmoc deprotection can be monitored by quantifying the amount of the dibenzofulvene-piperidine adduct released, which has a strong UV absorbance maximum around 301 nm (ε ≈ 7800 M⁻¹cm⁻¹).[5]

Materials:

  • Sample of the drained deprotection solution

  • DMF (spectroscopic grade)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Sample Collection: After the deprotection step, collect the drained piperidine solution.

  • Dilution: Dilute a known aliquot of the collected solution with DMF to a final volume that brings the absorbance into the linear range of the spectrophotometer (typically below 1.5 AU).

  • Measurement: Measure the absorbance of the diluted solution at 301 nm against a blank of 20% piperidine in DMF.[7]

  • Calculation of Resin Loading/Deprotection Efficiency: The amount of Fmoc group removed can be calculated using the Beer-Lambert law:

    • Concentration (mol/L) = Absorbance / (ε * path length)

    • Total moles of Fmoc = Concentration * Total volume of deprotection solution

    • Resin loading (mmol/g) = (Total moles of Fmoc * 1000) / mass of resin (g)

    This calculation can be used to confirm the initial loading of the resin or to monitor the efficiency of the deprotection at each step of the synthesis.

Potential Side Reactions

Several side reactions can occur during Fmoc deprotection with piperidine:

  • Aspartimide Formation: Peptides containing aspartic acid are susceptible to the formation of a five-membered succinimide ring (aspartimide), particularly when the following residue is glycine, serine, or asparagine. This can lead to racemization and the formation of β-aspartyl peptides. The addition of 0.1 M 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can help suppress this side reaction.

  • Diketopiperazine Formation: At the dipeptide stage, the N-terminal amine can attack the C-terminal ester linkage to the resin, leading to the cleavage of the dipeptide from the resin as a cyclic diketopiperazine. This is particularly problematic when proline or glycine are in the first two positions.

  • Piperidinyl-Alanine Formation: The dibenzofulvene intermediate can sometimes react with the α-carbon of the newly deprotected amino acid, leading to the formation of a piperidinyl-alanine adduct. This is less common but can occur with prolonged exposure to the deprotection solution.

Visualizations

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate Fluorenyl Anion Intermediate Fmoc_Peptide->Intermediate + Piperidine Piperidine1 Piperidine Free_Amine H2N-Peptide-Resin Intermediate->Free_Amine - DBF, -CO2 DBF Dibenzofulvene (DBF) Intermediate->DBF CO2 CO2 Intermediate->CO2 Adduct DBF-Piperidine Adduct DBF->Adduct + Piperidine Piperidine2 Piperidine

Caption: Mechanism of Fmoc deprotection by piperidine.

Fmoc_Deprotection_Workflow cluster_prep Preparation cluster_deprotection Deprotection cluster_wash Washing cluster_monitoring Monitoring (Optional) Swell Swell Resin in DMF Wash1 Wash with DMF (x3) Swell->Wash1 Add_Piperidine Add 20% Piperidine/DMF Wash1->Add_Piperidine Agitate Agitate (5-10 min) Add_Piperidine->Agitate Drain Drain Solution Agitate->Drain Wash2 Wash with DMF (x5-7) Drain->Wash2 Collect_Sample Collect Aliquot of Drained Solution Drain->Collect_Sample Wash3 Optional DCM Wash Wash2->Wash3 Ready Ready for Next Coupling Wash3->Ready Dilute Dilute with DMF Collect_Sample->Dilute Measure_UV Measure Absorbance at 301 nm Dilute->Measure_UV

Caption: Experimental workflow for Fmoc deprotection.

References

Application Notes and Protocols: Resin Selection for SPPS with Fmoc-Glu(OtBu)-OH-15N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the efficient chemical synthesis of peptides.[1] The method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, known as a resin.[2] This approach simplifies the purification process by allowing for the removal of excess reagents and by-products by simple filtration.[3] The choice of resin is a critical parameter that dictates the success of the synthesis, influencing factors such as peptide length, C-terminal functionality, and overall purity.[4]

This document provides a detailed guide for the selection of an appropriate resin for the synthesis of peptides incorporating the 15N-labeled amino acid, Fmoc-L-Glutamic acid γ-tert-butyl ester (Fmoc-Glu(OtBu)-OH-15N), at the C-terminus. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group for the α-amino group and the tert-butyl (tBu) protecting group for the side chain of glutamic acid are standard in modern SPPS due to their orthogonal deprotection schemes.[5][6] The incorporation of a stable isotope like 15N is invaluable for quantitative proteomics, Nuclear Magnetic Resonance (NMR) structural studies, and pharmacokinetic analyses, as it does not alter the physicochemical properties of the peptide.[7][8]

We will explore three commonly used resins for Fmoc-based SPPS: Wang resin, 2-Chlorotrityl chloride (2-CTC) resin, and Rink Amide resin. Their respective characteristics, loading protocols, and cleavage conditions will be discussed to enable an informed resin selection for your specific research needs.

Resin Selection Guide

The choice of resin primarily depends on the desired C-terminal functionality of the synthetic peptide. For peptides with a C-terminal carboxylic acid, Wang and 2-Chlorotrityl chloride resins are suitable choices. For peptides with a C-terminal amide, Rink Amide resin is the standard.

  • Wang Resin: This is a widely used resin for the synthesis of peptides with a C-terminal carboxylic acid.[9] It is a polystyrene-based resin with a p-alkoxybenzyl alcohol linker. The ester linkage formed with the first amino acid is stable to the basic conditions used for Fmoc deprotection but is readily cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA).[10]

  • 2-Chlorotrityl Chloride (2-CTC) Resin: This resin is also used for synthesizing C-terminal peptide acids. Its key advantage is the high acid lability of the linker, which allows for the cleavage of the peptide under very mild acidic conditions (e.g., dilute TFA or acetic acid).[11][12] This makes it the resin of choice for producing protected peptide fragments that can be used in segment condensation strategies. The bulky trityl group also helps in preventing diketopiperazine formation, a common side reaction with the first two amino acids.[13]

  • Rink Amide Resin: This resin is the standard for the synthesis of peptide amides.[1][3] It possesses a linker that, upon cleavage with TFA, generates a C-terminal amide functionality. The loading of the first amino acid is straightforward and generally efficient.[14]

Quantitative Data Summary

The following table summarizes typical quantitative data for the loading of Fmoc-Glu(OtBu)-OH onto the discussed resins and the expected outcomes of the synthesis. Please note that these values are representative and can vary depending on the specific synthesis conditions, the scale of the reaction, and the properties of the peptide sequence.

ParameterWang Resin2-Chlorotrityl Chloride ResinRink Amide Resin
Typical Loading Capacity 0.4 - 1.2 mmol/g0.8 - 1.6 mmol/g0.3 - 1.0 mmol/g[1]
Achievable Loading with Fmoc-Glu(OtBu)-OH 0.3 - 0.8 mmol/g0.6 - 1.2 mmol/g0.3 - 0.8 mmol/g
Typical Cleavage Yield > 85%> 90%> 85%
Expected Purity (Crude) 60 - 85%70 - 90%60 - 85%
Cleavage Conditions 95% TFA1-2% TFA in DCM or Acetic Acid/TFE/DCM95% TFA

Experimental Protocols

Resin Handling and Swelling

Proper swelling of the resin is crucial for efficient synthesis, as it allows for the accessibility of reagents to the reactive sites within the polymer matrix.

  • Place the desired amount of resin in a reaction vessel.

  • Add a suitable solvent (DCM for polystyrene-based resins like Wang and 2-CTC, and DMF for Rink Amide resin).

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

  • After swelling, drain the solvent by filtration.

Loading of this compound onto the Resin

a) Wang Resin Loading (Steglich Esterification)

  • Swell the Wang resin (1 eq) in DCM.

  • In a separate flask, dissolve this compound (2-4 eq), HOBt (2-4 eq), and a catalytic amount of DMAP (0.1 eq) in a minimal amount of DMF.

  • Add DIC or DCC (2-4 eq) to the amino acid solution and stir for 10 minutes at 0°C.

  • Add the activated amino acid solution to the swollen resin.

  • Agitate the mixture for 2-4 hours at room temperature.

  • To cap any unreacted hydroxyl groups, add an excess of acetic anhydride and pyridine.

  • Wash the resin sequentially with DMF, DCM, and methanol, and dry under vacuum.

b) 2-Chlorotrityl Chloride Resin Loading

  • Swell the 2-CTC resin (1 eq) in anhydrous DCM.

  • In a separate flask, dissolve this compound (1-1.5 eq) in anhydrous DCM.

  • Add DIPEA (2-3 eq) to the amino acid solution.

  • Add the amino acid solution to the swollen resin and agitate for 1-2 hours at room temperature.[15]

  • To cap any unreacted chlorotrityl groups, add a solution of DCM/Methanol/DIPEA (17:2:1) and agitate for 30 minutes.[16]

  • Wash the resin sequentially with DCM, DMF, and methanol, and dry under vacuum.

c) Rink Amide Resin Loading

  • Swell the Rink Amide resin (1 eq) in DMF.

  • Deprotect the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20-30 minutes.

  • Wash the resin thoroughly with DMF.

  • In a separate flask, dissolve this compound (2-3 eq) and a coupling agent such as HBTU/HATU (2-3 eq) in DMF.

  • Add DIPEA (4-6 eq) to the solution to activate the amino acid.

  • Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours at room temperature.

  • Wash the resin sequentially with DMF, DCM, and methanol, and dry under vacuum.

Determination of Resin Loading (Fmoc Cleavage Assay)
  • Accurately weigh a small amount of the dried, loaded resin (5-10 mg).

  • Treat the resin with a known volume of 20% piperidine in DMF to cleave the Fmoc group.

  • Measure the absorbance of the resulting dibenzofulvene-piperidine adduct at 301 nm using a UV-Vis spectrophotometer.

  • Calculate the loading using the Beer-Lambert law (ε₃₀₁ = 7800 M⁻¹cm⁻¹).

Standard SPPS Cycle

The following diagram illustrates a standard cycle for the elongation of the peptide chain.

SPPS_Workflow cluster_spps_cycle SPPS Cycle Start Loaded Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat End Completed Peptide-Resin Wash2->End Final Cycle Repeat->Deprotection n-1 cycles

Caption: Standard Solid-Phase Peptide Synthesis (SPPS) Cycle.

Cleavage and Deprotection

The final step involves cleaving the synthesized peptide from the resin and removing the side-chain protecting groups. The choice of cleavage cocktail is critical to minimize side reactions. For peptides containing sensitive residues like Cys, Met, or Trp, the addition of scavengers is essential.

a) Cleavage from Wang Resin

  • Wash the peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water.

  • Add the cleavage cocktail to the resin and allow it to react for 2-3 hours at room temperature.[10]

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

b) Cleavage from 2-Chlorotrityl Chloride Resin

  • Wash the peptide-resin with DCM.

  • For fully deprotected peptides, use a standard TFA cleavage cocktail as described for Wang resin.

  • For protected peptide fragments, use a milder cleavage cocktail such as 1-2% TFA in DCM or a mixture of acetic acid/trifluoroethanol (TFE)/DCM (e.g., 1:1:8).[11]

  • React for 30-60 minutes at room temperature.

  • Filter and collect the filtrate.

  • Neutralize the filtrate with a base like pyridine and then evaporate the solvent.

  • Precipitate and wash the protected peptide with a suitable solvent like cold ether.

c) Cleavage from Rink Amide Resin

  • Wash the peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

  • Add the cleavage cocktail to the resin and allow it to react for 2-3 hours at room temperature.[3]

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide amide by adding cold diethyl ether.

  • Centrifuge and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

Peptide Purification and Analysis

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical workflow for selecting the appropriate resin based on the desired C-terminal functionality.

Resin_Selection cluster_selection_logic Resin Selection Logic Start Desired C-Terminal? Acid Carboxylic Acid Start->Acid Acid Amide Amide Start->Amide Amide ProtectedFragment Protected Fragment? Acid->ProtectedFragment Rink Rink Amide Resin Amide->Rink Wang Wang Resin ProtectedFragment->Wang No CTC 2-CTC Resin ProtectedFragment->CTC Yes

Caption: Resin selection workflow based on C-terminal functionality.

Conclusion

The selection of the appropriate resin is a critical first step in the successful solid-phase synthesis of peptides. For the synthesis of peptides with a C-terminal this compound, Wang and 2-CTC resins are suitable for obtaining a C-terminal carboxylic acid, while Rink Amide resin should be chosen for a C-terminal amide. The protocols provided in this document offer a comprehensive guide for researchers to perform these syntheses efficiently and with high yields. Careful consideration of the specific requirements of the target peptide and adherence to the detailed experimental procedures will contribute to the successful synthesis of high-quality, isotopically labeled peptides for a wide range of research applications.

References

Synthesis of 15N-Labeled Peptides for Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of stable isotopes, particularly ¹⁵N, into peptides has become an indispensable tool in modern drug discovery. This powerful technique provides a non-radioactive method to trace, quantify, and characterize peptides and their interactions with biological systems. These application notes provide an overview of the synthesis, applications, and analysis of ¹⁵N-labeled peptides, along with detailed protocols for their preparation and use.

Introduction to ¹⁵N-Labeled Peptides in Drug Discovery

Stable isotope labeling involves the substitution of an atom with its heavier, non-radioactive isotope. In the case of ¹⁵N-labeling, the common ¹⁴N atom is replaced by ¹⁵N. This subtle mass change does not alter the chemical properties of the peptide, but it allows for its differentiation and detection using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2][3]

The primary applications of ¹⁵N-labeled peptides in drug discovery include:

  • Quantitative Proteomics: As internal standards for accurate quantification of protein expression levels in healthy versus diseased states.[1]

  • Drug Metabolism and Pharmacokinetics (DMPK): To trace the metabolic fate of peptide drugs, providing crucial data on absorption, distribution, metabolism, and excretion (ADME).[2][]

  • Target Engagement and Validation: To study the interaction of peptide-based drugs with their protein targets, helping to validate new drug targets.[]

  • Structural Biology: To determine the three-dimensional structure of peptide-protein complexes using NMR spectroscopy, offering insights into molecular interactions.[5][6]

Synthesis of ¹⁵N-Labeled Peptides

The most common and efficient method for producing synthetic ¹⁵N-labeled peptides is Solid-Phase Peptide Synthesis (SPPS).[7] This technique allows for the stepwise construction of a peptide chain on a solid resin support.

Key Synthesis Strategies:
  • Uniform Labeling: All nitrogen atoms in the peptide are replaced with ¹⁵N. This is achieved by using ¹⁵N-labeled amino acids for every coupling step in the synthesis.

  • Site-Specific Labeling: Only specific amino acids within the peptide sequence are labeled with ¹⁵N. This is useful for focusing on a particular region of the peptide, such as an active site or binding domain.[8][9]

  • Metabolic Labeling: In this in vivo approach, organisms or cells are cultured in a medium containing a ¹⁵N-enriched nitrogen source.[10][11] The organism's cellular machinery then incorporates the ¹⁵N into the proteins and peptides it synthesizes.[10][11]

The choice of labeling strategy depends on the specific research question and the analytical technique to be used.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a ¹⁵N-Labeled Peptide

This protocol outlines the general steps for the manual synthesis of a ¹⁵N-labeled peptide using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy.

Materials:

  • Fmoc-protected amino acids (both unlabeled and desired ¹⁵N-labeled)

  • Rink Amide resin (or other suitable solid support)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Ether

  • HPLC purification system

  • Mass spectrometer

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (either unlabeled or ¹⁵N-labeled) in DMF.

    • Add HBTU, HOBt, and DIPEA to activate the amino acid.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold ether. Purify the peptide using reverse-phase HPLC.

  • Analysis: Confirm the identity and purity of the labeled peptide by mass spectrometry.

Quantitative Data Summary:

ParameterTypical Value
Synthesis Scale0.1 mmol
Coupling Efficiency>99% per step
Overall Yield (crude)70-90%
Purity after HPLC>95%
Isotopic Enrichment>98% for ¹⁵N-labeled amino acids
Protocol 2: ¹⁵N Metabolic Labeling of a Peptide in E. coli

This protocol describes the expression and purification of a ¹⁵N-labeled peptide using a bacterial expression system.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the gene for the peptide of interest (often as a fusion protein)

  • M9 minimal medium components

  • ¹⁵NH₄Cl (Ammonium chloride with ¹⁵N)

  • Glucose (or other carbon source)

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction

  • Lysis buffer

  • Purification system (e.g., affinity chromatography, HPLC)

Procedure:

  • Pre-culture: Inoculate a single colony of E. coli transformed with the expression plasmid into LB medium and grow overnight.

  • Main Culture: Inoculate the pre-culture into M9 minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source.

  • Growth: Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 1 mM.

  • Expression: Continue to grow the culture for 4-6 hours at 30°C.

  • Harvesting: Harvest the cells by centrifugation.

  • Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).

  • Purification: Purify the labeled peptide from the cell lysate using an appropriate chromatography method. If expressed as a fusion protein, an initial affinity chromatography step is typically followed by cleavage of the fusion tag and further purification.[12]

  • Analysis: Confirm the identity, purity, and labeling efficiency of the peptide by mass spectrometry.

Quantitative Data Summary:

ParameterTypical Value
Culture Volume1 L
OD₆₀₀ at Induction0.6 - 0.8
Peptide Yield (purified)1-10 mg/L
¹⁵N Incorporation Efficiency>95%

Analytical Techniques for ¹⁵N-Labeled Peptides

Mass Spectrometry (MS)

MS is a primary tool for analyzing ¹⁵N-labeled peptides. The mass shift introduced by the ¹⁵N isotopes allows for the clear differentiation between labeled and unlabeled peptides.[1] This is the basis for quantitative proteomics experiments where the labeled peptide serves as an internal standard.[13] High-resolution MS can also be used to determine the percentage of ¹⁵N incorporation.[14][15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the structure and dynamics of ¹⁵N-labeled peptides at atomic resolution.[5] The ¹⁵N nucleus is NMR-active, and its incorporation into a peptide allows for the use of heteronuclear NMR experiments, such as the ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) experiment.[17] These experiments provide a unique fingerprint of the peptide, with each amide group giving rise to a specific signal.[18] Changes in the positions of these signals upon binding to a drug target can be used to map the binding site and determine binding affinities.[5][17]

Visualizations

Experimental Workflow for SPPS of a ¹⁵N-Labeled Peptide

SPPS_Workflow Resin Start: Resin Swell Swell Resin in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash Deprotect1->Wash1 Couple Couple ¹⁵N-Amino Acid (HBTU/HOBt/DIPEA) Wash1->Couple Wash2 Wash Couple->Wash2 Loop Repeat for all Amino Acids Wash2->Loop Loop->Deprotect1 Next Amino Acid Deprotect2 Final Fmoc Deprotection Loop->Deprotect2 Final Amino Acid Cleave Cleave from Resin (TFA Cocktail) Deprotect2->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Purify HPLC Purification Precipitate->Purify Analyze MS Analysis Purify->Analyze End End: Pure ¹⁵N-Peptide Analyze->End

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of ¹⁵N-labeled peptides.

Drug Target Interaction Analysis using ¹⁵N-Labeled Peptides and NMR

NMR_Interaction_Analysis cluster_peptide ¹⁵N-Labeled Peptide Preparation cluster_target Target Protein Peptide_Synth Synthesize/Express ¹⁵N-Labeled Peptide Peptide_Purify Purify Peptide Peptide_Synth->Peptide_Purify Peptide_NMR Acquire ¹H-¹⁵N HSQC (Apo Peptide) Peptide_Purify->Peptide_NMR Mix Mix ¹⁵N-Peptide and Target Protein Peptide_NMR->Mix Analysis Compare Spectra & Analyze Chemical Shift Perturbations Peptide_NMR->Analysis Reference Target_Prep Prepare Target Protein Target_Prep->Mix Complex_NMR Acquire ¹H-¹⁵N HSQC (Peptide-Target Complex) Mix->Complex_NMR Complex_NMR->Analysis Result Identify Binding Site & Determine Affinity Analysis->Result

Caption: Workflow for analyzing drug-target interactions using ¹⁵N-labeled peptides and NMR.

References

Application Notes and Protocols: Fmoc-Glu(OtBu)-OH-¹⁵N in Biomolecular NMR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Glu(OtBu)-OH-¹⁵N is a critical reagent for the site-specific incorporation of a nitrogen-15 (¹⁵N) isotope into peptides and proteins. This isotopic label serves as a powerful probe in biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy, enabling detailed studies of protein structure, dynamics, and interactions. The ¹⁵N nucleus possesses a nuclear spin of 1/2, which makes it ideal for high-resolution NMR studies, providing valuable insights into the local environment of the labeled glutamic acid residue.

These application notes provide a comprehensive overview of the use of Fmoc-Glu(OtBu)-OH-¹⁵N in biomolecular NMR, including protocols for peptide synthesis, NMR data acquisition, and data interpretation.

Key Applications

  • Structural Biology: Determination of the three-dimensional structures of peptides and proteins in solution. The ¹⁵N label allows for the unambiguous assignment of the glutamate backbone amide resonance in ¹H-¹⁵N HSQC spectra.

  • Protein-Ligand Interaction Studies: Mapping the binding site of small molecules, peptides, or other proteins on a target protein. Chemical shift perturbations of the ¹⁵N-labeled glutamate upon ligand binding provide precise information about the interaction interface.

  • Enzyme Kinetics and Mechanism: Probing the catalytic mechanism of enzymes where glutamate is involved in substrate binding or catalysis.

  • Protein Dynamics: Characterizing the flexibility and conformational changes of proteins by measuring ¹⁵N relaxation parameters (T₁, T₂, and {¹H}-¹⁵N NOE) for the labeled glutamate residue.

  • Metabolic Pathway Analysis: Tracing the metabolic fate of glutamate in complex biological systems.

Quantitative Data for ¹⁵N-Labeled Glutamate in Biomolecular NMR

The following tables summarize typical quantitative data for ¹⁵N-labeled glutamate residues in peptides and proteins, which are essential for the planning and interpretation of NMR experiments.

ParameterTypical Value RangeNotes
Isotopic Purity of Fmoc-Glu(OtBu)-OH-¹⁵N>98 atom % ¹⁵NCommercially available products typically offer high isotopic enrichment.[1]
Chemical Purity of Fmoc-Glu(OtBu)-OH-¹⁵N>98% (HPLC)High chemical purity is crucial for successful peptide synthesis.[2]
¹J(¹⁵N, H) Coupling Constant~92 HzThis is the one-bond scalar coupling between the backbone amide nitrogen and its attached proton, fundamental for magnetization transfer in HSQC experiments.
¹J(¹⁵N, Cα) Coupling Constant~11 HzOne-bond coupling between the backbone nitrogen and the alpha-carbon.
¹J(¹⁵N, C') Coupling Constant~15 HzOne-bond coupling between the backbone nitrogen and the carbonyl carbon of the preceding residue.

Table 1: Physicochemical and NMR Coupling Constants.

AtomChemical Shift Range (ppm)Notes
¹⁵N (backbone amide)115 - 128The chemical shift is sensitive to the local secondary structure and hydrogen bonding.
¹H (backbone amide)7.8 - 8.8Highly dependent on the local environment and hydrogen bonding.
¹Hα4.2 - 4.5
¹Hβ2.0 - 2.3
¹Hγ2.3 - 2.6

Table 2: Typical ¹H and ¹⁵N Chemical Shift Ranges for Glutamate Residues in Peptides. (Data sourced from the Biological Magnetic Resonance Bank - BMRB)[3]

ParameterTypical Value for a ~20 kDa Protein (seconds)Significance
T₁ (Longitudinal Relaxation Time)0.8 - 1.5Provides information on fast (picosecond-nanosecond) timescale motions. Longer T₁ values indicate more flexibility.
T₂ (Transverse Relaxation Time)0.05 - 0.2Sensitive to both fast and slow (microsecond-millisecond) timescale motions. Shorter T₂ values can indicate conformational exchange or aggregation.

Table 3: Representative ¹⁵N Relaxation Times for a Backbone Amide. [4]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a ¹⁵N-Glutamate Labeled Peptide

This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of a peptide containing a ¹⁵N-labeled glutamate residue.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-Glu(OtBu)-OH-¹⁵N

  • Other Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or HOBt

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether

  • HPLC system for purification

Methodology:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve 3 equivalents of the first Fmoc-amino acid, 3 equivalents of OxymaPure®, in DMF.

    • Add 3 equivalents of DIC to the amino acid solution to pre-activate it for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates complete coupling.

    • Wash the resin with DMF.

  • Incorporation of Fmoc-Glu(OtBu)-OH-¹⁵N: Repeat the deprotection and coupling steps using Fmoc-Glu(OtBu)-OH-¹⁵N at the desired position in the peptide sequence.

  • Chain Elongation: Continue the deprotection and coupling cycles for the remaining amino acids in the sequence.

  • Final Fmoc Deprotection: After the last amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature. This cleaves the peptide from the resin and removes the side-chain protecting groups (including the OtBu group from the labeled glutamate).

  • Peptide Precipitation and Purification:

    • Filter the cleavage mixture to separate the resin.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

    • Purify the peptide using reverse-phase HPLC.

    • Confirm the identity and purity of the final peptide by mass spectrometry.

SPPS_Workflow cluster_synthesis Peptide Synthesis Cycle cluster_cleavage Final Steps Resin Resin Deprotection Deprotection Resin->Deprotection 1. Swell & Deprotect Washing Washing Deprotection->Washing 2. Wash Coupling Coupling Coupling->Deprotection Repeat for next AA Coupling->Washing 4. Wash Cleavage Cleavage Coupling->Cleavage 5. Final Deprotection & Cleavage Washing->Coupling 3. Couple ¹⁵N-Glu Purification Purification Cleavage->Purification 6. Precipitate & Purify Final_Peptide Final_Peptide Purification->Final_Peptide 7. Characterize

Caption: Workflow for Solid-Phase Peptide Synthesis of a ¹⁵N-labeled peptide.

Protocol 2: ¹H-¹⁵N HSQC NMR for a ¹⁵N-Glutamate Labeled Peptide

This protocol describes the acquisition of a standard 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum.

Materials:

  • Purified ¹⁵N-labeled peptide

  • NMR buffer (e.g., 20 mM phosphate buffer, pH 6.5, with 50 mM NaCl)

  • Deuterium oxide (D₂O) for locking (typically 5-10%)

  • NMR spectrometer with a cryoprobe

Methodology:

  • Sample Preparation:

    • Dissolve the lyophilized peptide in the NMR buffer to a final concentration of 0.1-1.0 mM. A typical sample volume is 500-600 µL.

    • Add D₂O to the final concentration.

    • Transfer the sample to a high-quality NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the magnet.

    • Lock the spectrometer on the D₂O signal.

    • Tune and match the probe for ¹H and ¹⁵N frequencies.

    • Shim the magnetic field to obtain optimal resolution.

  • ¹H-¹⁵N HSQC Experiment:

    • Load a standard sensitivity-enhanced ¹H-¹⁵N HSQC pulse program (e.g., hsqcetf3gpsi on Bruker spectrometers).

    • Set the spectral widths for the ¹H dimension (typically ~12-14 ppm, centered around the water resonance) and the ¹⁵N dimension (typically ~35-40 ppm, centered around 118-120 ppm).

    • Set the number of points in the direct (¹H) and indirect (¹⁵N) dimensions (e.g., 2048 and 256, respectively).

    • Set the number of scans per increment based on the sample concentration to achieve adequate signal-to-noise.

    • Set the inter-scan delay (typically 1-1.5 seconds).

    • Acquire the 2D spectrum.

  • Data Processing:

    • Apply a squared sine-bell window function to both dimensions.

    • Perform Fourier transformation.

    • Phase the spectrum in both dimensions.

    • Reference the spectrum using an internal standard or by referencing the water signal.

NMR_Workflow Sample_Prep 1. Prepare ¹⁵N-Peptide Sample Spectrometer_Setup 2. Lock, Tune, Shim Sample_Prep->Spectrometer_Setup Acquisition 3. Acquire ¹H-¹⁵N HSQC Data Spectrometer_Setup->Acquisition Processing 4. Process Data (FT, Phasing) Acquisition->Processing Analysis 5. Analyze Spectrum Processing->Analysis

Caption: General workflow for ¹H-¹⁵N HSQC NMR experiment.

Protocol 3: NMR Titration for Protein-Ligand Interaction Study

This protocol describes a typical NMR titration experiment to map the binding interface of a ligand on a ¹⁵N-glutamate labeled protein.

Methodology:

  • Initial Spectrum: Acquire a ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone, as described in Protocol 2. This serves as the reference spectrum.

  • Ligand Addition: Prepare a concentrated stock solution of the unlabeled ligand in the same NMR buffer.

  • Titration Points: Add small aliquots of the ligand stock solution to the protein sample to achieve increasing molar ratios of ligand to protein (e.g., 0.2:1, 0.5:1, 1:1, 2:1, 5:1).

  • Acquire Spectra: After each addition of the ligand, re-acquire a ¹H-¹⁵N HSQC spectrum.

  • Data Analysis:

    • Overlay the series of HSQC spectra.

    • Identify the cross-peaks that show significant chemical shift perturbations (changes in their position) or line broadening upon addition of the ligand.

    • The cross-peak corresponding to the ¹⁵N-labeled glutamate will be of particular interest. If it shifts or broadens, it indicates that the glutamate residue is in or near the binding site, or is affected by a conformational change upon binding.

Application Example: Studying Glutamate Receptor-Ligand Interactions

Glutamate receptors are crucial for synaptic transmission in the central nervous system.[5] Understanding how ligands bind to these receptors is a key area of drug development. By incorporating ¹⁵N-glutamate into the ligand-binding domain (LBD) of a glutamate receptor, researchers can use NMR to directly probe the interactions in the binding pocket.

Glutamate_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate_Vesicle Glutamate in Vesicle Glu_Receptor Glutamate Receptor (with ¹⁵N-Glu label) Glutamate_Vesicle->Glu_Receptor Glutamate Release & Binding Ion_Channel Ion Channel Opening Glu_Receptor->Ion_Channel Conformational Change Signal_Transduction Signal Transduction Ion_Channel->Signal_Transduction Ion Influx

Caption: Glutamate-mediated synaptic transmission.

In an NMR titration experiment, the addition of an agonist or antagonist to the ¹⁵N-glutamate labeled LBD would cause specific chemical shift perturbations in the ¹H-¹⁵N HSQC spectrum. The cross-peak corresponding to the labeled glutamate would be a direct reporter of the binding event, confirming its role in ligand recognition. By assigning all the backbone resonances, a complete map of the binding site can be generated.[6][7]

References

Application Notes and Protocols: Fmoc-Glu(OtBu)-OH-¹⁵N in Protein-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and is a cornerstone of modern drug discovery. The selective incorporation of stable isotopes, such as ¹⁵N, into peptides and proteins provides a powerful tool for elucidating the structural and dynamic basis of these interactions. Fmoc-Glu(OtBu)-OH-¹⁵N is a key building block for introducing a site-specific ¹⁵N label into synthetic peptides. This allows for detailed investigation of the role of specific glutamic acid residues in PPIs using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

These application notes provide an overview and detailed protocols for the use of Fmoc-Glu(OtBu)-OH-¹⁵N in the study of protein-protein interactions. The protocols cover the synthesis of ¹⁵N-labeled peptides via Solid-Phase Peptide Synthesis (SPPS) and their application in NMR-based binding studies.

Applications of Fmoc-Glu(OtBu)-OH-¹⁵N in PPI Studies

The primary application of incorporating a ¹⁵N-labeled glutamic acid residue into a peptide is to serve as a sensitive probe for monitoring molecular interactions. Key applications include:

  • Mapping Binding Interfaces: By observing changes in the NMR signal of the ¹⁵N-labeled glutamate upon titration with a binding partner, the involvement of this specific residue in the interaction interface can be determined.

  • Determining Binding Affinities (Kd): NMR titration experiments can be used to quantify the strength of the interaction by monitoring the chemical shift perturbation of the ¹⁵N-labeled residue as a function of ligand concentration.

  • Structural Analysis of Peptide-Protein Complexes: The ¹⁵N label provides a handle for various NMR experiments that can elucidate the conformation of the peptide when bound to its target protein.

  • Fragment-Based Drug Discovery: ¹⁵N-labeled peptides can be used in competition assays to screen for small molecules that disrupt the protein-protein interaction.

Data Presentation

The quantitative data derived from experiments utilizing Fmoc-Glu(OtBu)-OH-¹⁵N can be effectively summarized in tables for clear comparison.

Table 1: Example of NMR Chemical Shift Perturbation Data

Interacting Protein Conc. (µM)¹H Chemical Shift (ppm)¹⁵N Chemical Shift (ppm)Combined Chemical Shift Perturbation (Δδ)
08.50120.00.000
108.52120.10.022
258.55120.30.058
508.60120.60.118
1008.68121.00.208
2008.75121.40.292

Note: Combined Chemical Shift Perturbation (Δδ) is calculated using the formula: Δδ = √[ (Δδ¹H)² + (α * Δδ¹⁵N)² ], where α is a scaling factor.

Table 2: Example of Binding Affinity Data

PeptideTarget ProteinBinding Affinity (Kd)Technique
¹⁵N-Glu Peptide AProtein X15.2 ± 2.1 µMNMR Titration
Peptide B (unlabeled)Protein X14.8 ± 3.5 µMSurface Plasmon Resonance
¹⁵N-Glu Peptide AProtein Y> 500 µMNMR Titration

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a ¹⁵N-Glutamic Acid Labeled Peptide

This protocol outlines the manual synthesis of a peptide containing a ¹⁵N-labeled glutamic acid residue using the Fmoc/tBu strategy.[1][2][3]

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-Glu(OtBu)-OH-¹⁵N)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and shake for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3 equivalents to the resin loading) and OxymaPure (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 2 hours at room temperature.

    • To ensure complete coupling, perform a Kaiser test. If the test is positive, repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Peptide Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence. Use Fmoc-Glu(OtBu)-OH-¹⁵N at the desired position in the sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.[4]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide and discard the ether.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the mass of the purified peptide by mass spectrometry.

Protocol 2: NMR Titration for PPI Analysis

This protocol describes a typical ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR titration experiment to study the interaction of a ¹⁵N-labeled peptide with a target protein.[5][]

Materials:

  • Purified ¹⁵N-labeled peptide

  • Purified target protein

  • NMR buffer (e.g., 20 mM Phosphate buffer, 150 mM NaCl, pH 7.4 in 90% H₂O/10% D₂O)

  • NMR spectrometer equipped with a cryoprobe

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the ¹⁵N-labeled peptide (e.g., 100 µM) in the NMR buffer.

    • Prepare a concentrated stock solution of the unlabeled target protein in the same NMR buffer.

  • Initial NMR Spectrum:

    • Acquire a ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled peptide alone. This will serve as the reference (0 molar ratio) spectrum.

  • Titration:

    • Add a small aliquot of the concentrated target protein solution to the NMR tube containing the ¹⁵N-labeled peptide to achieve the first desired molar ratio (e.g., 1:0.1 peptide:protein).

    • Gently mix the sample.

    • Acquire a ¹H-¹⁵N HSQC spectrum.

  • Incremental Additions:

    • Continue to add increasing amounts of the target protein, acquiring a ¹H-¹⁵N HSQC spectrum at each titration point (e.g., 1:0.25, 1:0.5, 1:1, 1:2, 1:5 molar ratios).

  • Data Analysis:

    • Process and analyze the series of HSQC spectra.

    • Monitor the chemical shift changes of the cross-peak corresponding to the ¹⁵N-labeled glutamic acid residue.

    • Plot the chemical shift perturbations (Δδ) as a function of the molar ratio of the target protein.

    • If the interaction is in the fast to intermediate exchange regime on the NMR timescale, the data can be fitted to a binding isotherm to calculate the dissociation constant (Kd).

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_ppi PPI Study start Start with Rink Amide Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 coupling Couple Fmoc-AA-OH (DIC/Oxyma) deprotection1->coupling incorporation Incorporate Fmoc-Glu(OtBu)-OH-15N coupling->incorporation At desired position deprotection2 Final Fmoc Deprotection incorporation->deprotection2 cleavage Cleavage from Resin (TFA/TIS/H2O) deprotection2->cleavage purification RP-HPLC Purification cleavage->purification peptide 15N-Labeled Peptide purification->peptide nmr_setup Prepare 15N-Peptide Sample for NMR peptide->nmr_setup titration Titrate with Target Protein nmr_setup->titration hsqc Acquire 1H-15N HSQC Spectra titration->hsqc analysis Analyze Chemical Shift Perturbations hsqc->analysis binding Determine Binding Affinity (Kd) analysis->binding

Caption: Workflow for PPI studies using a ¹⁵N-labeled peptide.

signaling_pathway_ppi cluster_interaction Protein-Protein Interaction cluster_inhibition Inhibition by Labeled Peptide protein_a Protein A complex Protein A-B Complex protein_a->complex protein_b Protein B (Target) protein_b->complex protein_b_2 Protein B downstream Cellular Response complex->downstream Downstream Signaling peptide 15N-Glu Peptide (mimics Protein A interface) inhibited_complex Peptide-Protein B Complex peptide->inhibited_complex no_signal No Cellular Response inhibited_complex->no_signal Inhibition of Signaling protein_b_2->inhibited_complex

Caption: Inhibition of a signaling pathway by a ¹⁵N-labeled peptide.

References

Troubleshooting & Optimization

Navigating the Challenges of Fmoc Solid-Phase Peptide Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fmoc solid-phase peptide synthesis (SPPS) is a cornerstone technique for the creation of synthetic peptides for a vast array of research and therapeutic applications. While powerful, the stepwise nature of Fmoc-SPPS can be accompanied by a variety of side reactions that can impact the purity, yield, and ultimately the biological activity of the final peptide product. This technical support center provides a comprehensive troubleshooting guide in a question-and-answer format to directly address common issues encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized by common side reactions. Each entry details the problem, its common causes, and strategies for mitigation, including detailed experimental protocols.

Incomplete Fmoc Deprotection

Q: My Kaiser test is positive after the deprotection step, indicating incomplete removal of the Fmoc group. What could be the cause and how do I fix it?

A: Incomplete Fmoc deprotection is a common issue that leads to deletion sequences in your final peptide product. Several factors can contribute to this problem.

Common Causes:

  • Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures (β-sheets) on the resin, hindering the access of the deprotection reagent (piperidine) to the Fmoc group.[1]

  • Steric Hindrance: Bulky amino acid residues near the N-terminus can sterically shield the Fmoc group.

  • Insufficient Deprotection Time/Reagent Concentration: The standard 20% piperidine in DMF for 20 minutes may not be sufficient for all sequences.

  • Poor Resin Swelling: Inadequate swelling of the resin can limit reagent diffusion.

Troubleshooting & Mitigation Strategies:

  • Extend Deprotection Time: Increase the deprotection time in increments of 10-15 minutes and monitor completion with a Kaiser test.

  • Use a Stronger Base: For particularly difficult sequences, a stronger base cocktail can be employed. A common alternative is a solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% piperidine in DMF.[2] DBU is a non-nucleophilic base that can enhance the rate of Fmoc removal.[2]

  • Improve Solvation:

    • Add chaotropic salts such as LiCl or KSCN to the deprotection solution to disrupt secondary structures.

    • Switch to a more polar solvent system like N-methyl-2-pyrrolidone (NMP) or a mixture of DMF and dimethyl sulfoxide (DMSO).

  • Perform a Double Deprotection: After the initial deprotection step, drain the reagent, and add a fresh solution of the deprotection reagent for a second treatment.

Peptide Aggregation

Q: I'm observing poor resin swelling and slow coupling/deprotection reactions, especially with a long or hydrophobic peptide. I suspect aggregation. What can I do?

A: Peptide aggregation on the solid support is a major hurdle in SPPS, leading to incomplete reactions and low yields. It arises from inter-chain hydrogen bonding, forming insoluble secondary structures.

Common Causes:

  • Hydrophobic Sequences: Peptides rich in hydrophobic amino acids are particularly prone to aggregation.

  • High Resin Loading: A high substitution level on the resin can increase the proximity of peptide chains, promoting aggregation.

  • "Difficult" Sequences: Certain amino acid sequences are intrinsically prone to forming stable secondary structures.

Troubleshooting & Mitigation Strategies:

  • Reduce Resin Loading: Use a resin with a lower substitution level (e.g., 0.3-0.5 mmol/g).

  • Incorporate "Backbone Protection":

    • Pseudoproline Dipeptides: Introduce dipeptides containing an oxazolidine or thiazolidine ring, which act as "kink-inducers" to disrupt secondary structure formation. These are incorporated at regular intervals (e.g., every 6th residue) in place of a Ser, Thr, or Cys residue.[3][4][5]

    • Hmb/Dmb Protecting Groups: Utilize 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protection on the backbone amide nitrogen of a glycine residue. This modification effectively disrupts hydrogen bonding.[6][7]

  • Optimize Synthesis Conditions:

    • Elevated Temperature: Performing the coupling reaction at a higher temperature (e.g., 50-60°C) can help to disrupt aggregates.

    • Microwave-Assisted Synthesis: Microwave energy can significantly accelerate coupling and deprotection reactions, often overcoming aggregation-related issues.

    • Chaotropic Agents: Add chaotropic salts to the coupling and deprotection solutions.

Aggregation_Troubleshooting start Suspicion of Aggregation (Poor Swelling, Slow Reactions) low_loading Use Low Loading Resin start->low_loading backbone_prot Incorporate Backbone Protection start->backbone_prot optimize_cond Optimize Synthesis Conditions start->optimize_cond end Successful Synthesis low_loading->end pseudoproline Pseudoproline Dipeptides backbone_prot->pseudoproline hmb_dmb Hmb/Dmb Protection backbone_prot->hmb_dmb pseudoproline->end hmb_dmb->end high_temp Elevated Temperature optimize_cond->high_temp microwave Microwave Synthesis optimize_cond->microwave chaotropic Add Chaotropic Agents optimize_cond->chaotropic high_temp->end microwave->end chaotropic->end

Caption: Troubleshooting workflow for peptide aggregation.

Diketopiperazine (DKP) Formation

Q: I'm losing a significant amount of my dipeptide from the resin, especially when Proline is the second amino acid. What is happening?

A: You are likely observing diketopiperazine (DKP) formation, a common side reaction that occurs at the dipeptidyl stage. The deprotected N-terminal amino group of the second amino acid can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic DKP. This is particularly prevalent with Proline and other N-alkylated amino acids in the second position.[8][9]

Common Causes:

  • Sequence Dependence: Dipeptide sequences ending in Pro, Gly, or other flexible residues are highly susceptible.

  • Resin Type: Resins with more labile linkers (e.g., Wang resin) can be more prone to DKP formation.

  • Deprotection Conditions: The basic conditions of Fmoc deprotection catalyze this intramolecular cyclization.

Troubleshooting & Mitigation Strategies:

  • Use a 2-Chlorotrityl Chloride (2-CTC) Resin: The sterically hindered nature of the 2-CTC linker significantly suppresses DKP formation.

  • Couple a Pre-formed Dipeptide: Instead of coupling the second amino acid individually, use a pre-synthesized Fmoc-dipeptide. This bypasses the vulnerable dipeptidyl-resin stage.

  • Modify Deprotection Conditions: Utilize a milder deprotection cocktail, such as 5% piperazine in DMF, which has been shown to reduce DKP formation compared to 20% piperidine.[5] A combination of 2% DBU and 5% piperazine in NMP has also been reported to be effective.[10]

Dipeptide SequenceDeprotection Condition (Time)% DKP Formation
Val-Lys-Pro20% Piperidine-DMF (10 min)92.8
Val-Lys-Pro50% Morpholine-DMF (20 min)38.4
Val-Lys-Gly20% Piperidine-DMF (10 min)3.9
Val-Lys-Gly50% Morpholine-DMF (20 min)1.6
Val-Lys-Val20% Piperidine-DMF (10 min)0.9
Val-Lys-Val50% Morpholine-DMF (20 min)1.6

Data adapted from a study on DKP formation.[11]

Aspartimide Formation

Q: My peptide contains an Asp-Gly or Asp-Ser sequence, and I'm seeing multiple side products in my HPLC analysis. What is causing this?

A: This is a classic case of aspartimide formation. Under the basic conditions of Fmoc deprotection, the backbone amide nitrogen following an Asp residue can attack the side-chain ester, forming a five-membered succinimide ring (aspartimide). This intermediate can then be opened by piperidine or water to form a mixture of α- and β-aspartyl peptides, as well as their D-isomers, leading to a complex mixture of impurities that are often difficult to separate.[12][13][14]

Common Causes:

  • Sequence Dependence: Asp-Gly, Asp-Ser, and Asp-Asn sequences are particularly susceptible.

  • Base-Mediated Reaction: The piperidine used for Fmoc deprotection is the primary catalyst for this side reaction.

  • Elevated Temperatures: Higher temperatures during synthesis can accelerate aspartimide formation.

Troubleshooting & Mitigation Strategies:

  • Use a Sterically Hindered Asp Protecting Group: The standard tert-butyl (OtBu) protecting group may not be sufficient. Consider using more sterically demanding protecting groups like 3-methyl-3-pentyl (OMpe) or 5-butyl-5-nonyl (OBno).[15][16][17]

  • Backbone Protection: Incorporate a Dmb-protected glycine following the aspartic acid residue using Fmoc-Asp(OtBu)-(Dmb)Gly-OH. This prevents the initial cyclization step.[6]

  • Modify Deprotection Conditions:

    • Add an acidic additive like 0.1 M 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution.

    • Use a weaker base, such as piperazine, for deprotection.

Peptide SequenceAsp Protecting Group% Aspartimide-Related Impurities (after 200 min piperidine treatment)
VKDGYIAsp(OtBu)High
VKDGYIAsp(OMpe)Moderate
VKDGYIAsp(OBno)0.1% / cycle
VKDNYIAsp(OtBu)High
VKDNYIAsp(OMpe)Moderate
VKDNYIAsp(OBno)Almost Undetectable
VKDRYIAsp(OtBu)High
VKDRYIAsp(OMpe)Moderate
VKDRYIAsp(OBno)Almost Undetectable

Data adapted from a study comparing different Asp protecting groups.

Aspartimide_Formation Asp_Peptide Aspartyl Peptide (Side-chain protected) Deprotonation Backbone Amide Deprotonation (Piperidine) Asp_Peptide->Deprotonation Aspartimide Aspartimide Intermediate (Succinimide Ring) Deprotonation->Aspartimide Hydrolysis Hydrolysis Aspartimide->Hydrolysis Piperidinolysis Piperidinolysis Aspartimide->Piperidinolysis Alpha_Beta_Peptides α- and β-Aspartyl Peptides (L- and D-isomers) Hydrolysis->Alpha_Beta_Peptides Piperidides α- and β-Piperidides Piperidinolysis->Piperidides

Caption: The chemical pathway of aspartimide formation.

Racemization

Q: I'm observing a diastereomeric impurity in my final peptide. What could be causing this racemization?

A: Racemization, the conversion of an L-amino acid to a D-amino acid, can occur at several stages of SPPS, but is most common during the activation and coupling steps.

Common Causes:

  • Amino Acid Susceptibility: Cysteine, Histidine, and Phenylalanine are particularly prone to racemization.[18][19][20]

  • Activation Method: Over-activation or prolonged activation times can lead to the formation of a symmetric anhydride or an oxazolone intermediate, both of which are susceptible to racemization.

  • Base: The presence of excess base during coupling can promote racemization.

Troubleshooting & Mitigation Strategies:

  • Use Additives: Add HOBt or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to the coupling reaction. These additives suppress the formation of the racemization-prone oxazolone intermediate.

  • Optimize Coupling Conditions:

    • Minimize the pre-activation time.

    • Use a less hindered base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, in stoichiometric amounts.

  • For Cysteine: Use a protecting group like Trityl (Trt) and couple using a carbodiimide method (e.g., DIC/HOBt) which is known to cause less racemization.[19]

Cysteine Derivative% Racemization (HCTU/6-Cl-HOBt/DIPEA activation)
Fmoc-Cys(Trt)-OHHigh
Fmoc-Cys(Acm)-OHModerate
Fmoc-Cys(StBu)-OHLow

Data adapted from a study on cysteine racemization.[19]

Experimental Protocols

Kaiser Test (Ninhydrin Test) for Primary Amines

This colorimetric test is used to detect the presence of free primary amines on the resin, indicating either complete deprotection or incomplete coupling.

Reagents:

  • Solution A: 1 g of ninhydrin in 20 mL of n-butanol.

  • Solution B: 40 g of phenol in 20 mL of n-butanol.

  • Solution C: 16.5 mg of KCN in 25 mL of distilled water, then 1.0 mL of this solution is diluted with 49 mL of pyridine.

Procedure:

  • Take a small sample of resin beads (10-15) in a small test tube.

  • Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.

  • Heat the test tube at 110-120°C for 5 minutes.[11][21]

  • Observe the color change:

    • Intense Blue: Positive result (free primary amines present).

    • Yellow/Colorless: Negative result (no free primary amines).

Capping Protocol

Capping is performed to permanently block any unreacted amino groups after an incomplete coupling reaction, preventing the formation of deletion sequences.

Reagents:

  • Acetic anhydride

  • Pyridine or DIPEA

  • DMF

Procedure:

  • Wash the resin several times with DMF.

  • Prepare a capping solution of acetic anhydride and pyridine (or DIPEA) in DMF. A common ratio is 50 equivalents of each reagent based on the resin substitution.[22][23]

  • Add the capping solution to the resin and shake gently for 30 minutes at room temperature.[22]

  • Wash the resin thoroughly with DMF.

  • Perform a Kaiser test to confirm the absence of free amines. If the test is positive, repeat the capping procedure.[22]

Fmoc Deprotection with DBU/Piperazine

This protocol is for difficult sequences where standard piperidine deprotection is incomplete.

Reagents:

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Piperazine

  • N-methyl-2-pyrrolidone (NMP)

Procedure:

  • Prepare a deprotection solution of 2% (v/v) DBU and 5% (w/v) piperazine in NMP.[10]

  • Swell the resin in NMP.

  • Drain the solvent and add the deprotection solution to the resin.

  • Agitate the resin for 5-10 minutes.

  • Drain the deprotection solution and wash the resin thoroughly with NMP.

  • Perform a Kaiser test to confirm complete deprotection.

Incorporation of Pseudoproline Dipeptides in Automated Synthesizers

Procedure:

  • Dissolve the Fmoc-pseudoproline dipeptide (typically 1.5-2 equivalents) and a coupling reagent (e.g., HBTU, HATU) in DMF or NMP.

  • Add DIPEA (3-4 equivalents) to the solution.

  • Deliver the activated dipeptide solution to the reaction vessel containing the deprotected peptide-resin.

  • Allow the coupling reaction to proceed for the standard coupling time (e.g., 30-60 minutes).

  • Proceed with the synthesis cycle, omitting the coupling step for the subsequent amino acid that is already part of the dipeptide.[3]

Incorporation of Fmoc-AA-(Dmb)Gly-OH

Procedure:

  • Couple the Fmoc-AA-(Dmb)Gly-OH dipeptide using standard coupling protocols (e.g., DIC/HOBt or HBTU/DIPEA).

  • After coupling, proceed with the standard Fmoc deprotection and subsequent coupling of the next amino acid. The Dmb group is stable to the piperidine treatment and is removed during the final TFA cleavage.[6][7]

References

Technical Support Center: Preventing Diketopiperazine Formation in SPPS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and prevent the formation of diketopiperazine (DKP) during Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting Guide

This guide addresses common issues encountered during SPPS that may lead to DKP formation.

Issue: Significant impurity peak corresponding to a cyclic dipeptide is observed in the crude peptide.

Possible Cause: Formation of diketopiperazine (DKP), a common side reaction in SPPS, particularly after the coupling of the second amino acid. This intramolecular cyclization leads to the cleavage of the dipeptide from the resin.

Solutions:

  • Sequence-Specific Considerations:

    • Proline at Position 2: Peptides with Proline at the second position from the N-terminus are highly susceptible to DKP formation.[1][2] Glycine in this position also increases the risk.[2]

    • Action: If your sequence contains Pro or Gly at the second position, consider the specialized prevention strategies outlined in the FAQs below.

  • Fmoc-Deprotection Conditions:

    • Prolonged Exposure to Base: Extended Fmoc deprotection times increase the window for the free N-terminal amine to attack the ester linkage to the resin, initiating DKP formation.[3]

    • Action: Reduce the Fmoc deprotection time to the minimum required for complete removal. Monitor the deprotection reaction closely.

  • Choice of Resin:

    • Highly Acid-Labile Resins: Resins like 2-chlorotrityl chloride (2-CTC) are designed for the synthesis of protected peptide fragments and are more susceptible to DKP formation due to the lability of the ester linkage.

    • Action: For sequences prone to DKP formation, consider using a less acid-labile resin if compatible with your overall strategy. For C-terminal Proline, using a sterically hindered resin like 2-CTC can actually reduce DKP formation.[3]

Logical Troubleshooting Flow

Here is a logical workflow to diagnose and address DKP formation:

DKP_Troubleshooting start Impurity Detected: Suspected DKP Formation check_sequence Is Proline or Glycine the second amino acid? start->check_sequence yes_pro_gly High Susceptibility to DKP check_sequence->yes_pro_gly Yes no_pro_gly Lower (but still possible) Susceptibility check_sequence->no_pro_gly No review_deprotection Review Fmoc-Deprotection Protocol yes_pro_gly->review_deprotection no_pro_gly->review_deprotection time_check Is deprotection time minimized? review_deprotection->time_check yes_time Consider alternative strategies time_check->yes_time Yes no_time Reduce deprotection time time_check->no_time No alternative_strategies Implement Prevention Strategies: - Dipeptide Coupling - Modified Deprotection Reagent - Alternative Protecting Groups yes_time->alternative_strategies end_point Problem Resolved no_time->end_point resin_check Review Resin Choice alternative_strategies->resin_check alternative_strategies->end_point ctc_check Using 2-CTC resin? resin_check->ctc_check yes_ctc Steric hindrance may help for C-terminal Pro. Otherwise, consider a less labile resin. ctc_check->yes_ctc Yes no_ctc Resin choice may not be the primary factor. ctc_check->no_ctc No yes_ctc->end_point no_ctc->end_point

Caption: Troubleshooting workflow for DKP formation.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) formation in SPPS?

Diketopiperazine (DKP) formation is a common side reaction in SPPS that results in the cleavage of the N-terminal dipeptide from the solid support.[4] It occurs via an intramolecular cyclization of the dipeptidyl-resin, where the free N-terminal amine of the second amino acid attacks the ester linkage to the resin, forming a stable six-membered ring. This process is particularly prevalent after the deprotection of the second amino acid in the sequence.

Mechanism of Diketopiperazine Formation

The following diagram illustrates the mechanism of DKP formation:

Caption: Mechanism of Diketopiperazine Formation.

Q2: Which amino acid sequences are most prone to DKP formation?

Sequences with a secondary amino acid, such as Proline, at the second position (from the N-terminus) are extremely prone to DKP formation.[4][5] Glycine at this position also significantly increases the risk. The rate of DKP formation is also influenced by the first amino acid in the sequence. Peptides with N-terminal amino acids having charged or polar side chains tend to form DKPs relatively quickly, while those with nonpolar alkyl side chains are more stable.[6][7]

Q3: How can I prevent DKP formation?

Several strategies can be employed to minimize or prevent DKP formation:

  • Use of Dipeptide Building Blocks: Coupling a pre-formed dipeptide (e.g., Fmoc-AA2-AA1-OH) as the first unit bypasses the vulnerable dipeptidyl-resin intermediate, thus preventing DKP formation.[8]

  • Modified Fmoc-Deprotection Conditions:

    • Alternative Base/Solvent Systems: Using a cocktail of 2% DBU and 5% piperazine in NMP has been shown to drastically reduce DKP formation compared to the standard 20% piperidine in DMF.[4][8][9]

    • Addition of HOBt or Oxyma: Including 0.1 M HOBt or Oxyma Pure in the piperidine deprotection solution can help suppress DKP formation.[3]

  • Alternative Nα-Protecting Groups: For particularly difficult sequences, using alternative Nα-protecting groups that are not removed by bases can be effective. These include:

    • p-Nitrobenzyloxycarbonyl (pNZ)[4][8]

    • Trityl (Trt)[4][8]

    • Allyloxycarbonyl (Alloc)[4][8]

  • In Situ Acylation: A simultaneous deprotection-coupling procedure, where the acylation of the newly deprotected amine is performed in the presence of the deprotection reagent, can trap the reactive nucleophile before it cyclizes.[10]

Q4: Are there specific experimental protocols to reduce DKP formation?

Yes, here are two detailed protocols:

Protocol 1: DBU/Piperazine Mediated Fmoc-Deprotection

This protocol is an effective alternative to the standard piperidine/DMF method for sequences prone to DKP formation.

Reagents:

  • Fmoc-deprotection solution: 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% (w/v) piperazine in N-Methyl-2-pyrrolidone (NMP).

  • Washing solvent: NMP.

Procedure:

  • Swell the peptide-resin in NMP.

  • Drain the solvent.

  • Add the 2% DBU / 5% piperazine in NMP solution to the resin.

  • Allow the reaction to proceed for 5-10 minutes.

  • Drain the deprotection solution.

  • Repeat the deprotection step one more time for 5-10 minutes.

  • Wash the resin thoroughly with NMP (5-7 times) to remove all traces of DBU and piperazine before the next coupling step.

Protocol 2: Coupling of a Dipeptide Building Block

This protocol is highly recommended for sequences where the first two amino acids are known to be problematic.

Reagents:

  • Fmoc-AA2-AA1-OH (dipeptide)

  • Coupling reagents (e.g., HBTU/HOBt or HATU)

  • Base (e.g., DIPEA)

  • Solvent (e.g., DMF or NMP)

Procedure:

  • Swell the resin in the chosen solvent.

  • Activate the C-terminal amino acid (AA1) and couple it to the resin using standard procedures.

  • Perform Fmoc deprotection of AA1.

  • Dissolve the Fmoc-AA2-AA1-OH dipeptide and the coupling reagents in the solvent.

  • Add the base (DIPEA) to the activated dipeptide solution.

  • Add the activated dipeptide solution to the deprotected AA1-resin.

  • Allow the coupling reaction to proceed to completion (monitor with a ninhydrin test).

  • Wash the resin thoroughly.

  • Proceed with the synthesis of the rest of the peptide chain.

Quantitative Data on DKP Prevention Strategies

The following table summarizes the effectiveness of different Fmoc-deprotection conditions in reducing DKP formation for a model peptide sequence.

Deprotection ConditionDKP Formation (%)Reference
20% piperidine/DMF13.8%[4]
5% piperidine/DMF12.2%[4]
5% piperazine/DMF< 4.0%[4]
2% DBU, 5% piperazine/NMP3.6%[4]

Note: The percentages can vary depending on the specific peptide sequence and reaction conditions.

Experimental Workflow for DKP Prevention

The following diagram outlines the decision-making process and workflow for preventing DKP formation during SPPS.

DKP_Prevention_Workflow start Start of SPPS (Sequence Analysis) check_sequence Is the N-terminal dipeptide prone to DKP formation? (e.g., Xaa-Pro, Xaa-Gly) start->check_sequence yes_dkp_prone High Risk of DKP check_sequence->yes_dkp_prone Yes no_dkp_prone Low Risk of DKP check_sequence->no_dkp_prone No prevention_strategy Select a Prevention Strategy yes_dkp_prone->prevention_strategy standard_spps Proceed with Standard Fmoc-SPPS Protocol no_dkp_prone->standard_spps end_point Peptide Synthesis Complete standard_spps->end_point dipeptide_coupling Use Dipeptide Building Block prevention_strategy->dipeptide_coupling modified_deprotection Use Modified Deprotection (e.g., DBU/Piperazine) prevention_strategy->modified_deprotection other_methods Consider Alternative Protecting Groups prevention_strategy->other_methods execute_synthesis Execute Synthesis with Selected Strategy dipeptide_coupling->execute_synthesis modified_deprotection->execute_synthesis other_methods->execute_synthesis execute_synthesis->end_point

Caption: Workflow for selecting a DKP prevention strategy.

References

Technical Support Center: Minimizing Aspartimide and Glutarimide Formation with Aspartic and Glutamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize common side reactions involving aspartic and glutamic acid derivatives, namely aspartimide and glutarimide formation.

Frequently Asked Questions (FAQs)

Q1: What are aspartimide and glutarimide formation?

A1: Aspartimide and glutarimide formation are intramolecular cyclization side reactions that can occur during solid-phase peptide synthesis (SPPS), particularly under basic conditions used for Fmoc deprotection. The backbone amide nitrogen of the amino acid C-terminal to an aspartic acid (Asp) or glutamic acid (Glu) residue attacks the side-chain carboxyl group, forming a five-membered succinimide ring (aspartimide) or a six-membered glutarimide ring, respectively. This can lead to the formation of undesired by-products, including racemized peptides and β- or γ-linked isomers, which are often difficult to separate from the target peptide.

Q2: What is the primary cause of aspartimide and glutarimide formation?

A2: The primary cause is the repeated exposure of the peptide chain to basic conditions, most commonly the piperidine solution used for Fmoc group removal in SPPS. The basic environment facilitates the deprotonation of the backbone amide nitrogen, initiating the nucleophilic attack on the side-chain ester.

Q3: Are glutamic acid residues as prone to this side reaction as aspartic acid residues?

A3: Glutarimide formation from glutamic acid is generally less frequent than aspartimide formation from aspartic acid. The formation of the five-membered aspartimide ring is kinetically more favorable than the six-membered glutarimide ring. However, under certain conditions, glutarimide formation can still be a significant side reaction.

Q4: Which amino acid sequences are most susceptible to this side reaction?

A4: Sequences where the Asp or Glu residue is followed by a small, sterically unhindered amino acid are most prone to this side reaction. The Asp-Gly sequence is notoriously problematic for aspartimide formation. Similarly, the Glu-Gly sequence has been shown to be highly susceptible to glutarimide formation.

Troubleshooting Guides

Issue 1: Significant byproduct formation observed with an Asp-Gly or Glu-Gly sequence.

Cause: The lack of steric hindrance on the glycine residue allows for easy approach of the backbone amide nitrogen to the side-chain carboxyl group, facilitating cyclization.

Solution:

  • Introduce Steric Hindrance: Replace the amino acid adjacent to the Asp or Glu with one that has a bulky side chain and protecting group. For example, using Lys(Boc) or Ser(tBu) next to a glutamic acid residue has been shown to prevent glutarimide formation.[1][2]

  • Use Dipeptide Building Blocks: Incorporate a pre-formed dipeptide, such as Fmoc-Asp(OtBu)-Dmb(Gly)-OH, where the glycine backbone amide is protected with a 2,4-dimethoxybenzyl (Dmb) group. This protection prevents the nucleophilic attack.

Issue 2: High levels of aspartimide/glutarimide formation despite avoiding problematic sequences.

Cause: Other factors such as the choice of side-chain protecting group, coupling reagent, and reaction conditions can also influence the extent of this side reaction.

Solution:

  • Optimize Side-Chain Protection: For glutamic acid, the standard tert-butyl (OtBu) protecting group is generally effective at minimizing glutarimide formation under standard conditions. However, for particularly sensitive sequences, alternative protecting groups might be considered, although quantitative comparisons are limited in the literature. For aspartic acid, various protecting groups have been evaluated to minimize aspartimide formation.

  • Select Appropriate Coupling Reagents: While the primary cause is the basic deprotection step, the coupling reagent can have an indirect effect. Using highly efficient coupling reagents can reduce the overall reaction time, potentially minimizing exposure to conditions that might favor the side reaction. Common coupling reagents include HATU, HCTU, and DIC/HOBt.[3][4][5][6] There is no definitive evidence to suggest one is universally superior for preventing this specific side reaction in all contexts.

  • Modify Deprotection Conditions:

    • Reduce Piperidine Concentration: Lowering the concentration of piperidine in the deprotection solution can reduce the basicity and slow down the rate of imide formation.

    • Add an Acidic Additive: The addition of a weak acid, such as 0.1 M HOBt or formic acid, to the piperidine deprotection solution can help to neutralize the basicity and suppress the side reaction.

Data Summary

The following tables summarize the known quantitative data regarding glutarimide formation. Data for a wider range of conditions and protecting groups for glutamic acid are not extensively available in the current literature.

Table 1: Effect of Adjacent Amino Acid on Glutarimide Formation for a Glu-Xxx Sequence

Adjacent Amino Acid (Xxx)Side-Chain Protecting Group of GluGlutarimide Formation (%)Reference
GlyOAll100[2]
Lys(Boc)OAllNot detected[2]
Ser(tBu)OAllNot detected[1][2]

Table 2: Comparison of Side-Chain Protecting Groups for Glutamic Acid

Quantitative comparative data for different side-chain protecting groups for glutamic acid in preventing glutarimide formation is limited in the reviewed literature. The standard Fmoc-Glu(OtBu)-OH is widely used and generally considered effective under standard SPPS conditions.[7][8][9][10][11]

Table 3: Influence of Coupling Reagents on Glutarimide Formation

Direct quantitative comparisons of coupling reagents on the extent of glutarimide formation are not well-documented in the reviewed literature. The choice of coupling reagent is generally considered secondary to the deprotection conditions and the peptide sequence.

Experimental Protocols

Protocol 1: Minimizing Glutarimide Formation by Incorporating a Sterically Hindered Adjacent Amino Acid

This protocol is based on the findings that steric hindrance adjacent to the glutamic acid residue can prevent glutarimide formation.[1][2]

Materials:

  • Fmoc-protected amino acids (including Fmoc-Glu(OAll)-OH or other protected Glu derivatives)

  • Fmoc-Lys(Boc)-OH or Fmoc-Ser(tBu)-OH

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Coupling reagent (e.g., HATU, HCTU, or DIC/HOBt)

  • Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • HPLC for analysis

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes.

  • Amino Acid Coupling (Adjacent Residue): Couple the sterically hindered amino acid (Fmoc-Lys(Boc)-OH or Fmoc-Ser(tBu)-OH) to the resin using your chosen coupling reagent and DIPEA in DMF. Monitor the coupling reaction for completion (e.g., using a Kaiser test).

  • Fmoc Deprotection: Remove the Fmoc group from the newly coupled amino acid with 20% piperidine in DMF.

  • Glutamic Acid Coupling: Couple the Fmoc-Glu(OAll)-OH (or other protected Glu derivative) using your chosen coupling reagent and DIPEA in DMF.

  • Continue Peptide Synthesis: Continue elongating the peptide chain by repeating the deprotection and coupling steps.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a standard cleavage cocktail.

  • Analysis: Analyze the crude peptide by HPLC and mass spectrometry to confirm the absence of glutarimide-related byproducts.

Protocol 2: Analytical Method for Quantifying Glutarimide Formation

This protocol outlines a general approach for the analysis of potential glutarimide byproducts using HPLC and mass spectrometry.

Materials:

  • Crude peptide sample

  • HPLC system with a C18 column

  • Mass spectrometer

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., a small amount of DMF or DMSO, then dilute with water/acetonitrile).

  • HPLC Analysis:

    • Inject the sample onto the C18 column.

    • Run a linear gradient of Solvent B into Solvent A (e.g., 5% to 95% B over 30 minutes).

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Mass Spectrometry Analysis:

    • Couple the HPLC eluent to the mass spectrometer.

    • Acquire mass spectra for all eluting peaks.

    • The glutarimide byproduct will have a mass difference of -18 Da (loss of H₂O) compared to the target peptide. The hydrolyzed α- and γ-isomers will have the same mass as the target peptide but will likely have different retention times on the HPLC.

  • Quantification: Integrate the peak areas of the target peptide and the glutarimide-related byproducts from the HPLC chromatogram to determine their relative percentages.

Visualizations

Aspartimide_Glutarimide_Formation cluster_Asp Aspartimide Formation cluster_Glu Glutarimide Formation Asp_Peptide Aspartic Acid Residue (in peptide chain) Asp_Transition Deprotonated Backbone Amide Asp_Peptide->Asp_Transition + Base (e.g., Piperidine) Aspartimide Aspartimide Intermediate (5-membered ring) Asp_Transition->Aspartimide Intramolecular Nucleophilic Attack Asp_Byproducts Byproducts: - α- and β-peptides - Racemized peptides Aspartimide->Asp_Byproducts + Nucleophile (e.g., H₂O, Piperidine) Glu_Peptide Glutamic Acid Residue (in peptide chain) Glu_Transition Deprotonated Backbone Amide Glu_Peptide->Glu_Transition + Base (e.g., Piperidine) Glutarimide Glutarimide Intermediate (6-membered ring) Glu_Transition->Glutarimide Intramolecular Nucleophilic Attack Glu_Byproducts Byproducts: - α- and γ-peptides - Racemized peptides Glutarimide->Glu_Byproducts + Nucleophile (e.g., H₂O, Piperidine)

Caption: Mechanism of Aspartimide and Glutarimide Formation.

Troubleshooting_Workflow Start High Level of Imide Byproduct Detected Check_Sequence Is Asp/Glu followed by a sterically unhindered residue (e.g., Gly)? Start->Check_Sequence Use_Bulky_Neighbor Strategy 1: Incorporate an adjacent amino acid with a bulky protecting group (e.g., Lys(Boc), Ser(tBu)) Check_Sequence->Use_Bulky_Neighbor Yes Use_Dipeptide Strategy 2: Use a backbone-protected dipeptide building block Check_Sequence->Use_Dipeptide Yes Modify_Deprotection Strategy 3: Modify Fmoc deprotection conditions (e.g., lower piperidine concentration, add HOBt) Check_Sequence->Modify_Deprotection No End Problem Minimized Use_Bulky_Neighbor->End Use_Dipeptide->End Optimize_Coupling Strategy 4: Optimize coupling reagent and conditions Modify_Deprotection->Optimize_Coupling Optimize_Coupling->End

References

Technical Support Center: Troubleshooting Incomplete Coupling of Fmoc-Glu(OtBu)-OH-15N

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address challenges associated with the incomplete coupling of Fmoc-Glu(OtBu)-OH-15N during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of incomplete coupling with this compound?

Incomplete coupling of Fmoc-Glu(OtBu)-OH, an issue often encountered in "difficult" sequences, can be attributed to several factors. The most significant cause is the aggregation of growing peptide chains on the resin support.[1][2] This aggregation, often through the formation of secondary structures like β-sheets, physically blocks the terminal amine, preventing the incoming amino acid from coupling efficiently.[3] Other contributing factors include steric hindrance from bulky neighboring residues, poor swelling of the resin in the chosen solvent, and suboptimal reaction conditions, such as degraded reagents or insufficient activation.[1][4][5]

Q2: How can I reliably detect if a coupling reaction is incomplete?

There are both qualitative and quantitative methods to monitor coupling efficiency.

  • Qualitative Monitoring: The Kaiser test is a common, rapid colorimetric assay performed on a small sample of the peptidyl-resin after the coupling step. A positive result (blue bead color) indicates the presence of unreacted primary amines, signifying an incomplete reaction.[5][6]

  • Quantitative Analysis: The most definitive method is to perform a test cleavage on a small amount of the resin. The resulting peptide mixture is then analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[7] The presence of deletion sequences (peptides missing the intended glutamic acid residue) provides quantitative proof of incomplete coupling.

Q3: I've detected an incomplete coupling. What are the immediate corrective actions?

If a positive Kaiser test indicates a failed coupling, the simplest first step is to perform a "double coupling."[4][5][7] This involves repeating the coupling step with a fresh solution of the activated this compound. Extending the coupling time for the second attempt can also be beneficial.[1] If the coupling remains incomplete after these measures, it is crucial to cap the unreacted amines using a reagent like acetic anhydride to prevent the formation of deletion peptides in the final product.[4][6]

Q4: Which coupling reagents are more effective for challenging couplings like this?

While standard carbodiimide reagents like DIC are effective for many couplings, difficult sequences often require more powerful activating agents.[8] Reagents are generally categorized by the active ester they form, with reactivity increasing as follows: HOBt esters < HOAt esters < Oxyma esters.

  • Aminium/Uronium Reagents: HBTU and TBTU are widely used and are more effective than simple carbodiimides.[8]

  • HOAt-based Reagents: HATU is a highly efficient coupling reagent, often superior for hindered couplings, due to the anchimeric assistance provided by the pyridine nitrogen in its leaving group.[8]

  • Oxyma-based Reagents: COMU is a newer generation reagent with coupling efficiencies comparable or even superior to HATU.[8][9][10] It has the added benefits of being non-explosive and having better solubility.[8][10]

Q5: Can changing the solvent system improve the coupling efficiency of this compound?

Yes, the solvent system plays a critical role in preventing peptide aggregation. While Dimethylformamide (DMF) is the most common solvent, switching to N-Methylpyrrolidone (NMP) can be effective as it is a better solvent for disrupting secondary structures.[11] Another strategy is to add "chaotropic" salts like LiCl or to use a solvent mixture containing up to 25% Dimethyl Sulfoxide (DMSO) in DMF.[1] These additives help break up the hydrogen bond networks that lead to aggregation, making the reactive sites more accessible.[1][11]

Troubleshooting Guides

Guide 1: Initial Diagnosis and Quick Fixes

This guide is for when an incomplete coupling is first suspected, typically after a positive colorimetric test.

  • Confirm Incomplete Coupling: Perform the Kaiser Test (see Protocol 2) on a few resin beads. A blue color confirms the presence of free primary amines.

  • Perform a Double Coupling: Immediately subject the entire resin to a second, identical coupling cycle using freshly prepared reagents.[5]

  • Extend Reaction Time: For the second coupling, consider increasing the reaction time from the standard 30-60 minutes to 2 hours or more to help drive the reaction to completion.[1]

  • Re-evaluate: After the second coupling and subsequent washes, perform the Kaiser Test again. If it is now negative (yellow/colorless beads), you can proceed with the synthesis.

  • Cap if Unsuccessful: If the Kaiser Test remains positive, the unreacted amines must be permanently blocked. Proceed with a capping step (see Protocol 3) before the next deprotection.[4]

Guide 2: Advanced Strategies for Persistent Coupling Issues

If double coupling is ineffective, more significant changes to the protocol are required.

  • Switch to a High-Efficiency Coupling Reagent: For the next attempt, replace your standard coupling reagent with a more potent one such as HATU or COMU.[9] These reagents can overcome the high activation energy of difficult couplings.

  • Modify the Solvent System: To combat aggregation, switch the primary solvent from DMF to NMP or add DMSO (up to 25% v/v) to your DMF for the coupling step.[1][11]

  • Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagent solutions to 0.5 M can increase the probability of a successful reaction.[12]

  • Consider Temperature Modification: In some cases, performing the coupling at a slightly elevated temperature (e.g., 35-40°C) can help overcome kinetic barriers, though this should be done with caution as it can increase the risk of side reactions like racemization.[11]

  • Analyze and Adapt: If coupling issues persist with a specific sequence, it indicates a "difficult sequence." Proactively using pseudoproline dipeptides or backbone protection (Dmb, Hmb) in future syntheses of this or similar sequences can prevent aggregation from the outset.[1][11]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Difficult Sequences

Reagent ClassExamplesRelative ReactivityAdvantagesDisadvantages
Carbodiimide DIC, DCCStandardCost-effective; good for standard couplings.[8]Low efficiency for difficult sequences; DCU byproduct is insoluble (DCC).[8][9]
Aminium (HOBt) HBTU, TBTUHighWidely used; good general-purpose reagents; water-soluble byproducts.[8]Can cause guanidinylation of the N-terminal amine; less effective than HOAt/Oxyma reagents for severely hindered couplings.
Aminium (HOAt) HATUVery HighHighly efficient, especially for sterically hindered and N-methyl amino acids; low racemization.[8]Higher cost; potential for allergenicity.[8]
Phosphonium PyBOP, PyAOPHighDoes not cause guanidinylation; very effective for hindered couplings.[9]Solutions in DMF have limited stability.
Aminium (Oxyma) COMUVery HighEfficiency comparable or superior to HATU; non-explosive; good solubility; reduced allergenic potential.[8][9][10]Higher cost.

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Coupling Cycle (using HATU)
  • Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat with fresh solution for 10 minutes.[13][14]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Reagent Preparation (Activation): In a separate vessel, dissolve this compound (4 eq.), HATU (3.9 eq.), and HOBt (4 eq.) in DMF. Add DIPEA (8 eq.) to activate the amino acid. Mix for 1-2 minutes.[5]

  • Coupling: Add the activated amino acid solution to the resin. Agitate via nitrogen bubbling or orbital shaking for 1-2 hours at room temperature.[6]

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

  • Monitoring (Optional but Recommended): Perform a Kaiser Test (Protocol 2) before proceeding to the next deprotection step.

Protocol 2: Kaiser Test for Free Amine Detection
  • Sample Collection: Remove a small sample of resin (approx. 5-10 mg) and place it in a small glass test tube. Wash with ethanol and allow to dry.

  • Reagent Addition: Add 2-3 drops of each of the following three solutions:

    • Reagent A: 5% (w/v) ninhydrin in ethanol.

    • Reagent B: 80% (w/v) phenol in ethanol.

    • Reagent C: 2% (v/v) 0.001M aqueous KCN in pyridine.

  • Heating: Heat the test tube at 100-120°C for 3-5 minutes.

  • Observation: Observe the color of the resin beads.

    • Positive (Incomplete Coupling): Beads turn a deep blue.

    • Negative (Complete Coupling): Beads remain their original color or turn yellow.

Protocol 3: Capping of Unreacted Amines
  • Preparation: Prepare a capping solution of acetic anhydride and DIPEA in DMF (e.g., a 20% solution of acetic anhydride with 2 equivalents of DIPEA).[6]

  • Reaction: After a confirmed failed coupling and subsequent washing, add the capping solution to the resin.

  • Incubation: Agitate the mixture for 30-60 minutes at room temperature.[6]

  • Washing: Drain the capping solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove all capping reagents. The N-terminus of the unreacted chains is now acetylated and will not participate in subsequent reactions.

Protocol 4: Test Cleavage and HPLC Analysis
  • Sample Preparation: After a coupling step, wash and dry a small sample of the peptidyl-resin (approx. 20 mg).

  • Cleavage: Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the dried resin and let it react for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the cleavage solution away from the resin beads and precipitate the cleaved peptide by adding it to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

  • Analysis: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) and analyze by RP-HPLC and Mass Spectrometry to identify the target peptide and any deletion byproducts.[7]

Visualizations

SPPS_Workflow Start Start Cycle (Peptidyl-Resin) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (e.g., HATU/DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 End Elongated Peptidyl-Resin (Ready for next cycle) Wash2->End

Caption: A simplified workflow of a single cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting_Workflow incomplete_coupling Incomplete Coupling Detected (e.g., via Kaiser Test) double_couple Perform Double Coupling & Extend Reaction Time incomplete_coupling->double_couple kaiser_test_2 Perform Kaiser Test Again double_couple->kaiser_test_2 proceed Proceed with Synthesis kaiser_test_2->proceed Negative advanced_strategies Implement Advanced Strategies kaiser_test_2->advanced_strategies Positive change_reagent Use High-Efficiency Reagent (HATU, COMU) advanced_strategies->change_reagent change_solvent Modify Solvent System (NMP, DMSO, Chaotropic Salts) advanced_strategies->change_solvent kaiser_test_3 Perform Kaiser Test Again change_reagent->kaiser_test_3 change_solvent->kaiser_test_3 kaiser_test_3->proceed Negative capping Cap Unreacted Amines (Acetic Anhydride) kaiser_test_3->capping Positive capping->proceed

Caption: A logical workflow for troubleshooting incomplete coupling events during SPPS.

References

premature removal of OtBu protecting group during peptide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guide & FAQs: Premature Removal of the OtBu Protecting Group

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the premature removal of the tert-butyl (OtBu) protecting group during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of premature OtBu protecting group removal during Fmoc-SPPS?

The primary cause of premature OtBu removal is the formation of a cyclic aspartimide intermediate, particularly in peptide sequences containing an aspartic acid (Asp) residue. This reaction is base-catalyzed and can occur during the repetitive piperidine treatments used for Fmoc group removal. The aspartimide can then be cleaved by piperidine, leading to the formation of piperidide byproducts and removal of the OtBu group.[1][2] This side reaction is highly sequence-dependent, with Asp-Gly and Asp-Asn sequences being particularly susceptible.[1][3]

Q2: Can premature OtBu removal occur in sequences that do not contain Aspartic Acid?

While less common, some degree of OtBu lability can be observed in long peptides that require extended or repeated exposure to basic conditions for Fmoc deprotection. However, the major pathway for premature OtBu loss is through aspartimide formation.

Q3: What are the consequences of premature OtBu removal?

Premature deprotection of the OtBu group on Asp or Glu residues exposes the side-chain carboxylic acid, which can lead to several undesirable side reactions, including:

  • Peptide branching: The deprotected carboxyl group can react with the N-terminus of another peptide chain.

  • Formation of deletion products: Incomplete coupling reactions due to side reactions can lead to peptides missing one or more amino acids.

  • Difficult purification: The presence of multiple side products complicates the purification of the target peptide.

Q4: How can I detect premature OtBu removal?

Premature OtBu removal can be detected by analyzing the crude peptide product using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5][6][7][8] The appearance of unexpected peaks in the HPLC chromatogram and masses corresponding to the deprotected peptide or its byproducts in the mass spectrum are indicative of this issue.

Troubleshooting Guide

Problem: Premature removal of the OtBu protecting group.

Step 1: Identify the Potential Cause

  • Aspartimide Formation: This is the most likely cause, especially if your peptide sequence contains Asp, particularly Asp-Gly or Asp-Asn motifs.[1][3]

  • Extended Exposure to Basic Conditions: Long synthesis cycles or "difficult" sequences that require prolonged deprotection times can increase the risk of OtBu cleavage.[9]

Step 2: Implement a Solution

Based on the suspected cause, choose one or more of the following strategies:

Strategy 1: Modify Fmoc Deprotection Conditions

Adding an acidic additive to the piperidine deprotection solution can help to neutralize the basicity and reduce the rate of aspartimide formation.

AdditiveConcentration in 20% Piperidine/DMFEfficacy in Reducing Aspartimide Formation
Formic Acid1% (v/v)Significant reduction
1-Hydroxybenzotriazole (HOBt)0.1 MEffective reduction
Ethyl cyano(hydroxyimino)acetate (Oxyma)1 MReduces impurities from 44% to 15% in a model peptide

Strategy 2: Utilize Alternative Protecting Groups for Aspartic Acid

For particularly problematic sequences, replacing the OtBu group on the problematic Asp residue with a bulkier, more stable protecting group can effectively suppress aspartimide formation.[3][10][11]

Protecting GroupDescriptionStability to Piperidine
OMpe (3-methylpent-3-yl)Bulkier than OtBu, providing increased steric hindrance.More stable than OtBu.
ODie (2,3,4-trimethyl-3-pentyl)Offers significant steric hindrance.More stable than OtBu and OMpe, especially with prolonged piperidine and DBU exposure.
OEpe (3-ethyl-3-pentyl)A bulky trialkylcarbinol-based ester.Highly effective in minimizing aspartimide byproducts.
OPhp (4-n-propyl-4-heptyl)A bulkier trialkylcarbinol-based ester.Highly effective in minimizing aspartimide byproducts.
OBno (5-n-butyl-5-nonyl)A very bulky trialkylcarbinol-based ester.Showed a 25% reduction in aspartimide formation compared to OtBu in the synthesis of Teduglutide.

Strategy 3: Employ Alternative Deprotection Bases

In some cases, switching from piperidine to a different base for Fmoc removal can be beneficial.

Base CombinationConcentrationNotes
Piperazine + DBU5% Piperazine + 2% DBU in DMFFaster deprotection than 20% piperidine. The addition of 1% formic acid can minimize aspartimide formation.

Experimental Protocols

Protocol 1: Test Cleavage to Assess OtBu Stability

This protocol allows for a small-scale analysis of your peptide to determine the extent of premature OtBu deprotection before committing to a large-scale synthesis.

  • Resin Sampling: After a critical number of cycles (e.g., after the addition of an amino acid following an Asp residue), carefully remove a small sample of the peptide-resin (10-20 mg).

  • Washing: Wash the resin sample thoroughly with DMF (3x) and DCM (3x) to remove any residual reagents.

  • Drying: Dry the resin sample under vacuum for at least 1 hour.

  • Cleavage: Prepare a cleavage cocktail appropriate for your resin and other protecting groups (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v/v). Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature.

  • Peptide Precipitation: Precipitate the cleaved peptide by adding the TFA solution to cold diethyl ether.

  • Analysis: Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet. Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water) and analyze by HPLC and LC-MS.

Protocol 2: HPLC Analysis of Crude Peptide
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Analysis: Look for the main product peak and any significant side-product peaks. Premature OtBu removal will result in a more polar peptide that elutes earlier than the fully protected peptide.

Protocol 3: LC-MS Analysis of Crude Peptide
  • LC Conditions: Use the same HPLC conditions as described above.

  • MS Detection: Electrospray ionization (ESI) in positive ion mode is typically used for peptides.

  • Mass Analysis: Determine the molecular weight of the main peak and any side-product peaks. The mass of the peptide with premature OtBu loss will be 56.07 Da less than the expected mass of the fully protected peptide.

Visualizations

Aspartimide_Formation Peptide_Chain Peptide Chain with Asp(OtBu) Aspartimide Aspartimide Intermediate (Cyclic Imide) Peptide_Chain->Aspartimide Piperidine (Fmoc Deprotection) Piperidine Piperidine (Base) Piperidide Piperidide Adduct (Premature OtBu Removal) Aspartimide->Piperidide Piperidine Attack Hydrolysis Hydrolysis Products (α- and β-peptides) Aspartimide->Hydrolysis Water

Caption: Mechanism of Aspartimide Formation.

Troubleshooting_Workflow Start Problem: Premature OtBu Removal Detected Check_Sequence Does the sequence contain Asp? Start->Check_Sequence Asp_Yes Yes Check_Sequence->Asp_Yes Yes Asp_No No Check_Sequence->Asp_No No Strategy_1 Modify Fmoc Deprotection: - Add Formic Acid or HOBt - Use alternative base Asp_Yes->Strategy_1 Strategy_2 Use Bulkier Protecting Group for Asp (e.g., OMpe, ODie) Asp_Yes->Strategy_2 Strategy_3 Optimize Deprotection Time and Temperature Asp_No->Strategy_3 Analyze Analyze Crude Product (HPLC, LC-MS) Strategy_1->Analyze Strategy_2->Analyze Strategy_3->Analyze Success Problem Resolved Analyze->Success

References

Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during peptide synthesis and improve overall yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low peptide yield in SPPS?

A1: Low peptide yield in SPPS can stem from several factors throughout the synthesis process. The most common culprits include:

  • Incomplete coupling reactions: The peptide bond formation between the activated amino acid and the N-terminus of the growing peptide chain is not fully completed. This can be due to steric hindrance, aggregation, or suboptimal reaction conditions.[1]

  • Incomplete deprotection: The removal of the temporary N-terminal protecting group (e.g., Fmoc) is not complete, leaving some N-termini blocked and unable to react in the subsequent coupling step.

  • Peptide aggregation: The growing peptide chains interact with each other, forming insoluble aggregates on the solid support. This aggregation can physically block reactive sites, leading to truncated or deleted sequences.[2]

  • Side reactions: Unwanted chemical modifications of the peptide can occur, such as aspartimide formation, which can lead to the formation of impurities that are difficult to separate from the desired product.[3]

  • Loss of peptide from the resin: Premature cleavage of the peptide from the solid support can occur, especially with acid-sensitive linkers, if the synthesis conditions are not carefully controlled.

Q2: How does the length and sequence of a peptide affect the synthesis yield?

A2: The length and specific amino acid sequence of a peptide are critical factors influencing the success of SPPS.

  • Long peptides (>30 amino acids): As the peptide chain elongates, the probability of incomplete coupling and deprotection at each step increases, leading to a cumulative decrease in the overall yield.[1]

  • Hydrophobic sequences: Peptides containing a high proportion of hydrophobic amino acids are prone to aggregation, which can significantly hinder reaction kinetics and lead to low yields and purity.[2]

  • "Difficult" sequences: Certain amino acid sequences are inherently more challenging to synthesize. These include sequences with repeating residues, sterically hindered amino acids, and those prone to forming stable secondary structures on the resin.[3]

Q3: When should I consider using a "double coupling" strategy?

A3: A double coupling strategy, where the coupling reaction is performed twice for a specific amino acid, is recommended in several situations to ensure complete incorporation:

  • Sterically hindered amino acids: When coupling bulky amino acids like Val, Ile, or Thr, the reaction can be slow and incomplete.

  • Difficult couplings: If a specific coupling step is known to be problematic for a particular sequence, performing a second coupling can drive the reaction to completion.

  • Arginine incorporation: Arginine, with its bulky side chain and protecting group, is often challenging to couple efficiently. Double coupling is a common strategy to ensure its complete addition.[3]

  • Repeating amino acid sequences: Sequences with several identical amino acids in a row can sometimes present coupling challenges.[3]

Q4: What is the purpose of "capping" in SPPS?

A4: Capping is the process of acetylating any unreacted N-terminal amino groups on the growing peptide chain after a coupling step. This is typically done using acetic anhydride. The primary purpose of capping is to terminate the elongation of any peptide chains that failed to couple, preventing the formation of deletion sequences. Capped sequences are N-terminally blocked and will not participate in subsequent coupling reactions, making the purification of the final target peptide easier.[1]

Troubleshooting Guides

Issue 1: Low Crude Peptide Yield

This guide provides a systematic approach to troubleshooting low crude peptide yield after cleavage from the resin.

Troubleshooting Workflow

Low_Yield_Troubleshooting start Low Crude Peptide Yield check_coupling 1. Verify Coupling Efficiency start->check_coupling check_deprotection 2. Assess Deprotection check_coupling->check_deprotection Coupling OK solution_coupling Implement Coupling Solutions: - Double coupling - Change coupling reagent - Increase reaction time/temperature check_coupling->solution_coupling Incomplete check_aggregation 3. Evaluate Peptide Aggregation check_deprotection->check_aggregation Deprotection OK solution_deprotection Optimize Deprotection: - Increase deprotection time - Use stronger deprotection reagent check_deprotection->solution_deprotection Incomplete check_resin 4. Inspect Resin and Linker check_aggregation->check_resin No Aggregation solution_aggregation Address Aggregation: - Use pseudoproline dipeptides - Use chaotropic salts - Switch to a different solvent (e.g., NMP) check_aggregation->solution_aggregation Aggregation Detected solution_resin Re-evaluate Resin/Linker: - Use a more stable linker - Check resin loading check_resin->solution_resin Issue Found end Improved Yield check_resin->end Resin/Linker OK solution_coupling->end solution_deprotection->end solution_aggregation->end solution_resin->end

Caption: Troubleshooting workflow for low peptide yield in SPPS.

Detailed Steps:

  • Verify Coupling Efficiency:

    • Symptom: Presence of deletion sequences in the final product.

    • Diagnosis: Perform a Kaiser test on a few resin beads after the coupling step. A blue color indicates free amines and incomplete coupling.

    • Solutions:

      • Double Coupling: Repeat the coupling step with fresh reagents.

      • Change Coupling Reagent: Switch to a more efficient coupling reagent (see Table 1).

      • Optimize Conditions: Increase the coupling time or temperature (e.g., using microwave synthesis).

  • Assess Deprotection:

    • Symptom: Accumulation of Fmoc-protected peptide, leading to truncated sequences.

    • Diagnosis: Monitor the Fmoc deprotection using a UV-Vis spectrophotometer to quantify the released dibenzofulvene-piperidine adduct.

    • Solutions:

      • Increase Deprotection Time: Extend the duration of the piperidine treatment.

      • Stronger Base: For difficult deprotections, a stronger base like DBU can be added to the piperidine solution.

  • Evaluate Peptide Aggregation:

    • Symptom: The resin beads clump together and do not swell properly. The Kaiser test may give a false negative result.

    • Diagnosis: Visual inspection of the resin and monitoring of reaction kinetics.

    • Solutions:

      • Pseudoproline Dipeptides: Incorporate pseudoproline dipeptides at strategic positions to disrupt secondary structure formation.[4][5][6]

      • Chaotropic Salts: Add chaotropic salts like LiCl to the coupling mixture to disrupt hydrogen bonding.

      • Solvent Change: Switch from DMF to a more polar solvent like NMP.[2]

  • Inspect Resin and Linker:

    • Symptom: Low yield despite good coupling and deprotection.

    • Diagnosis: Review the choice of linker for its stability to the synthesis conditions. Perform a loading test on the initial resin.

    • Solutions:

      • Linker Stability: If using a highly acid-labile linker, ensure that acidic conditions are avoided during synthesis.

      • Resin Loading: If the initial loading of the first amino acid is low, optimize the loading conditions.

Issue 2: Poor Peptide Purity

This guide addresses common causes of impurities in the final peptide product.

Troubleshooting Logic

Purity_Troubleshooting start Poor Peptide Purity impurity_type Identify Impurity Type (e.g., Deletion, Truncation, Side Reaction) start->impurity_type deletion Deletion Sequences impurity_type->deletion Deletion truncation Truncation Sequences impurity_type->truncation Truncation side_reaction Side Reaction Products impurity_type->side_reaction Side Reaction solution_deletion Optimize Coupling: - Double coupling - Better coupling reagents deletion->solution_deletion solution_truncation Implement Capping: - Add capping step after coupling truncation->solution_truncation solution_side_reaction Address Specific Side Reaction: - Aspartimide: Use protecting groups - Racemization: Use additives like HOBt side_reaction->solution_side_reaction end Improved Purity solution_deletion->end solution_truncation->end solution_side_reaction->end

Caption: Logic for troubleshooting poor peptide purity.

Common Impurities and Solutions:

  • Deletion Sequences:

    • Cause: Incomplete coupling of one or more amino acids.

    • Solution: Implement strategies to improve coupling efficiency as described in the "Low Crude Peptide Yield" section (e.g., double coupling, optimized reagents).

  • Truncation Sequences:

    • Cause: Incomplete deprotection or other chain termination events.

    • Solution: Implement a capping step after each coupling reaction to terminate unreacted chains. This simplifies the final purification.

  • Side Reaction Products:

    • Aspartimide Formation:

      • Cause: Base-catalyzed cyclization of aspartic acid residues.

      • Solution: Use protecting groups on the aspartic acid side chain that are less prone to this side reaction, or use coupling conditions that minimize base exposure.

    • Racemization:

      • Cause: Loss of stereochemical integrity of the amino acid during activation and coupling.

      • Solution: Use coupling additives like HOBt or Oxyma Pure, which are known to suppress racemization.

Data Presentation

Table 1: Comparison of Common Coupling Reagents in SPPS

Coupling ReagentClassAdvantagesDisadvantages
HBTU/HATU Aminium/UroniumFast coupling, high efficiency.Can cause guanidinylation of the N-terminus.
PyBOP PhosphoniumGood for hindered couplings, less risk of guanidinylation.Can be more expensive.
COMU Aminium/UroniumHigh coupling efficiency, reduced racemization, good solubility.[7]Can be less stable in solution over time.
DIC/HOBt CarbodiimideCost-effective, commonly used.Slower reaction times, can lead to side reactions if not used carefully.

Table 2: Theoretical vs. Practical Yield in SPPS

The overall theoretical yield in SPPS is a product of the efficiency of each individual step. Even a small decrease in efficiency per step can lead to a significant drop in the final yield for longer peptides.[1][8]

Stepwise EfficiencyOverall Yield for a 10-mer PeptideOverall Yield for a 30-mer PeptideOverall Yield for a 50-mer Peptide
99.5%95.1%86.1%77.9%
99.0%90.4%73.9%60.5%
98.0%81.7%54.5%36.4%
95.0%59.9%21.5%7.7%

Experimental Protocols

Protocol 1: Double Coupling for Difficult Amino Acids

This protocol is recommended for sterically hindered amino acids or when a Kaiser test indicates incomplete coupling.

  • After the first coupling reaction, wash the resin thoroughly with DMF (3 x 1 min).

  • Perform a Kaiser test on a small sample of the resin.

  • If the Kaiser test is positive (blue beads), prepare a fresh solution of the protected amino acid (3-5 equivalents) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

  • Add the activation base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution and immediately add it to the reaction vessel.

  • Allow the second coupling reaction to proceed for the same duration as the first coupling (e.g., 1-2 hours).

  • Wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents.

  • Perform a second Kaiser test to confirm the completion of the coupling.

Protocol 2: Capping with Acetic Anhydride

This protocol is used to terminate unreacted peptide chains.

  • Following the coupling step and DMF washes, add the capping solution to the resin. A common capping solution is a mixture of acetic anhydride, a base (like pyridine or DIPEA), and DMF (e.g., in a 1:1:8 ratio).[9]

  • Allow the capping reaction to proceed for 15-30 minutes at room temperature with gentle agitation.[9][10]

  • Wash the resin thoroughly with DMF (3 x 1 min) to remove the capping reagents.

  • Perform a Kaiser test to ensure that all free amines have been capped (the test should be negative).

Protocol 3: Using Pseudoproline Dipeptides

This protocol helps to overcome peptide aggregation.

  • Identify a suitable position in your peptide sequence to introduce a pseudoproline dipeptide. This is typically at a Ser or Thr residue.

  • Instead of coupling the individual amino acids, use a pre-formed Fmoc-protected pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(ψMe,MePro)-OH).

  • Dissolve the pseudoproline dipeptide (1.5-3 equivalents) and a suitable coupling reagent (e.g., HATU) in DMF.

  • Add the activation base (e.g., DIPEA) and add the solution to the deprotected peptide-resin.

  • Allow the coupling to proceed for 1-2 hours.

  • The pseudoproline moiety will be converted back to the native Ser or Thr residue during the final TFA cleavage.[5]

Protocol 4: Kaiser Test for Free Amine Detection

This colorimetric test is used to monitor the completion of coupling reactions.

  • Prepare three solutions:

    • Solution A: Potassium cyanide in pyridine.

    • Solution B: Ninhydrin in n-butanol.

    • Solution C: Phenol in n-butanol.

  • Take a small sample of resin beads (10-15) from the reaction vessel and place them in a small glass test tube.

  • Add 2-3 drops of each solution (A, B, and C) to the test tube.

  • Heat the test tube at 100-110°C for 5 minutes.[1]

  • Observe the color of the beads and the solution:

    • Blue beads and/or blue solution: Positive result, indicating the presence of free primary amines (incomplete coupling).

    • Yellow or colorless beads and solution: Negative result, indicating complete coupling.

References

Technical Support Center: Managing Hydrophobic Peptide Aggregation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions for handling aggregation-prone hydrophobic peptides. Find answers to common problems, detailed experimental protocols, and data to streamline your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My lyophilized hydrophobic peptide won't dissolve in aqueous buffers. What should I do?

A1: This is a common issue due to the high proportion of hydrophobic amino acid residues.[1][2][3] Direct dissolution in aqueous solutions is often unsuccessful for peptides with over 50% hydrophobic residues.[1][3]

  • Troubleshooting Steps:

    • Start with an Organic Solvent: First, attempt to dissolve a small test amount of the peptide in a minimal volume of an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[2][4][5] Acetonitrile (ACN) or isopropanol can also be used.[3][5]

    • Avoid DMSO with Certain Residues: Do not use DMSO if your peptide contains Cysteine (Cys), Methionine (Met), or Tryptophan (Trp) residues, as it can cause oxidation.[5][6] Use DMF as an alternative.[2][5]

    • Stepwise Dilution: Once the peptide is dissolved in the organic solvent, slowly add this concentrated solution dropwise into your desired aqueous buffer while gently vortexing or stirring.[4] This gradual dilution helps prevent the peptide from immediately precipitating.

    • Sonication: If you observe cloudiness or precipitates, brief sonication (e.g., three 10-second bursts) in a water bath can aid dissolution and minimize aggregation.[1][6]

    • Gentle Warming: Gently warming the solution (below 40°C) can also improve solubility.[3][7] However, avoid excessive heat.[1][6]

Q2: My peptide dissolves initially but then aggregates and precipitates out of solution over time. How can I prevent this?

A2: This indicates that while initial solubilization was achieved, the peptide is not stable in the final buffer conditions. Aggregation is often driven by hydrophobic interactions between peptide molecules.

  • Troubleshooting Steps:

    • Optimize pH: The solubility of a peptide is often lowest near its isoelectric point (pI). Adjusting the pH of the buffer away from the pI can increase net charge and electrostatic repulsion between peptide molecules, reducing aggregation.[3]

      • For peptides with a net positive charge (basic), try dissolving in a slightly acidic solution (e.g., 10% acetic acid).[5][7]

      • For peptides with a net negative charge (acidic), try a slightly basic solution (e.g., 0.1% ammonium hydroxide), unless it contains Cys.[5][6]

    • Use Anti-Aggregation Additives: Incorporating certain excipients into your buffer can stabilize the peptide.

      • Arginine and Glutamate: A mixture of arginine and glutamate can enhance solubility by interacting with charged and hydrophobic regions on the peptide.[8][9]

      • Sugars and Polyols: Osmolytes like sucrose or glycerol can stabilize the native conformation of peptides.[8][10]

      • Non-denaturing Detergents: Low concentrations of detergents like Tween-20 or CHAPS can help solubilize hydrophobic patches and prevent self-association.[8][9]

    • Chaotropic Agents: For severe aggregation, denaturing agents like 6 M Guanidinium Hydrochloride (GdmCl) or 8 M urea can be used to prepare a stock solution, which is then diluted into the final buffer.[3][5][6] Note that these agents disrupt secondary structure and may interfere with biological assays.[6]

Q3: How can I confirm that my peptide is aggregating and quantify the extent of aggregation?

A3: Several biophysical techniques can be used to detect and quantify peptide aggregation.

  • Recommended Methods:

    • Thioflavin T (ThT) Assay: This is a widely used fluorescence-based assay. ThT dye binds specifically to the β-sheet structures characteristic of amyloid-like fibrils, resulting in a significant increase in fluorescence intensity.[11][12][13][14] It is excellent for monitoring aggregation kinetics over time.[11][14]

    • Size-Exclusion Chromatography (SEC-HPLC): SEC separates molecules based on their size.[15] Aggregates will elute earlier than the monomeric peptide, allowing for quantification of the different species.[15]

    • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. It can detect the formation of larger aggregates and oligomers in the nanometer to micrometer range.[16]

    • UV-Vis Spectroscopy: An increase in turbidity or light scattering, observable as a higher absorbance baseline in a UV-Vis spectrum, can be a simple, initial indicator of aggregation.[17]

Quantitative Data Summary

The table below summarizes common solvents and additives used to manage hydrophobic peptide aggregation, along with their typical working concentrations.

Agent Type Agent Typical Concentration Primary Use & Key Considerations
Organic Solvents Dimethyl Sulfoxide (DMSO)<1% (final, for cell assays)[2][4]Initial solubilization of highly hydrophobic peptides.[1][4] May oxidize Met/Cys residues.[2]
Dimethylformamide (DMF)VariableAlternative to DMSO, especially for peptides containing Met/Cys.[2][5]
Chaotropic Agents Guanidinium HCl (GdmCl)6 M[3][5]Solubilizes strongly aggregating peptides by denaturation.[5][6][18] Interferes with most biological systems.[6]
Urea8 M[3][5]Similar to GdmCl, used to break up aggregates.[5][10] Can interfere with biological assays.
Anti-Aggregation Additives L-Arginine50 mM - 0.5 MSuppresses aggregation by interacting with hydrophobic and charged groups.[8][9]
Surfactants (e.g., Polysorbate 20/80)0.01% - 0.1%[19]Prevent surface-induced aggregation and solubilize hydrophobic regions.[19]
Reducing Agents (e.g., DTT, TCEP)1 - 5 mMPrevents aggregation caused by intermolecular disulfide bond formation for Cys-containing peptides.[8]

Experimental Protocols

Protocol 1: Solubilization of a Highly Hydrophobic Peptide

This protocol provides a systematic approach to dissolving a challenging hydrophobic peptide.

  • Initial Assessment: Before opening the vial, centrifuge it briefly (e.g., 10,000 x g for 1 min) to pellet the lyophilized powder.[1]

  • Test Dissolution: Use a small, non-critical amount of the peptide for initial solubility tests.[1][5]

  • Organic Solvent Addition: Add a minimal volume of 100% DMSO (or DMF if the sequence contains Met/Cys) to the test aliquot to create a concentrated stock (e.g., 1-2 mg/mL).[4][20] Vortex briefly. If needed, sonicate in a water bath for a few minutes to aid dissolution.[1]

  • Aqueous Dilution: While gently vortexing the desired aqueous buffer (e.g., PBS, pH 7.4), add the concentrated peptide stock drop-by-drop.

  • Assess Solubility: Visually inspect the solution for clarity. A transparent, particle-free solution indicates successful solubilization.[1] If turbidity or precipitation occurs, the solubility limit has been exceeded.[4]

  • Storage: Once dissolved, store the peptide solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5][20]

Protocol 2: Monitoring Peptide Aggregation with Thioflavin T (ThT)

This protocol outlines how to measure the kinetics of amyloid-like fibril formation.

  • Reagent Preparation:

    • ThT Stock Solution: Prepare a 1 mM ThT stock solution in sterile, distilled water. Filter it through a 0.2 µm syringe filter. Store this stock in the dark.[13][14]

    • Assay Buffer: Prepare your buffer of interest (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4).

    • ThT Working Solution: On the day of the experiment, dilute the ThT stock solution into the assay buffer to a final concentration of 25 µM.[13][14]

  • Assay Setup:

    • In a 96-well black, clear-bottom plate, add your peptide solution to the ThT working solution. The final peptide concentration will depend on its aggregation propensity and should be determined empirically (e.g., 10-100 µM).

    • Include negative controls: ThT working solution with buffer only (no peptide).

  • Measurement:

    • Place the plate in a fluorescence plate reader equipped with temperature control and shaking capability.

    • Set the temperature to 37°C and enable intermittent shaking to promote aggregation.[13]

    • Measure fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for several hours or days.

    • Use an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-485 nm.[11][13][14]

  • Data Analysis: Plot the fluorescence intensity against time. A sigmoidal curve with a lag phase, a rapid growth phase, and a plateau phase is characteristic of amyloid fibril formation.

Visualizations

G cluster_0 Peptide Solubilization Workflow start Lyophilized Hydrophobic Peptide test_sol Test solubility with a small aliquot start->test_sol add_org Dissolve in minimal organic solvent (DMSO/DMF) test_sol->add_org dilute Slowly add to aqueous buffer add_org->dilute check Solution Clear? dilute->check fail Aggregation Occurs (Re-evaluate buffer/additives) dilute->fail sonicate Sonicate / Warm Gently check->sonicate No success Solubilized Peptide (Store at -20°C) check->success Yes sonicate->check

Caption: Workflow for dissolving hydrophobic peptides.

G cluster_1 Strategies to Prevent Peptide Aggregation cluster_strategies Intervention Strategies Monomer Soluble Peptide Monomers Aggregate Insoluble Aggregates Monomer->Aggregate Hydrophobic Interaction Chaotropes Chaotropic Agents (GdmCl, Urea) Aggregate->Chaotropes Disrupts Structure pH pH Optimization (away from pI) pH->Monomer Increases Repulsion Additives Anti-Aggregation Additives (Arginine) Additives->Monomer Shields Patches Detergents Low-Conc. Detergents Detergents->Monomer Solubilizes

Caption: Key strategies to mitigate peptide aggregation.

References

optimizing cleavage cocktail for peptides with sensitive residues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize cleavage cocktails for peptides containing sensitive residues.

Frequently Asked Questions (FAQs)

Q1: What are the most common amino acid residues that are sensitive during TFA cleavage?

A1: The most common sensitive amino acid residues are Cysteine (Cys), Methionine (Met), Tryptophan (Trp), Tyrosine (Tyr), and Arginine (Arg). These residues are susceptible to various side reactions such as oxidation, alkylation, and incomplete deprotection under strong acidic conditions.[1][2][3]

Q2: What is the purpose of scavengers in a cleavage cocktail?

A2: Scavengers are nucleophilic reagents added to the trifluoroacetic acid (TFA) cleavage cocktail to "trap" or "quench" highly reactive cationic species generated from protecting groups and resin linkers.[3][4][5] This prevents these reactive molecules from modifying sensitive amino acid side chains, thereby minimizing side reactions and improving the purity of the final peptide.[3][6]

Q3: Can I use the same cleavage cocktail for all my peptides?

A3: While some general-purpose cocktails exist, it is not a one-size-fits-all scenario. The optimal cleavage cocktail composition is highly dependent on the specific amino acid sequence of your peptide, the protecting groups used, and the type of resin linker.[7] For peptides with multiple sensitive residues, a carefully selected cocktail is crucial for obtaining a high-purity product.

Q4: How long should the cleavage reaction be performed?

A4: Typically, cleavage reactions are performed for 1 to 4 hours at room temperature.[2] However, the optimal time can vary. For instance, peptides with multiple Arginine (Pbf) residues may require longer reaction times for complete deprotection.[2][8] It is always recommended to perform a small-scale trial cleavage to determine the optimal duration for your specific peptide.[7]

Q5: What are some common side reactions during peptide cleavage and how can I identify them?

A5: Common side reactions include:

  • Oxidation: Methionine can be oxidized to methionine sulfoxide (+16 Da). Tryptophan can also undergo oxidation.

  • Alkylation: Tryptophan and Tyrosine are susceptible to modification by carbocations from protecting groups. Cysteine can be S-tert-butylated.[1]

  • Incomplete Deprotection: Arginine protecting groups like Pmc or Mtr can be difficult to remove completely, resulting in the desired peptide with the protecting group still attached.[2]

  • Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are prone to forming aspartimide, which can lead to a mixture of alpha and beta-coupled peptides.[9]

These side products can be identified by a combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) analysis of the crude peptide.

Troubleshooting Guides

This section addresses specific issues you may encounter during your peptide cleavage experiments.

Issue 1: Oxidation of Methionine Residues

Symptom: Mass spectrometry analysis of the crude peptide shows a significant peak at +16 Da from the expected mass, corresponding to methionine sulfoxide.

Cause: The thioether side chain of methionine is highly susceptible to oxidation during acidic cleavage.[6][10]

Solutions:

  • Use a specialized cleavage cocktail: Reagent H is specifically designed to prevent methionine oxidation.[11][12] It contains scavengers like dimethylsulfide (DMS) and ammonium iodide that help to reduce any oxidized methionine back to its native form.[10][13]

  • Work under an inert atmosphere: Performing the cleavage reaction under a nitrogen or argon atmosphere can help to minimize oxidation.

  • Post-cleavage reduction: If oxidation has already occurred, the methionine sulfoxide can sometimes be reduced back to methionine in solution using reagents like N-methylmercaptoacetamide.

Issue 2: Alkylation of Tryptophan Residues

Symptom: HPLC analysis shows multiple peaks, and MS analysis reveals adducts on the tryptophan residue.

Cause: The indole ring of tryptophan is highly nucleophilic and can be alkylated by carbocations generated from protecting groups (e.g., t-butyl) or the resin linker.[3]

Solutions:

  • Choose the right scavengers: Triisopropylsilane (TIS) is a good scavenger for trityl groups, while 1,2-ethanedithiol (EDT) is effective against t-butyl cations.[5] Using a combination of scavengers is often beneficial.

  • Protect the tryptophan side chain: Using Boc-protected tryptophan (Fmoc-Trp(Boc)-OH) during synthesis can significantly reduce the risk of side reactions during cleavage.[3]

  • Use a suitable cleavage cocktail: Reagent K, which contains thioanisole and EDT, is often recommended for peptides containing tryptophan.[8][14]

Issue 3: Incomplete Deprotection of Arginine

Symptom: The desired peptide is observed by MS, but a major peak corresponding to the peptide with the Pbf protecting group still attached is also present.

Cause: The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group on arginine can be sterically hindered and may require longer cleavage times or specific scavengers for complete removal.[2]

Solutions:

  • Extend the cleavage time: For peptides rich in arginine, extending the cleavage time to 3 hours or more can improve deprotection efficiency.[15]

  • Use Reagent R: This cleavage cocktail is specifically formulated for peptides containing arginine residues with sulfonyl-based protecting groups.[11][16]

  • Optimize scavenger concentration: Ensure a sufficient concentration of scavengers that can effectively capture the Pbf cation.

Issue 4: Side Reactions with Cysteine-Containing Peptides

Symptom: A complex mixture of products is observed, potentially including disulfide-bonded dimers/oligomers or S-alkylated cysteine.

Cause: The free thiol group of cysteine is highly reactive and can undergo oxidation to form disulfide bonds or be alkylated by reactive cations.[6]

Solutions:

  • Maintain a reducing environment: The inclusion of a reducing scavenger like 1,2-ethanedithiol (EDT) or dithiothreitol (DTT) in the cleavage cocktail is crucial to keep the cysteine residues in their reduced form.[6]

  • Control disulfide bond formation: If intramolecular disulfide bond formation is desired, specific on-resin or solution-phase oxidation strategies should be employed after cleavage and purification of the linear peptide. For preventing intermolecular disulfide bonds in the crude product, keeping the peptide concentration low and the environment reducing is key.

  • Prevent S-tert-butylation: This side reaction occurs from the reaction of the cysteine thiol with t-butyl cations. A two-step cleavage with a lower initial TFA concentration can help mitigate this.[1]

Data Presentation

Table 1: Common Cleavage Cocktails for Peptides with Sensitive Residues
Reagent NameComposition (v/v or w/w)Target Residues & Applications
Reagent B TFA (88%), Phenol (5%), Water (5%), TIS (2%)General purpose, "odorless" alternative to cocktails with thiols. Good for Trt-based protecting groups. Does not prevent Met oxidation.[11]
Reagent K TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), EDT (2.5%)Peptides with Cys, Met, Trp, and Tyr. Often used as a general cleavage reagent.[8][11][14]
Reagent H TFA (81% w/w), Phenol (5% w/w), Thioanisole (5% w/w), EDT (2.5% w/w), Water (3% w/w), DMS (2% w/w), Ammonium Iodide (1.5% w/w)Specifically designed to prevent oxidation of Methionine residues.[11][12]
Reagent R TFA (90%), Thioanisole (5%), EDT (3%), Anisole (2%)Recommended for peptides containing Arginine with sulfonyl protecting groups (e.g., Pbf, Pmc).[2][11][16]
Standard TFA/TIS/Water TFA (95%), TIS (2.5%), Water (2.5%)Suitable for many peptides without highly sensitive residues.[17]
TFA/EDT/TIS/Water TFA (92.5%), EDT (2.5%), TIS (2.5%), Water (2.5%)Good for Cysteine-containing peptides to maintain a reducing environment.[6]

Experimental Protocols

Protocol 1: General TFA Cleavage Procedure
  • Resin Preparation: Wash the peptide-resin with dichloromethane (DCM) and dry it thoroughly under vacuum.[4]

  • Cocktail Preparation: In a well-ventilated fume hood, prepare the desired cleavage cocktail by mixing the components immediately before use.[2]

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (typically 5-10 mL per 0.5 g of resin).[2]

  • Incubation: Gently agitate the mixture at room temperature for the optimized duration (e.g., 1-4 hours).[2]

  • Peptide Precipitation: Filter the resin and slowly add the TFA filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.[18]

  • Washing and Drying: Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet several times with cold ether to remove scavengers and dissolved protecting groups. Dry the final peptide product under vacuum.[18]

Visualizations

Cleavage_Workflow Start Start: Synthesized Peptide-Resin Wash_Dry Wash with DCM & Dry Resin Start->Wash_Dry Cleavage Cleavage Reaction (TFA + Scavengers) Wash_Dry->Cleavage Prepare_Cocktail Prepare Fresh Cleavage Cocktail Prepare_Cocktail->Cleavage Filter Filter to Separate Resin Cleavage->Filter Precipitate Precipitate Peptide in Cold Ether Filter->Precipitate Wash_Peptide Wash Peptide Pellet with Ether Precipitate->Wash_Peptide Dry_Peptide Dry Crude Peptide Wash_Peptide->Dry_Peptide Analysis HPLC & MS Analysis Dry_Peptide->Analysis

Caption: Standard workflow for peptide cleavage from solid support.

Troubleshooting_Logic Problem Problem Identified in Crude Peptide Analysis Oxidation Oxidation (+16 Da) Problem->Oxidation Met/Trp Alkylation Alkylation (Adducts) Problem->Alkylation Trp/Tyr/Cys Incomplete_Deprotection Incomplete Deprotection Problem->Incomplete_Deprotection Arg Sol_Oxidation Use Reagent H or add DMS/NH4I Oxidation->Sol_Oxidation Sol_Alkylation Use Trp(Boc) Add EDT/TIS Alkylation->Sol_Alkylation Sol_Incomplete_Deprotection Extend Cleavage Time Use Reagent R Incomplete_Deprotection->Sol_Incomplete_Deprotection

Caption: Troubleshooting logic for common peptide cleavage side reactions.

References

Technical Support Center: Purification of Crude Peptides Containing 15N-Labeled Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of crude peptides containing 15N-labeled amino acids.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of crude 15N-labeled peptides necessary?

A1: After solid-phase peptide synthesis (SPPS) or recombinant expression, the crude product contains the desired peptide along with various impurities.[1][2] These can include deletion or truncated sequences, peptides with incomplete deprotection, by-products from cleavage, and residual reagents from the synthesis process.[1][2] Purification is essential to remove these contaminants, which could otherwise interfere with downstream applications such as NMR spectroscopy and mass spectrometry, leading to inaccurate structural or quantitative data.

Q2: What are the most common methods for purifying 15N-labeled peptides?

A2: The standard and most widely used method for peptide purification is reversed-phase high-performance liquid chromatography (RP-HPLC).[1] This technique separates peptides based on their hydrophobicity.[1][3] Other HPLC modes that can be employed, sometimes in combination with RP-HPLC, include ion-exchange HPLC (IEX), which separates based on net charge, and size-exclusion chromatography (SEC), which separates based on size.[2][3]

Q3: How does 15N labeling affect the purification process?

A3: Peptides labeled with stable isotopes like 15N are expected to retain the same physicochemical properties as their unlabeled counterparts, except for a mass shift.[4] This means that a 15N-labeled peptide and its unlabeled version will have identical retention times during HPLC and cannot be separated from each other by this method.[4][5] Therefore, the isotopic purity of the starting labeled amino acids is critical, as it is not possible to remove unlabeled peptide contaminants during the purification process.[4]

Q4: What level of peptide purity is required for different downstream applications?

A4: The required purity level depends on the intended application. For high-sensitivity applications like NMR-based structural analysis or quantitative mass spectrometry (e.g., using peptides as internal standards), high purity (>95-98%) is crucial. For less sensitive qualitative analyses, a lower purity might be acceptable. High isotopic purity of the labeled amino acids ( >99%) is also essential for quantitative studies to avoid inaccuracies.[6]

Q5: How can I assess the purity and confirm the identity of my purified 15N-labeled peptide?

A5: The purity of the peptide is typically assessed by analytical RP-HPLC, where a pure sample should ideally show a single, sharp peak.[1] The identity and successful incorporation of the 15N label are confirmed by mass spectrometry (MS).[7] The mass spectrum of the labeled peptide will show a characteristic mass shift compared to the unlabeled peptide, corresponding to the number of nitrogen atoms in the peptide sequence.[7] For example, a peptide with 14 nitrogen atoms will exhibit a mass shift of 14 Da.

Troubleshooting Guide

Problem: Low Yield of Purified Peptide

  • Possible Cause: The peptide may be precipitating during purification or the purification conditions are not optimal.

  • Solution:

    • Optimize Solubility: Ensure the peptide is fully dissolved in the initial mobile phase before injection. If solubility is an issue, consider adding a small amount of organic solvent like acetonitrile or using a different buffer system.

    • Adjust HPLC Gradient: The elution gradient may be too steep, causing the peptide to elute in a broad peak or not at all. Try using a shallower gradient to improve resolution and recovery.[8]

    • Check for Column Overload: Injecting too much crude peptide can lead to poor separation and lower apparent yield. Reduce the amount of sample injected per run.[9]

    • Evaluate Wash Steps: If using affinity purification for a tagged peptide, the wash conditions might be too stringent, causing the peptide to be washed away. Try reducing the stringency of the wash buffer.[10]

Problem: Poor Peak Shape in HPLC (e.g., broad peaks, tailing)

  • Possible Cause: Issues with the HPLC column, mobile phase, or interactions between the peptide and the stationary phase.

  • Solution:

    • Column Quality: The purity of the silica in the HPLC column is important. Metal ion impurities can cause peak tailing.[11] Using a high-purity silica column can improve peak shape.[11]

    • Mobile Phase pH: The pH of the mobile phase affects the charge state of the peptide and can influence peak shape. Ensure the pH is well-controlled and consider adjusting it to improve the separation.[8]

    • Ion-Pairing Reagent: Trifluoroacetic acid (TFA) is a common ion-pairing reagent that improves peak shape. Ensure it is present at an appropriate concentration (typically 0.1%).[1][12]

    • Column Temperature: Temperature can affect the separation. Controlling the column temperature can lead to sharper peaks and better resolution.[11]

    • Hydrophobic Peptides: Very hydrophobic peptides can exhibit broad peaks. Using a different stationary phase, such as a C4 or C8 column instead of a C18, may be beneficial.[7]

Problem: Incomplete 15N Labeling Observed in Mass Spectrometry

  • Possible Cause: The incorporation of the 15N-labeled amino acids during peptide synthesis or expression was not 100% efficient.

  • Solution:

    • Check Isotopic Purity of Amino Acids: Ensure that the 15N-labeled amino acids used for synthesis have a high isotopic purity (ideally >99%).[4][13]

    • Optimize Expression Conditions (for recombinant peptides): If expressing the peptide in bacteria, ensure the minimal media contains only 15N-labeled nitrogen sources (e.g., 15NH4Cl) and that the culture is grown for a sufficient number of generations to ensure complete incorporation.[14]

    • Analysis of Mass Spectra: Incomplete labeling can result in broader isotope clusters in the mass spectrum, which can complicate data analysis.[13] This cannot be rectified by purification, as the labeled and partially labeled peptides co-elute.[4] The focus should be on optimizing the labeling process itself for future experiments.

Problem: Co-elution of Impurities with the Target Peptide

  • Possible Cause: The impurity has similar physicochemical properties to the target peptide.

  • Solution:

    • Optimize HPLC Gradient: A shallower gradient can improve the resolution between closely eluting peaks.[8][9]

    • Change Selectivity:

      • Mobile Phase: Altering the pH of the mobile phase or changing the organic solvent (e.g., from acetonitrile to methanol) can change the elution order and improve separation.

      • Stationary Phase: Switching to a column with a different chemistry (e.g., a phenyl or cyano phase instead of C18) can provide a different separation selectivity.[8]

    • Orthogonal Purification: Employ a second purification step based on a different separation principle. For example, follow RP-HPLC with ion-exchange chromatography.[3]

Experimental Protocols

Standard Protocol for RP-HPLC Purification of a Crude 15N-Labeled Peptide

This protocol provides a general guideline for the purification of a crude 15N-labeled peptide using reversed-phase HPLC.

  • Sample Preparation:

    • Dissolve the crude lyophilized peptide in a minimal volume of Buffer A (see below). If the peptide has poor solubility, a small amount of organic solvent (e.g., acetonitrile) or a denaturant (e.g., guanidine HCl) may be added.

    • Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes to pellet any insoluble material.

    • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before injection.

  • HPLC System Preparation:

    • Column: A C18 reversed-phase column is typically used for peptides. The choice of pore size (e.g., 100 Å or 300 Å) and particle size will depend on the peptide's size and the desired resolution.

    • Mobile Phases:

      • Buffer A: 0.1% Trifluoroacetic acid (TFA) in water.

      • Buffer B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • System Wash: Wash the HPLC system, including the pump, injector, and column, with Buffer B for an extended period to remove any contaminants, then equilibrate the column with the starting percentage of Buffer B (e.g., 5%) for at least 10-15 column volumes.[9]

  • Chromatographic Separation:

    • Injection: Inject the filtered sample onto the equilibrated column. The injection volume will depend on the column size and the concentration of the sample.[9]

    • Gradient: A linear gradient from a low percentage of Buffer B to a higher percentage is typically used. A common starting point is a shallow gradient, for example, an increase of 1% Buffer B per minute.[8]

      • Example Gradient: 5-65% Buffer B over 60 minutes.

    • Detection: Monitor the elution of peptides by UV absorbance, typically at 214 nm (for the peptide bond) and 280 nm (for aromatic residues like Trp and Tyr).[9]

  • Fraction Collection:

    • Collect fractions corresponding to the peaks in the chromatogram.[9] For a first-time purification, it is advisable to collect fractions across all major peaks for analysis.[9]

  • Post-Purification Analysis:

    • Purity Check: Analyze a small aliquot of each collected fraction by analytical RP-HPLC to determine its purity.

    • Identity Confirmation: Confirm the identity and 15N incorporation of the peptide in the desired fractions using mass spectrometry (e.g., ESI-MS or MALDI-TOF MS).[7]

    • Pooling and Lyophilization: Pool the fractions containing the pure peptide and lyophilize (freeze-dry) to obtain the purified peptide as a powder.[1]

Quantitative Data

Table 1: Typical Mass Shifts for 15N-Labeled Amino Acids.

Amino Acid3-Letter Code1-Letter CodeNumber of Nitrogen AtomsMass Shift (Da)
AlanineAlaA11
ArginineArgR44
AsparagineAsnN22
Aspartic AcidAspD11
CysteineCysC11
Glutamic AcidGluE11
GlutamineGlnQ22
GlycineGlyG11
HistidineHisH33
IsoleucineIleI11
LeucineLeuL11
LysineLysK22
MethionineMetM11
PhenylalaninePheF11
ProlineProP11
SerineSerS11
ThreonineThrT11
TryptophanTrpW22
TyrosineTyrY11
ValineValV11

Table 2: Comparison of Common RP-HPLC Columns for Peptide Purification.

Column TypeStationary PhaseTypical ApplicationAdvantagesDisadvantages
C18 OctadecylsilaneGeneral purpose for a wide range of peptidesHigh hydrophobicity, excellent retention for many peptidesMay be too retentive for very hydrophobic peptides
C8 OctylsilanePeptides that are too strongly retained on C18Less hydrophobic than C18, good for medium to large peptidesLess retention for very hydrophilic peptides
C4 ButylsilaneLarge peptides and proteinsLow hydrophobicity, good for very hydrophobic peptides and proteinsLimited retention for small, hydrophilic peptides
Phenyl Phenyl groupsPeptides containing aromatic amino acidsAlternative selectivity based on pi-pi interactionsMay have lower stability than alkyl phases

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis / Expression cluster_purification Purification cluster_analysis Analysis & Final Product synthesis Crude Peptide Synthesis (with 15N-labeled amino acids) prep Sample Preparation (Dissolution, Filtration) synthesis->prep hplc RP-HPLC Purification (Gradient Elution) prep->hplc collect Fraction Collection hplc->collect analysis Purity & Identity Analysis (Analytical HPLC, Mass Spec) collect->analysis analysis->hplc If Impure pool Pool Pure Fractions analysis->pool If Pure lyo Lyophilization pool->lyo final_product Pure 15N-Labeled Peptide lyo->final_product

Caption: Workflow for purification of 15N-labeled peptides.

troubleshooting_workflow start Low Yield or Purity Issue q1 Is peak shape poor (broad, tailing)? start->q1 a1_yes Optimize HPLC Conditions: - Check column health - Adjust mobile phase pH/TFA - Control temperature q1->a1_yes Yes q2 Are there co-eluting impurities? q1->q2 No a1_yes->q2 a2_yes Change Separation Selectivity: - Use shallower gradient - Change mobile phase solvent - Use different column chemistry - Add orthogonal purification step q2->a2_yes Yes q3 Is yield low? q2->q3 No a2_yes->q3 a3_yes Address Yield Loss: - Check peptide solubility - Reduce column overloading - Optimize wash/elution steps q3->a3_yes Yes end Problem Resolved q3->end No a3_yes->end

Caption: Troubleshooting decision tree for peptide purification.

rphplc_principle column HPLC Column (C18 Stationary Phase) |  Hydrophobic 'bristles' on silica beads peptides Hydrophilic Peptide (elutes early) Hydrophobic Peptide (elutes late) column:f1->peptides:p1 Weak Interaction column:f1->peptides:p2 Strong Interaction mobile_phase_start Mobile Phase Start (High Aqueous, e.g., 95% Water) mobile_phase_start->column:f0 Peptide Mixture Injected mobile_phase_end Mobile Phase End (High Organic, e.g., 65% Acetonitrile) mobile_phase_end->column:f0 Gradient Applied

References

Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize deletion sequences in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are deletion sequences in SPPS?

Deletion sequences are impurities in a synthetic peptide that lack one or more amino acid residues from the target sequence.[1][2][3] They arise from the failure of an amino acid to couple to the growing peptide chain during a synthesis cycle.[2] These impurities can be challenging to separate from the desired full-length peptide due to similar physical and chemical properties.[4]

Q2: What are the primary causes of deletion sequences?

Deletion sequences are primarily caused by two main issues during the SPPS cycle:

  • Incomplete Deprotection: Failure to completely remove the temporary N-terminal protecting group (e.g., Fmoc or Boc) from the growing peptide chain.[2][5] This leaves the N-terminus blocked, preventing the next amino acid from coupling.

  • Incomplete Coupling: The incoming activated amino acid fails to react completely with the deprotected N-terminus of the peptide chain.[1][2] This can be due to various factors, including steric hindrance, peptide aggregation, and suboptimal reaction conditions.[4][6]

Q3: How can I detect deletion sequences in my crude peptide product?

The most common analytical techniques for identifying deletion sequences are:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates the target peptide from impurities based on hydrophobicity.[1][7][8] Deletion sequences will typically have different retention times than the full-length peptide.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the components in the sample.[1][8] Deletion sequences will have a lower mass than the target peptide, corresponding to the mass of the missing amino acid(s).[1] Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, providing a powerful tool for identifying and quantifying these impurities.[8]

Troubleshooting Guide: Minimizing Deletion Sequences

This guide addresses specific issues that can lead to the formation of deletion sequences and provides strategies to mitigate them.

Issue 1: Incomplete Deprotection

Symptom Possible Cause Recommended Solution
Presence of a peptide with a mass corresponding to the target peptide minus one or more amino acids, as identified by MS.Insufficient deprotection time or reagent concentration.Increase the deprotection time or use a higher concentration of the deprotection reagent.[5] For Fmoc-SPPS, consider using a stronger base like DBU in combination with piperidine, but be cautious of side reactions with certain amino acids like aspartic acid.[9]
Formation of secondary structures or aggregation of the peptide on the resin, hindering access of the deprotection reagent.Use solvents known to disrupt secondary structures, such as NMP or mixtures containing chaotropic salts.[10]
The protecting group is particularly stable under standard deprotection conditions (e.g., Boc group on His(pi-Bom)).Prolong the deprotection steps or increase the concentration of the deprotection acid (e.g., TFA).[5]

Issue 2: Incomplete Coupling

Symptom Possible Cause Recommended Solution
A deletion sequence is identified at a position with a sterically hindered amino acid (e.g., Arg, Pro, or bulky side chains).[6]The coupling reaction is too slow due to steric hindrance.Perform a "double coupling" by repeating the coupling step with fresh reagents.[3][6] Alternatively, increase the coupling time.[6]
The growing peptide chain is aggregating on the resin, preventing the incoming amino acid from reaching the N-terminus.[4][10]Change the primary solvent to one with better solvating properties, such as NMP.[10] Consider incorporating "structure-breaking" amino acid derivatives like pseudoproline dipeptides.
Low concentration of reagents.Increase the concentration of the amino acid and coupling reagents to favor the bimolecular reaction.[6]
"Difficult sequences" known to be prone to aggregation, such as hydrophobic stretches or sequences with repeating amino acids.[4][6]Employ specialized strategies like elevated temperature during coupling, use of stronger coupling reagents (e.g., HATU, COMU), or capping unreacted amino groups.[3][11]

Issue 3: Resin and Linker-Related Problems

Symptom Possible Cause Recommended Solution
Consistently poor synthesis quality and presence of deletion sequences, especially with longer peptides.High resin loading leading to increased peptide aggregation.Use a resin with a lower loading capacity.[12]
Inappropriate resin choice for the peptide sequence (e.g., hydrophobic peptide on a hydrophobic resin).Select a resin with properties that are compatible with the peptide sequence. For hydrophobic peptides, a more hydrophilic resin like a PEG-based resin may improve synthesis outcomes.[13][14]

Experimental Protocols

Protocol 1: Detection of Deletion Sequences by RP-HPLC

This protocol outlines a general method for analyzing crude synthetic peptides to identify deletion sequences.

  • Sample Preparation:

    • Dissolve a small amount of the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA). The concentration should be around 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.

    • Gradient: A typical starting gradient would be 5-95% Mobile Phase B over 30 minutes. This may need to be optimized depending on the hydrophobicity of the peptide.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm and 280 nm.

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Analyze the resulting chromatogram. The main peak should correspond to the full-length peptide.

    • Deletion sequences will typically elute earlier than the main peptide due to their lower hydrophobicity.

    • Integrate the peak areas to estimate the relative purity of the product.

Protocol 2: Confirmation of Deletion Sequences by Mass Spectrometry

This protocol describes how to confirm the identity of potential deletion sequences observed in the HPLC analysis.

  • Sample Preparation:

    • The fractions collected from the HPLC analysis can be used directly.

    • Alternatively, a small amount of the crude peptide can be dissolved in a solvent suitable for MS analysis (e.g., 50% acetonitrile in water with 0.1% formic acid).

  • Mass Spectrometry Analysis:

    • Ionization Source: Electrospray Ionization (ESI) is commonly used for peptides.

    • Mass Analyzer: A variety of mass analyzers can be used, such as Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Acquisition Mode: Acquire data in positive ion mode.

    • Mass Range: Set the mass range to include the expected molecular weights of the target peptide and any potential deletion sequences.

  • Data Analysis:

    • Compare the observed molecular weights with the calculated theoretical molecular weights.

    • The mass of a deletion sequence will be lower than the target peptide by the mass of the missing amino acid residue(s).

Visualizations

Experimental Workflow for Identifying and Minimizing Deletion Sequences

G Workflow for SPPS Quality Control cluster_synthesis Peptide Synthesis cluster_analysis Analysis cluster_troubleshooting Troubleshooting start Start SPPS synthesis_cycle Perform Synthesis Cycles (Coupling & Deprotection) start->synthesis_cycle cleavage Cleave Peptide from Resin synthesis_cycle->cleavage hplc Analyze Crude Product by RP-HPLC cleavage->hplc ms Confirm Identity by Mass Spectrometry hplc->ms decision Deletion Sequences Detected? ms->decision optimize Optimize Synthesis Protocol - Double Coupling - Capping - Change Solvents/Reagents decision->optimize Yes success Successful Synthesis decision->success No resynthesize Re-synthesize Peptide optimize->resynthesize resynthesize->hplc

Caption: Workflow for identifying and minimizing deletion sequences in SPPS.

Logical Relationship of Causes and Solutions for Deletion Sequences

G Causes and Solutions for Deletion Sequences cause1 Incomplete Deprotection subcause1a Insufficient Reagent/Time cause1->subcause1a subcause1b Peptide Aggregation cause1->subcause1b cause2 Incomplete Coupling subcause2a Steric Hindrance cause2->subcause2a subcause2b Peptide Aggregation cause2->subcause2b subcause2c Low Reagent Concentration cause2->subcause2c solution4 Capping cause2->solution4 solution1 Increase Deprotection Time/Concentration subcause1a->solution1 solution2 Use Chaotropic Solvents/Reagents subcause1b->solution2 solution3 Double Coupling subcause2a->solution3 subcause2b->solution2 solution6 Optimize Temperature subcause2b->solution6 solution5 Increase Reagent Concentration subcause2c->solution5

Caption: Relationship between causes of deletion sequences and mitigation strategies.

References

side reactions specific to glutamic acid in peptide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered when using glutamic acid (Glu) in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions specific to glutamic acid in peptide synthesis?

The two most common side reactions are pyroglutamate formation and glutarimide formation. Pyroglutamate formation is an intramolecular cyclization of an N-terminal glutamic acid or glutamine residue, resulting in a lactam. Glutarimide formation is an intramolecular cyclization involving the glutamic acid side chain and the backbone amide of the following residue, which is particularly problematic when using certain protecting groups and adjacent to specific amino acids.

Q2: What is pyroglutamate formation and when does it occur?

Pyroglutamate (pGlu) formation is the intramolecular cyclization of the N-terminal amino group with the side-chain carboxyl group of glutamic acid, or the side-chain amide of glutamine, releasing a molecule of water or ammonia, respectively.[1][2] This side reaction is most prevalent when glutamic acid or glutamine is the N-terminal residue of the peptide.[3][4] The reaction can occur spontaneously and is influenced by factors such as temperature and pH.[5][6][7]

Q3: How can I detect pyroglutamate formation?

Pyroglutamate formation results in a mass loss of 17 Da for glutamine and 18 Da for glutamic acid due to the loss of ammonia or water, respectively.[8] This mass difference can be readily detected by mass spectrometry (MS).[1][8]

Q4: What is glutarimide formation and what causes it?

Glutarimide formation is a base-catalyzed intramolecular cyclization that can occur with glutamic acid residues during Fmoc-based solid-phase peptide synthesis (SPPS). This side reaction is particularly prominent when using an allyl protecting group for the glutamic acid side chain (Fmoc-Glu(OAll)-OH) and when the following amino acid is glycine (Gly).[9][10]

Q5: How can I identify glutarimide formation?

The formation of a glutarimide ring itself does not result in a change in mass. However, this side reaction can lead to subsequent reactions and byproducts that can be detected by mass spectrometry and HPLC, often appearing as unexpected peaks. The glutarimide structure is a six-membered ring.[11]

Troubleshooting Guides

Problem 1: Unexpected mass loss of 18 Da in the final peptide product.

Possible Cause: Pyroglutamate formation from an N-terminal glutamic acid residue.

Troubleshooting Steps:

  • Confirm the Location: If possible, use tandem mass spectrometry (MS/MS) to confirm that the modification is at the N-terminus. Fragmentation analysis should show a modified N-terminal amino acid.[12][13][14]

  • Review Synthesis Conditions:

    • N-terminal Amino Acid: Was glutamic acid or glutamine the N-terminal residue? This is the most likely position for this modification.[3][4]

    • Coupling of the second amino acid: Extended coupling times or elevated temperatures during the coupling of the second amino acid in the sequence can promote pyroglutamate formation.[5]

    • Cleavage and Deprotection: While less common during the final cleavage with strong acid, prolonged exposure to milder acidic or basic conditions during workup could contribute to cyclization.

Prevention and Mitigation Strategies:

  • Accelerate the N-terminal Coupling Step: To minimize the time the N-terminal amino group is free, use a highly efficient coupling reagent such as HATU or HCTU to speed up the acylation of the N-terminal glutamic acid residue.[3]

  • Use a Capping Step: After coupling the N-terminal glutamic acid, any unreacted N-termini can be capped with acetic anhydride to prevent them from cyclizing during subsequent steps.

  • Purification: If pyroglutamate formation has already occurred, it can often be separated from the desired full-length peptide by reverse-phase HPLC, as the pyroglutamate-containing peptide will have a different retention time.[8]

Problem 2: Low yield and complex chromatogram when synthesizing a peptide containing a Glu(OAll)-Gly sequence.

Possible Cause: Glutarimide formation.

Troubleshooting Steps:

  • Analyze by Mass Spectrometry: Look for the expected mass of the desired peptide and any other significant peaks. While glutarimide formation itself is mass-neutral, it can lead to peptide truncation or other side products with different masses.

  • Review the Peptide Sequence and Protecting Groups:

    • Confirm if a Glu(OAll) residue is followed by a Glycine. This sequence is highly susceptible to glutarimide formation.[9][10]

    • The use of piperidine for Fmoc deprotection provides the basic conditions necessary to catalyze this side reaction.

Prevention and Mitigation Strategies:

  • Introduce Steric Hindrance: The most effective way to prevent glutarimide formation is to replace the amino acid following the glutamic acid with one that has a bulky side chain and protecting group. This steric hindrance prevents the backbone amide nitrogen from attacking the side chain.[9][10]

    • Recommended Amino Acid Substitutions:

      • Replace Gly with Ser(tBu) .[9][10]

      • Replace Gly with Lys(Boc) .[9][10]

Experimental Protocol: Prevention of Glutarimide Formation via Steric Hindrance

  • Identify the Susceptible Sequence: In your peptide sequence, locate any instances of Fmoc-Glu(OAll)-OH followed by Gly.

  • Modify the Sequence: During the planning of your synthesis, replace the Gly residue immediately following the Fmoc-Glu(OAll)-OH with an amino acid carrying a bulky side-chain protecting group. For example, use Fmoc-Ser(tBu)-OH or Fmoc-Lys(Boc)-OH.

  • Synthesize the Modified Sequence: Proceed with your standard Fmoc-SPPS protocol using the modified sequence. The bulky tBu or Boc group will sterically hinder the intramolecular cyclization, thus preventing glutarimide formation.

  • Cleavage and Deprotection: The bulky protecting group (tBu or Boc) will be removed during the final cleavage with trifluoroacetic acid (TFA), yielding the desired peptide with the intended Ser or Lys residue.

Quantitative Data Summary

Side ReactionInfluencing FactorsExtent of Side ReactionPrevention MethodEfficacy of Prevention
Pyroglutamate Formation N-terminal Gln/Glu, Temperature, pHCan be significant, especially with N-terminal Gln. For example, at least 10% conversion of Gln can occur after 5 hours in solution.[5] The reaction is slower for Glu.[8]Accelerate coupling of the N-terminal residue.Reduces the time the free N-terminus is available for cyclization.[3]
Glutarimide Formation Glu(OAll)-Gly sequence, Base (piperidine)Can lead to significant yield loss and complex product mixtures.Introduction of a sterically bulky adjacent residue (e.g., Ser(tBu) or Lys(Boc)).Highly effective; can completely inhibit the side reaction.[9][10]

Visual Diagrams

Pyroglutamate_Formation Mechanism of Pyroglutamate Formation N_terminal_Glu N-terminal Glutamic Acid (in peptide chain) Transition_State Intramolecular Nucleophilic Attack N_terminal_Glu->Transition_State Deprotonated α-amino group attacks side-chain carboxyl Pyroglutamate Pyroglutamate Residue (+ H2O) Transition_State->Pyroglutamate Cyclization and dehydration

Caption: Mechanism of Pyroglutamate Formation from N-terminal Glutamic Acid.

Glutarimide_Formation_and_Prevention Glutarimide Formation and Prevention Strategy cluster_formation Glutarimide Formation Pathway cluster_prevention Prevention Strategy Glu_Gly Glu(OAll)-Gly Sequence Glutarimide Glutarimide Formation (Side Reaction) Glu_Gly->Glutarimide Base-catalyzed intramolecular cyclization Piperidine Piperidine (Base) Piperidine->Glu_Gly Glu_Bulky Glu(OAll)-Ser(tBu) Sequence No_Reaction Glutarimide Formation Inhibited Glu_Bulky->No_Reaction Bulky_Group Steric Hindrance from tBu group Bulky_Group->Glu_Bulky

Caption: Glutarimide formation is inhibited by steric hindrance from a bulky adjacent residue.

Troubleshooting_Workflow Troubleshooting Workflow for Glutamic Acid Side Reactions Start Analyze Final Peptide by MS and HPLC Mass_Loss_18 Mass Loss of 18 Da? Start->Mass_Loss_18 Low_Yield Low Yield / Complex Chromatogram? Mass_Loss_18->Low_Yield No Pyroglutamate Likely Pyroglutamate Formation Mass_Loss_18->Pyroglutamate Yes Glutarimide Possible Glutarimide Formation Low_Yield->Glutarimide Yes End Synthesis Optimized Low_Yield->End No Prevention_Pyro Prevention: - Accelerate N-terminal coupling - Use capping step Pyroglutamate->Prevention_Pyro Check_Sequence Check for Glu(OAll)-Gly sequence Glutarimide->Check_Sequence Prevention_Glut Prevention: - Replace Gly with Ser(tBu) or Lys(Boc) Check_Sequence->Prevention_Glut Prevention_Pyro->End Prevention_Glut->End

Caption: A logical workflow for troubleshooting common glutamic acid side reactions.

References

Technical Support Center: Synthesis of Long Peptides with Fmoc Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of long peptides using Fmoc chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and find answers to frequently asked questions.

Troubleshooting Guides

This section provides systematic approaches to identify and resolve common issues encountered during the synthesis of long peptides.

Problem: Low Yield or Purity of the Target Peptide

A low yield or the presence of multiple impurities in the final product is a common issue. The following guide will help you diagnose and address the potential causes.

Initial Assessment
  • Analyze the Crude Product: Use High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to identify the major species present.[1][2]

    • Are there significant deletion sequences?

    • Is the desired product present but modified (e.g., oxidation of Methionine)?

    • Are there unexpected adducts?

  • Review the Synthesis Protocol: Carefully examine the synthesis parameters for any deviations from the standard protocol.

  • Use a Sequence Predictor Tool: Online tools can help identify regions within your peptide sequence that are prone to aggregation or other synthetic difficulties.[3]

Troubleshooting Workflow

G start Low Yield/Purity check_analysis Analyze Crude Product (HPLC/MS) start->check_analysis major_impurities Identify Major Impurities check_analysis->major_impurities deletion Deletion Sequences major_impurities->deletion Deletion Products? aggregation Aggregation Issues major_impurities->aggregation Broad Peaks/Insolubility? side_reactions Side Reaction Products major_impurities->side_reactions Unexpected Masses? incomplete_deprotection Incomplete Deprotection deletion->incomplete_deprotection incomplete_coupling Incomplete Coupling deletion->incomplete_coupling address_aggregation Implement Anti-Aggregation Strategies aggregation->address_aggregation troubleshoot_side_reactions Address Specific Side Reactions side_reactions->troubleshoot_side_reactions optimize_deprotection Optimize Deprotection Protocol incomplete_deprotection->optimize_deprotection optimize_coupling Optimize Coupling Protocol incomplete_coupling->optimize_coupling end Successful Synthesis optimize_deprotection->end Re-synthesize optimize_coupling->end Re-synthesize address_aggregation->end Re-synthesize troubleshoot_side_reactions->end Re-synthesize

Caption: Troubleshooting workflow for low yield/purity in long peptide synthesis.

Problem: Peptide Aggregation

Aggregation of the growing peptide chain on the resin is a primary cause of synthesis failure for long peptides, leading to poor solvation and incomplete reactions.[4][5]

Symptoms of Aggregation
  • The peptide-resin fails to swell adequately.

  • Slow or incomplete Fmoc deprotection and coupling reactions.

  • A sudden decrease in reaction kinetics, often between the 6th and 12th residues.[6]

  • Poor crude product purity with many deletion sequences.

Strategies to Overcome Aggregation

G start Aggregation Detected synthesis_modification Modify Synthesis Protocol start->synthesis_modification solvent_temp Solvent/Temperature synthesis_modification->solvent_temp Easy to Implement resin_reagents Resin/Reagents synthesis_modification->resin_reagents Moderate Change sequence_modification Sequence Modification synthesis_modification->sequence_modification Requires Resynthesis Planning use_nmp Use NMP instead of DMF solvent_temp->use_nmp Change Solvent add_dmso Add DMSO to solvent solvent_temp->add_dmso Add Chaotropic Agent microwave Use Microwave Synthesis solvent_temp->microwave Increase Temperature high_swell_resin Use High-Swelling Resin (e.g., PEG-modified) resin_reagents->high_swell_resin Change Resin chaotropic_salts Add Chaotropic Salts (e.g., LiCl, NaClO4) resin_reagents->chaotropic_salts Add Salts pseudoprolines Use Pseudoproline Dipeptides sequence_modification->pseudoprolines Incorporate Disrupting Elements backbone_protection Use Hmb/Dmb Protected Amino Acids sequence_modification->backbone_protection Protect Backbone end Improved Synthesis use_nmp->end add_dmso->end microwave->end high_swell_resin->end chaotropic_salts->end pseudoprolines->end backbone_protection->end

Caption: Decision tree for addressing peptide aggregation during synthesis.

StrategyDescriptionTypical Implementation
Change Solvent N-Methyl-2-pyrrolidone (NMP) can be a better solvent than Dimethylformamide (DMF) for hydrophobic peptides.[3]Replace DMF with NMP in all washing, deprotection, and coupling steps.
"Magic Mixtures" The addition of chaotropic agents like Dimethyl sulfoxide (DMSO) can disrupt secondary structures.[4][7]Use a solvent mixture of DMF/NMP with up to 20% DMSO.
Elevated Temperature Microwave-assisted synthesis can significantly improve reaction kinetics and reduce aggregation.[5][8]Perform coupling and deprotection steps in a microwave peptide synthesizer.
High-Swelling Resins Resins with polyethylene glycol (PEG) modifications provide a better solvation environment for the growing peptide chain.[9]Use a PEG-based resin with a lower initial loading (0.1-0.3 mmol/g).
Pseudoproline Dipeptides Incorporating pseudoproline dipeptides (derived from Ser or Thr) disrupts the peptide backbone's ability to form hydrogen bonds.[4]Substitute a Ser or Thr residue in the sequence with the corresponding pseudoproline dipeptide.
Backbone Protection Using 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protected amino acids prevents backbone hydrogen bonding.[4]Introduce an Hmb/Dmb protected amino acid every 6-7 residues in aggregation-prone sequences.

Frequently Asked Questions (FAQs)

Synthesis Strategy

Q1: What is the main cause of "difficult sequences" in long peptide synthesis?

A1: The primary cause is the tendency of the growing peptide chain to aggregate through inter- or intramolecular hydrogen bonding, forming stable secondary structures like beta-sheets.[5][10] This aggregation hinders the access of reagents to the reactive sites, leading to incomplete deprotection and coupling reactions.[5] Hydrophobic sequences are particularly prone to aggregation.[4][10]

Q2: When should I consider using a different resin for my long peptide synthesis?

A2: You should consider a different resin if you are experiencing significant aggregation issues with standard polystyrene resins. High-swelling resins, such as those modified with polyethylene glycol (PEG), can provide a better solvation environment for the growing peptide chain, improving reaction efficiency.[9] For peptides with a C-terminal proline or other specific residues prone to diketopiperazine formation, using a 2-chlorotrityl chloride resin is recommended due to its steric hindrance.[4]

Q3: How can microwave synthesis help with long and difficult peptides?

A3: Microwave synthesis accelerates the coupling and deprotection steps by using elevated temperatures, which improves reaction kinetics.[5] This increased speed can help to minimize the time the peptide spends in a state where it can aggregate.[8] It has been shown to significantly improve the crude purity of difficult sequences.[8]

Common Side Reactions

Q4: What is aspartimide formation and how can I prevent it?

A4: Aspartimide formation is a serious side reaction that occurs when a peptide sequence containing an aspartic acid (Asp) residue is exposed to basic conditions, such as the piperidine used for Fmoc deprotection.[11] This can lead to a mixture of by-products, including alpha and beta-coupled peptides and piperidides.[4][11] It is particularly problematic in sequences like Asp-Gly, Asp-Ala, and Asp-Ser.[4] To prevent this, you can:

  • Add 0.1 M of a weak acid like HOBt to the piperidine deprotection solution.[4]

  • For very sensitive sequences, use backbone protection on the aspartyl residue, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH.[11]

Q5: My peptide contains cysteine. What special precautions should I take?

A5: Cysteine-containing peptides present several challenges:

  • Racemization: Cysteine is prone to racemization during coupling. Using coupling reagents with additives like HOBt or HOAt can suppress this.[4]

  • Side Reactions: A side reaction can occur where piperidine adds to a dehydroalanine intermediate, forming 3-(1-piperidinyl)alanine. Using a sterically bulky protecting group like Trityl (Trt) on the cysteine side chain can minimize this.[4]

  • Incomplete Deprotection: The Trityl group on Cys(Trt) can be difficult to remove completely during the final cleavage. Using a cleavage cocktail with triisopropylsilane (TIS) is crucial to scavenge the stable trityl cations and ensure complete deprotection.

Q6: What causes diketopiperazine formation and how is it avoided?

A6: Diketopiperazine formation is a side reaction that occurs at the dipeptide stage, where the N-terminal amino group attacks the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine.[4] This is most common when proline is one of the first two amino acids in the sequence. To avoid this, it is recommended to use 2-chlorotrityl chloride resin, as its steric bulk inhibits this intramolecular cyclization.[4]

Troubleshooting Specific Steps

Q7: My Fmoc deprotection seems to be incomplete. What should I do?

A7: Incomplete Fmoc deprotection is often a sign of aggregation.[12] Here are some troubleshooting steps:

  • Increase Deprotection Time: For difficult sequences, the standard deprotection time may be insufficient. You can extend the deprotection time, monitoring the reaction by taking small resin samples.

  • Use a Stronger Base: For very difficult cases, you can replace piperidine with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (typically 2% DBU in DMF).[4][13] However, DBU should not be used with peptides containing Aspartic acid, as it can catalyze aspartimide formation.[13]

  • Improve Solvation: Implement the anti-aggregation strategies mentioned above, such as switching to NMP, adding DMSO, or using microwave heating.[4][5]

Q8: The coupling reaction is inefficient, leading to deletion sequences. How can I improve it?

A8: Poor coupling efficiency is also commonly caused by aggregation.[5] To improve coupling:

  • Use More Efficient Coupling Reagents: Reagents like HATU, HCTU, or PyBOP are generally more effective than older reagents like HBTU, especially for hindered amino acids.

  • Double Couple: For difficult couplings, you can perform the coupling step twice with fresh reagents.

  • Increase Temperature: As with deprotection, microwave heating can significantly improve coupling efficiency.[5]

  • Address Aggregation: The most effective long-term solution is to address the underlying aggregation problem using the strategies outlined previously.

Q9: After cleavage, I don't see any precipitate when I add cold ether. What happened?

A9: This can be due to several reasons:

  • Incomplete Cleavage: The peptide may not have been fully cleaved from the resin. This can happen with long peptides or those with protecting groups that are difficult to remove. Try extending the cleavage time or re-cleaving the resin with a fresh cleavage cocktail.[14]

  • Peptide Solubility in Ether: While rare, some peptides may have some solubility in ether. Try concentrating the TFA solution under a stream of nitrogen before adding the cold ether.[14]

  • Synthesis Failure: It is possible the synthesis failed at an early stage. Weighing the resin after synthesis can give an indication of whether the peptide chain has grown.[14]

Experimental Protocols

Protocol 1: Test Cleavage and Analysis

This protocol is used to assess the progress and quality of a peptide synthesis at an intermediate stage.

  • Resin Sampling: After a coupling or deprotection step, carefully remove a small sample of the peptide-resin (approx. 5-10 mg).

  • Washing: Wash the resin sample thoroughly with DMF (3x), followed by DCM (3x), and dry it under vacuum.

  • Cleavage: Place the dried resin in a microcentrifuge tube. Add 100-200 µL of a standard cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS).

  • Incubation: Allow the cleavage reaction to proceed for 2-3 hours at room temperature.

  • Isolation: Centrifuge the tube to pellet the resin. Transfer the supernatant containing the cleaved peptide to a new tube.

  • Precipitation: Add 1 mL of cold diethyl ether to the supernatant to precipitate the peptide.

  • Pelleting: Centrifuge to pellet the crude peptide. Carefully decant the ether.

  • Analysis: Dissolve the peptide pellet in a suitable solvent (e.g., 50% acetonitrile/water) and analyze by HPLC and MS to check the identity and purity of the peptide synthesized so far.

Protocol 2: Optimized Deprotection for Aggregated Peptides

This protocol uses DBU to improve deprotection efficiency in difficult cases.

  • Resin Swelling and Washing: Swell the peptide-resin in DMF. Wash with DMF (3x).

  • Deprotection: Add a solution of 2% DBU and 2% piperidine in DMF to the resin.

  • Incubation: Allow the reaction to proceed for 10-15 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7x) to remove all traces of DBU.

  • Monitoring (Optional): The completion of the deprotection can be monitored by taking a small resin sample and performing a colorimetric test (e.g., Kaiser test).

  • Proceed to Coupling: Continue with the standard coupling protocol.

Caution: Do not use this protocol for peptides containing Aspartic acid (Asp) residues.[13]

Protocol 3: Coupling with Pseudoproline Dipeptides

This protocol describes the manual coupling of a pseudoproline dipeptide.

  • Resin Preparation: After the standard Fmoc deprotection of the N-terminal amino acid, wash the resin thoroughly with DMF.

  • Activation Mixture Preparation: In a separate vessel, dissolve the pseudoproline dipeptide (3 eq.), HOBt (3 eq.) in a minimum volume of DMF/DCM (2:1).

  • Activation: Add DIPCDI (3 eq.) and allow the mixture to activate for 10 minutes.

  • Coupling: Add the activated dipeptide solution to the resin.

  • Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitoring: Check for completion of the coupling using a colorimetric test (e.g., TNBS test). If the reaction is incomplete, extend the coupling time or repeat the coupling with fresh reagents.

  • Washing: Once the coupling is complete, wash the resin with DMF (3x) and proceed to the next deprotection step.

Data Summary

Table 1: Common Side Reactions in Long Peptide Synthesis and Mitigation Strategies
Side ReactionCommon SequenceTriggerMitigation Strategy
Aspartimide Formation Asp-Gly, Asp-Ala, Asp-SerPiperidine during deprotectionAdd 0.1M HOBt to deprotection solution; Use backbone protection (Dmb-Gly).[4][11]
Diketopiperazine Formation Proline or Glycine at positions 1 or 2Intramolecular cyclization at dipeptide stageUse 2-chlorotrityl chloride resin.[4]
Racemization Cys, HisActivation during couplingAdd HOBt or HOAt to the coupling mixture.[4]
β-elimination of Cys C-terminal CysteineBase-catalyzed eliminationUse sterically bulky Trt protecting group for Cys.[4]
Table 2: Purity Analysis Techniques for Synthetic Peptides
TechniquePurposeInformation Obtained
Reverse-Phase HPLC Purity assessment and quantification of impurities.[1][2]Percentage purity of the target peptide; Detection of truncated or modified sequences.[1]
Mass Spectrometry (MS) Identity confirmation.[1]Molecular weight of the synthesized peptide and impurities.[1]
Amino Acid Analysis (AAA) Determination of net peptide content.[1][15]Quantifies the amount of each amino acid after hydrolysis, giving the true peptide content.[1]
GC-MS Enantiomeric purity determination.[15]Quantifies the amount of D-amino acid incorporation (racemization).

References

Technical Support Center: Optimizing Coupling of Fmoc-Glu(OtBu)-OH-15N

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the coupling time for Fmoc-Glu(OtBu)-OH-15N in solid-phase peptide synthesis (SPPS). The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the coupling of this compound.

ProblemPossible CauseRecommended Solution
Slow or Incomplete Coupling (Positive Kaiser Test after initial coupling) Steric Hindrance: The growing peptide chain on the resin may be sterically hindering the incoming this compound.- Extend Coupling Time: Increase the reaction time in increments of 1-2 hours and monitor with the Kaiser test. - Double Coupling: After the initial coupling time, filter the reagents and add a fresh solution of activated this compound for a second coupling cycle.[1] - Elevated Temperature: Cautiously increase the reaction temperature to 30-40°C to improve kinetics. Monitor carefully to avoid side reactions.
Peptide Aggregation: The peptide sequence may be aggregating on the solid support, blocking reactive sites.- Change Solvent: Switch from DMF to NMP (N-Methyl-2-pyrrolidone) or add a small percentage of DMSO to disrupt aggregation. - Use Chaotropic Salts: Incorporate salts like LiCl into the coupling cocktail to disrupt secondary structures.
Inefficient Activation: The coupling reagents may not be efficiently activating the this compound.- Check Reagent Quality: Ensure that coupling reagents and solvents are fresh and anhydrous. - Switch Coupling Reagent: Consider using a more potent activating agent like HATU or HCTU.
False Positive Kaiser Test Reagent Contamination: Residual reagents from previous steps can interfere with the test.- Thorough Washing: Ensure the resin is washed extensively with DMF before performing the Kaiser test to remove any residual base (e.g., piperidine) or unreacted amino acids.[2]
Resin Degradation: Certain resin types can be prone to degradation, exposing free amines.- Evaluate Resin Stability: If the problem persists, consider using a more robust resin.
Incorrect Test Procedure: Improper execution of the Kaiser test can lead to inaccurate results.- Follow Protocol Strictly: Adhere to the specified heating time and temperature. Overheating can cause Fmoc group cleavage, leading to a false positive.[3]
Racemization Prolonged Activation/Coupling Time with Strong Base: Extended exposure to basic conditions during activation can lead to epimerization.- Minimize Pre-activation Time: Activate the amino acid immediately before adding it to the resin. - Use a Weaker Base: Substitute DIPEA with a less hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[4] - Choose Appropriate Coupling Reagents: Carbodiimide-based methods (e.g., DIC/HOBt) are generally associated with lower racemization risk compared to some phosphonium or aminium salts when a strong base is used in excess.

Frequently Asked Questions (FAQs)

1. What is a typical starting coupling time for this compound?

A standard initial coupling time for Fmoc-Glu(OtBu)-OH is between 1 to 4 hours at room temperature. However, the optimal time can vary significantly depending on the specific peptide sequence, the resin used, and the coupling reagents employed. It is crucial to monitor the reaction's completion.

2. How does the 15N isotope affect the coupling reaction?

The presence of a 15N isotope in the Fmoc-Glu(OtBu)-OH molecule does not significantly alter its chemical reactivity or coupling kinetics under standard SPPS conditions. The optimization strategies and troubleshooting steps for the unlabeled amino acid are directly applicable to the 15N-labeled version.

3. Which coupling reagents are recommended for this compound?

Several coupling reagents can be effectively used. The choice often depends on the complexity of the peptide and the potential for side reactions.

  • HBTU/DIPEA: A common and generally efficient combination.

  • HATU/DIPEA: A more reactive alternative, often used for difficult couplings.

  • DIC/HOBt: A carbodiimide-based method that can minimize racemization.

4. How can I monitor the completion of the coupling reaction?

The Kaiser test is a widely used qualitative method to detect the presence of free primary amines on the resin. A negative Kaiser test (yellow beads) indicates that the coupling reaction is complete. For real-time and quantitative monitoring, methods like UV-Vis spectrophotometry of the Fmoc deprotection solution can be employed.[5]

5. What should I do if the Kaiser test is still positive after an extended coupling time?

If the Kaiser test remains positive, it indicates incomplete coupling. In this case, a "double coupling" is recommended.[1] This involves draining the reaction vessel and adding a fresh solution of activated this compound to the resin for another full coupling cycle. If the issue persists, consider capping the unreacted amines with acetic anhydride to prevent the formation of deletion peptides.

Quantitative Data on Coupling Times

The following table provides estimated coupling times for Fmoc-Glu(OtBu)-OH with common coupling reagents. These are starting points, and the actual time required should be confirmed by monitoring the reaction (e.g., with the Kaiser test).

Coupling ReagentActivating BaseTypical Coupling Time (Room Temp.)Notes
HBTU DIPEA1 - 2 hoursA standard and reliable choice for most sequences.
HATU DIPEA45 - 90 minutesMore reactive than HBTU, suitable for difficult couplings.
DIC / HOBt N/A2 - 4 hoursGenerally slower but can reduce the risk of racemization.
PyBOP DIPEA1 - 2 hoursSimilar in reactivity to HBTU.

Experimental Protocols

Protocol 1: Standard Coupling of this compound
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then drain and repeat for 15 minutes to ensure complete removal of the Fmoc protecting group from the preceding amino acid.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Kaiser Test (Optional but Recommended): Perform a Kaiser test to confirm the presence of free amines (positive result).

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HBTU, 3-5 equivalents), and an activating base (e.g., DIPEA, 6-10 equivalents) in DMF. Allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for the desired coupling time (refer to the table above for starting points).

  • Monitoring: After the initial coupling time, take a small sample of the resin, wash it thoroughly with DMF, and perform a Kaiser test.

  • Completion: If the Kaiser test is negative (yellow beads), the coupling is complete. Proceed to the washing step. If the test is positive (blue beads), extend the coupling time or perform a double coupling (see Protocol 2).

  • Washing: Wash the resin with DMF (5-7 times) to remove excess reagents.

Protocol 2: Double Coupling for Difficult Sequences
  • Follow steps 1-7 of the Standard Coupling Protocol.

  • If the Kaiser test is positive after the initial coupling time, drain the reaction vessel.

  • Wash the resin with DMF (3 times).

  • Prepare a fresh solution of activated this compound as described in step 5 of the Standard Coupling Protocol.

  • Add the fresh solution to the resin and continue to agitate for an additional 1-2 hours.

  • Repeat the Kaiser test to confirm completion.

  • Once the Kaiser test is negative, proceed with the final washing steps.

Protocol 3: Kaiser Test for Monitoring Coupling
  • Sample Preparation: Take a small sample of resin beads (approx. 5-10 mg) and place them in a small glass test tube.

  • Washing: Wash the beads thoroughly with DMF (3 x 1 mL) to remove any residual reagents.

  • Reagent Addition: Add 2-3 drops of each of the three Kaiser test solutions (Ninhydrin in ethanol, Potassium cyanide in pyridine, and Phenol in ethanol) to the test tube.

  • Heating: Heat the test tube at 100-120°C for 5 minutes.

  • Observation:

    • Positive Result (Incomplete Coupling): The beads and/or the solution turn a deep blue or purple color, indicating the presence of free primary amines.

    • Negative Result (Complete Coupling): The beads and solution remain yellow or colorless, indicating the absence of free primary amines.

Visualizations

SPPS_Workflow Resin Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing_1 DMF Wash Fmoc_Deprotection->Washing_1 Coupling Coupling: This compound + Coupling Reagent + Base Washing_1->Coupling Washing_2 DMF Wash Coupling->Washing_2 Kaiser_Test Kaiser Test Washing_2->Kaiser_Test Kaiser_Test->Coupling Positive (Extend Time or Double Couple) Repeat_Cycle Repeat Cycle for Next Amino Acid Kaiser_Test->Repeat_Cycle Negative

Caption: Workflow for a single coupling cycle in Fmoc SPPS.

Troubleshooting_Logic Start Positive Kaiser Test after Coupling Extend_Time Extend Coupling Time Start->Extend_Time Double_Couple Perform Double Coupling Extend_Time->Double_Couple Still Positive Change_Solvent Change Solvent (e.g., to NMP) Double_Couple->Change_Solvent Still Positive Change_Reagent Use Stronger Coupling Reagent Change_Solvent->Change_Reagent Still Positive Check_Reagents Check Reagent Quality (Freshness, Anhydrous) Change_Reagent->Check_Reagents Still Positive Capping Cap Unreacted Amines (Acetic Anhydride) Check_Reagents->Capping Still Positive

References

Technical Support Center: Real-Time Monitoring of Fmoc Deprotection Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). The following sections address common issues encountered during the real-time monitoring of Fmoc deprotection.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during your experiments.

Issue 1: Incomplete Fmoc Deprotection

Q1: My real-time UV-Vis monitoring shows a lower than expected absorbance reading for the dibenzofulvene-piperidine adduct. What could be the cause, and how can I troubleshoot it?

A1: A lower than expected UV absorbance at ~301 nm suggests incomplete removal of the Fmoc protecting group.[1] This can lead to deletion sequences in your final peptide product.[2] Here are the potential causes and troubleshooting steps:

  • Insufficient Deprotection Time or Reagent Concentration: The standard 20% piperidine in DMF for 10-20 minutes may not be sufficient for all sequences.[3] "Difficult sequences," often containing bulky or aggregating amino acids, may require longer deprotection times or multiple deprotection steps.[1][4]

    • Solution: Extend the deprotection time and monitor the UV absorbance until a stable plateau is reached. Consider performing a second deprotection step.

  • Peptide Aggregation: Inter- or intra-chain association of the growing peptide on the resin can hinder reagent access to the N-terminal Fmoc group.[1][4] This is a common issue with hydrophobic sequences.

    • Solution:

      • Use solvents known to disrupt secondary structures, such as N-methylpyrrolidone (NMP) instead of or in combination with DMF.[2]

      • Incorporate chaotropic salts like LiCl into the deprotection solution.

      • Perform the deprotection at an elevated temperature (be cautious as this can increase side reactions).

  • Poor Resin Swelling: Inadequate swelling of the resin can limit reagent diffusion.

    • Solution: Ensure the resin is fully swelled in an appropriate solvent (e.g., DMF or DCM) for at least 30 minutes before starting the synthesis.[5]

  • Steric Hindrance: Bulky amino acid side chains near the N-terminus can sterically hinder the approach of the piperidine base. The deprotection of arginine, with its large Pbf protecting group, can be particularly challenging.[2]

    • Solution: An extra deprotection step is often beneficial for sterically hindered residues.[2]

Q2: The Kaiser test (or other qualitative ninhydrin test) on the resin beads is negative (or weak positive), indicating a free amine, but my final product is impure. Could the deprotection still be the issue?

A2: Yes, even with a negative Kaiser test, you might have underlying deprotection issues. The Kaiser test is qualitative and may not be sensitive enough to detect low levels of incomplete deprotection.[6] Furthermore, a negative result only indicates the presence of a primary amine, not the complete absence of the Fmoc group on all peptide chains.

  • Troubleshooting Workflow:

    G Troubleshooting Incomplete Deprotection start Low UV absorbance or impure final product check_time Increase deprotection time and/or perform double deprotection start->check_time check_aggregation Address potential peptide aggregation (e.g., change solvent, add chaotropes) check_time->check_aggregation check_swelling Ensure adequate resin swelling check_aggregation->check_swelling check_sterics Consider steric hindrance (especially for bulky residues) check_swelling->check_sterics re_evaluate Re-evaluate UV data and perform test cleavage and HPLC analysis check_sterics->re_evaluate

    Caption: Workflow for troubleshooting incomplete Fmoc deprotection.

Issue 2: Side Reactions During Deprotection

Q1: I am observing unexpected byproducts in my HPLC analysis. Could these be related to the Fmoc deprotection step?

A1: Yes, several side reactions can occur during Fmoc deprotection, especially with prolonged exposure to basic conditions.

  • Aspartimide Formation: Peptides containing aspartic acid are prone to forming a cyclic aspartimide intermediate, particularly when followed by a small amino acid like glycine. This can lead to a mixture of α- and β-aspartyl peptides. The use of piperidine is a known contributor to this side reaction.[2]

    • Solution:

      • Use milder deprotection bases such as piperazine or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in place of piperidine.[7][8]

      • Protect the aspartic acid side chain with a bulkier protecting group that hinders cyclization.

  • Diketopiperazine Formation: At the dipeptide stage, the N-terminal amine can attack the C-terminal ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine. This is more common with proline or glycine in the first two positions.

    • Solution: Couple the third amino acid quickly after the deprotection of the second residue.

  • Piperidine Adduct Formation: The dibenzofulvene (DBF) byproduct of Fmoc deprotection is reactive and is typically scavenged by piperidine.[2] However, it can sometimes react with the N-terminal amine of the peptide, leading to a +162 Da modification.

    • Solution: Ensure a sufficient excess of piperidine is used to effectively scavenge the DBF.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind real-time UV monitoring of Fmoc deprotection?

A1: The Fmoc deprotection proceeds via a β-elimination reaction in the presence of a base, typically piperidine.[2][9] This reaction releases dibenzofulvene (DBF), which is immediately trapped by the excess piperidine to form a stable dibenzofulvene-piperidine adduct.[2] This adduct has a strong UV absorbance maximum around 301 nm.[1] By continuously monitoring the absorbance of the solution flowing from the synthesis vessel, one can follow the progress of the deprotection reaction in real-time. The total absorbance is proportional to the amount of Fmoc group removed.

G Fmoc Deprotection Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate + Piperidine Piperidine Piperidine (Base) DBF Dibenzofulvene (DBF) Intermediate->DBF Free_Amine H2N-Peptide-Resin Intermediate->Free_Amine DBF_Adduct DBF-Piperidine Adduct (Absorbs at ~301 nm) DBF->DBF_Adduct + Piperidine

References

Validation & Comparative

A Head-to-Head Comparison: Mass Spectra of 15N-Labeled and Unlabeled Peptides in Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of quantitative proteomics, the choice of labeling strategy is a critical determinant of experimental success. This guide provides an objective comparison of mass spectrometric analysis of peptides labeled with the stable isotope ¹⁵N versus their unlabeled counterparts, supported by experimental data and detailed protocols. We will also draw comparisons to the widely used SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) methodology to provide a comprehensive overview.

The fundamental principle behind ¹⁵N metabolic labeling is the in vivo incorporation of a "heavy" isotope of nitrogen (¹⁵N) into all proteins of a cell or organism. This is typically achieved by providing a ¹⁵N-enriched nitrogen source in the growth medium. When the proteomes of a ¹⁵N-labeled (heavy) and an unlabeled (light) sample are mixed, chemically identical peptides can be distinguished by their mass difference in a mass spectrometer. This mass shift is directly proportional to the number of nitrogen atoms in the peptide, a feature that can be exploited for both protein identification and quantification.

Performance Comparison: ¹⁵N Labeling vs. SILAC

Metabolic labeling strategies like ¹⁵N and SILAC are powerful tools for quantitative proteomics because they allow for the combination of samples at an early stage, minimizing experimental variability.[1] However, they differ in their labeling approach and applicability.

Feature¹⁵N Metabolic LabelingSILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)
Labeling Principle Universal labeling of all nitrogen atoms with ¹⁵N.Specific labeling with "heavy" amino acids (e.g., ¹³C₆-Lysine, ¹³C₆¹⁵N₄-Arginine).
Applicability Broadly applicable to any organism that can be grown on a defined medium with a single nitrogen source, including bacteria, yeast, plants, and some model organisms.[2][3]Primarily used for in vitro cell culture of mammalian cells and some model organisms that can efficiently incorporate exogenous amino acids.[4]
Mass Shift Variable mass shift depending on the number of nitrogen atoms in the peptide.Fixed mass shift per labeled amino acid.
Protein Identification The variable mass shift provides an additional constraint for peptide identification by confirming the number of nitrogen atoms.[5] This can be particularly useful for de novo sequencing and identifying peptides with poor fragmentation.[5]Fixed mass shift simplifies data analysis for identification.
Quantification Accuracy High accuracy due to early sample mixing. However, incomplete labeling can introduce errors if not properly corrected.[6][7]Generally considered highly accurate and precise due to complete incorporation and simplified spectra.[8]
Reproducibility High reproducibility due to the co-elution of labeled and unlabeled peptide pairs, which minimizes variations from chromatography and instrument performance.[9]Excellent reproducibility, often considered the "gold standard" for quantitative proteomics in cell culture.[4]
Cost Can be more cost-effective for labeling organisms where providing a single ¹⁵N-labeled nitrogen source (e.g., ¹⁵NH₄Cl) is cheaper than providing multiple labeled amino acids.The cost of labeled amino acids can be significant, especially for large-scale experiments.
Complexity of Data Analysis More complex due to the variable mass shifts, which requires specialized software capable of calculating the number of nitrogens for each peptide.[10] Incomplete labeling adds another layer of complexity.[6]Relatively straightforward data analysis due to fixed mass shifts.

Quantitative Data Summary

The following tables summarize typical quantitative performance metrics observed in studies comparing ¹⁵N labeling and other quantitative proteomics approaches.

Table 1: Protein Identification Performance

MethodOrganism/Cell LineNumber of Proteins IdentifiedReference
¹⁵N LabelingArabidopsis thaliana> 2,000[11]
¹⁵N SILACMouse Brain660 (quantifiable)[9]
SILACHeLa Cells286 (quantifiable)[12]
Dimethyl LabelingHeLa Cells250 (quantifiable)[12]

Table 2: Quantitative Accuracy and Precision

MethodMixing Ratio (Expected)Measured Ratio (Mean ± SD)Coefficient of Variation (CV)Reference
¹⁵N Labeling1:11.05 ± 0.25~24%[13]
¹⁵N Labeling1:54.8 ± 1.2~25%[13]
SILAC1:11.02 ± 0.15~15%[4]

Note: The values presented are illustrative and can vary significantly depending on the experimental conditions, sample complexity, and instrumentation used.

Experimental Protocols

Detailed Methodology for ¹⁵N Metabolic Labeling of E. coli

This protocol describes the steps for metabolically labeling Escherichia coli with ¹⁵N for quantitative proteomics analysis.

1. Preparation of M9 Minimal Medium:

  • Prepare a 10x M9 salt solution containing: 60 g/L Na₂HPO₄, 30 g/L KH₂PO₄, and 5 g/L NaCl.

  • For the ¹⁵N-labeled medium, use 5 g/L ¹⁵NH₄Cl (Cambridge Isotope Laboratories, Inc. or equivalent) as the sole nitrogen source. For the unlabeled medium, use ¹⁴NH₄Cl.

  • Autoclave the 10x M9 salt solution.

  • Prepare sterile stock solutions of:

    • 20% (w/v) glucose

    • 1 M MgSO₄

    • 1 M CaCl₂

  • To prepare 1 L of 1x M9 medium, aseptically mix:

    • 100 mL of 10x M9 salts

    • 879 mL of sterile distilled water

    • 10 mL of 20% glucose

    • 2 mL of 1 M MgSO₄

    • 100 µL of 1 M CaCl₂

    • Appropriate antibiotics

2. Cell Culture and Labeling:

  • Inoculate a single colony of E. coli into 5 mL of LB medium and grow overnight at 37°C with shaking.

  • Pellet the cells by centrifugation and wash twice with 1x M9 medium (lacking a nitrogen source) to remove any residual LB medium.

  • Resuspend the cell pellet in 1 mL of 1x M9 medium and use this to inoculate 100 mL of the ¹⁵N-labeled or unlabeled M9 medium.

  • Grow the cultures at 37°C with shaking until the OD₆₀₀ reaches approximately 0.6-0.8.

  • Induce protein expression if required.

  • Continue to grow the cultures for an additional 3-4 hours to ensure sufficient protein expression and labeling.

  • Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C. The cell pellets can be stored at -80°C.[14][15]

3. Protein Extraction and Digestion:

  • Resuspend the cell pellets in a lysis buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5).

  • Lyse the cells by sonication on ice.

  • Centrifuge the lysate at 15,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Determine the protein concentration of the supernatant using a Bradford assay or a similar method.

  • Mix the ¹⁵N-labeled and unlabeled protein extracts in a 1:1 ratio based on protein concentration.

  • Reduction and Alkylation:

    • Add dithiothreitol (DTT) to a final concentration of 5 mM and incubate at 56°C for 30 minutes.

    • Cool the sample to room temperature.

    • Add iodoacetamide to a final concentration of 15 mM and incubate in the dark at room temperature for 30 minutes.

  • Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M.

    • Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.[16][17]

4. Mass Spectrometry Analysis:

  • Desalt the digested peptides using a C18 StageTip or a similar method.

  • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Typical MS parameters:

    • MS1 Scan: Resolution of 60,000-120,000, mass range of 350-1500 m/z.

    • MS2 Scan (Data-Dependent Acquisition): Top 10-20 most intense precursor ions selected for fragmentation, dynamic exclusion enabled.

Mandatory Visualizations

Experimental Workflow for ¹⁵N Quantitative Proteomics

experimental_workflow cluster_sample_prep Sample Preparation cluster_processing Sample Processing cluster_analysis Data Analysis Cell Culture (Unlabeled) Cell Culture (Unlabeled) Protein Extraction (Unlabeled) Protein Extraction (Unlabeled) Cell Culture (Unlabeled)->Protein Extraction (Unlabeled) Cell Culture (15N-labeled) Cell Culture (15N-labeled) Protein Extraction (15N-labeled) Protein Extraction (15N-labeled) Cell Culture (15N-labeled)->Protein Extraction (15N-labeled) Protein Quantification Protein Quantification Protein Extraction (Unlabeled)->Protein Quantification Protein Extraction (15N-labeled)->Protein Quantification Mix Samples (1:1) Mix Samples (1:1) Protein Quantification->Mix Samples (1:1) Reduction & Alkylation Reduction & Alkylation Mix Samples (1:1)->Reduction & Alkylation Tryptic Digestion Tryptic Digestion Reduction & Alkylation->Tryptic Digestion Peptide Desalting Peptide Desalting Tryptic Digestion->Peptide Desalting LC-MS/MS Analysis LC-MS/MS Analysis Peptide Desalting->LC-MS/MS Analysis Database Search Database Search LC-MS/MS Analysis->Database Search Protein Identification & Quantification Protein Identification & Quantification Database Search->Protein Identification & Quantification Data Interpretation Data Interpretation Protein Identification & Quantification->Data Interpretation

Caption: Experimental workflow for quantitative proteomics using ¹⁵N metabolic labeling.

Data Analysis Workflow using Protein Prospector

data_analysis_workflow Raw MS Data Raw MS Data Peak List Generation Peak List Generation Raw MS Data->Peak List Generation Database Search (14N) Database Search (14N) Peak List Generation->Database Search (14N) Database Search (15N) Database Search (15N) Peak List Generation->Database Search (15N) Identify Peptides & Proteins Identify Peptides & Proteins Database Search (14N)->Identify Peptides & Proteins Database Search (15N)->Identify Peptides & Proteins Determine Labeling Efficiency Determine Labeling Efficiency Identify Peptides & Proteins->Determine Labeling Efficiency Quantify Peptide Pairs Quantify Peptide Pairs Identify Peptides & Proteins->Quantify Peptide Pairs Adjust for Labeling Efficiency Adjust for Labeling Efficiency Determine Labeling Efficiency->Adjust for Labeling Efficiency Quantify Peptide Pairs->Adjust for Labeling Efficiency Protein Ratio Calculation Protein Ratio Calculation Adjust for Labeling Efficiency->Protein Ratio Calculation Statistical Analysis Statistical Analysis Protein Ratio Calculation->Statistical Analysis

Caption: Data analysis workflow for ¹⁵N-labeled quantitative proteomics data using Protein Prospector.[18][19]

References

A Comparative Guide to Fmoc- and Boc-Protected 15N-Labeled Glutamic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of isotopically labeled amino acids is a cornerstone of modern peptide research, enabling detailed structural and functional studies through techniques like NMR spectroscopy and mass spectrometry. When it comes to solid-phase peptide synthesis (SPPS), the choice between fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting group strategies for these labeled residues is a critical decision that can significantly impact synthesis efficiency, yield, and purity. This guide provides an objective comparison of Fmoc-Glu(OtBu)-OH-15N and Boc-Glu(OtBu)-OH-15N, offering insights into their respective performances and providing supporting experimental context.

Executive Summary

Both this compound and Boc-Glu(OtBu)-OH-15N are effective reagents for introducing 15N-labeled glutamic acid into synthetic peptides. The primary distinction lies in the orthogonal protection schemes they represent. The Fmoc strategy utilizes a base-labile α-amino protecting group and acid-labile side-chain protecting groups, offering milder overall synthesis conditions. In contrast, the Boc strategy employs an acid-labile α-amino protecting group and a stronger acid for final cleavage, which can be advantageous for complex or aggregation-prone sequences. The 15N isotope is not expected to significantly alter the chemical reactivity of the amino acid in either strategy.

Comparative Analysis of Fmoc and Boc Strategies

The choice between Fmoc and Boc chemistry for incorporating 15N-labeled glutamic acid depends on several factors, including the length and sequence of the target peptide, the desired purity, and the available equipment.

FeatureThis compoundBoc-Glu(OtBu)-OH-15N
α-Amino Protection Fmoc (9-fluorenylmethyloxycarbonyl)Boc (tert-butyloxycarbonyl)
Deprotection Conditions Base-labile (e.g., 20% piperidine in DMF)Acid-labile (e.g., Trifluoroacetic acid (TFA) in DCM)
Side-Chain Protection (Glu) OtBu (tert-butyl ester)OtBu (tert-butyl ester)
Final Cleavage Mild acid (e.g., TFA cocktail)Strong acid (e.g., HF, TFMSA)
Advantages Milder deprotection conditions, easier automation.[1]Often better for long or aggregation-prone sequences.[2]
Disadvantages Potential for dibenzofulvene adduct formation; piperidine can be problematic.Harsher acid cleavage can damage sensitive residues; requires specialized equipment.[2]
Expected Coupling Efficiency High, comparable to unlabeled amino acid.High, comparable to unlabeled amino acid.
Expected Deprotection Yield High, but can be affected by peptide aggregation.High, but repeated acid treatment can lead to side-chain protecting group loss.[1]
Overall Synthesis Success Generally high for a wide range of peptides.Can be superior for "difficult" sequences.[2]

Experimental Protocols

Detailed methodologies for the incorporation of this compound and Boc-Glu(OtBu)-OH-15N are outlined below. These protocols are generalized and may require optimization based on the specific peptide sequence and synthesizer used.

Fmoc-SPPS Protocol for Incorporating this compound

This protocol assumes a standard solid-phase peptide synthesis workflow on a resin suitable for Fmoc chemistry (e.g., Wang or Rink Amide resin).

  • Resin Swelling: The resin is swollen in a suitable solvent, typically N,N-dimethylformamide (DMF), for 30-60 minutes.

  • Fmoc Deprotection: The Fmoc protecting group of the N-terminal amino acid on the resin is removed by treatment with 20% piperidine in DMF for 5-20 minutes. This step is typically repeated.

  • Washing: The resin is thoroughly washed with DMF to remove residual piperidine and dibenzofulvene.

  • Coupling of this compound:

    • The this compound (typically 3-5 equivalents) is pre-activated with a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.

    • The activated amino acid solution is added to the resin, and the coupling reaction is allowed to proceed for 1-2 hours.

    • The completion of the coupling can be monitored using a qualitative test such as the ninhydrin test.

  • Washing: The resin is washed with DMF to remove excess reagents and byproducts.

  • Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step with acetic anhydride and DIPEA can be performed.

  • Cycle Repetition: Steps 2 through 6 are repeated for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: After the final amino acid has been coupled, the N-terminal Fmoc group is removed. The peptide is then cleaved from the resin, and the side-chain protecting groups (including the OtBu group on the glutamic acid) are removed simultaneously by treatment with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

Boc-SPPS Protocol for Incorporating Boc-Glu(OtBu)-OH-15N

This protocol outlines the general steps for incorporating Boc-Glu(OtBu)-OH-15N using a resin compatible with Boc chemistry (e.g., Merrifield or PAM resin).

  • Resin Swelling: The resin is swollen in dichloromethane (DCM).

  • Boc Deprotection: The Boc protecting group of the N-terminal amino acid on the resin is removed by treatment with 25-50% TFA in DCM for approximately 30 minutes.

  • Washing: The resin is washed with DCM to remove TFA.

  • Neutralization: The protonated N-terminal amine is neutralized with a base, typically 10% DIPEA in DCM.

  • Washing: The resin is washed with DCM to remove excess base.

  • Coupling of Boc-Glu(OtBu)-OH-15N:

    • Boc-Glu(OtBu)-OH-15N (typically 2-4 equivalents) is activated in situ with a coupling reagent such as HBTU or DIC in DMF or DCM.

    • The activated amino acid is added to the resin, and the reaction proceeds for 1-2 hours.

    • The ninhydrin test can be used to monitor coupling completion.

  • Washing: The resin is washed with DCM and/or DMF.

  • Cycle Repetition: Steps 2 through 7 are repeated for each subsequent amino acid.

  • Final Cleavage: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid, typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), in the presence of scavengers. This step requires specialized chemical-resistant apparatus.

Visualizing the Workflow

The following diagrams illustrate the key steps in both the Fmoc and Boc solid-phase peptide synthesis cycles for the incorporation of 15N-labeled glutamic acid.

Fmoc_SPPS_Workflow Resin Resin-AA(n) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple this compound (HBTU/DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Capping Capping (Optional) (Acetic Anhydride) Wash2->Capping Next_Cycle Resin-AA(n+1) Wash2->Next_Cycle No Capping Capping->Next_Cycle

Fmoc-SPPS Cycle for 15N-Glu Incorporation

Boc_SPPS_Workflow Resin Resin-AA(n) Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Wash1 Wash (DCM) Deprotection->Wash1 Neutralization Neutralization (DIPEA/DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Couple Boc-Glu(OtBu)-OH-15N (HBTU) Wash2->Coupling Wash3 Wash (DCM/DMF) Coupling->Wash3 Next_Cycle Resin-AA(n+1) Wash3->Next_Cycle

Boc-SPPS Cycle for 15N-Glu Incorporation

Conclusion

The selection of this compound versus Boc-Glu(OtBu)-OH-15N for peptide synthesis is a strategic decision that should be guided by the specific requirements of the target peptide and the laboratory's capabilities. The Fmoc strategy offers the advantage of milder reaction conditions, which is generally preferred for routine peptide synthesis. The Boc strategy, while requiring harsher reagents and specialized equipment for cleavage, remains a powerful tool for the synthesis of long and challenging peptide sequences. The presence of the 15N isotope in the glutamic acid residue is not anticipated to significantly affect the chemical aspects of the synthesis, allowing researchers to choose the most appropriate strategy based on the factors outlined in this guide.

References

Fmoc Chemistry: The Superior Choice for Synthesizing 15N Labeled Peptides

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The incorporation of stable isotopes, such as 15N, into peptides is a critical technique for a range of applications, from detailed protein structure determination by NMR to quantitative proteomics and pharmacokinetic analyses.[1] While several methods exist for producing isotopically labeled peptides, solid-phase peptide synthesis (SPPS) using 9-fluorenylmethoxycarbonyl (Fmoc) chemistry stands out for its efficiency, versatility, and ability to generate high-purity products. This guide provides an in-depth comparison of Fmoc chemistry with its main alternative, tert-butyloxycarbonyl (Boc) chemistry, and other production methods, supported by experimental data and protocols.

Fmoc vs. Boc Chemistry: A Head-to-Head Comparison

The primary difference between Fmoc and Boc SPPS lies in their Nα-amino group protection strategy. Fmoc is a base-labile protecting group, removed by a mild base like piperidine, while Boc is acid-labile, requiring repeated treatments with an acid such as trifluoroacetic acid (TFA).[2] This fundamental distinction leads to several key advantages for the Fmoc approach, particularly when working with expensive 15N-labeled amino acids.

Key Advantages of Fmoc Chemistry:

  • Milder Deprotection Conditions: The repetitive acid treatments in Boc synthesis can lead to the degradation of sensitive amino acid residues and cleavage of side-chain protecting groups.[3] The mild, basic conditions used for Fmoc deprotection preserve the integrity of the growing peptide chain, which is crucial for maximizing the yield and purity of the final, costly labeled product.[4]

  • Orthogonal Protection Scheme: Fmoc chemistry employs an orthogonal protection strategy where the Nα-Fmoc group is removed by a base, while the side-chain protecting groups are removed at the final cleavage step with acid. This prevents premature deprotection of side chains during the synthesis cycles.[5] This orthogonality is also highly compatible with the synthesis of peptides containing post-translational modifications like phosphorylation or glycosylation, which are often unstable under the harsh acidic conditions of Boc chemistry.[3][4]

  • Reduced Side Reactions: The harsh acidic conditions of Boc chemistry can promote various side reactions. In contrast, the milder conditions of the Fmoc protocol reduce the risk of such unwanted modifications, ensuring a cleaner crude product and simplifying purification.

  • Simplified Automation and Monitoring: The Fmoc group has a strong UV absorbance, which allows for real-time, quantitative monitoring of the deprotection steps.[3] This feature simplifies the automation of the synthesis process and provides an easy way to check the efficiency of each cycle.

While Fmoc is generally preferred, Boc chemistry can sometimes offer advantages for synthesizing very long or aggregation-prone "difficult sequences," as the acidic deprotection step protonates the N-terminus, which can help reduce intermolecular hydrogen bonding.[5]

Data Presentation: Quantitative Comparison

The choice between Fmoc and Boc chemistry can significantly impact the final yield and purity of the synthesized peptide. While specific outcomes are sequence-dependent, the following table summarizes typical results based on literature and common laboratory experience.

ParameterFmoc ChemistryBoc ChemistryRationale for 15N Labeled Peptides
Typical Crude Purity Often >70%50-70%Higher purity with Fmoc reduces the loss of expensive labeled material during purification.
Overall Yield Generally HigherCan be lower due to side reactionsMaximizing yield is critical to the cost-effectiveness of using 15N-labeled amino acids.
Deprotection Conditions Mild Base (e.g., 20% Piperidine in DMF)Strong Acid (e.g., 50% TFA in DCM)Milder conditions preserve peptide integrity and are compatible with sensitive modifications.[4]
Final Cleavage Mild Acid (e.g., TFA cocktail)Harsh Acid (e.g., HF, TFMSA)Simpler and safer final cleavage step with Fmoc chemistry.[6]
Automation Compatibility Excellent, with UV monitoringGood, but lacks simple monitoringUV monitoring in Fmoc synthesis allows for precise control over each step.[3]

Experimental Protocols

Standard Fmoc-SPPS Protocol for a 15N Labeled Peptide

This protocol outlines the manual synthesis of a generic peptide with a site-specific 15N label.

1. Resin Selection and Swelling:

  • Choose a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal acid, Rink Amide resin for a C-terminal amide).[7]

  • Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour in a reaction vessel.[8]

2. First Amino Acid Coupling:

  • If using a pre-loaded resin, proceed to step 3.

  • If using a non-loaded resin (like 2-chlorotrityl chloride), dissolve the first Fmoc-amino acid in dichloromethane (DCM) with a base like diisopropylethylamine (DIPEA) and add it to the resin. Allow to react for 1-2 hours.

3. Iterative Synthesis Cycle (Deprotection, Washing, Coupling):

  • Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.[7][9]

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and the fulvene-piperidine adduct.[8]

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve the next Fmoc-amino acid (this will be your 15N-labeled amino acid at the desired position) and a coupling agent (e.g., HBTU, HATU) in DMF. Add a base (e.g., DIPEA, collidine) to activate the amino acid.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours. Monitor completion with a ninhydrin test.[10]

  • Washing: Wash the resin with DMF (3-5 times).

  • Repeat: Repeat this cycle for each subsequent amino acid in the sequence.

4. Final Cleavage and Deprotection:

  • After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it.

  • Prepare a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS) (e.g., 95:2.5:2.5 TFA:H2O:TIS).[7]

  • Add the cleavage cocktail to the resin and let it react for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the crude peptide.

5. Precipitation and Purification:

  • Precipitate the peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Lyophilize the crude peptide.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and isotopic incorporation using mass spectrometry.

Fmoc_SPPS_Workflow start Start: Fmoc-AA-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling: 15N Fmoc-AA + Activator (HBTU) wash1->coupling wash2 DMF Wash coupling->wash2 repeat Repeat Cycle for Remaining Amino Acids wash2->repeat Next AA final_deprotection Final Fmoc Deprotection wash2->final_deprotection Last AA repeat->deprotection cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification end Final 15N Labeled Peptide purification->end

Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS) of a 15N labeled peptide.

Alternative Methods for 15N Labeled Peptide Production

While Fmoc-SPPS is a powerful method, other techniques are available, each with its own set of advantages and disadvantages.

  • Boc Solid-Phase Peptide Synthesis: As discussed, this is the main chemical synthesis alternative. It can be advantageous for highly hydrophobic sequences prone to aggregation but generally involves harsher chemical conditions.[5]

  • Recombinant Expression: For long peptides or proteins, expression in bacterial (e.g., E. coli) or eukaryotic cells using 15N-enriched media is a common approach.[11]

    • Advantages: Highly cost-effective for uniform labeling of long polypeptide chains.

    • Disadvantages: Impractical for short peptides due to complex purification from cellular proteins. The high cost of labeled amino acids makes SPPS more economical for site-specific labeling or for short to medium-length peptides.[11] It is also not suitable for incorporating unnatural amino acids.

  • Cell-Free Protein Expression: In vitro translation systems offer a middle ground, allowing for the expression of proteins in a controlled environment using cell lysates.[12]

    • Advantages: Can express toxic proteins and allows for efficient incorporation of labeled amino acids with less waste compared to in-vivo systems.[12]

    • Disadvantages: Lower yields compared to in-vivo expression and can be expensive.

Synthesis_Choice start Need 15N Labeled Peptide length Peptide Length? start->length complexity Unnatural AAs or PTMs needed? length->complexity Short/Medium (<50 AAs) recombinant Recombinant Expression (in vivo) length->recombinant Long (>50 AAs) labeling_type Labeling Type? complexity->labeling_type No fmoc Fmoc-SPPS complexity->fmoc Yes labeling_type->fmoc Site-Specific boc Boc-SPPS (for aggregation-prone seq.) labeling_type->boc Site-Specific & Aggregation labeling_type->recombinant Uniform

Caption: Decision tree for selecting a 15N labeled peptide synthesis method.

Conclusion

For the synthesis of short to medium-length 15N labeled peptides, especially those requiring high purity, specific labeling sites, or the inclusion of modifications, Fmoc chemistry is the superior method. Its mild reaction conditions, orthogonal protection scheme, and ease of automation ensure higher yields and purer products compared to Boc chemistry. While recombinant methods are suitable for uniformly labeling large proteins, the precision, flexibility, and efficiency of Fmoc-SPPS make it the gold standard for producing custom 15N labeled peptides for demanding research applications.

References

A Researcher's Guide to Quantitative Proteomics: Evaluating the Accuracy of 15N-Labeled Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of quantitative proteomics, the choice of labeling strategy is paramount. This guide provides an objective comparison of 15N metabolic labeling with other common techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.

Metabolic labeling with stable isotopes, such as 15N, offers a robust approach for accurate and precise protein quantification. By introducing the isotopic label in vivo, experimental variability introduced during sample preparation is minimized, as samples can be mixed at the earliest stage.[1][2][3] This guide will delve into the quantitative accuracy of 15N-labeled peptides, compare it with popular alternatives like Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Tandem Mass Tags (TMT), and provide the necessary experimental and data analysis frameworks.

Quantitative Accuracy of 15N-Labeling: A Comparative Analysis

The accuracy of a quantitative proteomics experiment is a critical determinant of its biological significance. While 15N metabolic labeling is a powerful technique, its performance should be considered in the context of other available methods. The following table summarizes the key quantitative parameters of 15N labeling in comparison to SILAC, iTRAQ, and TMT.

Feature15N Metabolic LabelingSILACiTRAQTMT
Labeling Principle In vivo metabolic labeling with 15N-containing nutrients.In vivo metabolic labeling with "heavy" amino acids (e.g., 13C, 15N-labeled Arg/Lys).[4][5]In vitro chemical labeling of peptides with isobaric tags.[4]In vitro chemical labeling of peptides with isobaric tags.[4]
Typical Accuracy High, but can be affected by incomplete labeling.[6][7] Correction algorithms are often necessary.[6]Very high, often considered the "gold standard" for accuracy in cell culture models.[5][8]Good, but can be affected by ratio compression due to co-isolation of interfering ions.[9]Good, but can be affected by ratio compression, similar to iTRAQ.
Typical Precision High, due to early sample mixing.Very high, as samples are mixed at the cell or protein lysate stage.[8]Good, but variability can be introduced during peptide-level labeling.Good, with similar potential for variability as iTRAQ.
Multiplexing Capacity Typically 2-plex (light vs. heavy).Typically 2-plex or 3-plex.4-plex or 8-plex.[4]Up to 18-plex with TMTpro reagents.[5]
Sample Compatibility Applicable to a wide range of organisms, including those where SILAC is not feasible (e.g., plants, some microorganisms).[1]Primarily used in cell culture; can be challenging for tissues and whole organisms.[5]Broadly applicable to various sample types as it is a chemical labeling method.Broadly applicable to various sample types.
Key Advantage Universal labeling of all nitrogen-containing peptides and cost-effective for whole organisms.[1]High accuracy and straightforward data analysis due to fixed mass shifts.[4]Higher multiplexing capabilities for comparing multiple conditions simultaneously.[4]Highest multiplexing capacity, enabling large-scale comparative studies.[5]
Key Disadvantage Incomplete labeling can complicate data analysis and affect accuracy.[2][3][6]Limited to organisms that can be metabolically labeled with specific amino acids.[5]Ratio compression can lead to underestimation of quantitative differences.[9]Ratio compression is a significant concern.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for achieving high-quality quantitative proteomics data. Below are representative protocols for 15N metabolic labeling and the subsequent data analysis workflow.

15N Metabolic Labeling of Cells in Culture
  • Media Preparation: Prepare cell culture medium using a 15N-labeled nitrogen source. For example, for organisms that can utilize ammonium salts, replace the standard (14N) ammonium chloride with 15N ammonium chloride.[10] For other organisms, a uniformly 15N-labeled amino acid mixture may be required.

  • Cell Culture and Labeling: Culture the cells in the 15N-containing medium for a sufficient number of cell divisions to ensure near-complete incorporation of the heavy isotope. Typically, at least 5-6 doublings are recommended to achieve >98% enrichment.[11]

  • Harvesting and Mixing: Harvest the "heavy" (15N-labeled) and "light" (14N-labeled, from a parallel culture in standard medium) cells. The two cell populations can be mixed in a 1:1 ratio based on cell number or protein concentration.

  • Protein Extraction and Digestion: Lyse the mixed cell pellet and extract the total protein. The protein mixture is then digested into peptides, typically using trypsin.

  • Peptide Cleanup: Desalt the resulting peptide mixture using a C18 solid-phase extraction column prior to mass spectrometry analysis.

Data Analysis Workflow for 15N-Labeled Peptides

The analysis of data from 15N metabolic labeling experiments requires specialized software and a well-defined workflow to ensure accurate quantification.

  • Mass Spectrometry Analysis: Analyze the peptide mixture using high-resolution mass spectrometry (e.g., Orbitrap or TOF).

  • Peptide Identification: Use a database search engine (e.g., Mascot, Sequest) to identify the peptides from the MS/MS spectra. The search parameters must account for the variable mass shifts introduced by 15N labeling.

  • Quantification and Ratio Calculation: Specialized software (e.g., Protein Prospector, MaxQuant, Census) is used to quantify the peak intensities of the light (14N) and heavy (15N) peptide pairs.[12][13] The ratio of these intensities reflects the relative abundance of the protein in the two samples.

  • Correction for Incomplete Labeling: It is crucial to determine the 15N incorporation efficiency.[2][3] This is often done by analyzing a subset of peptides and comparing their experimental isotope distribution to the theoretical distribution. The calculated peptide ratios are then adjusted based on this labeling efficiency to improve quantitative accuracy.[6][12]

  • Protein Ratio Calculation: The ratios of multiple peptides originating from the same protein are typically aggregated (e.g., by taking the median) to determine the overall protein abundance ratio.[12]

  • Statistical Analysis: Perform statistical tests to assess the significance of the observed protein abundance changes.

Visualizing the Workflow

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for 15N metabolic labeling and the subsequent data analysis pipeline.

Experimental_Workflow cluster_light Control Condition cluster_heavy Experimental Condition Culture_Light Cell Culture (14N Medium) Harvest_Light Harvest Cells Culture_Light->Harvest_Light Mix Mix Samples (1:1) Harvest_Light->Mix Culture_Heavy Cell Culture (15N Medium) Harvest_Heavy Harvest Cells Culture_Heavy->Harvest_Heavy Harvest_Heavy->Mix Lysis Cell Lysis & Protein Extraction Mix->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion Cleanup Peptide Cleanup (C18) Digestion->Cleanup MS LC-MS/MS Analysis Cleanup->MS Data_Analysis_Workflow Raw_Data Raw MS Data Identification Peptide Identification (Database Search) Raw_Data->Identification Quantification Peptide Quantification (14N/15N Ratio) Identification->Quantification Correction Incomplete Labeling Correction Quantification->Correction Protein_Ratio Protein Ratio Calculation (Median of Peptides) Correction->Protein_Ratio Statistics Statistical Analysis Protein_Ratio->Statistics Results Quantified Protein List Statistics->Results

References

Determining the Isotopic Enrichment of Fmoc-Glu(OtBu)-OH-¹⁵N: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with isotopically labeled compounds, accurate determination of isotopic enrichment is critical for the quantitative analysis of biomolecules. This guide provides a comparative overview of the primary analytical techniques for determining the isotopic enrichment of Fmoc-Glu(OtBu)-OH-¹⁵N, a commonly used protected amino acid in peptide synthesis and metabolic research. We will objectively compare the performance of Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy, providing supporting principles and generalized experimental protocols.

Comparison of Analytical Methods

The two principal methods for determining the isotopic enrichment of ¹⁵N-labeled compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages and disadvantages in terms of sensitivity, sample preparation, and the nature of the information provided.

FeatureMass Spectrometry (e.g., LC-MS)NMR Spectroscopy (e.g., ¹⁵N NMR)
Principle Measures the mass-to-charge ratio of ions to determine the relative abundance of isotopologues.Measures the nuclear magnetic resonance frequency of ¹⁵N nuclei to distinguish and quantify labeled and unlabeled species.
Sensitivity High (picomole to femtomole range)Lower (micromole to millimole range)
Sample Requirement Low (micrograms or less)High (milligrams)
Sample Preparation Requires ionization; may involve derivatization for GC-MS.Minimal, non-destructive.
Data Analysis Analysis of isotopic peak intensities in the mass spectrum.[1][2]Integration of peaks in the ¹⁵N NMR spectrum or analysis of ¹H-¹⁵N coupled spectra.[3][4]
Precision High, with coefficients of variation typically below 1%.[5]High, but can be influenced by signal-to-noise ratio.
Information Provided Overall molecular enrichment and enrichment of specific fragments.Atom-specific enrichment and structural information.[3][4]
Throughput High, suitable for automated analysis.Lower, requires longer acquisition times.
Instrumentation Widely available (GC-MS, LC-MS, MALDI-TOF).Requires high-field NMR spectrometers with ¹⁵N detection capabilities.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the comparison.

Mass Spectrometry: Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol outlines a general procedure for determining the isotopic enrichment of Fmoc-Glu(OtBu)-OH-¹⁵N using LC-MS.

1. Sample Preparation:

  • Prepare a stock solution of Fmoc-Glu(OtBu)-OH-¹⁵N in a suitable solvent (e.g., acetonitrile/water mixture).

  • Prepare a dilution series of the stock solution to determine the linear range of the instrument.

  • Prepare a sample of natural abundance (unlabeled) Fmoc-Glu(OtBu)-OH for comparison.

2. LC-MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A reversed-phase column (e.g., C18) is typically used.

    • Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid to aid ionization.

    • Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

    • Injection Volume: 1-10 µL.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray ionization (ESI) in either positive or negative ion mode.

    • Mass Analyzer: A high-resolution mass analyzer such as an Orbitrap or a Time-of-Flight (TOF) is preferred for accurate mass determination.

    • Scan Mode: Perform a full scan in a mass range that includes the molecular ions of the unlabeled (M) and labeled (M+1) Fmoc-Glu(OtBu)-OH.

3. Data Analysis:

  • Extract the ion chromatograms for the M and M+1 ions.

  • Integrate the peak areas for both ions.

  • Calculate the isotopic enrichment using the following formula:

    • % Enrichment = [Area(M+1) / (Area(M) + Area(M+1))] * 100

  • Correct for the natural abundance of ¹³C and other isotopes by analyzing the unlabeled standard.[1]

NMR Spectroscopy: ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC)

This protocol describes the use of ¹H-¹⁵N HSQC to determine the isotopic enrichment. This is often more sensitive than direct ¹⁵N detection.

1. Sample Preparation:

  • Dissolve a sufficient amount of Fmoc-Glu(OtBu)-OH-¹⁵N (typically 1-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

2. NMR Analysis:

  • Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a probe capable of ¹⁵N detection.

  • Experiment: Acquire a ¹H-¹⁵N HSQC spectrum. This experiment detects protons that are directly bonded to ¹⁵N atoms.

  • Parameters:

    • Use standard pulse sequences for ¹H-¹⁵N HSQC.

    • Optimize the acquisition time and number of scans to achieve a good signal-to-noise ratio.

3. Data Analysis:

  • Process the 2D NMR data.

  • The presence of a cross-peak in the ¹H-¹⁵N HSQC spectrum at the chemical shifts corresponding to the N-H group confirms the presence of the ¹⁵N label.

  • To quantify the enrichment, a comparison can be made with a ¹H NMR spectrum. The intensity of the N-H proton signal in the ¹H spectrum represents the total amount of the compound, while the intensity of the corresponding cross-peak in the HSQC spectrum is proportional to the amount of ¹⁵N-labeled compound.

  • Alternatively, ¹⁵N enrichment levels can be determined from the extent of ¹H-¹⁵N J-coupling in ¹H NMR spectra.[4]

Visualizing the Workflow

The following diagram illustrates the general workflow for determining the isotopic enrichment of Fmoc-Glu(OtBu)-OH-¹⁵N.

G Workflow for Isotopic Enrichment Determination cluster_sample Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Analysis cluster_result Result Sample Fmoc-Glu(OtBu)-OH-15N Dissolve Dissolve in appropriate solvent Sample->Dissolve MS Mass Spectrometry (LC-MS) Dissolve->MS Inject into LC-MS NMR NMR Spectroscopy Dissolve->NMR Transfer to NMR tube MS_Data Acquire Mass Spectrum (M and M+1 peaks) MS->MS_Data NMR_Data Acquire NMR Spectrum (15N or 1H-15N HSQC) NMR->NMR_Data MS_Analysis Calculate Peak Area Ratios MS_Data->MS_Analysis NMR_Analysis Integrate Peak Intensities NMR_Data->NMR_Analysis Enrichment Isotopic Enrichment (%) MS_Analysis->Enrichment NMR_Analysis->Enrichment

Caption: General workflow for determining the isotopic enrichment of Fmoc-Glu(OtBu)-OH-¹⁵N.

References

A Comparative Guide: NMR vs. Mass Spectrometry for ¹⁵N Peptide Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide analysis, the choice between Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is a critical decision that influences the depth and scope of achievable results. The incorporation of ¹⁵N stable isotopes into peptides provides a powerful handle for both techniques, yet they offer fundamentally different and often complementary information. This guide provides an objective comparison of NMR and mass spectrometry for ¹⁵N peptide analysis, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate technique for specific research questions.

At a Glance: Key Performance Metrics

The following table summarizes the key quantitative performance metrics of NMR and Mass Spectrometry for ¹⁵N peptide analysis, offering a concise overview for initial consideration.

FeatureNMR SpectroscopyMass Spectrometry
Sensitivity Lower (micromolar to millimolar concentrations typically required)High (picomole to femtomole detection levels are common)[1]
Quantitative Accuracy & Precision High accuracy and precision (Coefficient of Variation can be <1%)[2]High accuracy and precision with stable isotope dilution (Coefficient of Variation can be <10%)
Resolution Atomic resolution, providing detailed structural and dynamic informationHigh mass resolution, capable of distinguishing molecules with very close mass-to-charge ratios[3]
Throughput Low to medium, with experiments ranging from minutes to daysHigh, with the ability to analyze thousands of peptides in a single run[4]
Sample Requirements Requires higher sample concentrations, non-destructiveRequires smaller sample amounts, destructive
Structural Information Provides detailed 3D structure, dynamics, and interaction mapping in solutionProvides primary sequence, post-translational modifications, and connectivity information
Data Complexity Complex spectra requiring expertise for interpretationComplex datasets requiring sophisticated algorithms and database searching for analysis

Principles of the Techniques

NMR Spectroscopy for ¹⁵N peptide analysis leverages the magnetic properties of the ¹⁵N nucleus. The natural abundance of ¹⁵N is low (0.37%), so isotopic labeling is essential for enhancing sensitivity.[5] When a ¹⁵N-labeled peptide is placed in a strong magnetic field, the ¹⁵N nuclei can be excited by radiofrequency pulses. The subsequent relaxation of these nuclei provides a wealth of information, including:

  • Chemical shifts: The precise frequency of a nucleus is sensitive to its local chemical environment, providing information about the peptide's secondary and tertiary structure.

  • Scalar couplings: Through-bond interactions between nuclei (e.g., ¹H-¹⁵N) provide information about bond connectivity and dihedral angles.

  • Nuclear Overhauser Effects (NOEs): Through-space interactions between protons that are close in space provide distance restraints for 3D structure calculation.

Mass Spectrometry for ¹⁵N peptide analysis measures the mass-to-charge ratio (m/z) of ionized peptides. ¹⁵N labeling is used to create a "heavy" version of a peptide that can be distinguished from its natural abundance ("light") counterpart. This allows for accurate relative and absolute quantification. The general workflow involves:

  • Ionization: The peptides are converted into gas-phase ions, typically using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Mass Analysis: The ions are separated based on their m/z ratio in a mass analyzer (e.g., Quadrupole, Time-of-Flight, Orbitrap).

  • Detection: The abundance of ions at each m/z is measured.

Tandem mass spectrometry (MS/MS) can be used to fragment the peptides and obtain sequence information.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for ¹⁵N peptide analysis using NMR and mass spectrometry.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_analysis NMR Analysis cluster_data_interpretation Data Interpretation 15N_Labeling ¹⁵N Isotopic Labeling (e.g., in E. coli) Purification Protein/Peptide Purification 15N_Labeling->Purification Sample_Formulation Sample Formulation (Buffer, pH, D₂O) Purification->Sample_Formulation NMR_Spectrometer NMR Spectrometer (High-Field Magnet) Sample_Formulation->NMR_Spectrometer Insert Sample Data_Acquisition Data Acquisition (e.g., ¹H-¹⁵N HSQC) NMR_Spectrometer->Data_Acquisition Data_Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Data_Acquisition->Data_Processing Resonance_Assignment Resonance Assignment Data_Processing->Resonance_Assignment Structural_Calculation Structural Calculation (NOEs, Dihedral Angles) Resonance_Assignment->Structural_Calculation Dynamics_Analysis Dynamics & Interaction Analysis Resonance_Assignment->Dynamics_Analysis

NMR Experimental Workflow

MS_Workflow cluster_sample_prep_ms Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_interpretation_ms Data Interpretation 15N_Labeling_MS ¹⁵N Metabolic Labeling Protein_Extraction Protein Extraction & Lysis 15N_Labeling_MS->Protein_Extraction Proteolytic_Digestion Proteolytic Digestion (e.g., Trypsin) Protein_Extraction->Proteolytic_Digestion Peptide_Cleanup Peptide Cleanup (e.g., C18 Desalting) Proteolytic_Digestion->Peptide_Cleanup LC_Separation Liquid Chromatography (LC) Separation Peptide_Cleanup->LC_Separation Inject Sample MS_Analysis Mass Spectrometry (MS and MS/MS) LC_Separation->MS_Analysis Data_Acquisition_MS Data Acquisition MS_Analysis->Data_Acquisition_MS Database_Searching Database Searching Data_Acquisition_MS->Database_Searching Peptide_Identification Peptide/Protein Identification Database_Searching->Peptide_Identification Quantification Quantification (¹⁴N/¹⁵N Ratios) Peptide_Identification->Quantification

Mass Spectrometry Experimental Workflow

Detailed Methodologies

NMR Spectroscopy: ¹H-¹⁵N HSQC Experiment

The Heteronuclear Single Quantum Coherence (HSQC) experiment is a cornerstone of ¹⁵N-labeled peptide and protein NMR. It provides a 2D spectrum with the proton (¹H) chemical shift on one axis and the nitrogen (¹⁵N) chemical shift on the other. Each peak in the spectrum corresponds to a specific amide N-H group in the peptide backbone, as well as some side-chain N-H groups.

Sample Preparation:

  • ¹⁵N Labeling: Express the peptide or protein in a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source.[6]

  • Purification: Purify the labeled peptide to >95% purity using standard chromatographic techniques.

  • Sample Formulation: Dissolve the purified peptide in a suitable buffer (e.g., 20 mM phosphate buffer) at a concentration of 0.1-1 mM. The pH is typically maintained between 6.0 and 7.0 to minimize amide proton exchange with the solvent. Add 5-10% D₂O to the sample for the NMR spectrometer's lock system.

Data Acquisition:

  • Spectrometer Setup: Tune and match the NMR probe for ¹H and ¹⁵N frequencies.

  • Experiment Parameters: Set up a standard ¹H-¹⁵N HSQC pulse sequence. Typical parameters on a 600 MHz spectrometer include:

    • Spectral widths: ~12 ppm for ¹H and ~35 ppm for ¹⁵N.

    • Acquisition times: ~100 ms in the direct (¹H) dimension and ~20-40 ms in the indirect (¹⁵N) dimension.

    • Number of scans: 8-64 scans per increment, depending on the sample concentration.

    • Recycle delay: 1-1.5 seconds.

  • Data Collection: Acquire the 2D data, which can take from 30 minutes to several hours.

Data Processing and Analysis:

  • Processing: Apply a window function (e.g., sine-bell) to the raw data, followed by Fourier transformation. Phase and baseline correct the resulting spectrum.

  • Analysis: The resulting spectrum will show one peak for each N-H group. The dispersion of these peaks is an excellent indicator of the folded state of the peptide. Changes in peak positions upon ligand binding or changes in environmental conditions can be used to map interaction sites and study conformational changes.

Mass Spectrometry: LC-MS/MS with ¹⁵N Metabolic Labeling for Quantification

This method is widely used for quantitative proteomics, allowing for the comparison of protein abundance between different samples.

Sample Preparation:

  • ¹⁵N Metabolic Labeling: Grow cells for one sample in a medium containing a ¹⁵N nitrogen source, and a control sample in a medium with the natural abundance ¹⁴N nitrogen source.[7]

  • Protein Extraction and Mixing: Extract proteins from both cell populations. Combine equal amounts of protein from the "light" (¹⁴N) and "heavy" (¹⁵N) samples.

  • Proteolytic Digestion: Denature the proteins, reduce and alkylate the cysteine residues, and then digest the proteins into smaller peptides using a protease such as trypsin.[8]

  • Peptide Cleanup: Desalt and concentrate the peptide mixture using a C18 solid-phase extraction column.[8]

Data Acquisition (LC-MS/MS):

  • LC Separation: Inject the peptide mixture onto a reverse-phase liquid chromatography (LC) column. The peptides are separated based on their hydrophobicity.

  • MS Analysis: The eluting peptides are ionized (typically by ESI) and introduced into the mass spectrometer. The instrument cycles between:

    • MS1 Scan: A full scan to measure the m/z of the intact peptide ions. Pairs of "light" (¹⁴N) and "heavy" (¹⁵N) peptides will appear in this scan, separated by a mass difference determined by the number of nitrogen atoms in the peptide.

    • MS2 Scans (Tandem MS): The most abundant peptide ions from the MS1 scan are isolated, fragmented (e.g., by collision-induced dissociation), and the fragment ion m/z values are measured.

Data Processing and Analysis:

  • Database Searching: The MS/MS spectra are searched against a protein sequence database to identify the peptides. The search parameters must account for the mass shift due to ¹⁵N labeling.

  • Quantification: The relative abundance of a peptide in the two samples is determined by comparing the peak intensities or areas of the "light" and "heavy" peptide ions in the MS1 scan. Software packages are used to automate this process and calculate protein abundance ratios.[9]

Strengths and Limitations

NMR Spectroscopy

Strengths:

  • Detailed Structural and Dynamic Information: NMR is unparalleled in its ability to provide high-resolution 3D structures of peptides in solution, which is a more native-like environment compared to the gas phase of MS. It can also probe peptide dynamics over a wide range of timescales.

  • Non-destructive: The sample can be recovered after the experiment.

  • Inherently Quantitative: The signal intensity in NMR is directly proportional to the number of nuclei, making it a highly accurate quantitative technique without the need for isotopic standards for relative quantification within a single sample.

Limitations:

  • Lower Sensitivity: NMR requires significantly more sample than mass spectrometry.

  • Size Limitation: For larger proteins and peptides, spectral overlap and rapid signal decay can make analysis challenging, although techniques like TROSY can extend the size limit.

  • Slower Throughput: NMR experiments can be time-consuming.

Mass Spectrometry

Strengths:

  • High Sensitivity: MS can detect and identify peptides at very low concentrations.[1]

  • High Throughput: LC-MS/MS systems can analyze complex peptide mixtures in a relatively short amount of time.

  • Broad Applicability: MS can be used to analyze a wide range of peptide modifications and is not limited by the size of the peptide in the same way as NMR.

  • Accurate Quantification with Isotopic Labeling: The use of ¹⁵N labeling allows for precise and accurate relative and absolute quantification of peptides and proteins.

Limitations:

  • Destructive Technique: The sample is consumed during the analysis.

  • Indirect Structural Information: While MS/MS provides sequence information, it does not directly provide information about the 3D structure of the intact peptide in solution.

  • Data Analysis Complexity: The large and complex datasets generated by MS require sophisticated software and bioinformatics expertise for analysis. Incomplete labeling can also complicate data analysis.[10]

Conclusion: A Complementary Partnership

The choice between NMR and mass spectrometry for ¹⁵N peptide analysis is not a matter of one being definitively superior to the other. Instead, the optimal technique depends on the specific research goals.

  • For detailed structural and dynamic characterization of a purified peptide in solution, NMR is the method of choice. Its ability to provide atomic-resolution structures and insights into molecular motion is unmatched.

  • For high-throughput identification and quantification of peptides in complex mixtures, mass spectrometry is the more powerful tool. Its superior sensitivity and speed make it ideal for proteomics and biomarker discovery.

Ultimately, the most comprehensive understanding of a biological system is often achieved by integrating data from both NMR and mass spectrometry. This complementary approach allows researchers to leverage the strengths of each technique, from the global quantitative view provided by mass spectrometry to the detailed structural and dynamic insights offered by NMR.

References

A Researcher's Guide to Orthogonal Protecting Group Strategies for Glutamic Acid in Fmoc-Based Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is paramount for the successful synthesis of complex peptides. This guide provides a comprehensive comparison of orthogonal protecting group strategies centered around the widely used Fmoc-Glu(OtBu)-OH and its 15N-labeled variant, offering insights into alternative strategies to enhance synthetic flexibility.

In the realm of solid-phase peptide synthesis (SPPS), the Fmoc/tBu strategy is a cornerstone, prized for its mild deprotection conditions and broad compatibility.[1] At the heart of this strategy for incorporating glutamic acid residues lies Fmoc-Glu(OtBu)-OH. The 9-fluorenylmethoxycarbonyl (Fmoc) group provides temporary protection of the α-amino group, while the tert-butyl (OtBu) ester safeguards the side-chain carboxyl group.[2][3] The orthogonality of this pairing is fundamental: the Fmoc group is labile to basic conditions, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF), whereas the OtBu group is cleaved by strong acids, such as trifluoroacetic acid (TFA).[3] This differential reactivity allows for the sequential deprotection of the N-terminus for chain elongation without prematurely exposing the reactive side chain.

The incorporation of a 15N stable isotope in Fmoc-Glu(OtBu)-OH-15N serves as a powerful tool for nuclear magnetic resonance (NMR) spectroscopy. This isotopic labeling allows for the unambiguous tracking of the glutamic acid residue within a peptide, facilitating detailed structural and dynamic studies of peptides and proteins.[4][5] For the purpose of chemical synthesis, the 15N-labeled variant is considered to have identical reactivity to its unlabeled counterpart.

While the Fmoc-Glu(OtBu)-OH strategy is robust and widely adopted, certain synthetic schemes, such as on-resin cyclization or side-chain modifications, necessitate the use of alternative protecting groups for the glutamic acid side chain that offer a third dimension of orthogonality. This guide explores two such alternatives: the allyl (OAll) and the 2-phenylisopropyl (O-2-PhiPr) esters.

Comparative Analysis of Glutamic Acid Side-Chain Protecting Groups

The choice of a side-chain protecting group for glutamic acid dictates the strategic possibilities for peptide modification. The following table summarizes the key characteristics of the OtBu, OAll, and O-2-PhiPr protecting groups, providing a basis for selecting the most appropriate strategy for a given synthetic goal.

Protecting GroupStructureDeprotection ConditionsOrthogonalityKey AdvantagesPotential Considerations
tert-Butyl (OtBu) -(CH₃)₃Strong acid (e.g., 95% TFA)Orthogonal to Fmoc (base-labile)High stability during SPPS, removed during final cleavage.Deprotection requires strong acid, limiting its use for on-resin modifications.
Allyl (OAll) -CH₂CH=CH₂Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., N-methylmorpholine)[6]Orthogonal to both Fmoc (base-labile) and OtBu (acid-labile)Enables on-resin side-chain deprotection for cyclization or modification.Requires a metal catalyst which must be thoroughly removed from the final product.
2-Phenylisopropyl (O-2-PhiPr) -C(CH₃)₂PhMild acid (e.g., 1% TFA in DCM)Orthogonal to Fmoc (base-labile) and quasi-orthogonal to OtBuAllows for selective deprotection in the presence of other acid-labile groups like Boc.May exhibit some lability under strongly acidic conditions used for final cleavage.

Experimental Protocols

Detailed and reliable experimental protocols are crucial for the successful implementation of any synthetic strategy. Below are representative protocols for the deprotection of the OtBu, OAll, and O-2-PhiPr side-chain protecting groups in the context of Fmoc-based SPPS.

Standard Fmoc-SPPS Deprotection of Fmoc-Glu(OtBu)-OH

This protocol outlines the standard steps for N-terminal Fmoc deprotection and the final cleavage and side-chain deprotection of the OtBu group.

A. N-Terminal Fmoc Deprotection (Performed at each cycle of peptide elongation):

  • Swell the peptide-resin in DMF.

  • Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes at room temperature.[7]

  • Wash the resin thoroughly with DMF to remove the deprotected Fmoc adduct and excess piperidine.

  • Proceed with the coupling of the next Fmoc-protected amino acid.

B. Final Cleavage and OtBu Deprotection:

  • After completion of the peptide sequence, wash the resin with dichloromethane (DCM) and dry it under vacuum.

  • Prepare a cleavage cocktail, typically Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5) or a simpler mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) for peptides without sensitive residues.

  • Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the deprotected peptide.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge and wash the peptide pellet with cold ether to remove scavengers and residual cleavage reagents.

  • Dry the purified peptide.

Selective On-Resin Deprotection of the Allyl (OAll) Group

This protocol is employed when the glutamic acid side chain needs to be selectively deprotected on the resin for subsequent modification.

  • Swell the peptide-resin in chloroform (CHCl₃).[6]

  • Suspend the swollen resin in CHCl₃ (approximately 35 mL per gram of resin).[6]

  • Add acetic acid (0.5 mL per gram of resin), N-methylmorpholine (2 mL per gram of resin), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.3 equivalents based on resin substitution).[6]

  • Shake the mixture at room temperature for 20 to 60 minutes.[6]

  • Monitor the reaction for completeness. If necessary, repeat steps 1-4.

  • Filter and wash the deprotected resin thoroughly with DCM to remove the palladium catalyst and other reagents.[6]

  • The resin-bound peptide with the deprotected glutamic acid side chain is now ready for further on-resin reactions.

Selective On-Resin Deprotection of the 2-Phenylisopropyl (O-2-PhiPr) Group

This protocol is used for the selective removal of the O-2-PhiPr group under mild acidic conditions, leaving other acid-labile groups like Boc and OtBu intact.

  • Swell the peptide-resin in DCM.

  • Prepare a solution of 1% TFA in DCM.

  • Treat the resin with the 1% TFA in DCM solution for a short period (typically 5-10 minutes), with careful monitoring of the deprotection progress to avoid cleavage of more acid-labile groups.

  • Repeat the treatment if necessary until deprotection is complete.

  • Wash the resin thoroughly with DCM and a neutralizing solution (e.g., 10% diisopropylethylamine in DCM) to remove residual acid.

  • Wash again with DCM and DMF.

  • The resin-bound peptide with the deprotected glutamic acid side chain is now ready for subsequent on-resin modification.

Visualizing Orthogonal Strategies

The following diagrams, generated using Graphviz (DOT language), illustrate the orthogonal relationships between the different protecting group strategies.

Orthogonal_Strategies cluster_Fmoc_OtBu Fmoc/tBu Strategy cluster_Deprotection1 Deprotection Fmoc_N Fmoc-Nα Glu_OtBu Glu(OtBu) Base Base (Piperidine) Fmoc_N->Base Cleaved by Acid Strong Acid (TFA) Glu_OtBu->Acid Cleaved by Three_Dimensional_Orthogonality cluster_Deprotection Peptide Resin-Bound Peptide Fmoc-AA...-Glu(OAll)-...-AA-Resin Fmoc_Dep Fmoc Deprotection (Base) Peptide->Fmoc_Dep Chain Elongation OAll_Dep OAll Deprotection (Pd(0)) Peptide->OAll_Dep Side-Chain Modification Final_Cleavage Final Cleavage (Strong Acid) Fmoc_Dep->Final_Cleavage After Synthesis OAll_Dep->Final_Cleavage After Modification

References

A Comparative Guide to Coupling Reagents for Fmoc-Glu(OtBu)-OH-¹⁵N Acylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient and stereochemically pure incorporation of amino acids is a critical aspect of solid-phase peptide synthesis (SPPS). The choice of coupling reagent plays a pivotal role in achieving high yields and minimizing racemization, particularly for isotopically labeled amino acids such as Fmoc-Glu(OtBu)-OH-¹⁵N. This guide provides an objective comparison of commonly used coupling reagents—HATU, HBTU, and DIC/Oxyma—supported by experimental data from literature to aid in the selection of the most suitable reagent for your research needs.

Performance Comparison of Coupling Reagents

The selection of a coupling reagent is often a balance between reaction speed, efficiency, and the preservation of chiral integrity. While direct comparative data for Fmoc-Glu(OtBu)-OH-¹⁵N is limited, the following table summarizes the performance of HATU, HBTU, and DIC/Oxyma based on studies of other amino acids, which can serve as a valuable proxy.

Coupling ReagentTypical YieldRacemizationKey AdvantagesKey Disadvantages
HATU HighLow[1]Fast reaction kinetics, high efficiency, particularly for sterically hindered couplings.[2][3]Higher cost compared to other reagents, potential for side reactions if used in excess.[2]
HBTU HighLow to moderate[4]Cost-effective, rapid activation, and good performance for standard couplings.[4]Can be less effective for difficult sequences, potential for guanidinylation of the N-terminus.
DIC/Oxyma Good to HighVery Low[5]Excellent suppression of racemization, Oxyma is a safer alternative to HOBt.[6][7]Slower reaction times compared to uronium/aminium salts.

Experimental Workflow and Methodologies

The general workflow for the coupling step in solid-phase peptide synthesis is illustrated below. This process involves the activation of the carboxylic acid of the incoming Fmoc-amino acid and its subsequent reaction with the free amine of the resin-bound peptide chain.

SPPS_Coupling_Workflow Resin Resin with free amine Coupling Coupling Reaction Resin->Coupling FmocAA Fmoc-Glu(OtBu)-OH-¹⁵N Activation Activation FmocAA->Activation CouplingReagent Coupling Reagent (HATU, HBTU, or DIC/Oxyma) CouplingReagent->Activation Base Base (e.g., DIPEA) Base->Activation Activation->Coupling PeptideResin Extended Peptide-Resin Coupling->PeptideResin Wash Washing PeptideResin->Wash

Caption: General workflow for the coupling of an Fmoc-protected amino acid in SPPS.

Detailed Experimental Protocols

The following are generalized protocols for the coupling of Fmoc-Glu(OtBu)-OH-¹⁵N using HATU, HBTU, and DIC/Oxyma. These protocols are based on standard solid-phase peptide synthesis procedures.[1] Researchers should optimize these conditions based on their specific resin, peptide sequence, and available equipment.

Materials:

  • Fmoc-Rink Amide resin (or other suitable solid support)

  • Fmoc-Glu(OtBu)-OH-¹⁵N

  • Coupling Reagents: HATU, HBTU, DIC

  • Additive: OxymaPure

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Deprotection Solution: 20% piperidine in DMF

  • Washing Solvents: DMF, Dichloromethane (DCM)

Protocol 1: Coupling using HATU

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF and DCM.

  • Activation: In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH-¹⁵N (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the reaction mixture for 30-60 minutes at room temperature.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Confirmation of Coupling: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.

Protocol 2: Coupling using HBTU

  • Resin Swelling and Deprotection: Follow steps 1 and 2 from the HATU protocol.

  • Activation: In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH-¹⁵N (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Pre-activation for 1-2 minutes is recommended.

  • Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 45-90 minutes at room temperature.

  • Washing and Confirmation: Follow steps 5 and 6 from the HATU protocol.

Protocol 3: Coupling using DIC/Oxyma

  • Resin Swelling and Deprotection: Follow steps 1 and 2 from the HATU protocol.

  • Activation: In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH-¹⁵N (3 eq.) and OxymaPure (3 eq.) in DMF.

  • Coupling: Add the amino acid/Oxyma solution to the resin, followed by the addition of DIC (3 eq.). Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing and Confirmation: Follow steps 5 and 6 from the HATU protocol.

Logical Relationship of Coupling Reagent Components

The activation of the carboxylic acid is a key step in peptide bond formation. The following diagram illustrates the general relationship between the components involved in this process.

Coupling_Reagent_Logic cluster_reactants Reactants FmocAA Fmoc-Glu(OtBu)-OH-¹⁵N (Carboxylic Acid) ActiveEster Activated Species (Active Ester) FmocAA->ActiveEster CouplingReagent Coupling Reagent (e.g., HATU, DIC) CouplingReagent->ActiveEster Additive Additive (e.g., Oxyma) Additive->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster PeptideBond Peptide Bond Formation ActiveEster->PeptideBond PeptideResin Resin-Bound Amine PeptideResin->PeptideBond

Caption: Interaction of components in the activation and coupling steps of peptide synthesis.

Conclusion and Recommendations

The choice of coupling reagent for the incorporation of Fmoc-Glu(OtBu)-OH-¹⁵N will depend on the specific requirements of the synthesis.

  • For speed and efficiency , particularly in automated synthesis, HATU is an excellent choice, though its cost should be considered.[2][3]

  • HBTU offers a good balance of performance and cost-effectiveness for routine peptide synthesis.[4]

  • When minimizing racemization is the highest priority, the DIC/Oxyma combination is highly recommended, as OxymaPure has demonstrated superior performance in suppressing epimerization.[5][7]

It is always advisable to perform a small-scale test coupling to determine the optimal conditions for your specific peptide sequence and synthesis setup.

References

A Comparative Guide to Cleavage Cocktails for Peptides with Tert-Butyl (OtBu) Protecting Groups

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The successful synthesis of peptides via solid-phase peptide synthesis (SPPS) is critically dependent on the final cleavage and deprotection step. For peptides containing amino acids with tert-butyl (OtBu) protecting groups on their side chains, such as Asp(OtBu), Glu(OtBu), Ser(tBu), Thr(tBu), and Tyr(tBu), the choice of the cleavage cocktail is paramount to achieving high purity and yield. This guide provides a comparative analysis of commonly used cleavage cocktails, supported by experimental insights from the literature, to aid in the selection of the optimal conditions for your specific peptide.

The Challenge of OtBu Deprotection

The removal of OtBu and other t-butyl-based protecting groups is typically achieved using strong acids, most commonly trifluoroacetic acid (TFA). During this process, highly reactive tert-butyl cations (tBu+) are generated. These carbocations can lead to several side reactions, primarily the alkylation of sensitive amino acid residues, which can significantly compromise the purity of the final peptide product.[1][2] The most susceptible residues include:

  • Cysteine (Cys): S-tert-butylation of the thiol side chain is a common and often significant side reaction.[1]

  • Methionine (Met): S-alkylation can lead to the formation of sulfonium salts.[3]

  • Tryptophan (Trp): The indole ring is prone to alkylation.

  • Tyrosine (Tyr): The phenol ring can be alkylated.[1]

To mitigate these unwanted modifications, "scavengers" are added to the TFA cleavage cocktail. These are nucleophilic agents that efficiently trap the t-butyl cations before they can react with the peptide.[1][2]

Comparative Analysis of Cleavage Cocktails

The selection of an appropriate cleavage cocktail depends heavily on the amino acid composition of the peptide. Below is a table summarizing various commonly used cleavage cocktails, their compositions, and their recommended applications.

Cleavage Cocktail (Reagent)Composition (v/v or w/v)Recommended Applications & Key FeaturesPotential Issues & Considerations
Standard TFA/TIS/H₂O TFA/Triisopropylsilane/Water (95:2.5:2.5)General-purpose cleavage for peptides without highly sensitive residues like Cys or Met. TIS is an effective scavenger for trityl cations and t-butyl cations.[4]Not recommended for peptides containing Cys or Met due to the risk of S-alkylation.[1][3]
Reagent K TFA/Water/Phenol/Thioanisole/1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5)A robust and widely used cocktail for peptides containing multiple sensitive residues, including Cys, Met, Trp, and Tyr.[5][6]The presence of thiol scavengers (thioanisole, EDT) gives it a strong, unpleasant odor.
Reagent B TFA/Water/Phenol/Triisopropylsilane (88:5:5:2)A good general-purpose cocktail that offers a lower-odor alternative to Reagent K. Suitable for many peptides, but may be less effective for those with multiple Cys or Met residues.[6]May not be sufficient to prevent all S-alkylation in highly sensitive sequences.
Reagent R TFA/Thioanisole/1,2-Ethanedithiol/Anisole (90:5:3:2)Specifically designed for peptides containing Arg(Pbf/Pmc) protecting groups, which can be slow to cleave. Also effective for Trp-containing peptides.[5]Strong odor due to thiol-containing scavengers.
Reagent H TFA/Phenol/Thioanisole/EDT/Water/Dimethylsulfide/Ammonium Iodide (81:5:5:2.5:3:2:1.5 w/w)Developed to minimize the oxidation of Met residues.[6]Complex composition and strong odor.
Low Odor Cocktails (e.g., with DTT) TFA/Dithiothreitol (DTT)/Water/TISDTT can be used as a less odorous substitute for EDT and thioanisole.[5]The efficiency of DTT as a scavenger for all types of side reactions should be evaluated for the specific peptide.
Two-Step Cleavage 1. TFA/TIS/H₂O/Thioanisole/DMS (70:5:5:10:10) for 30 min2. Add TFA to 80% and continue for 150 minA strategy to mitigate Cys S-t-butylation by using a lower initial TFA concentration.[1]Requires more hands-on time and careful monitoring.

Experimental Protocols

Below are detailed methodologies for two common cleavage procedures.

Protocol 1: General Cleavage using TFA/TIS/H₂O

This protocol is suitable for peptides that do not contain highly sensitive residues like Cys or Met.

  • Resin Preparation: After synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare a fresh cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 1.5 to 2 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the cleaved peptide.

  • Isolation and Purification: Centrifuge the peptide suspension, decant the ether, and wash the peptide pellet with cold ether two more times. Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.

Protocol 2: Cleavage of a Cysteine-Containing Peptide using a Thiol-Based Cocktail

This protocol is designed to minimize S-alkylation of cysteine residues.

  • Resin Preparation: Follow the same procedure as in Protocol 1.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare a fresh cleavage cocktail of TFA/TIS/H₂O/1,2-Ethanedithiol (EDT) (92.5:2.5:2.5:2.5 v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin.

  • Incubation: Gently agitate the mixture at room temperature for 2 to 3 hours.

  • Peptide Precipitation: Follow the same procedure as in Protocol 1.

  • Isolation and Purification: Follow the same procedure as in Protocol 1.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for peptide cleavage and purification.

Peptide_Cleavage_Workflow Start Start: Synthesized Peptide-Resin Wash_Dry Wash and Dry Resin Start->Wash_Dry Cleavage Cleavage Reaction (TFA + Scavengers) Wash_Dry->Cleavage Prepare_Cocktail Prepare Cleavage Cocktail Prepare_Cocktail->Cleavage Filter Filter to Remove Resin Cleavage->Filter Precipitate Precipitate Peptide (Cold Ether) Filter->Precipitate Isolate Isolate Crude Peptide (Centrifugation & Washing) Precipitate->Isolate Purify Purify Peptide (RP-HPLC) Isolate->Purify Analyze Analyze Purity (LC-MS, etc.) Purify->Analyze End End: Pure Peptide Analyze->End

Caption: General workflow for solid-phase peptide cleavage and purification.

Logical Relationships in Cleavage Cocktail Selection

The decision-making process for selecting an appropriate cleavage cocktail can be visualized as follows.

Cleavage_Cocktail_Selection Start Peptide Sequence Analysis Sensitive_Residues Contains Cys, Met, Trp? Start->Sensitive_Residues Yes_Sensitive Use Cocktail with Thiol Scavengers (e.g., Reagent K, Reagent R) Sensitive_Residues->Yes_Sensitive  Yes No_Sensitive Standard Cocktail is Likely Sufficient (e.g., TFA/TIS/H₂O) Sensitive_Residues->No_Sensitive No   Arg_Pbf_Pmc Contains Arg(Pbf/Pmc)? Yes_Sensitive->Arg_Pbf_Pmc No_Sensitive->Arg_Pbf_Pmc Yes_Arg Consider Reagent R or Extended Cleavage Time Arg_Pbf_Pmc->Yes_Arg  Yes Final_Choice Final Cocktail Selection Arg_Pbf_Pmc->Final_Choice No   Yes_Arg->Final_Choice

Caption: Decision tree for cleavage cocktail selection based on peptide sequence.

Conclusion

The effective cleavage of synthetic peptides containing OtBu protecting groups is a critical step that dictates the success of the overall synthesis. While a standard TFA/TIS/H₂O cocktail is sufficient for many peptides, sequences containing sensitive residues necessitate the use of more complex cocktails with a variety of scavengers. By carefully considering the amino acid composition of the target peptide and selecting the appropriate cleavage cocktail and protocol, researchers can significantly minimize side reactions and obtain a high-purity product ready for downstream applications. It is always recommended to perform a small-scale trial cleavage to optimize conditions for a new or particularly challenging peptide sequence.

References

A Researcher's Guide to Assessing the Purity of 15N-Labeled Peptides: An In-Depth Comparison of Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of 15N-labeled peptides is a critical step that underpins the reliability and reproducibility of experimental results. These isotopically enriched molecules are invaluable tools in quantitative proteomics, structural biology, and as internal standards in mass spectrometry-based assays. This guide provides a comprehensive comparison of the primary analytical techniques used to assess the purity of 15N-labeled peptides, with a focus on High-Performance Liquid Chromatography (HPLC) and its alternatives. Detailed experimental protocols, quantitative data comparisons, and workflow visualizations are presented to aid in the selection of the most appropriate method for your research needs.

The accurate determination of peptide purity is essential to avoid misleading experimental outcomes that can arise from contaminants such as truncated sequences, deletion mutants, or byproducts from the synthesis process.[1] While HPLC is the most prevalent method for this purpose, a multi-faceted approach employing orthogonal techniques can provide a more complete picture of a peptide's purity profile. This guide will delve into the principles, protocols, and comparative performance of HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Capillary Electrophoresis (CE).

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Reversed-phase HPLC (RP-HPLC) is the workhorse for peptide purity analysis, separating molecules based on their hydrophobicity.[2][3] A pure peptide should ideally present as a single, sharp peak in the chromatogram.[4] The purity is typically calculated as the area of the main peak relative to the total area of all peaks detected.[1]

Key Advantages of HPLC:
  • High Resolution: Capable of separating peptides with very similar structures.

  • Robustness and Reproducibility: Well-established methods and instrumentation lead to consistent results.

  • Quantitative Accuracy: Peak area integration provides a reliable measure of relative purity.

Limitations:
  • Co-elution: Impurities with similar hydrophobicity to the target peptide may co-elute, leading to an overestimation of purity.

  • Lack of Mass Information: HPLC with UV detection alone cannot confirm the identity of the main peak or impurities.

Orthogonal Methods for Comprehensive Purity Assessment

To overcome the limitations of standalone HPLC, orthogonal methods that separate molecules based on different physicochemical properties are employed.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry, providing both purity and identity information in a single analysis.[5] This technique is particularly powerful for identifying and characterizing impurities.[1]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is an absolute quantification method that can determine the purity of a peptide without the need for a reference standard of the same peptide. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Capillary Electrophoresis (CE)

CE separates molecules based on their charge-to-mass ratio in a capillary filled with an electrolyte. It offers very high separation efficiency and is particularly well-suited for charged and polar molecules, making it an excellent orthogonal technique to RP-HPLC.[2]

Comparative Analysis of Purity Assessment Methods

The selection of an appropriate analytical method depends on the specific requirements of the study, including the desired level of accuracy, the nature of the peptide, and the available instrumentation. The following table summarizes a comparison of the key performance characteristics of each technique.

FeatureHPLC (UV Detection)LC-MSqNMRCapillary Electrophoresis (CE)
Principle of Separation HydrophobicityHydrophobicity & Mass-to-charge ratioNuclear magnetic resonance propertiesCharge-to-mass ratio
Primary Measurement Purity (%)Purity (%) & Molecular WeightAbsolute Molarity/Purity (%)Purity (%)
Typical Purity Reported >95% for purified peptides[4]>95% for purified peptidesHigh accuracy, often used for reference material characterizationHigh resolution for charged species
Advantages Robust, reproducible, quantitative.Provides identity of main peak and impurities.[5]Absolute quantification, no need for identical standard.High separation efficiency, low sample and solvent consumption.[2]
Limitations Co-elution of impurities, no mass information.Can be less quantitative than HPLC-UV, matrix effects.Lower sensitivity than other methods, complex spectra for large molecules.Less robust than HPLC, sensitive to sample matrix.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below to facilitate their implementation in a laboratory setting.

Protocol 1: Reversed-Phase HPLC for 15N-Labeled Peptide Purity

This protocol outlines a general procedure for the analysis of a synthetic 15N-labeled peptide using RP-HPLC with UV detection.

1. Sample Preparation:

  • Dissolve the lyophilized 15N-labeled peptide in an appropriate solvent, typically 0.1% trifluoroacetic acid (TFA) in water or a mixture of water and acetonitrile.[1]
  • The final concentration should be in the range of 0.5-1.0 mg/mL.
  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[1]

2. HPLC System and Column:

  • System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and UV detector.
  • Column: A C18 reversed-phase column is commonly used for peptides (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]
  • Column Temperature: Maintain at a constant temperature, typically between 30-45°C, to ensure reproducible retention times.[1]

3. Mobile Phases:

  • Mobile Phase A: 0.1% TFA in water.
  • Mobile Phase B: 0.1% TFA in acetonitrile.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: 214 nm or 220 nm for the peptide backbone, and 280 nm if the peptide contains aromatic residues.[4]
  • Injection Volume: 10-20 µL.
  • Gradient: A typical gradient for a peptide might be:
  • 5-60% Mobile Phase B over 20-30 minutes.[1]
  • The gradient should be optimized for the specific peptide to achieve good separation of impurities.

5. Data Analysis:

  • Integrate the peaks in the chromatogram.
  • Calculate the percent purity using the following formula:
  • % Purity = (Area of the main peptide peak / Total area of all peaks) x 100[1]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve Peptide filter Filter Sample dissolve->filter inject Inject Sample filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate report report calculate->report Purity Report

Caption: Workflow for assessing 15N-labeled peptide purity by HPLC.

Protocol 2: Capillary Electrophoresis for 15N-Labeled Peptide Purity

This protocol provides a general method for peptide analysis by Capillary Zone Electrophoresis (CZE).

1. Sample Preparation:

  • Dissolve the peptide sample in the running buffer or a compatible low-ionic-strength buffer to a concentration of 0.1-0.5 mg/mL.
  • Centrifuge or filter the sample to remove any particulates.

2. CE System and Capillary:

  • System: A CE instrument with a UV-Vis or photodiode array (PDA) detector.
  • Capillary: A fused-silica capillary (e.g., 50 µm i.d., 30-50 cm total length).
  • Capillary Conditioning: Before first use, and daily, rinse the capillary with 0.1 M NaOH, followed by deionized water, and finally the running buffer.

3. Running Buffer (Background Electrolyte):

  • A common buffer for peptide analysis is 50-100 mM phosphate buffer at a low pH (e.g., pH 2.5). This ensures most peptides are positively charged and minimizes interactions with the capillary wall.

4. Electrophoretic Conditions:

  • Voltage: 15-30 kV.
  • Temperature: 25°C.
  • Injection: Hydrodynamic (pressure) or electrokinetic injection.
  • Detection Wavelength: 200 nm or 214 nm.

5. Data Analysis:

  • Analyze the resulting electropherogram. Purity is determined by the relative peak area of the main component.

CE_Workflow cluster_prep Preparation cluster_ce CE Analysis cluster_data Data Interpretation dissolve Dissolve Peptide in Buffer inject Inject Sample dissolve->inject condition Condition Capillary condition->inject separate Electrophoretic Separation inject->separate detect UV Detection separate->detect analyze Analyze Electropherogram detect->analyze purity Determine % Purity analyze->purity report report purity->report Purity Report

Caption: Workflow for assessing 15N-labeled peptide purity by CE.

Logical Framework for Method Selection

The choice of the most suitable technique for purity assessment depends on a logical evaluation of the project's goals and the information required.

Method_Selection start Start: Need to Assess 15N-Labeled Peptide Purity q1 Is confirmation of molecular weight required? start->q1 q2 Is absolute quantification necessary? q1->q2 No lcms Use LC-MS q1->lcms Yes q3 Are there concerns about co-eluting impurities in HPLC? q2->q3 No qnmr Use qNMR q2->qnmr Yes hplc Use HPLC-UV q3->hplc No ce Use CE as an orthogonal method q3->ce Yes end Purity Assessment Complete hplc->end lcms->end qnmr->end ce->end

Caption: Decision tree for selecting a peptide purity analysis method.

Conclusion

The assessment of 15N-labeled peptide purity is a multi-faceted process that benefits from the application of orthogonal analytical techniques. While RP-HPLC remains the primary method for routine purity checks due to its robustness and reproducibility, its combination with mass spectrometry provides invaluable information on the identity of the peptide and any impurities. For applications requiring the highest level of accuracy in quantification, such as the certification of reference materials, qNMR offers a powerful, absolute measurement. Capillary electrophoresis serves as an excellent complementary technique to HPLC, offering a different separation mechanism that can resolve impurities that may co-elute in a reversed-phase system. By understanding the strengths and limitations of each method and applying them strategically, researchers can ensure the quality and reliability of their 15N-labeled peptides, leading to more accurate and reproducible scientific outcomes.

References

A Head-to-Head Battle of Protecting Groups: Fmoc vs. Boc in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the intricate world of peptide synthesis, the choice of a protecting group strategy is a critical decision that profoundly impacts the efficiency, purity, and ultimately, the success of their work. The two most dominant players in this arena are the fluorenylmethyloxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) protecting groups. This guide provides an in-depth, objective comparison of the stability and performance of Fmoc- and Boc-protected amino acids, supported by experimental data and detailed protocols to aid in the selection of the most suitable strategy for your specific research needs.

Core Chemical Differences and Orthogonality

The fundamental difference between Fmoc and Boc protection lies in their cleavage chemistry, which forms the basis of their orthogonal nature in peptide synthesis. Orthogonality is a crucial concept, ensuring that the Nα-protecting group can be removed without cleaving the side-chain protecting groups or the peptide from the resin support.[1]

  • Fmoc (9-fluorenylmethyloxycarbonyl): This protecting group is base-labile, meaning it is removed under basic conditions, typically with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[2] Conversely, it is highly stable to acidic conditions.[3] This allows for the use of acid-labile protecting groups on the amino acid side chains, which remain intact during the repetitive Fmoc deprotection steps.

  • Boc (tert-butyloxycarbonyl): In contrast, the Boc group is acid-labile and is cleaved by treatment with acids such as trifluoroacetic acid (TFA).[4] It is stable to basic conditions, which allows for the use of base-labile side-chain protecting groups, although this is less common in modern peptide synthesis. The more prevalent "Boc/Bzl" strategy employs graduated acid lability, where the Nα-Boc group is removed with moderate acid (e.g., TFA), while more robust acid-labile groups (like benzyl ethers) protect the side chains and are only removed at the final cleavage step with a strong acid like hydrofluoric acid (HF).[5]

Quantitative Stability Comparison

The stability of the protecting group under various conditions directly influences the yield and purity of the final peptide. The following table summarizes the quantitative data on the stability of Fmoc and Boc protecting groups under typical solid-phase peptide synthesis (SPPS) conditions.

Protecting GroupConditionReagentTime% CleavageCitation(s)
Fmoc Basic (Deprotection) 20% Piperidine in DMF6 seconds~50% (half-life)[1]
20% Piperidine in DMF1.5 minutes>99.9%[6]
5% Piperazine + 2% DBU in DMF7 seconds~50% (half-life)[6]
Acidic (Cleavage/Side-Chain Deprotection) 50% TFA in DCM2 hoursStable (negligible cleavage)[3][7]
95% TFA1-2 hoursStable (negligible cleavage)[8]
Boc Acidic (Deprotection) 55% TFA in DCM30 minutesComplete[9]
100% TFA5 minutesIncomplete (leading to deletions)[9]
HCl in Toluene/Propan-2-olVariesRate is second-order dependent on HCl concentration[10]
Basic (Fmoc Deprotection Conditions) 20% Piperidine in DMF24 hoursStable (negligible cleavage)[11][12]

Common Side Reactions: A Comparative Overview

Side reactions during peptide synthesis can lead to impurities that are often difficult to remove. The nature and prevalence of these side reactions differ significantly between Fmoc and Boc strategies.

Side ReactionFmoc StrategyBoc StrategyMitigation StrategiesCitation(s)
Aspartimide Formation Major issue, especially for Asp-Gly, Asp-Ser, Asp-Asn sequences. Can lead to a mixture of α- and β-peptides and racemization.Less prevalent due to protonation of the newly deprotected amine, which disfavors cyclization.Fmoc: Use of sterically hindered side-chain protecting groups for Asp (e.g., OMpe, OBno), addition of HOBt to the deprotection solution, or using milder bases like piperazine.[6][13]
Diketopiperazine Formation More prevalent, especially at the dipeptide stage with Pro or Gly as the second amino acid.Can be suppressed by using in situ neutralization protocols.Fmoc: Coupling the third amino acid as a dipeptide, using sterically hindered resins like 2-chlorotrityl chloride resin.[7]
tert-Butylation Not applicable.A significant issue, especially for Trp, Met, and Cys residues, due to the generation of tert-butyl cations during Boc deprotection.Boc: Addition of scavengers like dithiothreitol (DTT), thioanisole, or triisopropylsilane (TIPS) to the deprotection and cleavage cocktails.[10]
Premature Side-Chain Deprotection Minimal due to the true orthogonality of the protection scheme.A concern due to the repetitive acid treatment, which can lead to gradual loss of acid-labile side-chain protecting groups.Boc: Careful selection of side-chain protecting groups with sufficient acid stability.[8]

Experimental Protocols

To provide a practical framework for comparing the stability of Fmoc and Boc protected amino acids, the following experimental protocols are outlined.

Protocol 1: Quantitative Analysis of Protecting Group Stability by HPLC

This protocol allows for the direct measurement of the rate of cleavage of Fmoc and Boc protecting groups under various conditions.

Materials:

  • Fmoc-Ala-Wang resin

  • Boc-Ala-Merrifield resin

  • Deprotection reagents:

    • 20% (v/v) piperidine in DMF

    • 50% (v/v) TFA in Dichloromethane (DCM)

    • Control solvents: DMF and DCM

  • HPLC system with a C18 column

  • UV detector

  • Mobile phase A: 0.1% TFA in water

  • Mobile phase B: 0.1% TFA in acetonitrile

  • Quenching solution: 50% acetonitrile/water with 0.1% TFA

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of Fmoc-Ala-Wang resin into a series of microcentrifuge tubes.

    • Accurately weigh approximately 10 mg of Boc-Ala-Merrifield resin into a separate series of microcentrifuge tubes.

  • Stability Assay:

    • To the Fmoc-resin tubes, add 1 mL of:

      • 20% piperidine/DMF (for deprotection kinetics)

      • 50% TFA/DCM (for acid stability)

      • DMF (as a control)

    • To the Boc-resin tubes, add 1 mL of:

      • 50% TFA/DCM (for deprotection kinetics)

      • 20% piperidine/DMF (for base stability)

      • DCM (as a control)

  • Time Points:

    • At designated time intervals (e.g., 0, 1, 5, 15, 30, 60, and 120 minutes), quench the reaction by adding 1 mL of the quenching solution to the respective tubes.

    • Vortex thoroughly and centrifuge to pellet the resin.

  • HPLC Analysis:

    • Carefully collect the supernatant from each tube.

    • Inject a standard volume (e.g., 20 µL) of the supernatant onto the HPLC system.

    • Monitor the elution of the cleaved protecting group byproduct (dibenzofulvene-piperidine adduct for Fmoc, and products of tert-butyl cation for Boc, though indirect measurement of the free amine on the resin is more common for Boc) or the remaining protected amino acid on the resin after cleavage and analysis of a small aliquot.

    • For Fmoc, the dibenzofulvene adduct has a strong UV absorbance around 301 nm. For Boc, quantification is often performed by cleaving the remaining Boc-amino acid from the resin and analyzing the free amino acid content.

  • Data Analysis:

    • Calculate the percentage of cleavage at each time point by comparing the peak area of the byproduct to a standard curve or by quantifying the remaining protected amino acid.

    • Plot the percentage of cleavage versus time to determine the deprotection kinetics.

Visualizing the Chemical Pathways

The following diagrams, generated using the DOT language, illustrate the deprotection mechanisms and the logical relationship of the two strategies.

Deprotection_Mechanisms cluster_Fmoc Fmoc Deprotection (Base-Labile) cluster_Boc Boc Deprotection (Acid-Labile) Fmoc_Protected Fmoc-NH-Peptide Intermediate Carbanion Intermediate Fmoc_Protected->Intermediate Proton Abstraction Piperidine Piperidine (Base) Piperidine->Intermediate Deprotected_Fmoc H2N-Peptide Intermediate->Deprotected_Fmoc β-Elimination Byproduct_Fmoc Dibenzofulvene-Piperidine Adduct Intermediate->Byproduct_Fmoc Boc_Protected Boc-NH-Peptide Protonated_Boc Protonated Boc-Peptide Boc_Protected->Protonated_Boc Protonation TFA TFA (Acid) TFA->Protonated_Boc Deprotected_Boc H3N+-Peptide Protonated_Boc->Deprotected_Boc Fragmentation Byproduct_Boc tert-Butyl Cation + CO2 Protonated_Boc->Byproduct_Boc Orthogonal_Strategy cluster_SPPS_Cycle Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_Strategies Protecting Group Strategies Start Resin Attach_AA1 Attach Protected Amino Acid 1 Start->Attach_AA1 Deprotect_N_alpha Nα-Deprotection Attach_AA1->Deprotect_N_alpha Couple_AA2 Couple Protected Amino Acid 2 Deprotect_N_alpha->Couple_AA2 Fmoc_Deprotection Nα-Fmoc Removal: Piperidine (Base) Deprotect_N_alpha->Fmoc_Deprotection Boc_Deprotection Nα-Boc Removal: TFA (Moderate Acid) Deprotect_N_alpha->Boc_Deprotection Repeat Repeat Cycle (n-1) times Couple_AA2->Repeat Repeat->Deprotect_N_alpha Next cycle Final_Cleavage Final Cleavage and Side-Chain Deprotection Repeat->Final_Cleavage Final cycle Purified_Peptide Purified Peptide Final_Cleavage->Purified_Peptide Fmoc_Cleavage Final Cleavage: TFA (Acid) Final_Cleavage->Fmoc_Cleavage Boc_Cleavage Final Cleavage: HF (Strong Acid) Final_Cleavage->Boc_Cleavage Fmoc_Strategy Fmoc/tBu Strategy Fmoc_Strategy->Fmoc_Deprotection Orthogonal Fmoc_Strategy->Fmoc_Cleavage Boc_Strategy Boc/Bzl Strategy Boc_Strategy->Boc_Deprotection Graduated Lability Boc_Strategy->Boc_Cleavage

References

Validating Quantitative Proteomics: A Comparative Guide to ¹⁵N Metabolic Labeling Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of protein abundance is paramount in proteomics research, underpinning the discovery of biomarkers, the elucidation of disease mechanisms, and the development of novel therapeutics. While numerous methods exist for quantitative proteomics, the validation of this data is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of ¹⁵N metabolic labeling as a validation standard against other common quantitative proteomics techniques.

Metabolic labeling with stable isotopes, such as ¹⁵N, is a powerful strategy for accurate protein quantification.[1] This in vivo labeling approach allows for the mixing of samples at the earliest stage of an experiment, minimizing variations that can be introduced during sample processing.[2] The ¹⁵N-labeled proteome serves as an internal standard, co-eluting with the unlabeled sample during analysis, which enables precise relative quantification.[2]

Quantitative Performance Comparison

The choice of a quantitative proteomics method depends on the specific experimental goals, sample type, and available resources. The following table summarizes key performance metrics for ¹⁵N metabolic labeling and its alternatives.

Method Typical CV (%) Dynamic Range (Orders of Magnitude) Proteome Coverage Multiplexing Strengths Limitations
¹⁵N Metabolic Labeling 5-153-4HighUp to 2High accuracy and precision, early sample mixing reduces variability.Complex data analysis, potential for incomplete labeling, limited to organisms that can be metabolically labeled.[3]
SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture) <153-4HighUp to 3High accuracy and precision in cell culture, straightforward data analysis.[4][5]Primarily for cell culture, cost of labeled amino acids, potential for amino acid conversion.[6]
iTRAQ/TMT (Isobaric Labeling) 15-252-3Moderate to HighUp to 18 (TMTpro)High multiplexing capability, suitable for various sample types.[7][8]Lower precision than metabolic labeling, potential for ratio compression, more complex workflow.[8]
Label-Free Quantification 20-404-5Very HighUnlimitedHighest proteome coverage, simpler sample preparation, cost-effective.[4][7]Lower precision and accuracy, susceptible to run-to-run variation, requires more sophisticated data analysis and normalization.[4][9]

Experimental Protocol: ¹⁵N Metabolic Labeling in Mammalian Cells

This protocol outlines the key steps for validating quantitative proteomics data using ¹⁵N metabolic labeling in mammalian cell culture.

1. Cell Culture and Labeling:

  • Culture two populations of mammalian cells in parallel.

  • For the "heavy" labeled sample, use a custom cell culture medium where all nitrogen sources are replaced with ¹⁵N-labeled counterparts (e.g., ¹⁵N-amino acids, ¹⁵N-ammonium chloride). The labeling efficiency should be monitored and aimed to be >95% for accurate quantification.[10][11]

  • For the "light" (unlabeled) sample, use the standard, natural abundance (¹⁴N) medium.

  • Culture the cells for a sufficient number of passages (typically 5-6) to ensure near-complete incorporation of the ¹⁵N label into the proteome.

2. Sample Collection and Mixing:

  • Harvest the "heavy" and "light" cell populations.

  • Perform cell lysis using a suitable buffer.

  • Determine the protein concentration of each lysate.

  • Mix the "heavy" and "light" lysates in a 1:1 protein concentration ratio. This early mixing is a key advantage of metabolic labeling, as it controls for variability in subsequent steps.[2]

3. Protein Digestion:

  • Perform in-solution or in-gel digestion of the mixed protein sample using a protease such as trypsin.

4. Mass Spectrometry Analysis:

  • Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

5. Data Analysis:

  • Utilize specialized software to identify and quantify the ¹⁴N and ¹⁵N peptide pairs. The software calculates the mass shift for each peptide based on its amino acid sequence and the number of nitrogen atoms.[3]

  • The ratio of the peak intensities of the ¹⁵N-labeled peptide to its ¹⁴N-labeled counterpart provides the relative quantification of the protein.

  • Normalize the data to account for any minor errors in sample mixing.

Visualizing the Workflow and Method Comparison

To further clarify the experimental process and the relationships between different quantitative methods, the following diagrams are provided.

experimental_workflow cluster_labeling 1. Metabolic Labeling cluster_processing 2. Sample Processing cluster_analysis 3. Analysis Unlabeled Cells (14N) Unlabeled Cells (14N) Lysis Lysis Unlabeled Cells (14N)->Lysis Labeled Cells (15N) Labeled Cells (15N) Labeled Cells (15N)->Lysis Mixing (1:1) Mixing (1:1) Lysis->Mixing (1:1) Digestion Digestion Mixing (1:1)->Digestion LC-MS/MS LC-MS/MS Digestion->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis

¹⁵N Metabolic Labeling Experimental Workflow.

method_comparison cluster_labeling_methods Label-Based Quantitative Proteomics Methods Quantitative Proteomics Methods Metabolic Labeling Metabolic Labeling Quantitative Proteomics Methods->Metabolic Labeling Chemical Labeling Chemical Labeling Quantitative Proteomics Methods->Chemical Labeling Label-Free Label-Free Quantitative Proteomics Methods->Label-Free 15N Labeling 15N Labeling Metabolic Labeling->15N Labeling SILAC SILAC Metabolic Labeling->SILAC iTRAQ/TMT iTRAQ/TMT Chemical Labeling->iTRAQ/TMT

Classification of Quantitative Proteomics Methods.

References

A Researcher's Guide to Cross-Validating 15N Incorporation: A Comparison of Mass Spectrometry and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with stable isotope labeling, accurately determining the efficiency of 15N incorporation is paramount. This guide provides an objective comparison of two primary analytical techniques for this purpose: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the experimental protocols for each and present supporting data to aid in the selection of the most appropriate method for your research needs.

The use of 15N-labeled proteins is a cornerstone of modern proteomics and structural biology, enabling precise quantification of protein expression and facilitating the determination of protein structures. However, the success of these experiments hinges on the accurate measurement of 15N incorporation. Incomplete or variable labeling can lead to erroneous data interpretation. Therefore, robust analytical methods are required to verify the extent of isotopic enrichment.

Quantitative Comparison of 15N Incorporation Analysis

Mass spectrometry has emerged as a highly sensitive and accurate method for quantifying 15N incorporation. By analyzing the isotopic distribution of peptides from a 15N-labeled protein, researchers can calculate the percentage of enrichment. NMR spectroscopy, while a powerful tool for structural and dynamic studies of labeled proteins, is often used in a more qualitative or complementary role for assessing labeling, for instance, by observing the presence and pattern of peaks in a 1H-15N HSQC spectrum.

Recent studies have highlighted the synergy of using both techniques. For example, mass spectrometry can reveal metabolic scrambling of 15N labels that might not be readily apparent in NMR spectra alone[1]. The following table summarizes quantitative data from a study where MS was used to determine the 15N incorporation in protein samples prepared for NMR analysis.

Sample DescriptionAnalytical Technique15N Incorporation (%)Reference
Selectively 15N-KGS labeled proteinMass Spectrometry (MALDI-FTICR-MS)52 ± 4[2]
Selectively 15N-VIL labeled proteinMass Spectrometry (MALDI-FTICR-MS)30 ± 14[2]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for determining 15N incorporation using both mass spectrometry and NMR spectroscopy.

Mass Spectrometry Protocol for 15N Incorporation Analysis

This protocol outlines a typical workflow for determining 15N enrichment using liquid chromatography-mass spectrometry (LC-MS).

  • Protein Digestion:

    • Excise the protein band of interest from a Coomassie-stained SDS-PAGE gel.

    • Destain the gel piece with a solution of 50% acetonitrile and 50 mM ammonium bicarbonate.

    • Reduce the protein with dithiothreitol (DTT) and alkylate with iodoacetamide.

    • Digest the protein overnight with trypsin at 37°C.

    • Extract the resulting peptides from the gel using a series of acetonitrile and formic acid washes.

    • Dry the pooled extracts in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Resuspend the dried peptides in a solution of 0.1% formic acid.

    • Analyze the peptide mixture using a high-resolution mass spectrometer, such as a Q-Exactive HF instrument, coupled with a nano-flow liquid chromatography system.

    • Acquire data in a data-dependent mode, selecting the most intense precursor ions for fragmentation.

  • Data Analysis:

    • Search the raw MS data against a relevant protein database using software such as Protein Prospector.

    • Perform separate searches for 14N and 15N labeled peptides.

    • Determine the labeling efficiency by comparing the experimental isotopic profile of identified peptides to theoretical profiles at varying levels of 15N incorporation. This can be done by analyzing the ratio of the monoisotopic peak (M) to the M-1 peak.

NMR Spectroscopy Protocol for Assessing 15N Labeling

This protocol describes the use of a 2D 1H-15N HSQC experiment to qualitatively assess 15N labeling in a protein sample.

  • Sample Preparation:

    • Express and purify the target protein in a minimal medium containing 15NH4Cl as the sole nitrogen source.

    • Exchange the purified protein into an NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5) containing 10% D2O.

    • Concentrate the protein to a suitable concentration for NMR analysis (typically 0.1-1 mM).

  • NMR Data Acquisition:

    • Acquire a 2D 1H-15N HSQC (Heteronuclear Single Quantum Coherence) spectrum on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

    • Optimize acquisition parameters, including the number of scans and spectral widths, to achieve adequate signal-to-noise and resolution.

  • Data Analysis:

    • Process the acquired data using appropriate NMR software (e.g., TopSpin, NMRPipe).

    • Analyze the resulting 2D spectrum. Each peak in the spectrum corresponds to a specific nitrogen-hydrogen bond in the protein.

    • The presence of a well-dispersed set of peaks provides a "fingerprint" of the labeled protein, confirming successful 15N incorporation. The number of observed peaks can be compared to the expected number based on the protein sequence (excluding prolines).

    • While not directly quantitative for the percentage of incorporation in the same way as MS, the signal intensity and pattern can provide valuable insights into the overall labeling efficiency and identify potential issues like amino acid scrambling.

Experimental Workflow and Signaling Pathways

To visualize the cross-validation process, the following diagrams illustrate the key steps and relationships.

CrossValidationWorkflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_nmr_analysis NMR Spectroscopy Analysis cluster_validation Cross-Validation start 15N-Labeled Protein Expression & Purification sample_split Aliquot Sample start->sample_split ms_digest Protein Digestion (Trypsin) sample_split->ms_digest MS Analysis nmr_sample Buffer Exchange for NMR sample_split->nmr_sample NMR Analysis lcms LC-MS/MS Analysis ms_digest->lcms ms_data Data Analysis (Isotopic Profile) lcms->ms_data ms_result Quantitative 15N Incorporation (%) ms_data->ms_result comparison Compare MS & NMR Data ms_result->comparison hsqc 2D 1H-15N HSQC nmr_sample->hsqc nmr_data Spectral Analysis hsqc->nmr_data nmr_result Qualitative Assessment of Labeling nmr_data->nmr_result nmr_result->comparison final_assessment Final Assessment of Labeling Efficiency comparison->final_assessment

Caption: Workflow for cross-validating 15N incorporation using MS and NMR.

Conclusion

Both mass spectrometry and NMR spectroscopy are indispensable tools for the analysis of 15N-labeled proteins. While mass spectrometry provides a direct and highly accurate method for quantifying the percentage of 15N incorporation, NMR spectroscopy offers a complementary approach for assessing the overall success of the labeling procedure and identifying potential metabolic side-effects. For rigorous quality control in quantitative proteomics and structural biology studies, a cross-validation approach utilizing both techniques is highly recommended. This integrated strategy ensures the reliability of the isotopic labeling and, consequently, the accuracy of the downstream experimental results.

References

Safety Operating Guide

Proper Disposal of Fmoc-Glu(OtBu)-OH-15N: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like Fmoc-Glu(OtBu)-OH-15N is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this non-radioactive, isotopically labeled amino acid derivative.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes splash goggles, a full laboratory suit, a dust respirator, boots, and gloves.[1] Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of dust particles.[2] In the event of a spill, use appropriate tools to carefully collect the material and place it into a designated waste disposal container.[1]

Understanding the Nature of this compound Waste

This compound is a stable, non-radioactive isotopically labeled compound. The presence of the ¹⁵N isotope does not alter the chemical properties of the molecule, and therefore, it does not require special disposal procedures beyond those for the standard, unlabeled Fmoc-Glu(OtBu)-OH.[1] The primary consideration for disposal is the chemical nature of the compound.

Key Disposal Principles:

  • Non-Radioactive: As ¹⁵N is a stable isotope, no additional precautions for radioactivity are necessary.[1]

  • Chemical Waste: The compound must be treated as chemical waste and disposed of in accordance with federal, state, and local environmental regulations.[1][2]

  • Avoid Environmental Release: Prevent the product from entering drains or the environment.[2]

Step-by-Step Disposal Protocol

  • Waste Segregation:

    • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., weighing paper, gloves, pipette tips).

    • The container should be sealable and appropriate for solid chemical waste.

  • Collection of Waste:

    • For small spills or residual amounts, carefully sweep the solid material into the designated waste container.[1][3]

    • For larger quantities, use a shovel or other appropriate tools to transfer the material into the waste container.[1]

    • Avoid generating dust during collection.[2][3]

  • Container Management:

    • Keep the waste container tightly closed when not in use.[1]

    • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][3]

  • Final Disposal:

    • Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company.

    • Ensure all required documentation, including a Safety Data Sheet (SDS) for Fmoc-Glu(OtBu)-OH, is available for the disposal service.

    • Follow all institutional and local regulations for chemical waste pickup and disposal.

Quantitative Data Summary

While specific quantitative limits for disposal are determined by local regulations, the following table summarizes key physical and chemical properties of the parent compound, Fmoc-Glu(OtBu)-OH, which inform its handling and disposal.

PropertyValueSource
Chemical FormulaC₂₄H₂₇NO₆[1]
Molecular Weight425.5 g/mol [1]
FormPowder[4]
Storage Temperature2-8°C[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Start: this compound for Disposal assess_spill Assess Quantity (Spill or Bulk) start->assess_spill small_spill Small Spill/Residue assess_spill->small_spill Small large_spill Large Spill/Bulk assess_spill->large_spill Large collect Collect with Appropriate Tools (Avoid Dust Generation) small_spill->collect large_spill->collect container Place in Labeled, Sealed Chemical Waste Container collect->container storage Store in Cool, Dry, Well-Ventilated Area container->storage disposal_pickup Arrange for Licensed Hazardous Waste Disposal storage->disposal_pickup documentation Provide Safety Data Sheet (SDS) disposal_pickup->documentation end End: Proper Disposal Complete documentation->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Fmoc-Glu(OtBu)-OH-¹⁵N

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-Glu(OtBu)-OH-¹⁵N. The following procedures are designed to ensure safe handling, use, and disposal of this compound in a laboratory setting.

Hazard Identification and Safety Precautions

Fmoc-Glu(OtBu)-OH-¹⁵N is a stable, non-radioactive, isotopically labeled amino acid derivative commonly used in solid-phase peptide synthesis (SPPS). While not classified as a hazardous substance, it is crucial to handle it with care, following standard laboratory safety protocols.[1][2]

Summary of Safety Data:

Hazard CategoryDescriptionRecommendations
Acute Toxicity May be harmful if inhaled or swallowed.[3] May cause respiratory tract irritation.[3]Avoid breathing dust. Use in a well-ventilated area or with local exhaust ventilation.[2]
Skin Contact May cause skin irritation upon prolonged or repeated contact.Handle with gloves.[1][3] Wash hands thoroughly after handling.
Eye Contact May cause eye irritation.Wear safety glasses with side-shields or goggles.[1][2]
Fire Hazard Combustible solid. Hazardous decomposition products include oxides of carbon and nitrogen.[1][3]Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinction.[1][3]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling Fmoc-Glu(OtBu)-OH-¹⁵N to minimize exposure and ensure personal safety.

  • Eye Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles should be worn at all times.[1][2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[1][3] Gloves should be inspected before use and disposed of properly after handling the material.[1]

  • Respiratory Protection: Under normal conditions with adequate ventilation, respiratory protection is not required.[1][3] If dust is generated, a NIOSH-approved N95 or P1 dust mask should be used.[1][3]

  • Body Protection: A standard laboratory coat should be worn to protect street clothing.

Operational Plan: Handling and Use in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Glu(OtBu)-OH-¹⁵N is a key building block in Fmoc-based solid-phase peptide synthesis. The following is a generalized workflow for its use.

Workflow for Incorporating Fmoc-Glu(OtBu)-OH-¹⁵N in SPPS:

cluster_prep Preparation cluster_spps SPPS Cycle cluster_cleavage Cleavage and Deprotection Weigh Weigh Fmoc-Glu(OtBu)-OH-¹⁵N and coupling reagents Dissolve Dissolve in appropriate solvent (e.g., DMF) Weigh->Dissolve Coupling Couple Fmoc-Glu(OtBu)-OH-¹⁵N to resin-bound peptide Dissolve->Coupling Add to reaction vessel Resin_Swell Swell resin in reaction vessel Fmoc_Deprotection Fmoc Deprotection (e.g., 20% piperidine in DMF) Resin_Swell->Fmoc_Deprotection Wash_1 Wash Resin Fmoc_Deprotection->Wash_1 Wash_1->Coupling Wash_2 Wash Resin Coupling->Wash_2 Final_Deprotection Final Fmoc Deprotection Wash_2->Final_Deprotection Repeat cycle for subsequent amino acids Cleavage Cleave peptide from resin (e.g., TFA cocktail) Final_Deprotection->Cleavage

Caption: Workflow for Fmoc-Glu(OtBu)-OH-¹⁵N in SPPS.

Experimental Protocol: Manual Coupling Step

  • Resin Preparation: Swell the resin (e.g., 2-chlorotrityl chloride or Wang resin) in dimethylformamide (DMF) for at least one hour in a fritted reaction vessel.[4]

  • Fmoc Deprotection: Treat the resin with a 20% piperidine in DMF solution for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[5]

  • Washing: Wash the resin thoroughly with DMF to remove residual piperidine.[5]

  • Activation and Coupling:

    • In a separate vial, dissolve Fmoc-Glu(OtBu)-OH-¹⁵N (typically 3-5 equivalents relative to resin loading) and an activating agent (e.g., HATU, HBTU) in DMF.

    • Add an organic base such as N,N-diisopropylethylamine (DIPEA).

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for at least 4 hours.[4]

  • Post-Coupling Wash: Wash the resin with DMF to remove excess reagents.

Disposal Plan

Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.

Waste Segregation and Disposal:

Waste TypeDisposal Procedure
Solid Waste Unused Fmoc-Glu(OtBu)-OH-¹⁵N and contaminated solids (e.g., weigh boats, gloves) should be placed in a clearly labeled, sealed container for chemical waste.
Liquid Waste Solvents from washing steps and the coupling reaction (e.g., DMF, piperidine solutions) should be collected in a designated, labeled hazardous waste container for halogenated or non-halogenated solvents, as appropriate.
Sharps Waste Any contaminated sharps (e.g., needles used for reagent transfer) must be disposed of in a designated sharps container.

All waste must be disposed of in accordance with federal, state, and local environmental control regulations.[3] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.